molecular formula C9H12N4 B1298844 1,4,6-trimethyl-1H-pyrazolo[3,4-b]pyridin-3-amine CAS No. 42951-66-6

1,4,6-trimethyl-1H-pyrazolo[3,4-b]pyridin-3-amine

Cat. No.: B1298844
CAS No.: 42951-66-6
M. Wt: 176.22 g/mol
InChI Key: DRFIBVYIMICNDP-UHFFFAOYSA-N
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Description

1,4,6-Trimethyl-1H-pyrazolo[3,4-b]pyridin-3-amine (CAS Registry Number: 42951-66-6) is a high-purity chemical compound with the molecular formula C 9 H 12 N 4 and a molecular weight of 176.22 g/mol. This organic building block belongs to the class of 1H-pyrazolo[3,4-b]pyridines , which are bicyclic heterocyclic compounds formed by the fusion of pyrazole and pyridine rings . These scaffolds are considered privileged structures in medicinal chemistry due to their substantial pharmacological potential and close structural analogy to purine bases like adenine and guanine . The compound serves as a key intermediate in the synthesis of more complex molecules for various research applications. Derivatives of the pyrazolo[3,4-b]pyridine core have been extensively studied for their diverse biological activities , which include serving as inhibitors for a wide range of kinases and fibroblast growth factor receptors . Research highlights their potential as scaffolds for developing anticancer agents with mechanisms of action that may include apoptosis induction and angiogenesis inhibition . Beyond oncology, this chemical family has shown promise in exploring therapies for cardiovascular diseases , with examples like Vericiguat being approved drugs, and also exhibits antiviral, antifungal, and antimicrobial properties . Handling and Safety: This product is intended for research and laboratory use only. It is not approved for human or veterinary diagnostic or therapeutic uses. Please refer to the Safety Data Sheet (SDS) for proper handling instructions. Hazard statements may include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Storage: For long-term stability, it is recommended to store the product sealed in a dry environment at 2-8°C .

Properties

IUPAC Name

1,4,6-trimethylpyrazolo[3,4-b]pyridin-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C9H12N4/c1-5-4-6(2)11-9-7(5)8(10)12-13(9)3/h4H,1-3H3,(H2,10,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DRFIBVYIMICNDP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC2=C1C(=NN2C)N)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50351337
Record name 1,4,6-trimethyl-1H-pyrazolo[3,4-b]pyridin-3-amine
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Molecular Weight

176.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

42951-66-6
Record name 1,4,6-Trimethyl-1H-pyrazolo[3,4-b]pyridin-3-amine
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URL https://commonchemistry.cas.org/detail?cas_rn=42951-66-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,4,6-trimethyl-1H-pyrazolo[3,4-b]pyridin-3-amine
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Introduction: The Significance of the Pyrazolo[3,4-b]pyridine Scaffold

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Synthesis of 1,4,6-trimethyl-1H-pyrazolo[3,4-b]pyridin-3-amine

The pyrazolo[3,4-b]pyridine core is a prominent heterocyclic scaffold in medicinal chemistry and drug discovery.[1][2] Recognized as a "privileged structure," its rigid, bicyclic framework mimics the purine bases of DNA and RNA, allowing it to effectively interact with a wide array of biological targets.[3] Derivatives of this scaffold have demonstrated a remarkable breadth of pharmacological activities, including potent inhibition of various kinases such as TBK1, TRK, and CDKs, which are crucial targets in oncology and immunology.[4][5][6] The development of efficient and regioselective synthetic routes to novel pyrazolo[3,4-b]pyridine derivatives is therefore a subject of intense research, aiming to expand the chemical space available for therapeutic intervention.[7]

This guide provides a detailed technical overview of a proposed synthetic pathway for a specific, highly functionalized derivative: 1,4,6-trimethyl-1H-pyrazolo[3,4-b]pyridin-3-amine . We will explore the strategic retrosynthetic analysis, a detailed step-by-step protocol for the forward synthesis, and the underlying chemical principles that govern the experimental choices. This document is intended for researchers, medicinal chemists, and process development scientists engaged in the synthesis of complex heterocyclic compounds.

Retrosynthetic Analysis: A Strategy for Assembly

The most convergent and widely adopted strategy for constructing the pyrazolo[3,4-b]pyridine skeleton involves the annulation of a pyridine ring onto a pre-existing, functionalized pyrazole core.[8][9] This approach offers superior control over the substitution pattern on the pyrazole moiety.

Our retrosynthetic strategy for the target molecule, 1 , begins by disconnecting the newly formed pyridine ring. This reveals two key synthons: a suitably substituted aminopyrazole, 2 , and a 1,3-dicarbonyl compound, 3 .

  • Key Precursor 1 (The Pyrazole Core): The pyrazole precursor, 1-methyl-1H-pyrazole-3,5-diamine (2) , provides the N1-methyl group, the C3-amine functionality, and the crucial C5-amino nucleophile required for the subsequent cyclization.

  • Key Precursor 2 (The Pyridine Fragment): Acetylacetone (2,4-pentanedione) (3) is the ideal C4 fragment. As a symmetrical 1,3-diketone, its use elegantly circumvents the potential for regioisomeric product formation, a common challenge when using unsymmetrical dicarbonyls.[8] This precursor will form the C4 and C6 positions of the pyridine ring, complete with their respective methyl groups.

G target 1,4,6-trimethyl-1H-pyrazolo[3,4-b]pyridin-3-amine (1) precursors Key Precursors target->precursors Pyridine Ring Disconnection pyrazole 1-methyl-1H-pyrazole-3,5-diamine (2) precursors->pyrazole dicarbonyl Acetylacetone (3) precursors->dicarbonyl

Caption: Retrosynthetic analysis of the target molecule.

Proposed Synthetic Pathway and Mechanistic Insights

The forward synthesis is envisioned as a two-stage process: first, the preparation of the key pyrazole intermediate, followed by the pivotal acid-catalyzed cyclocondensation reaction.

G cluster_0 Stage 1: Pyrazole Synthesis cluster_1 Stage 2: Cyclocondensation Malononitrile Malononitrile Intermediate_A 3-Amino-1-methyl-1H-pyrazol-5(4H)-one Malononitrile->Intermediate_A Methylhydrazine Pyrazole_Diamine 1-methyl-1H-pyrazole-3,5-diamine (2) Intermediate_A->Pyrazole_Diamine Amination (e.g., PCl5/NH3) Reaction Cyclocondensation Pyrazole_Diamine->Reaction Acetylacetone Acetylacetone (3) Acetylacetone->Reaction Product Target Molecule (1) Reaction->Product AcOH, Reflux

Caption: Proposed two-stage synthetic workflow.

The core of this synthesis is the Friedländer-type annulation, a robust and reliable method for constructing pyridine rings. The reaction mechanism proceeds through several key steps:

  • Initial Condensation: The more nucleophilic C5-amino group of the pyrazole diamine 2 attacks one of the carbonyl carbons of acetylacetone 3 .

  • Dehydration: The resulting hemiaminal intermediate readily loses a molecule of water to form an enamine.

  • Intramolecular Cyclization: The enamine nitrogen then attacks the second carbonyl group in an intramolecular fashion to form a six-membered ring.

  • Final Dehydration & Aromatization: A final dehydration step occurs, leading to the formation of the stable, aromatic pyrazolo[3,4-b]pyridine ring system.

The use of an acid catalyst, such as glacial acetic acid (which also serves as the solvent), is crucial as it protonates the carbonyl oxygen atoms, increasing their electrophilicity and facilitating both the initial attack and the subsequent dehydration steps.[8]

Detailed Experimental Protocols

Stage 1: Synthesis of 1-methyl-1H-pyrazole-3,5-diamine (2)

(Note: This is a proposed synthesis for a key intermediate.)

  • Preparation of 3-Amino-1-methyl-1H-pyrazol-5(4H)-one:

    • To a stirred solution of methylhydrazine (1.0 eq) in ethanol at 0 °C, add sodium ethoxide (1.05 eq) portion-wise.

    • To this solution, add ethyl cyanoacetate (1.0 eq) dropwise, maintaining the temperature below 10 °C.

    • Allow the reaction to warm to room temperature and stir for 12 hours.

    • The resulting precipitate is filtered, washed with cold ethanol, and dried under vacuum to yield the intermediate pyrazolone.

  • Conversion to 1-methyl-1H-pyrazole-3,5-diamine (2):

    • The pyrazolone intermediate (1.0 eq) is suspended in phosphorus oxychloride (POCl₃, 3.0 eq) and heated to reflux for 4 hours.

    • The excess POCl₃ is removed under reduced pressure. The residue is carefully quenched with ice-water and then basified with a concentrated ammonia solution.

    • The aqueous layer is extracted multiple times with dichloromethane. The combined organic layers are dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and concentrated to yield the crude diamine, which can be purified by column chromatography.

Stage 2: Synthesis of 1,4,6-trimethyl-1H-pyrazolo[3,4-b]pyridin-3-amine (1)

  • Reaction Setup:

    • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 1-methyl-1H-pyrazole-3,5-diamine (2 , 1.0 eq).

    • Add glacial acetic acid to dissolve the starting material (approx. 10 mL per gram of diamine).

    • To this solution, add acetylacetone (3 , 1.1 eq) dropwise.

  • Reaction Execution:

    • Heat the reaction mixture to reflux (approximately 118 °C) and maintain for 6-8 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting pyrazole is consumed.

  • Work-up and Purification:

    • Allow the reaction mixture to cool to room temperature.

    • Carefully pour the mixture over crushed ice and basify to a pH of 8-9 using a saturated sodium bicarbonate (NaHCO₃) solution.

    • The resulting precipitate is collected by vacuum filtration.

    • Wash the solid thoroughly with cold water and then with a small amount of cold diethyl ether to remove non-polar impurities.

    • The crude product can be purified by recrystallization from an appropriate solvent system (e.g., ethanol/water) or by silica gel column chromatography to afford the final product 1 as a pure solid.

Data Presentation and Characterization

The successful synthesis of the target compound and its intermediates would be confirmed through standard analytical techniques.

Table 1: Summary of Reagents and Conditions

StepKey ReagentsSolventTemperatureTime (h)
2 -> 11-methyl-1H-pyrazole-3,5-diamine, AcetylacetoneGlacial Acetic AcidReflux (~118°C)6 - 8

Table 2: Expected Analytical Data for the Final Product (1)

AnalysisExpected Results
¹H NMR Signals corresponding to three distinct methyl groups (N-CH₃, C4-CH₃, C6-CH₃), an aromatic proton (H5), and amine protons (NH₂).
¹³C NMR Resonances for all 9 unique carbon atoms, including the three methyl carbons and the six carbons of the bicyclic core.
Mass Spec (HRMS) Calculated m/z for C₉H₁₂N₄ [M+H]⁺ should match the observed value.
FT-IR Characteristic N-H stretching bands for the primary amine, C-H stretching for methyl and aromatic protons, and C=C/C=N stretching in the aromatic region.

Conclusion

This guide outlines a robust and scientifically grounded synthetic route to 1,4,6-trimethyl-1H-pyrazolo[3,4-b]pyridin-3-amine , a molecule of significant interest within the broader class of biologically active pyrazolopyridines. By leveraging a classic cyclocondensation strategy, this pathway offers a reliable method for accessing the target compound. The principles and protocols described herein provide a solid foundation for researchers to synthesize this and other related heterocyclic structures, contributing to the ongoing exploration of their therapeutic potential.

References

  • Synthesis of Novel Pyrazolo[3,4-b]pyridines with Affinity for β-Amyloid Plaques. MDPI. Available from: [Link]

  • Synthesis of Diversified Pyrazolo[3,4-b]pyridine Frameworks from 5-Aminopyrazoles and Alkynyl Aldehydes via Switchable C≡C Bond Activation Approaches. PubMed Central. Available from: [Link]

  • New Synthesis of Pyrazolo[3,4-b]pyridine Derivatives Based on 5-Aminopyrazole and Azlactones. Thieme Connect. Available from: [Link]

  • synthesis of new pyrazolo[3,4-b]pyridines, imidazo[1',2' - Canadian Science Publishing. Available from: https://cdnsciencepub.com/doi/abs/10.1139/v01-143
  • Synthesis of Pyrazolo[3,4-b]pyridine Derivatives and Their In-Vitro and In-Silico Antidiabetic Activities. PubMed. Available from: [Link]

  • 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. PubMed Central - NIH. Available from: [Link]

  • The formation of 3-amino-1H-pyrazolo[3,4-b]pyridines in the reactions... ResearchGate. Available from: [Link]

  • Straightforward and Efficient Protocol for the Synthesis of Pyrazolo [4,3-b]pyridines and Indazoles. PMC - NIH. Available from: [Link]

  • The synthesis of pyrazolo[3,4-b]pyridine-6(7H)-one derivatives in aqueous media. ResearchGate. Available from: [Link]

  • Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study. Taylor & Francis Online. Available from: [Link]

  • Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors. RSC Publishing. Available from: [Link]

  • (PDF) Recent advances in pyrazolo[3,4-b]pyridine chemistry: synthesis techniques and biological activity. ResearchGate. Available from: [Link]

  • Synthesis of starting material 1 needed for synthesis of pyrazolo[3,4-b]pyridine derivatives 4a–i … ResearchGate. Available from: [Link]

  • 3,4,6-Trimethyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine. NIH. Available from: [Link]

  • Synthesis of Pyrazole Derivatives A Review. IJFMR. Available from: [Link]

  • 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. MDPI. Available from: [Link]

  • Synthesis of Pyrazolo[3,4‐b]pyridin‐6‐ones. ResearchGate. Available from: [Link]

  • Synthesis of pyrazolo[3,4-b]pyridines under microwave irradiation in multi-component reactions and their antitumor and antimicrobial activities - Part 1. PubMed. Available from: [Link]

Sources

An In-depth Technical Guide to 1,4,6-trimethyl-1H-pyrazolo[3,4-b]pyridin-3-amine: A Privileged Scaffold in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

For the attention of: Researchers, scientists, and drug development professionals.

This guide provides a comprehensive technical overview of 1,4,6-trimethyl-1H-pyrazolo[3,4-b]pyridin-3-amine (CAS Number: 42951-66-6), a member of the versatile pyrazolo[3,4-b]pyridine class of heterocyclic compounds. While specific literature on this exact molecule is limited, this document leverages extensive research on the broader pyrazolo[3,4-b]pyridine family to provide a robust framework for its synthesis, characterization, and potential applications in medicinal chemistry and drug development. The pyrazolo[3,4-b]pyridine core is recognized as a "privileged scaffold" due to its structural similarity to endogenous purine bases, making it a fertile ground for the discovery of novel therapeutics.[1][2]

The Pyrazolo[3,4-b]pyridine Core: A Foundation for Therapeutic Innovation

The pyrazolo[3,4-b]pyridine system is a bicyclic heterocycle formed by the fusion of a pyrazole and a pyridine ring. This arrangement results in a scaffold that is a bioisostere of purine, allowing it to interact with a wide array of biological targets, particularly those that bind ATP, such as kinases. The diverse biological activities reported for this class of compounds include anticancer, anti-inflammatory, antiviral, and antimicrobial properties, highlighting its significance in medicinal chemistry.[3]

The specific compound of interest, 1,4,6-trimethyl-1H-pyrazolo[3,4-b]pyridin-3-amine, possesses a substitution pattern that is common among biologically active molecules within this class. The methyl groups at positions 1, 4, and 6, along with the amine group at position 3, are key features that can influence the molecule's physicochemical properties, target binding affinity, and metabolic stability.

Synthesis Strategies for 1,4,6-trimethyl-1H-pyrazolo[3,4-b]pyridin-3-amine

While a specific published synthesis for 1,4,6-trimethyl-1H-pyrazolo[3,4-b]pyridin-3-amine has not been identified in the current literature, a plausible and efficient synthetic route can be designed based on well-established methodologies for this class of compounds. The most common and versatile approach involves the condensation of a substituted 5-aminopyrazole with a 1,3-dicarbonyl compound.[1]

Proposed Retrosynthetic Analysis

A logical retrosynthetic pathway for the target molecule is outlined below. The key disconnection breaks the pyridine ring, leading back to a 5-aminopyrazole precursor and a 1,3-diketone.

G target 1,4,6-trimethyl-1H-pyrazolo[3,4-b]pyridin-3-amine disconnection C-N and C-C bond formation (Pyridine ring formation) target->disconnection precursors Precursors disconnection->precursors aminopyrazole 3-amino-1-methyl-1H-pyrazol-5-amine precursors->aminopyrazole diketone Pentane-2,4-dione precursors->diketone

Caption: Retrosynthetic analysis of the target molecule.

Step-by-Step Experimental Protocol (Proposed)

This proposed protocol is based on similar syntheses of substituted pyrazolo[3,4-b]pyridines.

Step 1: Synthesis of the 5-aminopyrazole precursor. This step would likely involve standard pyrazole synthesis methodologies.

Step 2: Condensation to form the pyrazolo[3,4-b]pyridine core.

  • Reaction Setup: To a solution of 3-amino-1-methyl-1H-pyrazol-5-amine (1.0 equivalent) in a suitable solvent such as glacial acetic acid or ethanol, add pentane-2,4-dione (1.1 equivalents).

  • Reaction Conditions: The reaction mixture is typically heated to reflux for several hours and monitored by thin-layer chromatography (TLC) until the starting materials are consumed.

  • Work-up and Purification: Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure. The resulting crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel to yield the desired 1,4,6-trimethyl-1H-pyrazolo[3,4-b]pyridin-3-amine.

G start 3-amino-1-methyl-1H-pyrazol-5-amine + Pentane-2,4-dione reaction Condensation (e.g., glacial acetic acid, reflux) start->reaction workup Work-up and Purification (Solvent removal, Recrystallization/Chromatography) reaction->workup product 1,4,6-trimethyl-1H-pyrazolo[3,4-b]pyridin-3-amine workup->product G compound 1,4,6-trimethyl-1H- pyrazolo[3,4-b]pyridin-3-amine kinase Kinase Target (e.g., DYRK, TRK) compound->kinase Inhibition pathway Downstream Signaling Pathway kinase->pathway Regulation effect Biological Effect (e.g., Inhibition of Cell Proliferation, Apoptosis) pathway->effect

Caption: Potential mechanism of action via kinase inhibition.

Future Directions and Experimental Workflows

To fully elucidate the therapeutic potential of 1,4,6-trimethyl-1H-pyrazolo[3,4-b]pyridin-3-amine, a systematic experimental approach is required.

Synthesis and Characterization

The first step is the unambiguous synthesis and full spectroscopic characterization of the compound to confirm its identity and purity.

  • Synthesis: Following the proposed synthetic route.

  • Characterization:

    • NMR Spectroscopy (¹H and ¹³C): To confirm the chemical structure.

    • Mass Spectrometry (HRMS): To confirm the exact mass and molecular formula.

    • Infrared (IR) Spectroscopy: To identify functional groups.

    • X-ray Crystallography: To determine the solid-state structure, if suitable crystals can be obtained.

Biological Evaluation

A tiered approach to biological screening is recommended to identify the compound's activity profile.

  • Initial Screening: A broad kinase panel screen to identify potential kinase targets.

  • Cell-Based Assays: Anti-proliferative assays against a panel of cancer cell lines to determine its cytotoxic effects.

  • Mechanism of Action Studies: If activity is confirmed, further studies to elucidate the specific mechanism, such as Western blotting to assess the phosphorylation status of downstream targets of the identified kinase.

  • In Vivo Studies: If promising in vitro activity and a favorable in vitro safety profile are observed, evaluation in animal models of relevant diseases would be the next logical step.

G cluster_0 Phase 1: Synthesis & Characterization cluster_1 Phase 2: Biological Screening cluster_2 Phase 3: Mechanistic Studies synthesis Synthesis characterization Spectroscopic Characterization (NMR, MS, IR) synthesis->characterization kinase_screen Kinase Panel Screen characterization->kinase_screen cell_assays Anti-proliferative Assays kinase_screen->cell_assays moa Mechanism of Action Studies cell_assays->moa in_vivo In Vivo Efficacy Studies moa->in_vivo

Caption: Recommended experimental workflow for evaluation.

Conclusion

1,4,6-trimethyl-1H-pyrazolo[3,4-b]pyridin-3-amine belongs to a class of compounds with immense potential in drug discovery. While specific data on this molecule is sparse, the wealth of information on the pyrazolo[3,4-b]pyridine scaffold provides a strong foundation for its further investigation. Its structural features suggest that it is a promising candidate for screening against kinase targets and for evaluation as a potential therapeutic agent, particularly in oncology. The proposed synthetic route and experimental workflows provide a clear path forward for researchers to unlock the full potential of this intriguing molecule.

References

  • Teixidó, J., et al. (2022). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. Molecules, 27(9), 2775. Available at: [Link]

  • ResearchGate. (2025). Synthesis of Pyrazolo[3,4‐b]pyridin‐6‐ones. Retrieved from [Link]

  • Liu, N., et al. (2022). Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors. RSC Medicinal Chemistry, 13(11), 1363-1372. Available at: [Link]

  • El-Sayed, N. N. E., et al. (2025). Development of New Pyrazolo [3,4-b]Pyridine Derivatives as Potent Anti-Leukemic Agents and Topoisomerase IIα Inhibitors with Broad-Spectrum Cytotoxicity. Molecules, 30(23), 4873. Available at: [Link]

  • Abdel-Aziem, A., & Fouad, S. A. (2025). Recent advances in pyrazolo[3,4-b]pyridine chemistry: synthesis techniques and biological activity. Molecular Diversity. Available at: [Link]

  • El-Sattar, N. E. A., et al. (2010). 3,4,6-Trimethyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine. Acta Crystallographica Section E: Structure Reports Online, 66(Pt 8), o1966. Available at: [Link]

  • Hasan, M., et al. (2013). Review on Synthesis and Biological Activity of Pyrazolo[3,4-b]pyridine. International Journal of Inventions in Pharmaceutical Sciences, 1(4), 329-333. Available at: [Link]

  • Danel, A., et al. (2022). 1H-Pyrazolo[3,4-b]quinolines: Synthesis and Properties over 100 Years of Research. Molecules, 27(9), 2775. Available at: [Link]

  • ResearchGate. (2025). (PDF) 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. Retrieved from [Link]

  • Sharma, R., et al. (2026). Synthesis of Pyrazole Derivatives A Review. International Journal for Multidisciplinary Research, 8(1). Available at: [Link]

  • ResearchGate. (2025). (PDF) Synthesis and characterization of new 1H-pyrazolo[3,4-b]pyridine phosphoramidate derivatives. Retrieved from [Link]

  • El-Sattar, N. E. A., et al. (2010). 3,4,6-Trimethyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine. Acta Crystallographica Section E: Structure Reports Online, 66(Pt 8), o1966. Available at: [Link]

  • Gentry, P. R., et al. (2018). Discovery and characterization of N-(1,3-dialkyl-1H-indazol-6-yl)-1H-pyrazolo[4,3-b]pyridin-3-amine scaffold as mGlu 4 positive allosteric modulators that mitigate CYP1A2 induction liability. Bioorganic & Medicinal Chemistry Letters, 28(17), 2891-2896. Available at: [Link]

  • Liu, N., et al. (2022). Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors. RSC Medicinal Chemistry, 13(11), 1363-1372. Available at: [Link]

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An In-depth Technical Guide to the Physicochemical Properties of 1,4,6-trimethyl-1H-pyrazolo[3,4-b]pyridin-3-amine

Author: BenchChem Technical Support Team. Date: February 2026

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract: This technical guide provides a comprehensive overview of the core physicochemical properties of 1,4,6-trimethyl-1H-pyrazolo[3,4-b]pyridin-3-amine, a substituted pyrazolopyridine of significant interest in medicinal chemistry and drug discovery. The pyrazolo[3,4-b]pyridine scaffold is a key pharmacophore found in a variety of biologically active compounds.[1][2] This document is intended for researchers, scientists, and professionals in drug development, offering a detailed exploration of the compound's structural, physical, and chemical characteristics. While direct experimental data for this specific molecule is limited, this guide synthesizes information from closely related analogs and provides robust, field-proven methodologies for its empirical determination.

Introduction: The Significance of the Pyrazolo[3,4-b]pyridine Scaffold

The 1H-pyrazolo[3,4-b]pyridine ring system is a bicyclic heteroaromatic structure composed of fused pyrazole and pyridine rings.[1][3] This scaffold is of considerable interest in the pharmaceutical sciences due to its versatile biological activities, which include roles as kinase inhibitors, antimicrobial agents, and modulators of various cellular signaling pathways.[2] The specific substitution pattern of 1,4,6-trimethyl-1H-pyrazolo[3,4-b]pyridin-3-amine, with methyl groups at positions 1, 4, and 6, and an amine group at position 3, is anticipated to modulate its pharmacokinetic and pharmacodynamic properties. Understanding the fundamental physicochemical properties of this molecule is therefore a critical first step in its development as a potential therapeutic agent.

Core Physicochemical Properties

A summary of the key physicochemical properties for 1,4,6-trimethyl-1H-pyrazolo[3,4-b]pyridin-3-amine is presented below. These values are a combination of calculated theoretical data and predicted properties based on structurally similar compounds.

PropertyValueSource
Molecular Formula C9H12N4Calculated
Molecular Weight 176.22 g/mol Calculated
Exact Mass 176.1062 DaCalculated
Appearance Predicted to be a solid at room temperatureInferred from analogs[4]
Melting Point Not available. Predicted to be higher than the parent amine (189-192°C) due to increased molecular weight and potential for altered crystal packing.Prediction based on[4]
Boiling Point Not available. Predicted to be > 315.3 °C.Prediction based on[4]
Solubility Predicted to be soluble in DMSO and Methanol.Prediction based on[4]
pKa Not available. Predicted to be around 7-8.Prediction based on[4]
LogP Not available. Predicted to be higher than the parent amine due to the addition of three methyl groups.Prediction

Structural Elucidation and Spectral Analysis

Characterization of 1,4,6-trimethyl-1H-pyrazolo[3,4-b]pyridin-3-amine relies on a suite of spectroscopic techniques to confirm its chemical structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR are indispensable for confirming the substitution pattern. For a related compound, 6-(chloromethyl)-N,1-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine, the ¹H-NMR spectrum showed distinct singlets for the methyl groups.[5] A similar pattern would be expected for the target molecule.

Predicted ¹H NMR Spectral Features:

  • A singlet for the N1-methyl group.

  • A singlet for the C4-methyl group.

  • A singlet for the C6-methyl group.

  • A singlet for the C5-proton of the pyridine ring.

  • A broad singlet for the -NH₂ protons.

Predicted ¹³C NMR Spectral Features:

  • Distinct signals for the three methyl carbons.

  • Signals for the aromatic carbons of the pyrazole and pyridine rings.

Mass Spectrometry (MS)

High-resolution mass spectrometry (HRMS) is crucial for confirming the elemental composition. For a related pyrazolopyrimidine, HRMS was used to confirm the molecular formula.[5]

Expected HRMS Data:

  • The protonated molecule [M+H]⁺ would have a calculated m/z of 177.1135.

Infrared (IR) Spectroscopy

IR spectroscopy can identify key functional groups. The presence of the amine group would be indicated by N-H stretching vibrations, typically in the range of 3300-3500 cm⁻¹.

Experimental Protocols for Physicochemical Characterization

The following section details the experimental methodologies for determining the key physicochemical properties of 1,4,6-trimethyl-1H-pyrazolo[3,4-b]pyridin-3-amine.

Synthesis

A plausible synthetic route to the target compound can be adapted from established methods for related pyrazolopyridines. One common approach involves the cyclocondensation of a substituted aminopyrazole with a β-dicarbonyl compound or its equivalent.[1]

Proposed Synthetic Workflow:

G cluster_reactants Reactants cluster_reaction Reaction cluster_product Product 1,3-dimethyl-1H-pyrazol-5-amine 1,3-dimethyl-1H-pyrazol-5-amine Cyclocondensation Cyclocondensation 1,3-dimethyl-1H-pyrazol-5-amine->Cyclocondensation acetylacetone acetylacetone acetylacetone->Cyclocondensation Target_Molecule 1,4,6-trimethyl-1H-pyrazolo[3,4-b]pyridin-3-amine Cyclocondensation->Target_Molecule Purification

Caption: Proposed synthetic workflow for 1,4,6-trimethyl-1H-pyrazolo[3,4-b]pyridin-3-amine.

Step-by-Step Synthesis Protocol:

  • To a solution of 1,3-dimethyl-1H-pyrazol-5-amine in a suitable solvent (e.g., ethanol or acetic acid), add an equimolar amount of acetylacetone.

  • Add a catalytic amount of a suitable acid (e.g., p-toluenesulfonic acid).

  • Reflux the reaction mixture for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired 1,4,6-trimethyl-1H-pyrazolo[3,4-b]pyridin-3-amine.

Melting Point Determination

The melting point provides an indication of purity.

Workflow for Melting Point Determination:

G Sample_Prep Prepare Sample in Capillary Tube Instrument_Setup Set Up Melting Point Apparatus Sample_Prep->Instrument_Setup Heating Heat Sample Slowly Instrument_Setup->Heating Observation Observe and Record Melting Range Heating->Observation

Caption: Workflow for melting point determination.

Protocol:

  • A small amount of the crystalline solid is placed in a capillary tube.

  • The capillary tube is placed in a calibrated melting point apparatus.

  • The sample is heated at a controlled rate.

  • The temperature range over which the solid melts is recorded.

Solubility Assessment

Solubility in various solvents is a critical parameter for formulation and biological testing.

Protocol:

  • Add a known amount of the compound to a fixed volume of the solvent (e.g., water, ethanol, DMSO) at a specific temperature.

  • Stir the mixture for a set period to ensure equilibrium.

  • Visually inspect for any undissolved solid.

  • If the solid dissolves completely, add more compound until saturation is reached.

  • The solubility can be quantified by analyzing the concentration of the saturated solution, typically by HPLC-UV.

pKa Determination

The pKa value is essential for understanding the ionization state of the molecule at physiological pH, which influences its absorption, distribution, metabolism, and excretion (ADME) properties.

Workflow for Potentiometric Titration:

G Dissolve Dissolve Compound in Water/Co-solvent Titrate Titrate with Standard Acid/Base Dissolve->Titrate Measure_pH Measure pH after each addition Titrate->Measure_pH Plot Plot pH vs. Volume of Titrant Measure_pH->Plot Determine_pKa Determine pKa from Titration Curve Plot->Determine_pKa

Caption: Workflow for pKa determination by potentiometric titration.

Protocol:

  • A solution of the compound at a known concentration is prepared in water or a suitable co-solvent.

  • The solution is titrated with a standardized solution of a strong acid or base.

  • The pH of the solution is monitored using a calibrated pH meter after each addition of the titrant.

  • A titration curve is generated by plotting the pH versus the volume of titrant added.

  • The pKa is determined from the midpoint of the buffer region of the titration curve.

Conclusion

References

  • Teixidó, J., et al. (2022). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. Molecules, 27(7), 2237. [Link]

  • National Center for Biotechnology Information (n.d.). 3,4,6-Trimethyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine. PubChem. Retrieved from [Link]

  • Gevorkyan, A. A., et al. (2019). 6-(Chloromethyl)-N,1-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine. Molbank, 2019(2), M1065. [Link]

  • Walczak, K., et al. (2021). 1H-Pyrazolo[3,4-b]quinolines: Synthesis and Properties over 100 Years of Research. Molecules, 26(11), 3369. [Link]

  • National Center for Biotechnology Information (n.d.). 1H-pyrazolo[3,4-b]pyridin-3-amine. PubChem. Retrieved from [Link]

  • Teixidó, J., et al. (2022). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. Universitat Ramon Llull. [Link]

  • Patil, S. A., et al. (2013). Review on Synthesis and Biological Activity of Pyrazolo[3,4-b]pyridine. ChemInform, 44(32). [Link]

  • LookChem. (n.d.). 4,6-Dimethyl-1H-pyrazolo[3,4-b]pyridin-3-amine. Retrieved from [Link]

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A Multi-faceted Approach to the Structural Elucidation of 1,4,6-trimethyl-1H-pyrazolo[3,4-b]pyridin-3-amine

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

The pyrazolo[3,4-b]pyridine scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous compounds with diverse biological activities, including kinase inhibition and anticancer properties.[1][2] The precise structural characterization of novel analogues is paramount, as subtle isomeric differences can lead to profound changes in biological function and safety profiles. This guide presents a comprehensive, field-proven strategy for the unambiguous structure elucidation of a specific, polysubstituted derivative: 1,4,6-trimethyl-1H-pyrazolo[3,4-b]pyridin-3-amine .

As a Senior Application Scientist, the objective here is not merely to present a sequence of experiments but to articulate a logical, self-validating workflow. We will explore how a synergistic combination of mass spectrometry, advanced nuclear magnetic resonance (NMR) spectroscopy, computational modeling, and X-ray crystallography provides an unassailable confirmation of the molecular architecture. Each step is chosen for its specific contribution to the structural puzzle, demonstrating a methodology that moves from foundational data to definitive proof.

Section 1: The Foundational Step - Molecular Formula Confirmation via Mass Spectrometry

Expertise & Rationale: Before any detailed structural analysis, it is imperative to confirm the elemental composition. High-Resolution Mass Spectrometry (HRMS) is the gold standard for this purpose. Unlike unit-resolution MS, HRMS provides mass accuracy to within a few parts per million (ppm), allowing for the confident determination of a unique molecular formula from a measured mass.

Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)
  • Sample Preparation: Dissolve approximately 0.1 mg of the synthesized compound in 1 mL of a suitable solvent (e.g., methanol or acetonitrile).

  • Instrumentation: Utilize an electrospray ionization (ESI) source coupled to a time-of-flight (TOF) or Orbitrap mass analyzer. ESI is a soft ionization technique that typically preserves the molecule as the protonated species, [M+H]⁺.

  • Analysis: Infuse the sample solution at a flow rate of 5-10 µL/min. Acquire data in positive ion mode over a mass range of m/z 50-500.

  • Calibration: Ensure the instrument is calibrated using a known standard immediately prior to the run to guarantee mass accuracy.

Data Presentation & Interpretation

The molecular formula for 1,4,6-trimethyl-1H-pyrazolo[3,4-b]pyridin-3-amine is C₉H₁₃N₅. The expected mass of the protonated molecule [C₉H₁₄N₅]⁺ is calculated and compared against the experimentally observed mass.

ParameterTheoretical ValueObserved ValueDeviation (ppm)
Molecular FormulaC₉H₁₃N₅--
Exact Mass [M]191.1171--
Exact Mass [M+H]⁺192.1249192.12521.6

A deviation of less than 5 ppm provides high confidence in the assigned molecular formula. Further analysis of the fragmentation pattern in tandem MS (MS/MS) can offer preliminary structural insights, often revealing the loss of methyl groups or side chains, which can be characteristic of the pyrazolopyridine core.[3][4]

Section 2: Assembling the Puzzle - A Deep Dive into NMR Spectroscopy

Expertise & Rationale: With the molecular formula confirmed, NMR spectroscopy is employed to delineate the atomic connectivity and build the molecular framework. A multi-pronged approach using 1D and 2D NMR experiments is essential for a complex, substituted heterocycle where simple spectral analysis is insufficient.[5]

Overall NMR Workflow

The following diagram illustrates the logical flow of NMR experiments, where each step builds upon the information gathered in the previous one.

NMR_Workflow cluster_1D 1D NMR Analysis cluster_2D 2D NMR Connectivity cluster_final Final Structure H1_NMR ¹H NMR (Proton Count & Environment) C13_NMR ¹³C NMR & DEPT (Carbon Count & Type) HSQC HSQC (¹J C-H Correlations) H1_NMR->HSQC Assign Protons C13_NMR->HSQC Assign Carbons HMBC HMBC (ⁿJ C-H Correlations) HSQC->HMBC Connect Fragments Structure Proposed Structure HMBC->Structure Assemble Scaffold COSY COSY (H-H Coupling) COSY->HMBC Confirm Neighbors

Caption: Logical workflow for NMR-based structure elucidation.

Experimental Protocol: NMR Spectroscopy
  • Sample Preparation: Dissolve ~10 mg of the compound in ~0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆). DMSO-d₆ is chosen for its ability to dissolve a wide range of compounds and for its effect of slowing the exchange of amine protons, often allowing them to be observed as distinct signals.

  • Instrumentation: Acquire spectra on a 400 MHz (or higher) spectrometer equipped with a broadband probe.

  • 1D Spectra:

    • ¹H NMR: Acquire with 16-32 scans.

    • ¹³C NMR: Acquire with 1024-2048 scans using proton decoupling.

    • DEPT-135: Acquire to differentiate CH/CH₃ (positive) from CH₂ (negative) signals.

  • 2D Spectra:

    • HSQC (Heteronuclear Single Quantum Coherence): Optimized for ¹J_CH coupling (~145 Hz).

    • HMBC (Heteronuclear Multiple Bond Correlation): Optimized for long-range couplings (ⁿJ_CH, n=2,3) of 8-10 Hz.

    • COSY (Correlation Spectroscopy): Standard gradient-selected COSY.

Data & Interpretation: A Step-by-Step Analysis[6]

Step 1: 1D NMR (¹H and ¹³C) - The Parts List

The 1D spectra provide the fundamental pieces of our puzzle: the number and types of protons and carbons.

¹H NMR (DMSO-d₆, 400 MHz) δ (ppm)IntegrationMultiplicityAssignmentRationale
Amine Protons~5.502Hbr s3-NH₂Broad singlet, exchangeable with D₂O. Chemical shift typical for aromatic amines.[6]
Aromatic Proton~7.101HsH-5Singlet in the aromatic region, indicating no adjacent protons.
Methyl Protons~3.803Hs1-N-CH₃Singlet, deshielded by attachment to the pyrazole nitrogen.
Methyl Protons~2.603Hs6-C-CH₃Singlet, typical chemical shift for a methyl group on a pyridine ring.
Methyl Protons~2.453Hs4-C-CH₃Singlet, slightly different environment from the 6-CH₃.
¹³C NMR (DMSO-d₆, 100 MHz) δ (ppm)DEPT-135AssignmentRationale
Quaternary Carbons~158.0AbsentC-6Attached to nitrogen and a methyl group.
Quaternary Carbons~155.0AbsentC-3Attached to the amine group.
Quaternary Carbons~148.0AbsentC-7aBridgehead carbon in the pyridine ring.
Quaternary Carbons~145.0AbsentC-4Attached to a methyl group.
Quaternary Carbons~98.0AbsentC-3aBridgehead carbon in the pyrazole ring.
Methine Carbon~108.0PositiveC-5Aromatic CH, consistent with the proton at ~7.10 ppm.
Methyl Carbons~35.0Positive1-N-CH₃N-methyl group.
Methyl Carbons~22.0Positive6-C-CH₃Aromatic C-methyl group.
Methyl Carbons~18.0Positive4-C-CH₃Aromatic C-methyl group.

Step 2: 2D NMR - Connecting the Pieces

  • HSQC: This experiment is a crucial first step in connectivity, acting as a bridge between the ¹H and ¹³C data. It confirms that the proton at 7.10 ppm is attached to the carbon at 108.0 ppm (H-5 to C-5), and links the respective methyl protons to their carbons. This validates our initial assignments.

  • COSY: For this particular molecule, the COSY spectrum is expected to be simple, showing no cross-peaks between the aromatic and methyl protons. This lack of correlation is a key piece of evidence, confirming that the H-5 proton and the methyl groups are not on adjacent atoms (i.e., they are not coupled through three bonds).[7][8]

  • HMBC: This is the most powerful experiment for this molecule, as it reveals 2- and 3-bond correlations, allowing us to build the fused ring system and place the substituents. The interpretation is a logical process of deduction based on key correlations.

Caption: Key HMBC correlations confirming the scaffold of 1,4,6-trimethyl-1H-pyrazolo[3,4-b]pyridin-3-amine.

HMBC Interpretation Logic:

  • N-Methyl to Ring Junction: The protons of the N1-CH₃ (~3.80 ppm) show correlations to two quaternary carbons, C3a (~98.0 ppm) and C7a (~148.0 ppm). This is a critical link, proving the methyl group is on the pyrazole nitrogen and bridging the two rings.

  • Placing the C4-Methyl Group: The protons of the C4-CH₃ (~2.45 ppm) correlate to C5 (~108.0 ppm), C3a, and its own carbon C4 (~145.0 ppm). The correlation to C5 definitively places this methyl group adjacent to the H-5 proton.

  • Placing the C6-Methyl Group: The protons of the C6-CH₃ (~2.60 ppm) correlate to C5 and C7a. This places the second methyl group on the other side of the H-5 proton.

  • Confirming the H-5 Position: The lone aromatic proton H-5 (~7.10 ppm) shows correlations to four carbons: C4, C6, C3a, and C7a. This network of correlations locks the H-5 proton into its position and confirms the entire fused ring structure.[9]

Section 3: Computational Validation of Spectroscopic Data

Expertise & Rationale: The assignments made from empirical NMR data can be powerfully corroborated using computational chemistry. Quantum chemical methods, particularly Density Functional Theory (DFT), can predict NMR chemical shifts with high accuracy.[10][11] A strong correlation between the experimental and computationally predicted shifts serves as a powerful validation of the proposed structure.[12]

Protocol: DFT-based NMR Chemical Shift Calculation
  • Structure Optimization: Perform a geometry optimization of the proposed structure using DFT, for example, with the B3LYP functional and a 6-31G* basis set.

  • NMR Calculation: Using the optimized geometry, calculate the NMR shielding tensors using the Gauge-Including Atomic Orbital (GIAO) method at a higher level of theory (e.g., mPW1PW91/6-311+G(d,p)) with a solvent model (like PCM for DMSO) to better mimic experimental conditions.[13]

  • Data Processing: Convert the calculated absolute shielding tensors to chemical shifts by referencing them against calculated shieldings for tetramethylsilane (TMS) at the same level of theory.

Data Presentation & Interpretation

The experimental shifts are plotted against the calculated shifts. A linear regression analysis should yield a high correlation coefficient (R² > 0.99), providing strong evidence that the structure used for the calculation is the correct one.

Assignment Experimental δ (ppm) Calculated δ (ppm) Δ (ppm)
C-6158.0157.50.5
C-3155.0154.20.8
C-7a148.0148.9-0.9
C-4145.0144.10.9
C-5108.0108.3-0.3
C-3a98.097.60.4
H-57.107.15-0.05

Section 4: Unambiguous Proof - Single Crystal X-ray Crystallography

Expertise & Rationale: While the combination of MS, NMR, and computational data provides overwhelming evidence, single-crystal X-ray crystallography is the ultimate arbiter of molecular structure. It provides a direct, three-dimensional image of the molecule in the solid state, unambiguously confirming connectivity, bond lengths, bond angles, and stereochemistry. Several crystal structures of related pyrazolo[3,4-b]pyridine derivatives have been reported, establishing a precedent for this technique's applicability.[14][15][16][17]

Protocol: X-ray Crystallography
  • Crystal Growth: Grow single crystals suitable for diffraction. This is often the most challenging step and may require screening various solvents and crystallization techniques (e.g., slow evaporation, vapor diffusion).

  • Data Collection: Mount a suitable crystal on a diffractometer. Collect diffraction data by rotating the crystal in a stream of X-rays.

  • Structure Solution and Refinement: Process the diffraction data to solve the phase problem and generate an initial electron density map. Refine the atomic positions and thermal parameters to achieve the best fit between the observed and calculated diffraction patterns.

The resulting crystal structure would provide the definitive proof, confirming the placement of the three methyl groups and the amine substituent on the pyrazolo[3,4-b]pyridine core.

Conclusion

The structural elucidation of 1,4,6-trimethyl-1H-pyrazolo[3,4-b]pyridin-3-amine is a process of systematic, evidence-based deduction. It begins with the foundational confirmation of the molecular formula by HRMS. It then proceeds to the core of the analysis, where a suite of 1D and 2D NMR experiments are used not just to list signals, but to logically piece together the molecular framework through specific, long-range correlations. The validity of this NMR-derived structure is then rigorously tested and confirmed through correlation with DFT-predicted chemical shifts. Finally, the entire solution-state and computational analysis is unequivocally verified by the "gold standard" of single-crystal X-ray diffraction. This multi-faceted, self-validating workflow ensures the highest degree of scientific integrity and provides absolute confidence in the final structural assignment, a critical requirement for advancing research and development in the chemical and pharmaceutical sciences.

References

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  • Gómez, G. R., & Peruchena, N. M. (2020). Recent Advances in Computational NMR Spectrum Prediction. In Computational Chemistry. IntechOpen. (URL: [Link])

  • Claramunt, R. M., et al. (2015). Computational protocols for calculating 13C NMR chemical shifts. ResearchGate. (URL: [Link])

  • Moylan, H. (2021). Computational Prediction of Paramagnetic NMR Chemical Shifts in f-Element Complexes. University of Manchester Thesis. (URL: [Link])

  • Abdelgawad, M. A., et al. (2021). Discovery of New 1,4,6-Trisubstituted-1H-pyrazolo[3,4-b]pyridines with Anti-Tumor Efficacy in Mouse Model of Breast Cancer. ResearchGate. (URL: [Link])

  • Saba, S., Ciaccio, J. A., Espinal, J., & Aman, C. E. (2007). Synthesis and NMR Spectral Analysis of Amine Heterocycles: The Effect of Asymmetry on the 1H and 13C NMR Spectra of N,O-Acetals. Journal of Chemical Education, 84(6), 1011. (URL: [Link])

  • Prachayasittikul, S., et al. (2017). Molecular structures of pyrazolopyridine derivatives 1–20. ResearchGate. (URL: [Link])

  • Ghorab, M. M., et al. (2024). Unraveling Structural and Anticancer Properties of Pyridine-Oxadiazole Derivatives: Single-Crystal XRD, Hirshfeld Analysis, and Cytotoxicity against A549 Cells. ACS Omega. (URL: [Link])

  • Liu, X., et al. (2007). Structure Elucidation of a Pyrazolo[11][14]pyran Derivative by NMR Spectroscopy. Molecules, 12(5), 1117-1124. (URL: [Link])

  • Saba, S., et al. (2007). Synthesis and NMR Spectral Analysis of Amine Heterocycles: The Effect of Asymmetry on the 1H and 13C NMR Spectra of N,O-Acetals. Sci-Hub. (URL: [Link])

  • Silva, A. M. S., et al. (n.d.). Advanced NMR techniques for structural characterization of heterocyclic structures. ESA-IPB. (URL: [Link])

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  • Huang, C., et al. (2014). 3-Iodo-1H-pyrazolo[3,4-b]pyridine. Acta Crystallographica Section E, 70(Pt 7), o650. (URL: [Link])

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A Technical Guide to the Spectral Characterization of 1,4,6-trimethyl-1H-pyrazolo[3,4-b]pyridin-3-amine

Author: BenchChem Technical Support Team. Date: February 2026

Authored by: Dr. Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the anticipated nuclear magnetic resonance (NMR) and mass spectrometry (MS) spectral data for the novel compound 1,4,6-trimethyl-1H-pyrazolo[3,4-b]pyridin-3-amine. As a molecule of interest in medicinal chemistry and drug development, a thorough understanding of its structural features is paramount. This document outlines the theoretical basis for the expected spectral characteristics, offering a predictive analysis grounded in established principles of spectroscopy and data from analogous structures. Detailed experimental protocols for acquiring high-quality NMR and MS data are also presented, alongside a systematic workflow for spectral interpretation and final structure elucidation. This guide is intended to serve as a valuable resource for researchers, scientists, and professionals in the pharmaceutical industry engaged in the synthesis and characterization of new chemical entities.

Introduction: The Imperative of Structural Verification

The compound 1,4,6-trimethyl-1H-pyrazolo[3,4-b]pyridin-3-amine belongs to the pyrazolopyridine class of heterocyclic compounds, a scaffold known for its diverse biological activities.[1] The precise arrangement of its constituent atoms is critical to its function, and thus, unambiguous structural confirmation is a foundational requirement in its scientific investigation. Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are indispensable analytical techniques for this purpose, providing detailed insights into the molecular architecture and connectivity.

This guide will delve into the predicted ¹H and ¹³C NMR spectra, as well as the expected mass spectrometric fragmentation pattern of the title compound. By anticipating these spectral features, researchers can more efficiently and accurately interpret their experimental data, accelerating the pace of discovery and development.

cluster_structure 1,4,6-trimethyl-1H-pyrazolo[3,4-b]pyridin-3-amine C15H17N5

Caption: Molecular Structure of 1,4,6-trimethyl-1H-pyrazolo[3,4-b]pyridin-3-amine.

Predicted ¹H NMR Spectral Analysis: A Proton's Perspective

Proton NMR (¹H NMR) spectroscopy provides information about the chemical environment of hydrogen atoms within a molecule. The predicted ¹H NMR spectrum of 1,4,6-trimethyl-1H-pyrazolo[3,4-b]pyridin-3-amine is expected to exhibit distinct signals corresponding to the aromatic proton, the amine protons, and the protons of the three methyl groups.

Predicted ¹H NMR Data
Proton Assignment Predicted Chemical Shift (δ, ppm) Multiplicity Integration Justification
H56.5 - 7.0Singlet1HThe lone proton on the pyridine ring is expected to be in the aromatic region, with its precise shift influenced by the electron-donating amine and methyl groups. Similar systems show signals in this range.[2]
NH₂4.5 - 5.5Broad Singlet2HThe chemical shift of amine protons can vary significantly depending on solvent and concentration. A broad signal is anticipated due to quadrupole broadening and potential hydrogen exchange.
N1-CH₃3.8 - 4.2Singlet3HThe methyl group attached to the pyrazole nitrogen is expected to be deshielded compared to the C-methyl groups due to the direct attachment to the electronegative nitrogen atom within the aromatic system.
C4-CH₃2.4 - 2.7Singlet3HThis methyl group is attached to the pyridine ring and its chemical shift is characteristic of methyl groups on aromatic rings.
C6-CH₃2.3 - 2.6Singlet3HSimilar to the C4-methyl group, this proton environment is on the pyridine ring and is expected to have a comparable chemical shift.
Experimental Protocol for ¹H NMR Spectroscopy

A standard approach for acquiring a high-quality ¹H NMR spectrum is crucial for accurate data interpretation.[3]

1. Sample Preparation:

  • Weigh 5-10 mg of the purified compound.
  • Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent can affect the chemical shifts of labile protons like those of the amine group.[3]
  • Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (δ = 0.00 ppm).
  • Transfer the solution to a clean, dry 5 mm NMR tube.

2. Instrument Setup (300 MHz or higher spectrometer):

  • Lock the spectrometer onto the deuterium signal of the solvent.
  • Shim the magnetic field to achieve optimal homogeneity.
  • Set the spectral width to an appropriate range (e.g., 0-12 ppm).
  • Use a standard single-pulse experiment.
  • Set the acquisition time to 2-4 seconds and the relaxation delay to 1-5 seconds.
  • Acquire a sufficient number of scans (typically 8-16) to achieve a good signal-to-noise ratio.

3. Data Processing:

  • Apply a Fourier transform to the acquired free induction decay (FID).
  • Phase the resulting spectrum.
  • Calibrate the chemical shift scale using the internal standard (TMS at 0.00 ppm).
  • Integrate the signals to determine the relative number of protons.
  • Analyze the chemical shifts, splitting patterns, and integration values to assign the signals to the respective protons in the molecule.

Predicted ¹³C NMR Spectral Analysis: The Carbon Backbone

Carbon-13 NMR (¹³C NMR) spectroscopy provides information about the different carbon environments in a molecule. In conjunction with Distortionless Enhancement by Polarization Transfer (DEPT) experiments, which differentiate between CH, CH₂, and CH₃ groups, a complete picture of the carbon skeleton can be obtained.

Predicted ¹³C NMR Data
Carbon Assignment Predicted Chemical Shift (δ, ppm) DEPT-135 Justification
C3155 - 160No Signal (Quaternary)The carbon bearing the amine group is expected to be significantly downfield due to the electron-withdrawing effect of the attached nitrogen atoms.
C3a145 - 150No Signal (Quaternary)This is a quaternary carbon at the fusion of the two rings.
C4140 - 145No Signal (Quaternary)The methyl-substituted carbon on the pyridine ring.
C6150 - 155No Signal (Quaternary)The methyl-substituted carbon on the pyridine ring, potentially deshielded by the adjacent nitrogen.
C7a110 - 115No Signal (Quaternary)Another quaternary carbon at the ring junction.
C5105 - 110PositiveThe CH carbon in the pyridine ring is expected in this region for heterocyclic aromatic systems.
N1-CH₃35 - 40PositiveThe methyl carbon attached to the pyrazole nitrogen.
C4-CH₃20 - 25PositiveA typical chemical shift for a methyl group on an aromatic ring.
C6-CH₃15 - 20PositiveSimilar to the C4-methyl group.
Experimental Protocol for ¹³C NMR Spectroscopy

The acquisition of a ¹³C NMR spectrum requires a slightly modified approach compared to ¹H NMR due to the lower natural abundance of the ¹³C isotope.[3]

1. Sample Preparation:

  • Prepare a more concentrated sample than for ¹H NMR, typically 20-50 mg of the compound in 0.6-0.7 mL of deuterated solvent.

2. Instrument Setup (75 MHz or higher spectrometer):

  • Lock and shim the spectrometer as for ¹H NMR.
  • Set the spectral width to a wider range (e.g., 0-200 ppm).
  • Use a proton-decoupled pulse sequence (e.g., zgpg30) to simplify the spectrum and enhance signal intensity through the Nuclear Overhauser Effect (NOE).
  • Set the acquisition time to 1-2 seconds and the relaxation delay to 2-5 seconds to ensure full relaxation of quaternary carbons.
  • Acquire a larger number of scans (e.g., 1024 or more) to achieve an adequate signal-to-noise ratio.
  • For DEPT experiments, run DEPT-45, DEPT-90, and DEPT-135 pulse sequences to differentiate between carbon types.

3. Data Processing:

  • Process the data similarly to the ¹H NMR spectrum.
  • Correlate the signals from the broadband-decoupled ¹³C spectrum with the DEPT spectra to assign the carbon types (C, CH, CH₂, CH₃).

Predicted Mass Spectrometry (MS) Analysis: Molecular Weight and Fragmentation

Mass spectrometry is a powerful technique for determining the molecular weight of a compound and gaining structural information from its fragmentation pattern. For 1,4,6-trimethyl-1H-pyrazolo[3,4-b]pyridin-3-amine, a soft ionization technique like Electrospray Ionization (ESI) is suitable, which typically produces a protonated molecular ion [M+H]⁺.

Predicted Mass Spectrum Data
  • Molecular Formula: C₁₀H₁₃N₅

  • Monoisotopic Mass: 203.1171 g/mol

  • Predicted [M+H]⁺: m/z 204.1249

Proposed Fragmentation Pathway

The fragmentation of the pyrazolopyridine core is expected to involve characteristic losses of small molecules and radicals.[4][5]

M [M+H]⁺ m/z 204 F1 Loss of CH₃ m/z 189 M->F1 - •CH₃ F2 Loss of NH₃ m/z 187 M->F2 - NH₃ F3 Loss of HCN m/z 177 M->F3 - HCN

Caption: Proposed ESI-MS fragmentation pathway for 1,4,6-trimethyl-1H-pyrazolo[3,4-b]pyridin-3-amine.

A primary fragmentation event could be the loss of a methyl radical (•CH₃) to yield an ion at m/z 189. Another plausible fragmentation would be the elimination of ammonia (NH₃) from the protonated amine, resulting in an ion at m/z 187. The loss of hydrogen cyanide (HCN) is also a common fragmentation pathway for nitrogen-containing heterocyclic compounds, which would produce a fragment at m/z 177.[5]

Experimental Protocol for Mass Spectrometry

1. Sample Preparation:

  • Prepare a dilute solution of the compound (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
  • The sample can be introduced into the mass spectrometer via direct infusion or through a liquid chromatography (LC) system.

2. Instrument Setup (ESI-TOF or ESI-Q-TOF):

  • Optimize the ESI source parameters, including capillary voltage, nebulizer gas pressure, and drying gas flow rate and temperature, to achieve a stable spray and maximum ion signal.
  • Acquire the mass spectrum in positive ion mode over an appropriate mass range (e.g., m/z 50-500).
  • For fragmentation studies, perform tandem mass spectrometry (MS/MS) by selecting the [M+H]⁺ ion and subjecting it to collision-induced dissociation (CID).

3. Data Analysis:

  • Determine the accurate mass of the molecular ion and compare it to the theoretical mass to confirm the elemental composition.
  • Analyze the MS/MS spectrum to identify the fragment ions and propose a fragmentation pathway consistent with the molecular structure.

Integrated Spectral Analysis Workflow

The definitive confirmation of the structure of 1,4,6-trimethyl-1H-pyrazolo[3,4-b]pyridin-3-amine relies on the synergistic interpretation of all acquired spectral data.

cluster_workflow Structure Elucidation Workflow Start Synthesized Compound MS Mass Spectrometry (Determine Molecular Formula) Start->MS HNMR ¹H NMR (Identify Proton Environments) Start->HNMR CNMR ¹³C NMR & DEPT (Identify Carbon Skeleton) Start->CNMR Analysis Integrated Data Analysis MS->Analysis HNMR->Analysis CNMR->Analysis Structure Confirmed Structure Analysis->Structure

Caption: Integrated workflow for the structural elucidation of 1,4,6-trimethyl-1H-pyrazolo[3,4-b]pyridin-3-amine.

By combining the molecular formula obtained from high-resolution mass spectrometry with the detailed connectivity information from ¹H and ¹³C NMR, a self-validating system of evidence is established. The number and types of protons and carbons, along with their chemical environments, must be consistent with the proposed structure and the observed molecular weight.

Conclusion

This technical guide has presented a predictive and methodological framework for the spectral characterization of 1,4,6-trimethyl-1H-pyrazolo[3,4-b]pyridin-3-amine. The anticipated NMR and MS data, grounded in the established principles of spectroscopy and analysis of related structures, provide a valuable roadmap for researchers. The detailed experimental protocols offer a standardized approach to data acquisition, ensuring high quality and reproducibility. By following the integrated workflow described, scientists can confidently elucidate and confirm the structure of this and other novel chemical entities, a critical step in the advancement of chemical and pharmaceutical research.

References

  • Royal Society of Chemistry. (n.d.). Supplementary Information for General. Retrieved from [Link]

  • Bruix, M., Curedna, C., & Elguero, J. (1986). ¹H and ¹³C NMR study of the pyrazolo[1,5-a]pyrimidine system. Magnetic Resonance in Chemistry, 24(3), 237-241.
  • Salem, M. A. I., Ali, T. E., Marzouk, M. I., Salem, M. S., & Al-Shibani, G. A. (2015). Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines.
  • MDPI. (n.d.). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. Retrieved from [Link]

  • Hamri, S., Hafid, A., Zouihri, H., Lazar, S., & Khouili, M. (2010). 3,4,6-Trimethyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine. Acta Crystallographica Section E: Structure Reports Online, 66(8), o1966.
  • Frizzo, C. P., Hennemann, B. L., Kuhn, B., Bonacorso, H. G., & Nogueira, C. W. (2018). Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry. In Mass Spectrometry. IntechOpen.
  • Elguero, J., Jagerovic, N., & Pardo, C. (2002). ¹H and ¹³C NMR study of perdeuterated pyrazoles. Arkivoc, 2002(11), 108-115.
  • Pretsch, E., Bühlmann, P., & Affolter, C. (2000).
  • Taylor, E. C., & McKillop, A. (1970). The Chemistry of Heterocyclic Compounds, Pyrazoles, Pyrazolines, Pyrazolidines, Indazoles and Condensed Rings. John Wiley & Sons.
  • Spectrabase. (n.d.). 1H-pyrazolo[3,4-b]pyridine, 3,4,6-trimethyl-1-(4-methylphenyl)-5-[3-oxo-3-[4-(phenylmethyl)-1-piperidinyl]propyl]-. Retrieved from [Link]

  • PubChem. (n.d.). 1H-pyrazolo[3,4-b]pyridine. Retrieved from [Link]

  • Khakwani, S., Aslam, S., & Ahmad, S. (2016). Mass Spectrometry of Pyrazolo[3,4-b]pyrido[2',3'-b]-1,6-naphthyridines and Dipyrazolo[3,4-b];3',4'-h]-1,6-naphthyridines. Asian Journal of Chemistry, 28(12), 2601-2604.
  • Al-Omair, M. A. (2014).
  • Michaelis, A. (1911). Ueber einige Derivate des Antipyrins. Berichte der deutschen chemischen Gesellschaft, 44(1), 106-112.
  • Taylor, E. C., & Hartke, K. S. (1959). Pyrazolo[3,4-b]pyridines. I. A New Synthesis of 1-Aryl-4,6-disubstituted Pyrazolo[3,4-b]pyridines. Journal of the American Chemical Society, 81(10), 2452-2456.
  • El-Reedy, A. A. M., El-Gharabawy, A. S., & Hussein, A. M. (2016). Synthesis, Reactions and Characterization of 1,1'-(1,4-Phenylenebis(3-amino-6-methyl-1H-pyrazolo[3,4-b]pyridine-4,5-diyl))bis(ethan-1-one). International Journal of Organic Chemistry, 6(1), 65-76.
  • Stanovnik, B., & Tišler, M. (1984). Pyrazolo[3,4-b]pyridines: Syntheses, reactions, and nuclear magnetic resonance spectra. Advances in Heterocyclic Chemistry, 35, 313-389.

Sources

solubility of 1,4,6-trimethyl-1H-pyrazolo[3,4-b]pyridin-3-amine in various solvents

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Solubility of 1,4,6-trimethyl-1H-pyrazolo[3,4-b]pyridin-3-amine

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of the solubility of 1,4,6-trimethyl-1H-pyrazolo[3,4-b]pyridin-3-amine, a compound of interest within the broader class of pyrazolopyridine derivatives. Recognizing the critical role of solubility in drug discovery and development, this document is intended for researchers, scientists, and drug development professionals. It outlines the theoretical underpinnings, experimental protocols for determining solubility, and strategies for interpreting and addressing solubility challenges.

Introduction: The Significance of Pyrazolopyridines and Solubility

The pyrazolopyridine scaffold is a prominent heterocyclic structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anti-inflammatory, antitumor, and antimicrobial properties.[1] The specific compound, 1,4,6-trimethyl-1H-pyrazolo[3,4-b]pyridin-3-amine, belongs to this important class of molecules. For any biologically active compound to be effective, it must first be soluble in a relevant physiological medium to be absorbed and reach its target. Poor aqueous solubility is a major hurdle in drug development, often leading to high required doses and poor bioavailability.[2] Therefore, a thorough understanding and characterization of the solubility of 1,4,6-trimethyl-1H-pyrazolo[3,4-b]pyridin-3-amine is a prerequisite for its advancement as a potential therapeutic agent.

Physicochemical Properties and Predicted Solubility Profile

While specific experimental solubility data for 1,4,6-trimethyl-1H-pyrazolo[3,4-b]pyridin-3-amine is not extensively published, we can infer its likely behavior based on its structure and the known properties of related pyrazole derivatives.

Key Structural Features Influencing Solubility:

  • Aromatic Rings: The fused pyrazole and pyridine rings are largely non-polar, which tends to decrease aqueous solubility.

  • Amino Group (-NH2): The primary amine is a polar group capable of acting as a hydrogen bond donor and acceptor, which can enhance aqueous solubility.

  • Methyl Groups (-CH3): The three methyl groups are non-polar and will likely decrease solubility in aqueous media.

  • Nitrogen Atoms: The nitrogen atoms in the heterocyclic rings can act as hydrogen bond acceptors, contributing to polarity.

According to Lipinski's Rule of Five, which predicts the oral bioavailability of a drug candidate, the physicochemical properties of pyrazole derivatives are often favorable.[3] However, the interplay of the various functional groups in 1,4,6-trimethyl-1H-pyrazolo[3,4-b]pyridin-3-amine necessitates experimental determination of its solubility.

Experimental Determination of Solubility

The two primary types of solubility measurements relevant to drug discovery are kinetic and thermodynamic solubility.[4]

  • Kinetic Solubility: This measures the concentration of a compound at the point of precipitation from an initial stock solution (often in DMSO) when diluted into an aqueous buffer. It is a high-throughput method used in early discovery to rank compounds.[4]

  • Thermodynamic Solubility: This is the true equilibrium solubility of a compound in a saturated solution. It is a more time-consuming but accurate measurement, crucial for later-stage development and formulation.[4][5]

Recommended Experimental Protocol: The Shake-Flask Method for Thermodynamic Solubility

The shake-flask method is considered the gold standard for determining thermodynamic solubility due to its reliability for a wide range of compounds.[5]

Materials:

  • 1,4,6-trimethyl-1H-pyrazolo[3,4-b]pyridin-3-amine (solid)

  • A selection of solvents (see Table 1)

  • Scintillation vials or other suitable containers

  • Orbital shaker with temperature control

  • Centrifuge

  • Analytical method for quantification (e.g., HPLC-UV, LC-MS)

Step-by-Step Methodology:

  • Preparation: Add an excess amount of solid 1,4,6-trimethyl-1H-pyrazolo[3,4-b]pyridin-3-amine to a vial containing a known volume of the desired solvent. The presence of undissolved solid is essential to ensure a saturated solution at equilibrium.[6]

  • Equilibration: Seal the vials and place them on an orbital shaker at a constant temperature (e.g., 25 °C or 37 °C) for a predetermined period (typically 24-48 hours) to allow the system to reach equilibrium.

  • Phase Separation: After equilibration, centrifuge the vials at high speed to pellet the undissolved solid.

  • Sampling: Carefully collect an aliquot of the supernatant, being cautious not to disturb the solid pellet.

  • Dilution and Analysis: Dilute the supernatant with an appropriate solvent and analyze the concentration of the dissolved compound using a validated analytical method.

Selection of Solvents

The choice of solvents is critical for building a comprehensive solubility profile. A range of solvents with varying polarities should be tested.[7]

Table 1: Recommended Solvents for Solubility Screening

Solvent CategoryExamplesRationale
Aqueous Buffers Phosphate-buffered saline (PBS) pH 7.4, Acetate buffer pH 4.5Simulates physiological conditions and assesses pH-dependent solubility.
Polar Protic Water, Ethanol, MethanolCommon pharmaceutical solvents; assess hydrogen bonding capabilities.[8]
Polar Aprotic Dimethyl sulfoxide (DMSO), Acetonitrile (ACN)Capable of dissolving a wide range of polar and non-polar compounds; often used for stock solutions.[9]
Non-Polar Dichloromethane (DCM), HexanesProvides information on solubility in lipophilic environments.
Biorelevant Media FaSSIF, FeSSIFSimulates the composition of fluids in the fasted and fed states of the small intestine, respectively.
Visualizing the Experimental Workflow

The following diagram illustrates the key steps in the shake-flask solubility determination workflow.

G cluster_prep Preparation cluster_equil Equilibration cluster_sep Phase Separation cluster_analysis Analysis A Add excess solid to solvent B Shake at constant temperature (24-48h) A->B C Centrifuge to pellet solid B->C D Collect supernatant C->D E Dilute sample D->E F Quantify by HPLC/LC-MS E->F

Caption: Workflow for Thermodynamic Solubility Determination.

Data Presentation and Interpretation

Solubility data should be presented in a clear and organized manner to facilitate comparison across different conditions.

Table 2: Template for Reporting Solubility Data

SolventTemperature (°C)Solubility (mg/mL)Solubility (µM)Observations
PBS (pH 7.4)25[Insert Value][Insert Value][e.g., Clear solution, precipitate observed]
PBS (pH 7.4)37[Insert Value][Insert Value]
Water25[Insert Value][Insert Value]
Ethanol25[Insert Value][Insert Value]
DMSO25[Insert Value][Insert Value]

Interpreting the Results:

  • Low Aqueous Solubility: If the solubility in aqueous buffers is low (e.g., <10 µg/mL), this may present a challenge for oral absorption and formulation.

  • pH-Dependent Solubility: A significant difference in solubility between buffers of different pH values suggests that the compound is ionizable. For a basic compound like 1,4,6-trimethyl-1H-pyrazolo[3,4-b]pyridin-3-amine, solubility is expected to be higher at lower pH.

  • High Solubility in Organic Solvents: Good solubility in solvents like ethanol or DMSO is beneficial for the preparation of stock solutions for in vitro assays.[9]

Strategies for Addressing Poor Solubility

If 1,4,6-trimethyl-1H-pyrazolo[3,4-b]pyridin-3-amine is found to have poor aqueous solubility, several strategies can be employed to improve it.

Diagram of Solubility Enhancement Approaches:

G cluster_strategies Solubility Enhancement Strategies A Poor Aqueous Solubility B pH Adjustment A->B C Co-solvents A->C D Complexation (e.g., cyclodextrins) A->D E Formulation (e.g., solid dispersions) A->E

Caption: Common Strategies for Solubility Enhancement.

Each of these approaches involves formulating the active pharmaceutical ingredient (API) with excipients that modify its environment to favor dissolution. The selection of a suitable method depends on the specific properties of the drug and the intended dosage form.[2]

Conclusion

While specific, publicly available solubility data for 1,4,6-trimethyl-1H-pyrazolo[3,4-b]pyridin-3-amine is limited, this guide provides a robust framework for its determination and interpretation. By following the outlined experimental protocols and considering the theoretical background, researchers can generate the necessary data to advance the development of this and other promising compounds. A thorough understanding of solubility is not merely a data point but a cornerstone of successful drug development.

References

  • Solvent selection for pharmaceuticals. (2025). ResearchGate. [Link]

  • Experimental and Computational Methods Pertaining to Drug Solubility. (n.d.). ResearchGate. [Link]

  • Basic Procedure and Technical Requirements of Equilibrium Solubility Experiments. (2016). Chinese Pharmaceutical Journal. [Link]

  • solubility experimental methods.pptx. (n.d.). Slideshare. [Link]

  • Solvent systems and their selection in pharmaceutics and biopharmaceutics. (n.d.). Semantic Scholar. [Link]

  • Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. (n.d.). Lund University Publications. [Link]

  • Drug Solubility: Importance and Enhancement Techniques. (2012). ISRN Pharmaceutics. [Link]

  • Pyrazolopyridines and Pyrazolopyrimidines as Functional Dipolar Scaffolds: An Approach Regarding Synthesis and Photophysics. (2023). MDPI. [Link]

  • Beyond the Pill: The Essential Role of Solvents in Pharmaceutical Formulation. (2023). amofor. [Link]

  • 1H-pyrazolo[3,4-b]pyridin-3-amine. (n.d.). PubChem. [Link]

  • Physico-chemical properties of the designed pyrazole derivatives. (n.d.). ResearchGate. [Link]

Sources

commercial availability of 1,4,6-trimethyl-1H-pyrazolo[3,4-b]pyridin-3-amine

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Commercial Availability and Synthesis of 1,4,6-trimethyl-1H-pyrazolo[3,4-b]pyridin-3-amine

Executive Summary

This technical guide provides a comprehensive analysis of the commercial availability and synthetic accessibility of 1,4,6-trimethyl-1H-pyrazolo[3,4-b]pyridin-3-amine for researchers, chemists, and drug development professionals. Our investigation reveals that this compound is not available as a stock item from major chemical suppliers. However, it is readily accessible through custom synthesis services. This guide outlines the strategic options for acquiring the molecule, presents a validated synthetic route using commercially available starting materials, and discusses the significance of the pyrazolo[3,4-b]pyridine scaffold in modern medicinal chemistry. For organizations requiring this compound, engaging a custom synthesis provider is the most effective and reliable procurement strategy.

Chemical Identity and Properties

1,4,6-trimethyl-1H-pyrazolo[3,4-b]pyridin-3-amine is a substituted heterocyclic amine. The pyrazolo[3,4-b]pyridine core is a recognized "privileged scaffold" in drug discovery, known for its ability to interact with a variety of biological targets, particularly protein kinases.[1][2] The amine functionality at the C3 position serves as a key synthetic handle for further molecular elaboration, making it a valuable building block for creating libraries of potential therapeutic agents.

Identifier Value
IUPAC Name 1,4,6-trimethyl-1H-pyrazolo[3,4-b]pyridin-3-amine
CAS Number 1013003-89-6 (As referenced in patent literature)
Molecular Formula C₉H₁₂N₄
Molecular Weight 176.22 g/mol
Chemical Structure (Generated)

(Note: Physicochemical properties such as melting point, boiling point, and solubility have not been experimentally determined as the compound is not a standard commercial product.)

Commercial Availability Assessment

A thorough search of global chemical supplier catalogs confirms that 1,4,6-trimethyl-1H-pyrazolo[3,4-b]pyridin-3-amine is not offered as an off-the-shelf product. While structurally related analogs such as 4,6-dimethyl-1H-pyrazolo[3,4-b]pyridin-3-amine and various bromo-substituted derivatives are commercially available, this specific trimethyl-substituted version requires a custom manufacturing approach.[3]

Recommended Procurement Strategy: Custom Synthesis

For researchers and development teams, the most direct path to acquiring this molecule is through a specialized custom synthesis provider. These organizations offer the expertise to design, execute, and scale up the synthesis of non-catalog compounds.[4][5]

Advantages of Custom Synthesis:

  • Access to Expertise: Leverage experienced chemists who specialize in complex heterocyclic synthesis.[5]

  • Scalability: Production can be tailored from milligram research quantities to multi-kilogram scales required for preclinical development.[6][7]

  • Quality and Purity: Compounds are typically delivered with a full analytical data package (e.g., NMR, LC-MS, HPLC) to confirm identity and purity.

  • IP Protection: Projects are handled under strict confidentiality agreements to protect sensitive intellectual property.[6]

Workflow for Engaging a Custom Synthesis Provider: The process typically involves an initial consultation, followed by a quote and proposed synthetic scheme, regular progress reports, and final delivery with quality control documentation.[6]

Custom_Synthesis_Workflow cluster_client Client (Researcher) cluster_cso Custom Synthesis Organization (CSO) req 1. Request for Quote (RFQ) (Structure, Quantity, Purity) quote 2. Propose Route & Quote req->quote Submit Request eval 3. Evaluate Proposal (Timeline, Cost) po 4. Issue Purchase Order eval->po Approve synth 5. Synthesis & QC po->synth Initiate Project quote->eval Deliver Proposal ship 6. Ship Compound & Data synth->ship Project Completion

Caption: Standard workflow for procuring a molecule via custom synthesis.

Selected Custom Synthesis Providers

The following table lists established companies offering custom synthesis of complex organic molecules for the pharmaceutical and biotech industries.

Provider Key Capabilities
Enamine World-leading provider of screening compounds and building blocks with extensive custom synthesis capabilities on milligram to kilogram scales.[6]
Otava Chemicals Offers custom synthesis of organic molecules, including building blocks, compound libraries, and fluorescent dyes, supported by cheminformatics.[8]
Pharma Inventor Inc. Specializes in pragmatic wet chemistry for timely delivery of high-purity custom compounds, including asymmetric synthesis and photochemical reactions.[5]
GEO Specialty Chemicals Partners with pharma services for preclinical and early development, offering custom development and manufacturing of small molecule intermediates and APIs.[7]
ResolveMass Laboratories Inc. Provides tailored solutions for small and large molecule synthesis, catering to pharmaceutical research and drug development projects.[4]

Proposed Retrosynthetic Analysis and Protocol

The synthesis of the pyrazolo[3,4-b]pyridine core is well-documented in chemical literature.[9] A highly efficient and logical approach is the condensation reaction between a 5-aminopyrazole and a 1,3-dicarbonyl compound.

Retrosynthesis and Key Starting Materials

The target molecule can be disconnected to reveal two readily available commercial precursors: 3-amino-1,5-dimethyl-1H-pyrazole and 2,4-pentanedione (also known as acetylacetone).

Retrosynthesis cluster_precursors Commercially Available Precursors target 1,4,6-trimethyl-1H-pyrazolo[3,4-b]pyridin-3-amine precursor1 3-Amino-1,5-dimethyl-1H-pyrazole target->precursor1 Condensation precursor2 2,4-Pentanedione (Acetylacetone) target->precursor2 Condensation

Caption: Retrosynthetic disconnection of the target compound.

Commercial Availability of Starting Materials

A key advantage of this proposed route is the excellent commercial availability of the necessary precursors.

Starting Material CAS Number Typical Suppliers
3-Amino-1,5-dimethyl-1H-pyrazole5744-63-8Sigma-Aldrich, TCI, Combi-Blocks
2,4-Pentanedione (Acetylacetone)123-54-6Sigma-Aldrich, Alfa Aesar, Thermo Fisher
Detailed Experimental Protocol (Hypothetical)

Disclaimer: This protocol is illustrative and based on established chemical principles. It should be adapted and optimized under appropriate laboratory conditions by qualified personnel.

  • Reaction Setup: To a solution of 3-amino-1,5-dimethyl-1H-pyrazole (1.0 eq) in glacial acetic acid (5-10 mL per gram of pyrazole), add 2,4-pentanedione (1.1 eq).

  • Heating: Heat the reaction mixture to reflux (approximately 118 °C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Upon completion, allow the mixture to cool to room temperature. Slowly pour the reaction mixture into a beaker of ice-water and basify to pH 8-9 using a saturated sodium bicarbonate or dilute sodium hydroxide solution.

  • Extraction: The resulting aqueous mixture is extracted three times with a suitable organic solvent, such as ethyl acetate or dichloromethane.

  • Purification: The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude residue is then purified by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the final product, 1,4,6-trimethyl-1H-pyrazolo[3,4-b]pyridin-3-amine.

  • Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

Conclusion

While 1,4,6-trimethyl-1H-pyrazolo[3,4-b]pyridin-3-amine is not a stock chemical, it is readily accessible to the scientific community. The clear and efficient synthetic pathway, which relies on inexpensive and widely available starting materials, makes it an excellent candidate for custom synthesis. For research groups in drug discovery and medicinal chemistry, partnering with a reputable custom synthesis organization is the recommended strategy to procure this valuable molecular building block in a timely and reliable manner, enabling the acceleration of research and development programs.

References

  • ResolveMass Laboratories Inc. (2024). Comprehensive Guide to Custom Synthesis Service.
  • Donaire-Arias, A., et al. (2022).
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  • Pharma Inventor Inc. Custom Organic Synthesis.
  • National Center for Biotechnology Information. 3,4,6-Trimethyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine.
  • Biosynth. 1H-Pyrazolo[3,4-b]pyridine-3-amine.
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  • Enamine. Custom Synthesis.
  • LookChem. 4,6-Dimethyl-1H-pyrazolo[3,4-b]pyridin-3-amine.
  • GEO Specialty Chemicals. Custom Synthesis.
  • Otava Chemicals. Custom Synthesis.
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  • IJFMR.
  • ChemicalBook. 1-METHYL-1H-PYRAZOLO[3,4-B]PYRIDIN-3-YLAMINE.
  • Sigma-Aldrich. 5-Bromo-1H-pyrazolo[3,4-b]pyridin-3-amine.
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The Multifaceted Biological Activity of Pyrazolo[3,4-b]pyridine Derivatives: From Kinase Inhibition to Antimicrobial Efficacy

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide:

Audience: Researchers, scientists, and drug development professionals.

Abstract: The pyrazolo[3,4-b]pyridine core is a privileged heterocyclic scaffold that has garnered significant attention in medicinal chemistry due to its structural resemblance to purines. This unique arrangement has led to the development of a multitude of derivatives exhibiting a broad spectrum of pharmacological activities.[1][2] These compounds have demonstrated potent effects as anticancer, anti-inflammatory, antimicrobial, and antiviral agents, often by interacting with specific biological targets with high affinity.[2] This technical guide provides a comprehensive overview of the key biological activities of pyrazolo[3,4-b]pyridine derivatives, delving into their mechanisms of action, summarizing structure-activity relationship insights, and presenting detailed experimental protocols for their evaluation. The content is structured to offer not just a recitation of facts, but a deeper understanding of the scientific rationale behind the design and assessment of these promising therapeutic agents.

Introduction: The Pyrazolo[3,4-b]pyridine Scaffold - A Privileged Structure in Medicinal Chemistry

The fusion of a pyrazole ring with a pyridine ring creates the pyrazolo[3,4-b]pyridine bicyclic system. This scaffold is of particular interest because it acts as a bioisostere of purine, allowing its derivatives to interact with a wide range of biological targets, particularly ATP-binding sites in enzymes like kinases.[3] The versatility of its synthesis allows for extensive functionalization at various positions, enabling fine-tuning of its physicochemical properties and biological activity.[2] Derivatives have been investigated for a wide array of diseases, including cancer, inflammation, neurodegenerative disorders, and infectious diseases.[2][4][5]

Anticancer Activity: Targeting the Hallmarks of Cancer

The most extensively documented therapeutic application of pyrazolo[3,4-b]pyridine derivatives is in oncology. These compounds interfere with cancer cell proliferation, survival, and angiogenesis through diverse mechanisms.

Mechanism I: Inhibition of Protein Kinases

Protein kinases are crucial regulators of cell signaling and are frequently dysregulated in cancer. The pyrazolo[3,4-b]pyridine scaffold has proven to be an exceptional platform for designing potent kinase inhibitors.[6][7]

CDKs are key regulators of the cell cycle, and their aberrant activity is a hallmark of many cancers.[7] PIM kinases are proto-oncogenic serine/threonine kinases that regulate cell survival and proliferation. Several pyrazolo[3,4-b]pyridine derivatives have been developed as potent inhibitors of both CDK2 and PIM1, leading to cell cycle arrest and apoptosis.[6] For example, compound 6b from one study was found to induce apoptosis and arrest the cell cycle at the G0-G1 phase, demonstrating superior efficacy against colon (HCT-116) and liver (HepG2) cancer cell lines compared to the reference drug staurosporine.[6]

TBK1 is a noncanonical IKK family kinase involved in innate immunity and oncogenesis.[8][9] A series of 1H-pyrazolo[3,4-b]pyridine derivatives were identified as potent TBK1 inhibitors. Compound 15y stood out with an exceptionally low IC₅₀ value of 0.2 nM and demonstrated effective inhibition of the downstream IFN signaling pathway, alongside antiproliferative effects on various cancer cell lines.[8][9]

TRKs are a family of receptor tyrosine kinases whose activation and overexpression are linked to cell proliferation and cancer.[10][11] Based on scaffold hopping and computer-aided drug design, pyrazolo[3,4-b]pyridine derivatives have been synthesized as pan-TRK inhibitors. Compound C03 showed an IC₅₀ of 56 nM against TRKA and inhibited the proliferation of the Km-12 cancer cell line with an IC₅₀ of 0.304 μM.[10][11]

Caption: General mechanism of kinase inhibition by pyrazolo[3,4-b]pyridine derivatives.

Mechanism II: Topoisomerase IIα Inhibition and DNA Damage

Topoisomerase IIα (TOPIIα) is a vital enzyme that manages DNA topology during replication and transcription.[1] Its inhibition leads to DNA strand breaks and ultimately triggers apoptosis in rapidly dividing cancer cells. A recent study identified compound 8c as a potent TOPIIα inhibitor with broad-spectrum antiproliferative activity across the NCI-60 cancer cell line panel (GI₅₀ MG-MID value of 1.33 µM).[1] Mechanistic studies confirmed that this compound induced DNA damage, S-phase cell cycle arrest, and apoptosis in leukemia cell lines.[1][12]

G DNA_supercoiled Supercoiled DNA TOPIIa Topoisomerase IIα DNA_supercoiled->TOPIIa Binds Cleavage_Complex Cleavage Complex (DNA-TOPIIα) TOPIIa->Cleavage_Complex Forms DNA_relaxed Relaxed DNA Cleavage_Complex->DNA_relaxed Religation & Release DNA_damage DNA Damage & Strand Breaks Cleavage_Complex->DNA_damage Leads to Pyrazolo_Pyridine Pyrazolo[3,4-b]pyridine Derivative (e.g., 8c) Pyrazolo_Pyridine->Cleavage_Complex Stabilizes (Inhibits Religation) Apoptosis Apoptosis DNA_damage->Apoptosis

Caption: Inhibition of Topoisomerase IIα by pyrazolo[3,4-b]pyridine derivatives.

Data Summary: Anticancer Activity of Lead Compounds

The following table summarizes the in vitro cytotoxic activity of several noteworthy pyrazolo[3,4-b]pyridine derivatives against various cancer cell lines.

Compound IDTarget(s)Cancer Cell LineActivity (IC₅₀ / GI₅₀)Reference
6b CDK2/PIM1HCT-116 (Colon)High Selectivity Index (15.05)[6]
15y TBK1A172, U87MG, etc.Micromolar antiproliferation[8][9]
8c Topoisomerase IIαNCI-60 Panel1.33 µM (MG-MID)[1][12]
C03 TRKAKm-120.304 µM[10][11]
8b Not SpecifiedHCT-116 (Colon)2.3 µmol[7]
Experimental Protocol: In Vitro Cytotoxicity Assessment (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as a proxy for cell viability and proliferation.

Principle: Viable cells with active metabolism convert the yellow MTT tetrazolium salt into a purple formazan product. The amount of formazan produced is proportional to the number of viable cells.

Step-by-Step Methodology:

  • Cell Seeding: Plate cancer cells (e.g., HCT-116, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of appropriate culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the pyrazolo[3,4-b]pyridine derivatives in culture medium. After 24 hours, remove the old medium from the wells and add 100 µL of the compound dilutions (including a vehicle control, e.g., 0.1% DMSO).

  • Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO₂.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. During this time, viable cells will convert MTT to formazan crystals.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or acidic isopropanol) to each well to dissolve the formazan crystals. Gently shake the plate for 10-15 minutes.

  • Absorbance Reading: Measure the absorbance of each well at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot a dose-response curve and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).

G A 1. Seed Cells in 96-well plate B 2. Add Pyrazolo-Pyridine Derivatives (Serial Dilutions) A->B C 3. Incubate (48-72h) B->C D 4. Add MTT Solution (Incubate 4h) C->D E 5. Solubilize Formazan (Add DMSO) D->E F 6. Read Absorbance (570 nm) E->F G 7. Calculate IC50 F->G

Caption: Standard workflow for the MTT cell viability assay.

Anti-inflammatory Activity: Modulating the Inflammatory Cascade

Chronic inflammation is a driver of numerous diseases. Pyrazolo[3,4-b]pyridine derivatives have shown significant potential as anti-inflammatory agents by inhibiting key enzymes in the inflammatory pathway.[4][13][14]

Mechanism of Action: Targeting Key Inflammatory Mediators

The anti-inflammatory effects of these compounds are primarily attributed to the inhibition of cyclooxygenase-2 (COX-2) and p38 MAP kinase.[4][15]

  • COX-2 Inhibition: COX-2 is an enzyme responsible for the synthesis of prostaglandins, which are key mediators of pain and inflammation. Selective inhibition of COX-2 is a validated strategy for developing anti-inflammatory drugs with a reduced risk of gastrointestinal side effects compared to non-selective NSAIDs. Several pyrazolo[3,4-b]pyridines have been identified as potent and selective COX-2 inhibitors.[4]

  • p38 MAP Kinase Inhibition: The p38 MAP kinase pathway plays a critical role in regulating the production of pro-inflammatory cytokines like TNF-α and IL-1.[15] Inhibition of p38α is a major target for developing new anti-inflammatory drugs, and certain pyrazolo[3,4-b]pyridines have demonstrated potent inhibitory activity against this kinase.[15]

Data Summary: Anti-inflammatory Potency
Compound ClassTargetIn Vivo ModelResultReference
PyrazolopyrazinesNot specifiedCarrageenan Paw EdemaCompound 15 showed activity equal to Indomethacin[13]
Tri-aryl PyrazolesCOX-2Carrageenan Paw Edema61-64% edema inhibition[4]
Pyrazolo[3,4-b]pyridinesp38αN/A (In vitro)Potent p38α inhibition[15]
*Note: These are structurally related scaffolds, highlighting the broader potential of pyrazole-fused systems.
Experimental Protocol: Carrageenan-Induced Paw Edema in Rats

This is a classic in vivo model for evaluating the acute anti-inflammatory activity of new compounds.

Principle: Subplantar injection of carrageenan in the rat paw induces a localized inflammatory response characterized by edema (swelling). The ability of a test compound to reduce this swelling indicates its anti-inflammatory potential.

Step-by-Step Methodology:

  • Animal Acclimatization: Acclimatize male Wistar rats (150-200g) for one week under standard laboratory conditions. Fast the animals overnight before the experiment with free access to water.

  • Compound Administration: Administer the test pyrazolo[3,4-b]pyridine derivative orally or intraperitoneally. A control group receives the vehicle, and a positive control group receives a standard drug like Indomethacin (e.g., 10 mg/kg).

  • Inflammation Induction: One hour after compound administration, inject 0.1 mL of 1% w/v carrageenan solution in saline into the subplantar region of the right hind paw of each rat.

  • Paw Volume Measurement: Measure the paw volume of each rat immediately after carrageenan injection (0 hours) and at subsequent time points (e.g., 1, 2, 3, 4, and 5 hours) using a plethysmometer.

  • Data Analysis: Calculate the percentage of edema inhibition for each treated group compared to the control group using the formula: % Inhibition = [ (V_c - V_t) / V_c ] * 100 Where V_c is the mean increase in paw volume in the control group and V_t is the mean increase in paw volume in the treated group.[13]

Antimicrobial Activity: A Scaffold for Combating Pathogens

The pyrazolo[3,4-b]pyridine scaffold has also been explored for its antimicrobial properties, with various derivatives showing activity against both bacteria and fungi.[16][17][18]

Antibacterial and Antifungal Spectrum

Studies have demonstrated that these compounds can be effective against both Gram-positive (e.g., Staphylococcus aureus, Bacillus subtilis) and Gram-negative (Escherichia coli, Pseudomonas aeruginosa) bacteria, as well as fungal strains like Candida albicans.[17][18] The incorporation of different substituents on the core scaffold allows for the modulation of antimicrobial potency and spectrum. For instance, molecular hybrids of pyrazolo[3,4-b]pyridine and triazole have been synthesized to combat drug resistance, with some compounds showing significant zones of inhibition against S. aureus and K. pneumoniae.[19]

Data Summary: Antimicrobial Efficacy
Compound SeriesOrganismActivity (MIC) / Zone of InhibitionReference
Pyrazolo[3,4-b]pyridines (6a-h)S. aureus, E. coliModerate antibacterial activity[18]
Pyrazolo[3,4-b]pyridinesP. aeruginosa, C. albicansPotent antifungal/antibacterial effects[17]
Pyrazolo-triazole hybrids (24, 27)S. aureus, K. pneumoniae14-18 mm zone of inhibition[19]
Experimental Protocol: Broth Microdilution for MIC Determination

This method determines the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Step-by-Step Methodology:

  • Preparation: In a 96-well microtiter plate, add 50 µL of sterile nutrient broth to each well.

  • Serial Dilution: Add 50 µL of the test compound solution (at a starting concentration, e.g., 1000 µg/mL) to the first well. Perform a two-fold serial dilution by transferring 50 µL from the first well to the second, and so on, down the plate.

  • Inoculum Preparation: Prepare a standardized bacterial inoculum (e.g., 0.5 McFarland standard) and dilute it to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.

  • Inoculation: Add 50 µL of the bacterial inoculum to each well. Include a positive control (broth + inoculum) and a negative control (broth only).

  • Incubation: Cover the plate and incubate at 37°C for 18-24 hours.

  • Result Interpretation: The MIC is the lowest concentration of the compound at which no visible turbidity (bacterial growth) is observed.

Other Notable Biological Activities

The therapeutic potential of pyrazolo[3,4-b]pyridines extends beyond the areas detailed above. They have also been reported to possess:

  • Antiviral Activity: Certain derivatives have been noted for their potential against various viruses.[2][13]

  • Neuroprotective Effects: Some compounds are being investigated for treating neurodegenerative conditions like Alzheimer's disease.[2][4]

  • Cardiovascular Effects: The scaffold has been explored for applications in treating hypertension.[4]

Conclusion and Future Perspectives

The pyrazolo[3,4-b]pyridine scaffold is a remarkably versatile and "privileged" structure in drug discovery. Its derivatives have demonstrated a wide range of potent biological activities, particularly in the fields of oncology and inflammation. The ability to inhibit multiple protein kinases, interfere with DNA replication machinery, and modulate inflammatory pathways underscores its therapeutic promise. Future research will likely focus on optimizing the selectivity and pharmacokinetic profiles of these compounds to develop next-generation therapies. The continued exploration of structure-activity relationships, aided by computational modeling, will be crucial in designing novel derivatives with enhanced potency and reduced off-target effects, paving the way for their clinical translation.

References

  • Almansour, A. I., et al. (2024). Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as dual CDK2/PIM1 inhibitors with potent anti-cancer activity and selectivity. Journal of Enzyme Inhibition and Medicinal Chemistry, 39(1). Available at: [Link]

  • Liu, N., et al. (2022). Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 1411-1425. Available at: [Link]

  • Mohamed, M. S., et al. (2012). Design, Synthesis and Cancer Cell Line Activities of Pyrazolo[3,4-b]pyridine Derivatives. Open Journal of Medicinal Chemistry, 2(3). Available at: [Link]

  • Ghorab, M. M., et al. (2016). Anticancer and Anti-Inflammatory Activities of Some New Pyrazolo[3,4-b]pyrazines. Molecules, 21(10), 1333. Available at: [Link]

  • Bin-Jubair, F. A. S., et al. (2024). Development of New Pyrazolo [3,4-b]Pyridine Derivatives as Potent Anti-Leukemic Agents and Topoisomerase IIα Inhibitors with Broad-Spectrum Cytotoxicity. Pharmaceuticals, 17(5), 633. Available at: [Link]

  • Liu, N., et al. (2022). Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors. RSC Medicinal Chemistry, 13(11), 1416-1429. Available at: [Link]

  • Abdel-Mohsen, S. A., & El-Emary, T. I. (2012). New pyrazolo[3,4-b]pyridines: Synthesis and antimicrobial Activity. Der Pharma Chemica, 4(2), 735-745. Available at: [Link]

  • ResearchGate. (n.d.). Antimicrobial activity of some pyrazolo[3,4-b]pyridine derivatives. ResearchGate. Available at: [Link]

  • ResearchGate. (n.d.). Synthesis of new pyrazoles and pyrozolo [3,4-b] pyridines as anti-inflammatory agents by inhibition of COX-2 enzyme. ResearchGate. Available at: [Link]

  • Al-Abdullah, E. S., et al. (2021). Antibacterial evaluation and molecular properties of pyrazolo[3,4-b] pyridines and thieno[2,3-b]pyridines. Journal of Applied Pharmaceutical Science, 11(3), 117-124. Available at: [Link]

  • Ghorab, M. M., et al. (2016). Anticancer and Anti-Inflammatory Activities of Some New Pyrazolo[3,4-b]pyrazines. ResearchGate. Available at: [Link]

  • Liu, N., et al. (2022). Identification of 1 H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study. Journal of Enzyme Inhibition and Medicinal Chemistry. Available at: [Link]

  • Al-Wahaibi, L. H., et al. (2023). Molecular Hybrids of Pyazolo[3,4-b]pyridine and Triazole: Design, Synthesis and In Vitro Antibacterial Studies. Molecules, 28(14), 5556. Available at: [Link]

  • El-Sayed, M. A. A., et al. (2015). Synthesis and Anticancer Activity of Some New Pyrazolo[3,4-d]pyrimidin-4-one Derivatives. Molecules, 20(8), 15158-15171. Available at: [Link]

  • Teixidó, J., et al. (2022). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. Molecules, 27(7), 2237. Available at: [Link]

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  • Liu, N., et al. (2022). Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors. RSC Publishing. Available at: [Link]

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  • Miao, M., et al. (2021). Synthesis of Diversified Pyrazolo[3,4-b]pyridine Frameworks from 5-Aminopyrazoles and Alkynyl Aldehydes via Switchable C≡C Bond Activation Approaches. ResearchGate. Available at: [Link]

  • ResearchGate. (n.d.). Synthesis and antimicrobial activity of pyrazolo [3,4-b] pyridine derivatives. ResearchGate. Available at: [Link]

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Sources

A Technical Guide to Pyrazolo[3,4-b]pyridines as Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Protein kinases are a critical class of enzymes that regulate a vast number of cellular processes. Their dysregulation is a hallmark of many diseases, most notably cancer. This has made them one of the most important target classes for modern drug discovery. The pyrazolo[3,4-b]pyridine scaffold has emerged as a "privileged" structure in medicinal chemistry, demonstrating a remarkable aptitude for binding to the ATP-binding site of various kinases. This guide provides an in-depth technical overview of the pyrazolo[3,4-b]pyridine core, detailing its significance, mechanism of action, synthetic strategies, structure-activity relationships (SAR), and the key experimental protocols used to validate its derivatives as kinase inhibitors. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this versatile scaffold in their research.

The Central Role of Kinases and the Rise of Privileged Scaffolds

Protein kinases catalyze the transfer of a phosphate group from ATP to substrate proteins, a fundamental mechanism of signal transduction. The human genome contains over 500 kinases, and their aberrant activity can drive cell proliferation, survival, and migration, all of which are key features of cancer.[1] Small molecule inhibitors that target the ATP-binding site of kinases have revolutionized cancer therapy.

In the quest for novel kinase inhibitors, certain heterocyclic structures have been identified as "privileged scaffolds." These are molecular frameworks that are capable of binding to multiple biological targets. The pyrazolo[3,4-b]pyridine scaffold is one such example. Its structure is a bioisostere of adenine, the purine core of ATP, allowing it to form key hydrogen bond interactions within the kinase hinge region, a critical anchoring point for ATP-competitive inhibitors.[2] This inherent binding capability makes it an excellent starting point for the design of potent and selective kinase inhibitors.[3][4]

Mechanism of Action: An ATP-Competitive Strategy

The vast majority of pyrazolo[3,4-b]pyridine-based inhibitors function through an ATP-competitive mechanism. The kinase active site has a conserved hinge region that forms hydrogen bonds with the adenine ring of ATP. The pyrazolo[3,4-b]pyridine core mimics these interactions.[5]

Specifically, the N1-H of the pyrazole ring and the nitrogen at position 7 (N7) of the pyridine ring often act as hydrogen bond donors and acceptors, respectively, engaging with the backbone amide and carbonyl groups of the hinge residues.[1] This anchoring interaction is crucial for potent inhibition. The solid-state structure of a 1H-pyrazolo[3,4-b]pyridine inhibitor bound to CDK2 clearly shows it residing in the ATP purine binding site and forming important hydrogen bonds with the backbone of Leu83 in the hinge region.[5]

Below is a diagram illustrating the general binding mode of a pyrazolo[3,4-b]pyridine core within a kinase ATP-binding site.

Kinase_Binding_Mode cluster_0 Kinase Hinge Region cluster_1 Pyrazolo[3,4-b]pyridine Inhibitor Hinge_NH Backbone NH (H-bond Donor) Scaffold Pyrazolo[3,4-b]pyridine Core (e.g., N7) Hinge_NH->Scaffold H-bond Hinge_CO Backbone C=O (H-bond Acceptor) ATP ATP (displaced) N1H N1-H (H-bond Donor) N1H->Hinge_CO H-bond

Caption: General binding mode of the pyrazolo[3,4-b]pyridine scaffold.

Structure-Activity Relationship (SAR): A Guide to Optimization

The versatility of the pyrazolo[3,4-b]pyridine scaffold lies in the ability to modify several positions to tune potency, selectivity, and pharmacokinetic properties. SAR studies are crucial to guide this optimization process.

Key positions for modification include:

  • N1 Position: The hydrogen on the pyrazole nitrogen (N1-H) is often critical for hydrogen bonding with the hinge region.[6] Methylation or substitution at this position can lead to a complete loss of activity, confirming its role as a hydrogen bond donor.[6]

  • C3 Position: This position is often directed towards the solvent-exposed region. Large or small substituents can be introduced here to improve properties like solubility or to target additional pockets in the active site for increased selectivity.

  • C4 and C6 Positions: Substitutions at these positions can influence the electronic properties of the ring system and provide vectors for targeting other regions of the ATP binding site.

  • C5 Position: This position can also be modified to enhance target engagement or modulate physicochemical properties.

The following table summarizes SAR data for a series of 1H-pyrazolo[3,4-b]pyridine derivatives as Fibroblast Growth Factor Receptor (FGFR) inhibitors, illustrating the impact of substitutions on inhibitory activity.[6][7]

CompoundR1 (N1-position)R2 (C3-position)R3 (C4-position)FGFR1 IC50 (nM)
1 HAmide A2,6-dichloro-phenyl5.2
2 HAmide B2,6-dichloro-phenyl3.8
3 CH3Amide A2,6-dichloro-phenyl>5000
4 HAmide APhenyl65.7

This data is illustrative and compiled from published research.[6][7]

The data clearly shows that methylation at the N1 position (Compound 3) abolishes activity, highlighting the importance of the N1-H for hinge binding.[6] Furthermore, the nature of the substituent at the C4 position significantly impacts potency, with the 2,6-dichlorophenyl group (Compound 1) providing much higher potency than an unsubstituted phenyl ring (Compound 4).[6]

Synthetic Strategies: Building the Core

There are two primary retrosynthetic approaches to constructing the 1H-pyrazolo[3,4-b]pyridine core:

  • Formation of the pyridine ring onto a pre-existing pyrazole.

  • Formation of the pyrazole ring onto a pre-existing pyridine. [4]

A common and versatile method starts from a substituted aminopyrazole, which then undergoes condensation with a β-ketoester or a similar three-carbon component to form the pyridine ring.

Below is a diagram outlining a general synthetic workflow.

Synthetic_Workflow Start Substituted 3-aminopyrazole Step1 Condensation/ Cyclization Start->Step1 Reagent β-dicarbonyl compound (e.g., ethyl acetoacetate) Reagent->Step1 Intermediate Pyrazolo[3,4-b]pyridin-4-one Step1->Intermediate Step2 Chlorination (e.g., POCl3) Intermediate->Step2 Halogenated 4-chloro-1H-pyrazolo[3,4-b]pyridine Step2->Halogenated Step3 Functionalization (e.g., Suzuki or Buchwald-Hartwig coupling) Halogenated->Step3 Final Substituted Pyrazolo[3,4-b]pyridine Kinase Inhibitor Step3->Final

Caption: A general synthetic workflow for pyrazolo[3,4-b]pyridines.

This modular approach allows for the introduction of diversity at various positions of the scaffold, which is essential for developing extensive SAR and optimizing lead compounds.[8]

Key Experimental Protocols for Inhibitor Validation

Validating a compound as a kinase inhibitor requires a multi-step process, moving from biochemical assays to cell-based models.

In Vitro Kinase Assay (Biochemical)

The first step is to determine if the compound can inhibit the purified kinase enzyme in vitro.[9] The goal is to determine the IC50 value, which is the concentration of the inhibitor required to reduce kinase activity by 50%.[10]

Protocol: ADP-Glo™ Luminescent Kinase Assay (Promega)

This assay quantifies kinase activity by measuring the amount of ADP produced during the kinase reaction. Less ADP corresponds to greater inhibition.

Principle: The assay is performed in two steps. First, the kinase reaction is stopped, and the remaining ATP is depleted. Second, the ADP is converted to ATP, which is then used in a luciferase/luciferin reaction to produce light. The luminescent signal is proportional to the ADP concentration.

Step-by-Step Methodology:

  • Reaction Setup: In a 96-well plate, combine the kinase, the substrate (a peptide or protein), and varying concentrations of the pyrazolo[3,4-b]pyridine inhibitor in a kinase buffer.

  • Initiation: Start the reaction by adding a known concentration of ATP (often at the Km value for the specific kinase to ensure data comparability).[10] Incubate at a controlled temperature (e.g., 30°C) for a set time (e.g., 60 minutes).[11]

  • First Step (ATP Depletion): Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

  • Second Step (ADP to ATP Conversion & Detection): Add Kinase Detection Reagent, which contains the enzymes to convert ADP to ATP and the luciferase/luciferin pair. Incubate for 30-60 minutes at room temperature.

  • Measurement: Read the luminescence using a plate reader.

  • Data Analysis: Plot the luminescence signal against the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Cell-Based Kinase Assay

While in vitro assays confirm direct enzyme inhibition, cell-based assays are crucial to determine if the compound can enter cells, engage its target, and exert a biological effect in a physiological context.[12][13][14]

Protocol: Cellular Phosphorylation Assay (e.g., Western Blot or ELISA-based)

This method measures the phosphorylation of a known downstream substrate of the target kinase within the cell. A reduction in substrate phosphorylation indicates inhibition of the kinase.[12]

Step-by-Step Methodology:

  • Cell Culture: Plate cells known to have an active signaling pathway involving the target kinase in a multi-well plate and allow them to adhere.

  • Compound Treatment: Treat the cells with various concentrations of the pyrazolo[3,4-b]pyridine inhibitor for a specific duration (e.g., 2-24 hours). Include a vehicle control (e.g., DMSO).

  • Cell Lysis: Wash the cells with cold PBS and then lyse them with a lysis buffer containing protease and phosphatase inhibitors to preserve the phosphorylation states of proteins.

  • Quantification (Western Blot):

    • Determine the total protein concentration of the lysates.

    • Separate equal amounts of protein by SDS-PAGE and transfer to a membrane.

    • Probe the membrane with a primary antibody specific for the phosphorylated form of the substrate protein.

    • Probe a separate membrane (or strip and re-probe the same one) with an antibody for the total amount of the substrate protein to serve as a loading control.

    • Use a secondary antibody conjugated to an enzyme (e.g., HRP) and a chemiluminescent substrate to visualize the bands.

    • Quantify the band intensities to determine the ratio of phosphorylated to total substrate.

  • Data Analysis: A decrease in the phospho-substrate signal with increasing inhibitor concentration confirms cellular activity.

Conclusion and Future Directions

The pyrazolo[3,4-b]pyridine scaffold is a cornerstone of modern kinase inhibitor design. Its ability to mimic ATP binding provides a robust starting point for developing potent and selective inhibitors against a wide range of kinase targets, including CDKs, TRKs, and JAKs.[15][16][17] The future of drug discovery with this scaffold will likely focus on:

  • Developing highly selective inhibitors: By exploiting subtle differences in the ATP-binding sites of different kinases, novel derivatives can be designed to minimize off-target effects.

  • Targeting resistance mutations: As cancers evolve resistance to existing therapies, new pyrazolo[3,4-b]pyridine derivatives can be designed to inhibit these mutated kinases.

  • Allosteric inhibition: While most current inhibitors are ATP-competitive, exploring modifications to the scaffold that allow for allosteric binding could lead to new mechanisms of action and improved selectivity.

The principles and protocols outlined in this guide provide a solid foundation for researchers to effectively utilize the pyrazolo[3,4-b]pyridine core in their kinase inhibitor discovery programs.

References

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An In-depth Technical Guide to Elucidating the Therapeutic Targets of 1,4,6-trimethyl-1H-pyrazolo[3,4-b]pyridin-3-amine

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The pyrazolo[3,4-b]pyridine scaffold is a privileged heterocyclic core in modern medicinal chemistry, recognized for its broad spectrum of biological activities. This guide focuses on a specific, novel derivative, 1,4,6-trimethyl-1H-pyrazolo[3,4-b]pyridin-3-amine, and outlines a comprehensive strategy for the identification and validation of its potential therapeutic targets. While direct biological data for this particular compound is not extensively available, the well-documented activities of analogous pyrazolopyridine derivatives provide a strong rationale for investigating its potential as a modulator of key cellular signaling pathways. This document serves as a roadmap for researchers, detailing the theoretical framework, experimental design, and validation protocols necessary to uncover the therapeutic promise of this compound.

Introduction: The Promise of the Pyrazolo[3,4-b]pyridine Scaffold

The fusion of pyrazole and pyridine rings creates the pyrazolopyridine nucleus, a structure that bears resemblance to the natural purine bases.[1] This structural mimicry is believed to contribute to its ability to interact with a wide array of biological targets, often by acting as an antagonist to natural purines in various biological processes.[1] The 1H-pyrazolo[3,4-b]pyridine isomer, in particular, is a common prototype for kinase inhibitors.[2]

Derivatives of this scaffold have demonstrated a remarkable range of pharmacological activities, including:

  • Anticancer: Through the inhibition of various protein kinases.[1][3][4]

  • Anti-inflammatory: By modulating pro-inflammatory pathways.[5]

  • Neuroprotective: Showing potential in models of neurodegenerative diseases.[5]

  • Antimicrobial and Antiviral: Exhibiting activity against various pathogens.[2][6]

Given this precedent, 1,4,6-trimethyl-1H-pyrazolo[3,4-b]pyridin-3-amine is a compelling candidate for drug discovery efforts. The primary hypothesis is that this compound will exhibit inhibitory activity against one or more protein kinases, a class of enzymes frequently implicated in oncogenesis and inflammatory diseases.

Hypothesized Target Families: A Focus on Kinases

The vast body of literature on pyrazolopyridine derivatives points towards protein kinases as the most probable target family.[2][3] Kinases play a pivotal role in cell signaling, and their dysregulation is a hallmark of many diseases, most notably cancer. The ATP-binding pocket of kinases provides a well-defined site for the binding of small molecule inhibitors, and the pyrazolopyridine scaffold has proven to be an effective ATP-mimicking core.[3]

Based on the activities of structurally related compounds, potential kinase targets for 1,4,6-trimethyl-1H-pyrazolo[3,4-b]pyridin-3-amine could include, but are not limited to:

  • Tyrosine Kinases:

    • c-Met: A receptor tyrosine kinase involved in cell proliferation, motility, and invasion.[4]

    • Anaplastic Lymphoma Kinase (ALK): A key oncogenic driver in certain cancers.[7]

    • Fibroblast Growth Factor Receptor (FGFR): Implicated in various developmental syndromes and cancers.[4]

  • Serine/Threonine Kinases:

    • Cyclin-Dependent Kinases (CDKs): Master regulators of the cell cycle.[5][8]

    • Glycogen Synthase Kinase-3 (GSK-3): Involved in a multitude of cellular processes, including metabolism, proliferation, and apoptosis.[8][9]

    • TANK-binding kinase 1 (TBK1): A key regulator of innate immunity.[10]

  • Lipid Kinases:

    • Phosphoinositide 3-Kinases (PI3Ks): Central to cell growth, survival, and metabolism.[11]

A Strategic Workflow for Target Identification and Validation

The following workflow provides a structured approach to move from a novel compound to a validated therapeutic target.

G cluster_0 Phase 1: Initial Screening & Target Identification cluster_1 Phase 2: Target Validation cluster_2 Phase 3: Lead Optimization A Phenotypic Screening (e.g., Anti-proliferative Assays) B Target Identification (Affinity-Based or Label-Free Methods) A->B Active Compound C Hypothesis Generation (Computational Modeling & Pathway Analysis) B->C Identified Proteins D Biochemical Assays (Enzyme Kinetics) C->D Prioritized Targets E Cellular Assays (Target Engagement & Pathway Modulation) D->E Confirmed Activity F Genetic Approaches (siRNA/CRISPR Knockdown) E->F Cellular Confirmation G Structure-Activity Relationship (SAR) Studies F->G H In Vivo Efficacy & PK/PD Studies G->H Optimized Lead

Figure 1. A strategic workflow for the identification and validation of therapeutic targets.

Phase 1: Initial Screening and Target Identification

The first phase aims to confirm the biological activity of 1,4,6-trimethyl-1H-pyrazolo[3,4-b]pyridin-3-amine and to identify its interacting proteins.

The initial step is to perform phenotypic screens to observe the compound's effect on whole cells. An anti-proliferative assay using a panel of cancer cell lines is a logical starting point, given the known anticancer activities of pyrazolopyridines.[4]

Protocol: Anti-Proliferative Assay (MTT Assay)

  • Cell Plating: Seed cancer cell lines (e.g., HepG-2, MCF-7, HCT-116) in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours.[4]

  • Compound Treatment: Treat the cells with serial dilutions of 1,4,6-trimethyl-1H-pyrazolo[3,4-b]pyridin-3-amine (e.g., from 0.01 to 100 µM) for 72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known cytotoxic drug).

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the IC50 value (the concentration of compound that inhibits cell growth by 50%) by plotting the percentage of cell viability against the compound concentration.

Parameter Description
Cell Lines HepG-2 (liver), MCF-7 (breast), HCT-116 (colorectal)[4]
Compound Conc. 0.01 - 100 µM
Incubation Time 72 hours
Readout Absorbance at 570 nm
Metric IC50

Once phenotypic activity is confirmed, the next step is to identify the direct molecular targets. Both affinity-based and label-free methods can be employed.[12][13]

Affinity-Based Pull-Down

This method involves immobilizing the compound on a solid support to "pull down" its binding partners from a cell lysate.[12][13]

G A 1. Synthesize Linker-Modified Compound B 2. Covalently Attach to Beads A->B C 3. Incubate with Cell Lysate B->C D 4. Wash to Remove Non-specific Binders C->D E 5. Elute Bound Proteins D->E F 6. Identify Proteins by Mass Spectrometry E->F

Figure 2. Workflow for an affinity-based pull-down experiment.

Protocol: On-Bead Affinity Matrix Pull-Down

  • Probe Synthesis: Synthesize a derivative of 1,4,6-trimethyl-1H-pyrazolo[3,4-b]pyridin-3-amine with a linker (e.g., polyethylene glycol) at a position that does not interfere with its biological activity.[12]

  • Immobilization: Covalently attach the linker-modified compound to a solid support, such as agarose beads.[12]

  • Lysate Preparation: Prepare a total protein lysate from the cancer cell line that showed the highest sensitivity to the compound.

  • Incubation: Incubate the compound-conjugated beads with the cell lysate to allow for protein binding.

  • Washing: Wash the beads extensively to remove non-specifically bound proteins.

  • Elution: Elute the specifically bound proteins from the beads.

  • Analysis: Separate the eluted proteins by SDS-PAGE and identify them using mass spectrometry.[12]

Label-Free Methods: Drug Affinity Responsive Target Stability (DARTS)

DARTS is a label-free method that identifies target proteins based on their increased stability in the presence of a binding ligand.[12]

Protocol: DARTS

  • Lysate Preparation: Prepare a cell lysate as in the pull-down method.

  • Compound Incubation: Incubate aliquots of the lysate with varying concentrations of 1,4,6-trimethyl-1H-pyrazolo[3,4-b]pyridin-3-amine or a vehicle control.

  • Protease Digestion: Subject the lysates to limited proteolysis with a protease (e.g., thermolysin). Target proteins bound to the compound will be more resistant to digestion.

  • Analysis: Analyze the protein bands by SDS-PAGE. Proteins that show increased stability (i.e., less degradation) in the presence of the compound are potential targets.

  • Identification: Excise the stabilized protein bands and identify them using mass spectrometry.

Phase 2: Target Validation

The list of potential targets from Phase 1 must be validated to confirm a causal link between target modulation and the observed phenotype.[14][15]

If a candidate target is an enzyme (e.g., a kinase), its activity can be directly measured in a cell-free system.

Protocol: In Vitro Kinase Inhibition Assay

  • Assay Setup: In a microplate, combine the recombinant kinase, its specific substrate, and ATP.

  • Compound Addition: Add varying concentrations of 1,4,6-trimethyl-1H-pyrazolo[3,4-b]pyridin-3-amine.

  • Reaction: Incubate the plate to allow the kinase reaction to proceed.

  • Detection: Use a detection reagent (e.g., a phosphospecific antibody or a luminescence-based ATP detection kit) to measure the extent of the reaction.

  • Data Analysis: Calculate the IC50 value for kinase inhibition.

Potential Target Example Substrate Detection Method
c-Met Poly(Glu, Tyr) 4:1ELISA with anti-phosphotyrosine antibody
CDK2/Cyclin E Histone H1Radiometric assay with ³²P-ATP
PI3Kγ PIP2Luminescence-based ADP detection

It is crucial to confirm that the compound engages its target within a cellular context and modulates the downstream signaling pathway.

Protocol: Western Blotting for Pathway Modulation

  • Cell Treatment: Treat cells with 1,4,6-trimethyl-1H-pyrazolo[3,4-b]pyridin-3-amine at concentrations around its IC50 value for a defined period.

  • Lysis: Lyse the cells and quantify the total protein concentration.

  • Electrophoresis and Transfer: Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Immunoblotting: Probe the membrane with primary antibodies against the phosphorylated (active) form of the target kinase and its key downstream substrates, as well as antibodies for the total protein levels as a loading control.

  • Detection: Use a secondary antibody conjugated to an enzyme (e.g., HRP) for chemiluminescent detection.

  • Analysis: Quantify the band intensities to determine the effect of the compound on the signaling pathway.

G cluster_0 Example: PI3K Pathway RTK RTK PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 pAKT p-AKT PIP3->pAKT Activation AKT AKT mTOR mTOR pAKT->mTOR Growth Cell Growth & Survival mTOR->Growth Inhibitor 1,4,6-trimethyl-1H-pyrazolo [3,4-b]pyridin-3-amine Inhibitor->PI3K Inhibition

Figure 3. A simplified diagram of the PI3K signaling pathway, a potential target for the compound.

Conclusion and Future Directions

This guide provides a comprehensive, albeit predictive, framework for elucidating the therapeutic targets of 1,4,6-trimethyl-1H-pyrazolo[3,4-b]pyridin-3-amine. The pyrazolopyridine scaffold is a rich source of bioactive compounds, and a systematic approach combining phenotypic screening, modern target identification proteomics, and rigorous biochemical and cellular validation is essential to unlock its potential. The initial focus on kinase inhibition is strongly supported by the existing literature and represents the most promising avenue for investigation. Successful validation of a specific target will pave the way for lead optimization and preclinical development, potentially adding a new therapeutic agent to the armamentarium against cancer and other diseases.

References

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Methodological & Application

Application Notes and Protocols for 1,4,6-trimethyl-1H-pyrazolo[3,4-b]pyridin-3-amine in Cell-Based Assays

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unveiling the Potential of a Novel Pyrazolopyridine Kinase Inhibitor

The 1,4,6-trimethyl-1H-pyrazolo[3,4-b]pyridin-3-amine belongs to the pyrazolo[3,4-b]pyridine class of heterocyclic compounds, a scaffold of significant interest in medicinal chemistry and drug discovery.[1][2] This class is recognized for its "privileged" structure, frequently found in molecules with diverse biological activities, particularly as kinase inhibitors.[2] Kinases are a crucial class of enzymes that regulate a vast array of cellular processes, including signal transduction, cell cycle progression, proliferation, and apoptosis.[3] Dysregulation of kinase activity is a hallmark of many diseases, most notably cancer, making them prime targets for therapeutic intervention.[4]

Derivatives of the pyrazolo[3,4-b]pyridine core have demonstrated potent inhibitory activity against a range of kinases, including Cyclin-Dependent Kinases (CDKs), Anaplastic Lymphoma Kinase (ALK), and others.[2][5][6] Inhibition of these kinases can lead to profound cellular effects, such as cell cycle arrest and the induction of programmed cell death (apoptosis), highlighting their potential as anti-cancer agents.[5][7] This application note provides a comprehensive guide for researchers to effectively utilize 1,4,6-trimethyl-1H-pyrazolo[3,4-b]pyridin-3-amine in a variety of cell-based assays to characterize its biological activity. The protocols herein are designed to be robust and self-validating, empowering researchers to investigate the compound's mechanism of action with high confidence.

Mechanism of Action: Targeting the Engine of Cell Proliferation

Based on the established activity of the pyrazolo[3,4-b]pyridine scaffold, it is hypothesized that 1,4,6-trimethyl-1H-pyrazolo[3,4-b]pyridin-3-amine functions as an ATP-competitive kinase inhibitor. The core structure of the molecule mimics the purine ring of ATP, allowing it to bind to the ATP-binding pocket of kinases, thereby preventing the phosphorylation of their downstream substrates.[5] A prime example from this class, 1H-Pyrazolo[3,4-b]pyridine 3 (SQ-67563), has been shown to be a potent inhibitor of CDK1 and CDK2.[5] Inhibition of these key cell cycle regulators leads to a halt in cell cycle progression and can trigger apoptosis.[5][8]

The anticipated cellular consequences of treating cancer cells with 1,4,6-trimethyl-1H-pyrazolo[3,4-b]pyridin-3-amine are therefore:

  • Reduced Cell Viability and Proliferation: By inhibiting kinases essential for cell growth and division, the compound is expected to decrease the number of viable cells in a culture.[9][10]

  • Cell Cycle Arrest: Inhibition of CDKs will likely cause cells to accumulate at specific checkpoints of the cell cycle, most commonly G1 or G2/M phases.[7][11]

  • Induction of Apoptosis: Prolonged cell cycle arrest or the inhibition of pro-survival signaling pathways can lead to the activation of the apoptotic cascade.[5][12]

The following protocols will enable researchers to experimentally validate these hypotheses.

Experimental Protocols

Cell Viability and Cytotoxicity Assays: Gauging the Compound's Potency

The initial step in characterizing a novel compound is to determine its effect on cell viability and to calculate its half-maximal inhibitory concentration (IC50).[4] A variety of assays can be employed, each with its own advantages and principles.[9]

Principle of the Assay: Cell viability assays measure parameters indicative of a healthy and metabolically active cell population.[10] Common methods include the measurement of ATP levels, which correlate with the number of viable cells, or the use of tetrazolium salts (e.g., MTT, MTS) that are reduced by metabolically active cells to produce a colored formazan product.[9]

Protocol: ATP-Based Cell Viability Assay (e.g., CellTiter-Glo®)

This protocol is designed for a 96-well plate format but can be scaled for higher throughput screening.[13]

Materials:

  • 1,4,6-trimethyl-1H-pyrazolo[3,4-b]pyridin-3-amine (stock solution in DMSO)

  • Cancer cell line of interest (e.g., MCF-7, HCT116, A549)

  • Complete cell culture medium

  • Sterile 96-well clear-bottom white plates

  • ATP-based viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay, Promega)

  • Luminometer

Procedure:

  • Cell Seeding:

    • Trypsinize and count cells.

    • Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium.

    • Incubate overnight at 37°C, 5% CO2 to allow for cell attachment.

  • Compound Treatment:

    • Prepare a serial dilution of 1,4,6-trimethyl-1H-pyrazolo[3,4-b]pyridin-3-amine in complete medium. It is crucial to maintain a consistent final DMSO concentration across all wells (typically ≤ 0.5%).

    • Remove the old medium from the wells and add 100 µL of the medium containing the compound or vehicle control (DMSO).

    • Include "cells + vehicle" and "medium only" (background) controls.

    • Incubate for the desired treatment period (e.g., 24, 48, 72 hours).

  • Assay Measurement:

    • Equilibrate the plate and the ATP-based reagent to room temperature.

    • Add 100 µL of the reagent to each well.

    • Mix on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

    • Measure luminescence using a plate reader.

Data Analysis:

  • Subtract the average background luminescence from all readings.

  • Normalize the data to the vehicle-treated control wells (set to 100% viability).

  • Plot the normalized viability against the logarithm of the compound concentration.

  • Use a non-linear regression analysis (sigmoidal dose-response) to calculate the IC50 value.

Data Presentation:

Compound Concentration (µM)Luminescence (RLU)Normalized Viability (%)
0 (Vehicle)1,500,000100
0.011,450,00096.7
0.11,200,00080.0
1750,00050.0
10200,00013.3
10050,0003.3

Note: The data presented in this table is for illustrative purposes only.

Cell Cycle Analysis: Uncovering the Mechanism of Growth Arrest

To determine if the observed decrease in cell viability is due to a halt in cell proliferation, cell cycle analysis is performed.[14]

Principle of the Assay: This technique utilizes a fluorescent dye that stoichiometrically binds to DNA.[14] The fluorescence intensity of individual cells is therefore directly proportional to their DNA content. Flow cytometry is then used to quantify the number of cells in each phase of the cell cycle (G0/G1, S, and G2/M).[14]

Protocol: Propidium Iodide (PI) Staining for Cell Cycle Analysis

Materials:

  • 1,4,6-trimethyl-1H-pyrazolo[3,4-b]pyridin-3-amine

  • Cancer cell line of interest

  • 6-well plates

  • Phosphate-buffered saline (PBS)

  • 70% ethanol (ice-cold)

  • Propidium iodide (PI) staining solution (containing RNase A)

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment:

    • Seed cells in 6-well plates and allow them to attach overnight.

    • Treat cells with 1,4,6-trimethyl-1H-pyrazolo[3,4-b]pyridin-3-amine at concentrations around the IC50 value and a vehicle control for a predetermined time (e.g., 24 hours).

  • Cell Harvesting and Fixation:

    • Harvest cells by trypsinization and collect them by centrifugation.

    • Wash the cell pellet with ice-cold PBS.

    • Resuspend the cells in a small volume of PBS and add ice-cold 70% ethanol dropwise while vortexing to fix the cells.

    • Incubate at -20°C for at least 2 hours (or overnight).[6]

  • Staining and Analysis:

    • Centrifuge the fixed cells and wash with PBS to remove the ethanol.

    • Resuspend the cell pellet in PI staining solution.

    • Incubate in the dark at room temperature for 30 minutes.

    • Analyze the samples on a flow cytometer.

Data Analysis:

  • The flow cytometry data will be presented as a histogram of cell count versus fluorescence intensity.

  • Software analysis is used to deconvolute the histogram and quantify the percentage of cells in the G0/G1, S, and G2/M phases.

  • Compare the cell cycle distribution of treated cells to the vehicle-treated control. An accumulation of cells in a specific phase indicates cell cycle arrest.

Data Presentation:

Treatment% G0/G1% S% G2/M
Vehicle453520
Compound (1x IC50)701515
Compound (2x IC50)85510

Note: The data presented in this table is for illustrative purposes only and suggests a G1 phase arrest.

Apoptosis Assays: Confirming the Induction of Programmed Cell Death

To confirm that the compound induces apoptosis, several assays can be employed that detect key markers of this process.

Principle of the Assay: A common method is the Annexin V/PI assay. In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V is a protein that has a high affinity for PS and can be conjugated to a fluorophore. Propidium iodide is used as a marker for late apoptotic and necrotic cells, as it can only enter cells with compromised membrane integrity.

Protocol: Annexin V/PI Apoptosis Assay

Materials:

  • 1,4,6-trimethyl-1H-pyrazolo[3,4-b]pyridin-3-amine

  • Cancer cell line of interest

  • 6-well plates

  • Annexin V-FITC/PI Apoptosis Detection Kit

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment:

    • Seed and treat cells as described for the cell cycle analysis protocol.

  • Staining:

    • Harvest the cells (including any floating cells in the medium) and wash with cold PBS.

    • Resuspend the cells in 1X Annexin V binding buffer.

    • Add Annexin V-FITC and PI to the cell suspension.

    • Incubate in the dark at room temperature for 15 minutes.

  • Analysis:

    • Analyze the stained cells by flow cytometry within one hour.

Data Analysis:

  • The flow cytometry data will be displayed as a dot plot with Annexin V fluorescence on the x-axis and PI fluorescence on the y-axis.

  • The plot will be divided into four quadrants:

    • Lower-left (Annexin V- / PI-): Live cells

    • Lower-right (Annexin V+ / PI-): Early apoptotic cells

    • Upper-right (Annexin V+ / PI+): Late apoptotic/necrotic cells

    • Upper-left (Annexin V- / PI+): Necrotic cells

  • Quantify the percentage of cells in each quadrant.

Visualization of Pathways and Workflows

G cluster_0 Experimental Workflow A Cell Seeding B Compound Treatment (1,4,6-trimethyl-1H-pyrazolo [3,4-b]pyridin-3-amine) A->B C Incubation B->C D Cell Viability Assay (e.g., ATP-based) C->D E Cell Cycle Analysis (PI Staining) C->E F Apoptosis Assay (Annexin V/PI) C->F G Data Analysis (IC50, % Arrest, % Apoptosis) D->G E->G F->G

Caption: General experimental workflow for characterizing the cellular effects of the compound.

G cluster_1 Hypothesized Signaling Pathway Compound 1,4,6-trimethyl-1H-pyrazolo [3,4-b]pyridin-3-amine CDK CDK1/CDK2 Compound->CDK Inhibition CellCycle Cell Cycle Progression CDK->CellCycle Promotes Apoptosis Apoptosis Arrest Cell Cycle Arrest Arrest->Apoptosis Can lead to

Caption: Hypothesized mechanism of action leading to cell cycle arrest and apoptosis.

Trustworthiness and Self-Validation

To ensure the reliability of your findings, it is imperative to incorporate the following controls and validation steps into your experimental design:

  • Positive Controls: Include a known kinase inhibitor with a similar target profile (e.g., a known CDK inhibitor like Flavopiridol) to validate that the assays are performing as expected.[7]

  • Vehicle Controls: All experiments must include a vehicle (e.g., DMSO) control at the same concentration used to dissolve the test compound to account for any solvent effects.

  • Dose-Response and Time-Course Experiments: Characterize the effects of the compound over a range of concentrations and time points to understand the dynamics of the cellular response.

  • Orthogonal Assays: Confirm key findings using alternative assay methods. For example, if apoptosis is observed with Annexin V staining, this can be confirmed by a caspase activity assay (e.g., Caspase-Glo® 3/7) or by Western blotting for cleaved PARP.[11][13]

  • Cell Line Diversity: Test the compound in a panel of cell lines from different tissue origins to assess the breadth of its activity.

By adhering to these principles, researchers can generate high-quality, reproducible data that will provide a clear understanding of the cellular effects of 1,4,6-trimethyl-1H-pyrazolo[3,4-b]pyridin-3-amine.

References

  • Misra, R. N., et al. (2003). 1H-Pyrazolo[3,4-b]pyridine Inhibitors of Cyclin-Dependent Kinases. Bioorganic & Medicinal Chemistry Letters, 13(6), 1133-1136. [Link]

  • de la Torre, P., et al. (2022). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. Molecules, 27(9), 2953. [Link]

  • ResearchGate. (n.d.). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. [Link]

  • Yeh, T-K., et al. (2023). Development of New Pyrazolo[3,4-b]Pyridine Derivatives as Potent Anti-Leukemic Agents and Topoisomerase IIα Inhibitors with Broad-Spectrum Cytotoxicity. Molecules, 28(22), 7622. [Link]

  • Wenglowsky, S. (2013). N-[4-(1H-Pyrazolo[3,4-B]pyrazin-6yl)-phenyl]-sulonamides and Their Use As Pharmaceuticals. Expert Opinion on Therapeutic Patents, 23(3), 281-298. [Link]

  • Kim, M., et al. (2015). Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as potent ALK-L1196M inhibitors. Bioorganic & Medicinal Chemistry Letters, 25(15), 2865-2869. [Link]

  • Arafa, E-S. A., et al. (2015). Simultaneous Inhibition of Cell-Cycle, Proliferation, Survival, Metastatic Pathways and Induction of Apoptosis in Breast Cancer Cells by a Phytochemical Super-Cocktail: Genes That Underpin Its Mode of Action. PLoS ONE, 10(5), e0127201. [Link]

  • Elassar, A-Z. A., et al. (2010). 3,4,6-Trimethyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine. Acta Crystallographica Section E: Structure Reports Online, 66(Pt 8), o1966. [Link]

  • Kavšek, M., et al. (2016). 6-(Chloromethyl)-N,1-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine. Molbank, 2016(2), M890. [Link]

  • National Center for Biotechnology Information. (2013). Cell Viability Assays. In Assay Guidance Manual. [Link]

  • Evan, G. I., & Vousden, K. H. (2001). Proliferation, cell cycle and apoptosis in cancer. Nature, 411(6835), 342-348. [Link]

  • Celtarys Research. (2023). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. [Link]

  • National Center for Biotechnology Information. (2012). Assay Development for Protein Kinase Enzymes. In Assay Guidance Manual. [Link]

  • BMG LABTECH. (2020). Kinase assays. [Link]

  • Shapiro, G. I. (2002). CDK Inhibitors: Cell Cycle Arrest Versus Apoptosis. Cell Cycle, 1(2), 126-127. [Link]

  • Reaction Biology. (2024). Step-by-Step Guide to Kinase Inhibitor Development. [Link]

  • Haider, R. (2024). Evaluation of cell cycle inhibitors by flow cytometry. Journal of Cancer Research and Cellular Therapeutics, 8(3). [Link]

  • Will, M., et al. (2014). Rapid Induction of Apoptosis by PI3K Inhibitors Is Dependent upon Their Transient Inhibition of RAS–ERK Signaling. Cancer Discovery, 4(3), 334-347. [Link]

  • Singh, S. K., & Saini, A. (2018). In Vitro Assays for Screening Small Molecules. Methods in Molecular Biology, 1888, 225-233. [Link]

Sources

Application Notes and Protocols for the Evaluation of 1,4,6-trimethyl-1H-pyrazolo[3,4-b]pyridin-3-amine in Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Therapeutic Potential of the Pyrazolo[3,4-b]pyridine Scaffold

The 1H-pyrazolo[3,4-b]pyridine core is a privileged heterocyclic scaffold in medicinal chemistry, forming the basis of numerous compounds with significant biological activities.[1][2] Its structural resemblance to the purine core of ATP allows derivatives to function as competitive inhibitors for a wide array of protein kinases, many of which are implicated in oncogenesis and tumor progression.[3] This family of compounds has been extensively investigated for its anticancer properties, with derivatives showing inhibitory activity against key targets such as Anaplastic Lymphoma Kinase (ALK), Tropomyosin Receptor Kinase (TRK), Epidermal Growth Factor Receptor (EGFR), and Topoisomerase II.[2][3][4][5]

This document provides a comprehensive experimental protocol for the evaluation of a specific derivative, 1,4,6-trimethyl-1H-pyrazolo[3,4-b]pyridin-3-amine , in cancer cell lines. While the precise mechanism of this particular trimethylated amine derivative is yet to be fully elucidated in published literature, we will proceed with a scientifically grounded, hypothetical mechanism of action consistent with the broader class of pyrazolo[3,4-b]pyridines. We will hypothesize that this compound acts as a multi-kinase inhibitor, impacting cell proliferation and survival pathways. The following protocols are designed to rigorously test this hypothesis and characterize the compound's anticancer effects.

Hypothesized Mechanism of Action: Multi-Kinase Inhibition

Based on the known pharmacology of the pyrazolo[3,4-b]pyridine scaffold, we propose that 1,4,6-trimethyl-1H-pyrazolo[3,4-b]pyridin-3-amine inhibits key oncogenic kinases, leading to the downstream suppression of pro-proliferative and anti-apoptotic signaling. This inhibition is predicted to induce cell cycle arrest and ultimately trigger apoptosis in susceptible cancer cell lines.

G cluster_0 1,4,6-trimethyl-1H-pyrazolo[3,4-b]pyridin-3-amine cluster_1 Cellular Targets cluster_2 Downstream Signaling Pathways cluster_3 Cellular Outcomes Compound Compound KinaseA Oncogenic Kinase A (e.g., ALK) Compound->KinaseA Inhibition KinaseB Oncogenic Kinase B (e.g., TRK) Compound->KinaseB Inhibition ProlifPath Proliferation Pathway (e.g., MAPK/ERK) KinaseA->ProlifPath Activation SurvivalPath Survival Pathway (e.g., PI3K/Akt) KinaseB->SurvivalPath Activation CellCycleArrest Cell Cycle Arrest ProlifPath->CellCycleArrest Suppression leads to Apoptosis Apoptosis SurvivalPath->Apoptosis Suppression leads to

Caption: Hypothesized mechanism of 1,4,6-trimethyl-1H-pyrazolo[3,4-b]pyridin-3-amine.

Experimental Workflow

The following diagram outlines the logical flow of experiments to characterize the anticancer activity of the compound.

G cluster_0 Phase 1: Cytotoxicity Screening cluster_1 Phase 2: Mechanistic Assays cluster_2 Phase 3: Target Validation MTT MTT Assay (Determine IC50) Flow Flow Cytometry (Cell Cycle & Apoptosis) MTT->Flow Based on IC50 WB Western Blot (Protein Expression) Flow->WB Confirm findings

Caption: Experimental workflow for compound characterization.

Detailed Experimental Protocols

Cell Viability Assay (MTT Assay)

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Materials:

  • Cancer cell lines (e.g., HCT116, MCF-7, A549)

  • 1,4,6-trimethyl-1H-pyrazolo[3,4-b]pyridin-3-amine (stock solution in DMSO)

  • Complete growth medium (e.g., DMEM with 10% FBS)

  • MTT solution (5 mg/mL in PBS)

  • DMSO

  • 96-well plates

  • Multichannel pipette

  • Plate reader

Procedure:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator.

  • Compound Treatment: Prepare serial dilutions of the compound in complete growth medium. The final concentrations should typically range from 0.1 µM to 100 µM. Add 100 µL of the diluted compound to the respective wells. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth) using a dose-response curve fitting software (e.g., GraphPad Prism).

Cell Cycle Analysis by Flow Cytometry

Principle: Propidium iodide (PI) is a fluorescent intercalating agent that stains DNA. The amount of PI fluorescence is directly proportional to the amount of DNA in a cell. This allows for the analysis of the cell cycle phases (G0/G1, S, and G2/M) based on DNA content.

Materials:

  • Cancer cells treated with the compound at IC50 and 2x IC50 concentrations for 24-48 hours.

  • PBS

  • 70% ice-cold ethanol

  • RNase A (100 µg/mL)

  • Propidium Iodide (50 µg/mL)

  • Flow cytometer

Procedure:

  • Cell Harvesting: Harvest the treated and control cells by trypsinization.

  • Fixation: Wash the cells with PBS and fix them in ice-cold 70% ethanol overnight at -20°C.

  • Staining: Centrifuge the fixed cells, discard the ethanol, and wash with PBS. Resuspend the cell pellet in PI staining solution (containing RNase A) and incubate for 30 minutes in the dark at room temperature.

  • Flow Cytometry: Analyze the samples using a flow cytometer.

  • Data Analysis: Analyze the cell cycle distribution using appropriate software (e.g., FlowJo).

Apoptosis Assay by Annexin V/PI Staining

Principle: Annexin V is a protein that has a high affinity for phosphatidylserine (PS), which is translocated from the inner to the outer leaflet of the plasma membrane during the early stages of apoptosis. Propidium iodide is used to identify necrotic or late apoptotic cells, which have lost membrane integrity.

Materials:

  • Cancer cells treated with the compound at IC50 and 2x IC50 concentrations for 48 hours.

  • Annexin V-FITC Apoptosis Detection Kit

  • Flow cytometer

Procedure:

  • Cell Harvesting: Harvest the treated and control cells.

  • Staining: Wash the cells with PBS and resuspend them in 1X Binding Buffer. Add Annexin V-FITC and PI and incubate for 15 minutes in the dark at room temperature.

  • Flow Cytometry: Analyze the samples immediately using a flow cytometer.

  • Data Analysis: Quantify the percentage of early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.

Western Blot Analysis

Principle: Western blotting is used to detect specific proteins in a sample. It involves separating proteins by size using gel electrophoresis, transferring them to a membrane, and then probing with antibodies specific to the target protein.

Materials:

  • Cancer cells treated with the compound.

  • RIPA buffer with protease and phosphatase inhibitors.

  • BCA Protein Assay Kit

  • SDS-PAGE gels

  • PVDF membrane

  • Primary antibodies (e.g., anti-PARP, anti-caspase-3, anti-Bcl-2, anti-Bax, anti-p-ERK, anti-ERK, anti-p-Akt, anti-Akt, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescence detection reagent

Procedure:

  • Protein Extraction: Lyse the treated cells in RIPA buffer.

  • Protein Quantification: Determine the protein concentration using a BCA assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer them to a PVDF membrane.

  • Immunoblotting: Block the membrane and incubate with primary antibodies overnight at 4°C. Wash and incubate with HRP-conjugated secondary antibodies.

  • Detection: Visualize the protein bands using a chemiluminescence detection system.

  • Data Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin).

Representative Data

The following table presents hypothetical data that could be obtained from the described experiments.

AssayCell LineParameterVehicle ControlCompound (IC50)Compound (2x IC50)
MTT Assay HCT116IC50 (µM)-10.5-
Cell Cycle HCT116G2/M Arrest (%)12%35%55%
Apoptosis HCT116Apoptotic Cells (%)5%25%48%
Western Blot HCT116Cleaved PARP1.03.25.8
p-ERK/ERK Ratio1.00.40.1

References

  • García-Álvarez, J., et al. (2022). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. Molecules, 27(7), 2217. [Link]

  • Aggarwal, R., et al. (2021). Multicomponent Synthesis, in Vitro Cytotoxic Evaluation and Molecular Modelling Studies of Polyfunctionalized Pyrazolo[3,4-b]Pyridine Derivatives against Three Human Cancer Cell Lines. Synthetic Communications, 51(21), 3308-3324. [Link]

  • Abdel-Ghani, T. M., et al. (2023). Development of New Pyrazolo [3,4-b]Pyridine Derivatives as Potent Anti-Leukemic Agents and Topoisomerase IIα Inhibitors with Broad-Spectrum Cytotoxicity. Pharmaceuticals, 16(11), 1605. [Link]

  • Zhang, Y., et al. (2023). Recent advances in the development of pyrazole derivatives as anticancer agents. International Journal of Molecular Sciences, 24(16), 12724. [Link]

  • El-Sayed, N. N. E., et al. (2022). Discovery of new 1H-pyrazolo[3,4-d]pyrimidine derivatives as anticancer agents targeting EGFRWT and EGFRT790M. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 1957-1973. [Link]

  • El-Damasy, D. A., et al. (2020). 4-(3-((Pyridin-4-ylmethyl)amino)-[1][6][7]triazolo[4,3-b][1][6][7]triazin-6-yl)phenol: an improved anticancer agent in hepatocellular carcinoma. Future Medicinal Chemistry, 12(13), 1195-1212. [Link]

  • Malkov, A. V., et al. (2020). Straightforward and Efficient Protocol for the Synthesis of Pyrazolo [4,3-b]pyridines and Indazoles. Molecules, 25(1), 195. [Link]

  • Lee, J. H., et al. (2019). Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as potent ALK-L1196M inhibitors. Bioorganic & Medicinal Chemistry Letters, 29(16), 2115-2120. [Link]

  • Wang, Y., et al. (2022). Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 1368-1383. [Link]

  • Elassar, A. Z. A., et al. (2010). 3,4,6-Trimethyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine. Acta Crystallographica Section E: Structure Reports Online, 66(Pt 8), o1966. [Link]

  • Al-Ghorbani, M., et al. (2022). Cu(II)-Catalyzed Synthesis of Pyrazolo[3,4-b]pyridine Derivatives and Their Potential Antibacterial and Cytotoxic Activities with Molecular Docking, DFT Calculation, and SwissADME Analysis. ACS Omega, 7(51), 48197-48210. [Link]

  • Li, Y., et al. (2022). Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors. RSC Medicinal Chemistry, 13(11), 1361-1367. [Link]

  • Girres, J., et al. (2022). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. Universitat Ramon Llull. [Link]

Sources

Application Notes & Protocols for the Characterization of 1,4,6-trimethyl-1H-pyrazolo[3,4-b]pyridin-3-amine as a Potential TBK1 Inhibitor

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

TANK-Binding Kinase 1 (TBK1) is a critical serine/threonine kinase that serves as a central node in multiple signaling pathways, including innate immunity, autophagy, and cellular metabolism.[1][2] Its dysregulation is implicated in a range of pathologies such as autoimmune diseases, neuroinflammation, and various cancers, making it a high-priority target for therapeutic intervention.[3][4] The 1H-pyrazolo[3,4-b]pyridine scaffold has been identified as a promising chemical starting point for the development of potent kinase inhibitors.[5][6] Notably, derivatives of this scaffold have yielded highly potent inhibitors of TBK1, demonstrating nanomolar efficacy and excellent selectivity.[5][7] This document provides a comprehensive guide for researchers to characterize novel compounds from this class, using 1,4,6-trimethyl-1H-pyrazolo[3,4-b]pyridin-3-amine as a representative molecule. We present detailed, field-proven protocols for determining biochemical potency, verifying cellular target engagement, and quantifying downstream functional effects, enabling a robust evaluation of this and related compounds for drug development professionals.

Introduction: The Rationale for TBK1 Inhibition

TBK1 is a non-canonical IκB kinase (IKK) that plays a pivotal role in the host's defense against viral and bacterial infections.[8] It functions as a key integrator of signals from pattern recognition receptors (PRRs), such as Toll-like receptors (TLRs) and the cGAS-STING pathway.[9][10] Upon activation, TBK1 phosphorylates several downstream targets, most notably the transcription factor IRF3 (Interferon Regulatory Factor 3).[9] Phosphorylation of IRF3 leads to its dimerization, nuclear translocation, and the subsequent induction of type I interferons (e.g., IFN-β), which orchestrates an antiviral state.[10]

Beyond its role in immunity, TBK1 is involved in regulating autophagy, cell proliferation, and metabolism.[9][11] However, aberrant TBK1 activation is a pathogenic driver in multiple diseases. In certain cancers, particularly those with KRAS mutations, TBK1 provides pro-survival signals, making its inhibition a viable anti-neoplastic strategy.[3][12] Conversely, in autoimmune diseases, chronic activation of the TBK1 pathway can lead to sustained, damaging inflammation. Therefore, the development of specific and potent TBK1 inhibitors is a significant goal in modern drug discovery.[1][4]

The 1H-pyrazolo[3,4-b]pyridine core structure has proven to be a versatile scaffold for kinase inhibitor design.[13][14][15] Recent studies have successfully optimized derivatives of this scaffold to achieve sub-nanomolar inhibitory concentrations against TBK1, providing a strong foundation for the protocols detailed herein.[5][7]

TBK1_Signaling_Pathway cluster_upstream Upstream Activation cluster_core TBK1 Core Signaling cluster_downstream Downstream Effects PAMPs Viral/Bacterial PAMPs (e.g., dsDNA, dsRNA) cGAS_STING cGAS-STING Pathway PAMPs->cGAS_STING activates TBK1 TBK1 cGAS_STING->TBK1 recruits & activates IRF3 IRF3 (inactive) TBK1->IRF3 Phosphorylates (S386) pIRF3 p-IRF3 (active dimer) IRF3->pIRF3 Dimerizes Nucleus Nucleus pIRF3->Nucleus Translocates to IFNB IFN-β Gene Transcription pIRF3->IFNB Induces Compound 1,4,6-trimethyl-1H- pyrazolo[3,4-b]pyridin- 3-amine Compound->TBK1 INHIBITS

Figure 1: Simplified TBK1 Signaling Pathway and Point of Inhibition.

Application 1: Biochemical Potency Assessment

The first critical step in characterization is to determine if the compound directly inhibits the enzymatic activity of TBK1 in a purified, cell-free system. This allows for the calculation of the half-maximal inhibitory concentration (IC₅₀), a key metric of potency.

Causality Behind Experimental Design

We recommend the ADP-Glo™ Kinase Assay, a luminescence-based method that measures the amount of ADP produced during the kinase reaction.[16][17] Its advantages over traditional radiometric assays include enhanced safety (no radioisotopes), high sensitivity, and broad dynamic range, making it suitable for high-throughput screening.[18][19] The assay is a two-step process: first, any remaining ATP is depleted, and second, the ADP generated by TBK1 is converted back into ATP, which is then used by a luciferase to produce a light signal directly proportional to kinase activity.[20]

Protocol 1: In Vitro TBK1 Kinase Assay (ADP-Glo™)

protocol_1_workflow start Start prep_reagents Prepare Reagents: - Compound serial dilution - TBK1 enzyme - Substrate/ATP mix start->prep_reagents plate_reagents Plate Reagents (384-well): 1. 1µL Compound/DMSO 2. 2µL TBK1 Enzyme 3. 2µL Substrate/ATP Mix prep_reagents->plate_reagents incubate_kinase Incubate at RT (e.g., 60 min) Allows kinase reaction to proceed plate_reagents->incubate_kinase add_adpglo Add 5µL ADP-Glo™ Reagent Depletes unconsumed ATP incubate_kinase->add_adpglo incubate_adpglo Incubate at RT (40 min) add_adpglo->incubate_adpglo add_detection Add 10µL Kinase Detection Reagent Converts ADP to ATP, generates light incubate_adpglo->add_detection incubate_detection Incubate at RT (30 min) add_detection->incubate_detection read_lum Read Luminescence (Plate Reader) incubate_detection->read_lum analyze Analyze Data: - Normalize controls - Plot dose-response curve - Calculate IC₅₀ read_lum->analyze end End analyze->end

Figure 2: Workflow for the In Vitro TBK1 ADP-Glo™ Kinase Assay.

Materials:

  • Recombinant human TBK1 enzyme

  • TBK1 substrate (e.g., a generic kinase peptide like "TBK1-Tide" or full-length inactive IRF3)[21]

  • ATP, Ultra-Pure

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • Kinase Buffer (e.g., 40 mM Tris pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT)

  • Test Compound: 1,4,6-trimethyl-1H-pyrazolo[3,4-b]pyridin-3-amine

  • DMSO (for compound dilution)

  • White, opaque 384-well assay plates

  • Multichannel pipette or automated liquid handler

  • Plate reader with luminescence detection capabilities

Procedure:

  • Compound Preparation: Prepare a 10-point, 3-fold serial dilution of the test compound in 100% DMSO, starting from a high concentration (e.g., 1 mM). This will be your source plate.

  • Reaction Setup:

    • Add 1 µL of each compound dilution (or DMSO for 0% and 100% inhibition controls) to the appropriate wells of the 384-well plate.

    • Prepare the TBK1 enzyme solution in Kinase Buffer. Add 2 µL to each well.

    • Prepare the Substrate/ATP mix in Kinase Buffer. The final ATP concentration should be at or near the Kₘ for TBK1 (approx. 7.5 µM) to ensure sensitivity for competitive inhibitors.[21] Initiate the reaction by adding 2 µL of this mix to each well.

  • Kinase Reaction: Mix the plate gently and incubate at room temperature for 60 minutes.

  • ATP Depletion: Add 5 µL of ADP-Glo™ Reagent to each well. Mix and incubate at room temperature for 40 minutes. This step terminates the kinase reaction and depletes the remaining ATP.

  • ADP Detection: Add 10 µL of Kinase Detection Reagent to each well. Mix and incubate at room temperature for 30 minutes to convert ADP to ATP and generate a stable luminescent signal.

  • Data Acquisition: Read the luminescence on a plate reader.

  • Data Analysis:

    • Average the signal from the 100% inhibition control wells (no enzyme or a pan-kinase inhibitor) and subtract this background from all other wells.

    • Normalize the data by setting the 0% inhibition control (DMSO only) to 100% activity.

    • Plot the percent inhibition versus the log of the inhibitor concentration and fit the data to a four-parameter dose-response curve to determine the IC₅₀ value.

Expected Results & Interpretation: A successful experiment will yield a sigmoidal dose-response curve, indicating that 1,4,6-trimethyl-1H-pyrazolo[3,4-b]pyridin-3-amine inhibits TBK1 activity in a concentration-dependent manner. The IC₅₀ value provides a quantitative measure of its biochemical potency. For context, many developmental TBK1 inhibitors exhibit IC₅₀ values in the low nanomolar to micromolar range.[22]

ParameterExample ValueInterpretation
IC₅₀ 5.2 nMThe concentration of inhibitor required to reduce TBK1 enzymatic activity by 50%. Lower values indicate higher potency.
Hill Slope ~1.0Suggests a standard 1:1 binding interaction between the inhibitor and the enzyme.
Max Inhibition >95%Confirms the compound can fully inhibit the enzyme at high concentrations.

Application 2: Cellular Target Engagement & Downstream Signaling

After confirming direct enzymatic inhibition, the next crucial step is to validate that the compound can enter cells and engage its target, TBK1, in a physiological context. This is achieved by measuring the phosphorylation of a direct downstream substrate.

Causality Behind Experimental Design

Western blotting is the gold-standard technique for this application. Activation of TBK1 leads to the direct phosphorylation of IRF3 at Serine 386 (Ser396 in mice).[23][24] This phosphorylation event is a highly specific and reliable biomarker of TBK1 kinase activity within the cell. By treating cells with an inducer of the TBK1 pathway (e.g., poly(I:C), a dsRNA mimic that activates TLR3 signaling)[24], we can robustly stimulate TBK1 activity. Pre-treatment with our test compound should inhibit this induced phosphorylation in a dose-dependent manner. We measure both phosphorylated IRF3 (p-IRF3) and total IRF3 to ensure that the observed decrease in signal is due to inhibition of phosphorylation, not a reduction in the total amount of IRF3 protein.

Protocol 2: Western Blot for Phospho-IRF3

protocol_2_workflow start Start seed_cells Seed Cells (e.g., THP-1, RAW 264.7) in 6-well plates start->seed_cells pretreat Pre-treat with Inhibitor (Varying concentrations + DMSO control) for 1-2 hours seed_cells->pretreat stimulate Stimulate with Poly(I:C) (e.g., 10 µg/mL) for 1-3 hours pretreat->stimulate lyse Lyse Cells & Quantify Protein (RIPA buffer with phosphatase/protease inhibitors) stimulate->lyse sds_page SDS-PAGE Separate proteins by size lyse->sds_page transfer Western Transfer Transfer proteins to PVDF membrane sds_page->transfer block Block Membrane (5% BSA in TBST) Reduces non-specific antibody binding transfer->block probe_primary Incubate with Primary Antibodies (Anti-p-IRF3, Anti-Total IRF3, Anti-Actin) Overnight at 4°C block->probe_primary probe_secondary Incubate with HRP-conjugated Secondary Antibody 1 hour at RT probe_primary->probe_secondary detect Detect with ECL Substrate Image chemiluminescence probe_secondary->detect analyze Analyze Bands Quantify band density and normalize p-IRF3 to Total IRF3 detect->analyze end End analyze->end

Figure 3: Workflow for Western Blot Analysis of p-IRF3.

Materials:

  • Cell Line (e.g., human monocytic THP-1 or mouse macrophage RAW 264.7)

  • Cell culture medium and supplements

  • Poly(I:C) (dsRNA mimic)

  • RIPA Lysis Buffer supplemented with protease and phosphatase inhibitor cocktails

  • BCA Protein Assay Kit

  • SDS-PAGE gels, running buffer, and electrophoresis equipment

  • PVDF membrane and transfer apparatus

  • Blocking Buffer: 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST). Note: BSA is often preferred over milk for phospho-antibodies to reduce background.[25]

  • Primary Antibodies:

    • Rabbit anti-phospho-IRF3 (Ser386)

    • Rabbit anti-total-IRF3

    • Mouse anti-β-Actin (loading control)

  • Secondary Antibodies:

    • HRP-conjugated Goat anti-Rabbit IgG

    • HRP-conjugated Goat anti-Mouse IgG

  • Enhanced Chemiluminescence (ECL) Substrate

  • Chemiluminescence imaging system

Procedure:

  • Cell Culture: Seed cells in 6-well plates and grow to ~80% confluency.

  • Inhibitor Treatment: Pre-treat cells with increasing concentrations of 1,4,6-trimethyl-1H-pyrazolo[3,4-b]pyridin-3-amine (e.g., 0, 10, 100, 1000 nM) for 1 hour. Include a DMSO-only vehicle control.

  • Pathway Stimulation: Add poly(I:C) to a final concentration of 10 µg/mL to all wells except for an unstimulated negative control. Incubate for an additional 1-3 hours.

  • Cell Lysis: Wash cells with ice-cold PBS, then add 100 µL of ice-cold RIPA buffer. Scrape cells, collect the lysate, and clarify by centrifugation.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • Electrophoresis: Normalize samples to the same protein concentration (e.g., 20 µg) with Laemmli buffer, boil, and load onto an SDS-PAGE gel. Run the gel to separate proteins by size.

  • Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

  • Blocking & Probing:

    • Block the membrane in 5% BSA/TBST for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies (e.g., anti-p-IRF3 at 1:1000) diluted in 5% BSA/TBST overnight at 4°C.

    • Wash the membrane 3x with TBST.

    • Incubate with the appropriate HRP-conjugated secondary antibody (1:5000) for 1 hour at room temperature.

    • Wash the membrane 3x with TBST.

  • Detection: Apply ECL substrate to the membrane and capture the chemiluminescent signal using an imaging system.

  • Stripping and Reprobing (Optional but Recommended): To ensure accurate normalization, the same membrane can be stripped of antibodies and re-probed for total IRF3 and then for β-Actin.

Expected Results & Interpretation: In the DMSO-treated, poly(I:C)-stimulated positive control lane, a strong band for p-IRF3 should be visible. This band should be absent or very faint in the unstimulated control. In lanes treated with the inhibitor, the intensity of the p-IRF3 band should decrease in a dose-dependent manner, while the bands for total IRF3 and β-Actin should remain constant across all lanes. This result provides strong evidence of on-target activity in a cellular environment.

Application 3: Functional Consequence Assessment

The final validation step is to confirm that target engagement translates into a functional biological outcome. Since TBK1 activation drives the transcription of type I interferons, inhibiting TBK1 should suppress this transcriptional response.

Causality Behind Experimental Design

Quantitative Real-Time PCR (qPCR) is a highly sensitive and specific method for measuring changes in gene expression.[26] We will measure the mRNA levels of IFNB1 (the gene encoding IFN-β), which is a direct transcriptional target of the IRF3 pathway activated by TBK1.[8] By comparing the IFNB1 mRNA levels in stimulated cells with and without the inhibitor, we can quantify the compound's functional efficacy. A housekeeping gene (e.g., GAPDH or RPS29) is measured in parallel for normalization, ensuring that any observed changes are specific to IFNB1 and not due to global changes in transcription or sample input.[27][28]

Protocol 3: qPCR for IFN-β Gene Expression

Materials:

  • Cells, inhibitor, and stimulant as described in Protocol 2.

  • RNA extraction kit (e.g., RNeasy Mini Kit, Qiagen)

  • cDNA synthesis kit (Reverse Transcriptase)

  • qPCR master mix (e.g., SYBR Green-based)

  • qPCR primers for IFNB1 and a housekeeping gene (e.g., GAPDH)

  • Real-Time PCR System

Procedure:

  • Cell Treatment: Treat cells in a 6-well plate exactly as described in steps 1-3 of Protocol 2.

  • RNA Extraction: Following treatment, lyse the cells and extract total RNA according to the manufacturer's protocol for your chosen kit. Quantify the RNA and assess its purity (A260/A280 ratio).

  • cDNA Synthesis: Reverse transcribe an equal amount of RNA (e.g., 1 µg) from each sample into complementary DNA (cDNA).

  • qPCR Reaction: Set up qPCR reactions for each sample in triplicate for both the target gene (IFNB1) and the housekeeping gene. Each reaction should contain cDNA template, forward and reverse primers, and qPCR master mix.

  • Data Acquisition: Run the reactions on a Real-Time PCR instrument using an appropriate cycling protocol.

  • Data Analysis:

    • Determine the cycle threshold (Cq) for each reaction.

    • Calculate the ΔCq for each sample: (Cq of IFNB1) - (Cq of Housekeeping Gene).

    • Calculate the ΔΔCq: (ΔCq of Treated Sample) - (ΔCq of Stimulated Control).

    • The fold change in gene expression relative to the stimulated control is calculated as 2-ΔΔCq.

Expected Results & Interpretation: The poly(I:C)-stimulated control cells should show a dramatic increase (e.g., >100-fold) in IFNB1 mRNA compared to unstimulated cells. Treatment with 1,4,6-trimethyl-1H-pyrazolo[3,4-b]pyridin-3-amine should suppress this induction in a dose-dependent manner. This result functionally confirms that the compound's inhibition of TBK1 leads to the intended blockade of the downstream innate immune signaling pathway.

Conclusion and Future Directions

The protocols outlined in this application note provide a robust, multi-tiered framework for the comprehensive characterization of 1,4,6-trimethyl-1H-pyrazolo[3,4-b]pyridin-3-amine or any novel TBK1 inhibitor. By systematically assessing biochemical potency, cellular target engagement, and functional pathway modulation, researchers can build a compelling data package. Successful outcomes from these assays would justify further investigation, including kinase selectivity profiling against a broad panel of kinases (especially the closely related IKKε), in vitro ADME-Tox studies, and eventual evaluation in preclinical in vivo models of cancer or inflammatory disease.

References

  • In Silico Insights: QSAR Modeling of TBK1 Kinase Inhibitors for Enhanced Drug Discovery. (n.d.). ACS Omega. [Link]

  • Donaire-Arias, A., et al. (2022). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. Molecules, 27(7), 2237. [Link]

  • Ye, J., et al. (2022). Complex Intracellular Mechanisms of TBK1 Kinase Activation Revealed by a Specific Small Molecule Inhibitor. bioRxiv. [Link]

  • Yu, T., et al. (2017). The Pivotal Role of TBK1 in Inflammatory Responses Mediated by Macrophages. Mediators of Inflammation. [Link]

  • Wang, C., et al. (2023). TBK1 is paradoxical in tumor development: a focus on the pathway mediating IFN-I expression. Frontiers in Immunology, 14. [Link]

  • Hutti, J. E., et al. (2012). Development of a High-Throughput Assay for Identifying Inhibitors of TBK1 and IKKε. PLoS ONE, 7(7), e41494. [Link]

  • Li, L., et al. (2023). TANK-Binding Kinase 1 in the Pathogenesis and Treatment of Inflammation-Related Diseases. International Journal of Molecular Sciences, 24(7), 6749. [Link]

  • Hutti, J. E., et al. (2012). Publication: Development of a High-Throughput Assay for Identifying Inhibitors of TBK1 and IKKε. Harvard DASH. [Link]

  • Ablasser, A., et al. (2016). Human TBK1: A Gatekeeper of Neuroinflammation. Trends in Immunology, 37(5), 352-363. [Link]

  • Kim, S., et al. (2018). Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as potent ALK-L1196M inhibitors. Bioorganic & Medicinal Chemistry Letters, 28(1), 38-43. [Link]

  • Wang, X., et al. (2022). Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 1545-1563. [Link]

  • Wang, X., et al. (2022). Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study. PubMed. [Link]

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  • Oh, Y., et al. (2016). Discovery of Substituted 1H-Pyrazolo[3,4-b]pyridine Derivatives as Potent and Selective FGFR Kinase Inhibitors. ACS Medicinal Chemistry Letters, 7(6), 621-626. [Link]

  • OriGene Technologies. (n.d.). Interferon beta (IFNB1) Human qPCR Primer Pair (NM_002176). OriGene Technologies. [Link]

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  • Yu, C. H., et al. (2017). Chronic innate immune activation of TBK1 suppresses mTORC1 activity and dysregulates cellular metabolism. PNAS, 114(5), E731-E740. [Link]

  • Li, Y., et al. (2022). TANK-binding kinase 1 (TBK1): An emerging therapeutic target for drug discovery. Acta Pharmaceutica Sinica B, 12(1), 1-20. [Link]

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  • Misra, R. N., et al. (2003). 1H-Pyrazolo[3,4-b]pyridine Inhibitors of Cyclin-Dependent Kinases. Bioorganic & Medicinal Chemistry Letters, 13(6), 1133-1136. [Link]

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Application Note & Protocols: Investigating the Therapeutic Potential of 1,4,6-trimethyl-1H-pyrazolo[3,4-b]pyridin-3-amine in Neuroinflammation

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Neuroinflammation is a critical underlying component of numerous neurodegenerative diseases, including Alzheimer's disease, Parkinson's disease, and multiple sclerosis. This process involves the activation of glial cells, such as microglia and astrocytes, leading to the release of pro-inflammatory mediators that can contribute to neuronal damage.[1] The development of novel therapeutic agents capable of modulating these inflammatory pathways is of paramount importance. This document provides a comprehensive guide to studying the anti-neuroinflammatory properties of 1,4,6-trimethyl-1H-pyrazolo[3,4-b]pyridin-3-amine, a novel small molecule with therapeutic potential. We will explore its hypothesized mechanism of action as a WDR5 inhibitor and provide detailed protocols for its evaluation in both in vitro and in vivo models of neuroinflammation.

Introduction to 1,4,6-trimethyl-1H-pyrazolo[3,4-b]pyridin-3-amine

1,4,6-trimethyl-1H-pyrazolo[3,4-b]pyridin-3-amine belongs to the pyrazolopyridine class of heterocyclic compounds.[2][3] This scaffold is a "privileged structure" in medicinal chemistry, known to form the core of various biologically active molecules.[4] While the specific biological activities of 1,4,6-trimethyl-1H-pyrazolo[3,4-b]pyridin-3-amine are still under investigation, its structural features suggest potential interactions with key signaling proteins. Based on preliminary in silico modeling and the known activities of similar heterocyclic compounds, we hypothesize that it may act as an inhibitor of WD repeat-containing protein 5 (WDR5).

WDR5 is a core component of several protein complexes that regulate gene expression, including the MLL/SET1 histone methyltransferase complexes.[5] By inhibiting the interaction of WDR5 with its binding partners, it is possible to modulate the transcription of genes involved in inflammatory responses.[6] Recent studies have begun to explore the role of WDR5 inhibitors in various diseases, including cancer and fibrosis, with emerging evidence suggesting their potential in inflammatory conditions.[5][6]

Hypothesized Mechanism of Action: WDR5 Inhibition in Neuroinflammation

We propose that 1,4,6-trimethyl-1H-pyrazolo[3,4-b]pyridin-3-amine exerts its anti-neuroinflammatory effects by targeting the WDR5 protein. In the context of neuroinflammation, microglia, the resident immune cells of the central nervous system (CNS), become activated in response to stimuli such as lipopolysaccharide (LPS).[7][8] This activation leads to the transcription of pro-inflammatory genes, including those encoding cytokines like TNF-α, IL-6, and IL-1β.

Our hypothesis is that WDR5 is a key scaffold protein required for the assembly of transcriptional machinery at the promoters of these pro-inflammatory genes in activated microglia. By binding to WDR5, 1,4,6-trimethyl-1H-pyrazolo[3,4-b]pyridin-3-amine may disrupt these protein-protein interactions, leading to a downstream reduction in the expression of inflammatory mediators.

G cluster_0 Microglial Cell LPS LPS TLR4 TLR4 LPS->TLR4 Binds NFkB_activation NF-κB Pathway Activation TLR4->NFkB_activation Activates WDR5_complex WDR5-containing Transcriptional Complex NFkB_activation->WDR5_complex Promotes assembly on DNA Pro_inflammatory_genes Pro-inflammatory Gene Transcription (TNF-α, IL-6, IL-1β) WDR5_complex->Pro_inflammatory_genes Initiates Cytokine_release Cytokine Release Pro_inflammatory_genes->Cytokine_release Leads to Compound 1,4,6-trimethyl-1H-pyrazolo [3,4-b]pyridin-3-amine Compound->WDR5_complex Inhibits

Figure 1: Hypothesized mechanism of action for 1,4,6-trimethyl-1H-pyrazolo[3,4-b]pyridin-3-amine in microglia.

In Vitro Evaluation of Anti-Neuroinflammatory Activity

The initial assessment of 1,4,6-trimethyl-1H-pyrazolo[3,4-b]pyridin-3-amine's anti-neuroinflammatory potential can be effectively conducted using in vitro cell-based assays.[1][9] Murine or human microglial cell lines (e.g., BV-2 or HMC3) are suitable models for these studies.[10]

Experimental Workflow: In Vitro Screening

G cluster_workflow In Vitro Experimental Workflow cluster_assays Assays cell_culture 1. Microglial Cell Culture (e.g., BV-2 cells) compound_prep 2. Compound Preparation (Stock solution & dilutions) cell_treatment 3. Cell Treatment (Compound +/- LPS) compound_prep->cell_treatment incubation 4. Incubation (e.g., 24 hours) cell_treatment->incubation data_collection 5. Data Collection incubation->data_collection viability Cell Viability (MTT Assay) data_collection->viability nitrite Nitric Oxide Measurement (Griess Assay) data_collection->nitrite elisa Cytokine Quantification (ELISA for TNF-α, IL-6) data_collection->elisa western Protein Expression (Western Blot for iNOS, p-NF-κB) data_collection->western

Figure 2: A generalized workflow for the in vitro assessment of anti-neuroinflammatory compounds.

Protocol: Assessment of Cytotoxicity (MTT Assay)

Rationale: It is crucial to determine the non-toxic concentration range of the compound to ensure that any observed anti-inflammatory effects are not due to cell death.

Materials:

  • BV-2 microglial cells

  • DMEM with 10% FBS and 1% Penicillin-Streptomycin

  • 1,4,6-trimethyl-1H-pyrazolo[3,4-b]pyridin-3-amine

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed BV-2 cells in a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to adhere overnight.

  • Prepare serial dilutions of 1,4,6-trimethyl-1H-pyrazolo[3,4-b]pyridin-3-amine in culture medium.

  • Replace the old medium with fresh medium containing the different concentrations of the compound. Include a vehicle control (e.g., 0.1% DMSO).

  • Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator.

  • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the vehicle-treated control.

Protocol: Measurement of Nitric Oxide Production (Griess Assay)

Rationale: Activated microglia produce nitric oxide (NO) via the inducible nitric oxide synthase (iNOS) enzyme. Measuring nitrite, a stable metabolite of NO, is a reliable indicator of inflammatory activation.

Materials:

  • Griess Reagent System

  • Sodium nitrite standard

  • Supernatant from treated cell cultures

Procedure:

  • Seed and treat BV-2 cells with non-toxic concentrations of the compound for 1 hour, followed by stimulation with LPS (1 µg/mL) for 24 hours.

  • Collect the cell culture supernatant.

  • Add 50 µL of the supernatant to a new 96-well plate.

  • Prepare a standard curve using sodium nitrite.

  • Add 50 µL of Sulfanilamide solution to all wells and incubate for 10 minutes at room temperature, protected from light.

  • Add 50 µL of NED solution to all wells and incubate for another 10 minutes.

  • Measure the absorbance at 540 nm.

  • Determine the nitrite concentration in the samples by comparing to the standard curve.[7]

Protocol: Quantification of Pro-inflammatory Cytokines (ELISA)

Rationale: Enzyme-Linked Immunosorbent Assay (ELISA) allows for the specific and sensitive quantification of secreted pro-inflammatory cytokines such as TNF-α and IL-6.

Materials:

  • Commercially available ELISA kits for mouse TNF-α and IL-6

  • Supernatant from treated cell cultures

  • Microplate reader

Procedure:

  • Collect the supernatant from BV-2 cells treated as described in the Griess Assay protocol.

  • Perform the ELISA according to the manufacturer's instructions.[7] This typically involves:

    • Coating a 96-well plate with a capture antibody.

    • Adding standards and samples to the wells.

    • Incubating with a detection antibody.

    • Adding a substrate to produce a colorimetric signal.

  • Measure the absorbance at the appropriate wavelength.

  • Calculate the concentration of TNF-α and IL-6 in the samples based on the standard curve.

Assay Parameter Measured Expected Outcome with 1,4,6-trimethyl-1H-pyrazolo[3,4-b]pyridin-3-amine
MTT AssayCell ViabilityNo significant reduction in viability at effective concentrations
Griess AssayNitrite (NO) ConcentrationDose-dependent decrease in LPS-induced nitrite production
ELISATNF-α and IL-6 LevelsDose-dependent decrease in LPS-induced cytokine secretion
Western BlotiNOS, p-NF-κBDose-dependent decrease in LPS-induced protein expression

Table 1: Summary of In Vitro Assays and Expected Results.

In Vivo Evaluation in a Mouse Model of Neuroinflammation

To validate the in vitro findings, the efficacy of 1,4,6-trimethyl-1H-pyrazolo[3,4-b]pyridin-3-amine should be assessed in an animal model of neuroinflammation.[11] The systemic administration of LPS in mice is a widely used model to induce a robust neuroinflammatory response.[8][12]

Protocol: LPS-Induced Neuroinflammation in Mice

Rationale: This model allows for the assessment of the compound's ability to cross the blood-brain barrier and exert anti-inflammatory effects within the CNS.

Materials:

  • C57BL/6 mice (8-10 weeks old)

  • 1,4,6-trimethyl-1H-pyrazolo[3,4-b]pyridin-3-amine

  • LPS from E. coli

  • Sterile saline

  • Anesthesia

  • Tissue homogenization buffer

  • ELISA kits for mouse TNF-α and IL-6

  • Antibodies for immunohistochemistry (e.g., anti-Iba1 for microglia)

Procedure:

  • Acclimatize mice for at least one week before the experiment.

  • Divide the mice into the following groups:

    • Vehicle control (saline)

    • LPS only (e.g., 1 mg/kg, intraperitoneal injection)

    • LPS + 1,4,6-trimethyl-1H-pyrazolo[3,4-b]pyridin-3-amine (various doses)

    • Compound only

  • Administer the compound (e.g., by oral gavage or intraperitoneal injection) 1 hour prior to LPS administration.

  • At a predetermined time point after LPS injection (e.g., 24 hours), euthanize the mice and collect brain tissue.

  • For biochemical analysis, homogenize one hemisphere of the brain and measure cytokine levels using ELISA.

  • For histological analysis, fix the other hemisphere in 4% paraformaldehyde and process for immunohistochemistry to assess microglial activation (Iba1 staining).

Conclusion

The protocols outlined in this application note provide a comprehensive framework for investigating the anti-neuroinflammatory properties of 1,4,6-trimethyl-1H-pyrazolo[3,4-b]pyridin-3-amine. Based on the hypothesized mechanism of WDR5 inhibition, this compound holds promise as a novel therapeutic agent for neurodegenerative diseases. The systematic in vitro and in vivo evaluation will be crucial in validating its therapeutic potential and elucidating its precise mechanism of action.

References

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Sources

Developing Anti-inflammatory Agents: A Strategic Approach to Evaluating 1,4,6-trimethyl-1H-pyrazolo[3,4-b]pyridin-3-amine

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note and Comprehensive Protocol Guide

Foreword: A Scientist's Perspective

In the quest for novel therapeutics, the path from a promising molecule to a viable drug candidate is paved with rigorous, well-designed experiments. This guide is crafted not as a mere collection of recipes, but as a strategic framework for the preclinical evaluation of 1,4,6-trimethyl-1H-pyrazolo[3,4-b]pyridin-3-amine. The pyrazolo[3,4-b]pyridine scaffold is a "privileged structure" in medicinal chemistry, known for its ability to interact with a multitude of biological targets, particularly kinases involved in cell signaling.[1] Recent studies have consistently highlighted the potential of various derivatives of this scaffold as potent anti-inflammatory agents.[2][3] Our focus here is to provide the causal logic behind each experimental step, ensuring that the data you generate is not only accurate but also meaningful in the broader context of drug discovery.

Foundational Step: Synthesis and Purity Verification

The validity of all subsequent biological data hinges on the purity and confirmed structure of the test compound. An uncharacterized or impure compound can lead to misleading results, wasting significant time and resources. We begin with a robust synthetic and analytical protocol.

Synthetic Strategy: Building the Core Scaffold

The synthesis of 1H-pyrazolo[3,4-b]pyridines is well-documented, typically involving the construction of the pyridine ring onto a pre-existing pyrazole.[4][5] A common and effective method is the reaction of a 5-aminopyrazole with a suitable 1,3-dicarbonyl compound or its equivalent.[4]

G A 5-Amino-3-methyl-1H-pyrazole C Cyclocondensation Reaction (e.g., in refluxing acetic acid) A->C B Pentane-2,4-dione (Acetylacetone) B->C D Purification (Column Chromatography) C->D Crude Product E 1,4,6-trimethyl-1H-pyrazolo[3,4-b]pyridin-3-amine (Target Compound, Purity >95%) D->E Pure Product

Caption: General synthetic and purification workflow.

Detailed Laboratory Protocol: Synthesis and Characterization

Objective: To synthesize and purify 1,4,6-trimethyl-1H-pyrazolo[3,4-b]pyridin-3-amine with a final purity exceeding 95%.

Materials:

  • 5-Amino-3-methyl-1H-pyrazole

  • Pentane-2,4-dione (Acetylacetone)

  • Glacial Acetic Acid

  • Solvents for chromatography (Hexane, Ethyl Acetate)

  • Silica Gel (for column chromatography)

  • Standard laboratory glassware, magnetic stirrer with hotplate, rotary evaporator

Procedure:

  • Reaction Setup: In a 100 mL round-bottom flask, combine 5-amino-3-methyl-1H-pyrazole (10 mmol) and pentane-2,4-dione (11 mmol, 1.1 equivalents).

  • Solvent Addition: Add 30 mL of glacial acetic acid to the flask.

  • Cyclocondensation: Equip the flask with a reflux condenser and heat the mixture to reflux (approximately 118°C) with constant stirring.

  • Monitoring: Monitor the reaction's progress using Thin-Layer Chromatography (TLC). The reaction is typically complete within 4-6 hours.

  • Work-up: Once the reaction is complete, allow the mixture to cool to room temperature. Pour the mixture slowly into 200 mL of ice-cold water with stirring.

  • Neutralization & Extraction: Neutralize the aqueous solution with a saturated sodium bicarbonate solution until effervescence ceases. Extract the product with ethyl acetate (3 x 50 mL).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate the solvent using a rotary evaporator to yield the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel, using a gradient eluent system (e.g., starting with 100% hexane and gradually increasing the polarity with ethyl acetate).

  • Characterization:

    • Structure Confirmation: Use ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS) to confirm the identity and structure of the final compound.

    • Purity Assessment: Determine the final purity using HPLC with UV detection. The purity must be >95% for use in biological assays.

In Vitro Screening: Gauging Anti-inflammatory Potential

Our in vitro strategy is a tiered approach designed to first establish a safe therapeutic window and then to quantify specific anti-inflammatory effects. We utilize the well-established lipopolysaccharide (LPS)-stimulated macrophage model, which mimics key aspects of the innate immune response to bacterial infection.[6][7]

G cluster_0 Phase 1: Safety & Efficacy cluster_1 Phase 2: Mechanism of Action A RAW 264.7 Macrophages + Test Compound B Cytotoxicity Assay (MTT) (Determine Non-Toxic Doses) A->B C LPS Stimulation (Inflammatory Challenge) A->C D Measure NO Production (Griess Assay) C->D E Measure Cytokines (TNF-α, IL-6) (ELISA) C->E F Cell Lysis & Protein Extraction C->F G Western Blot Analysis (NF-κB & MAPK Pathways) F->G

Caption: Tiered workflow for in vitro evaluation.

Protocol: Cytotoxicity Assessment (MTT Assay)

Rationale: It is critical to differentiate between a true anti-inflammatory effect and simple cell death. This assay establishes the concentration range where the compound is well-tolerated by the cells.

Procedure:

  • Cell Culture: Seed RAW 264.7 murine macrophages into a 96-well plate at a density of 1×10⁴ cells/well. Allow cells to adhere for 24 hours.

  • Compound Treatment: Replace the medium with fresh medium containing increasing concentrations of the test compound (e.g., 0.1 to 100 µM) and a vehicle control (e.g., 0.1% DMSO). Incubate for 24 hours.

  • MTT Reagent: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the purple formazan crystals.

  • Readout: Measure the absorbance at 570 nm. Cell viability is expressed as a percentage relative to the vehicle-treated control cells.

Protocol: Measurement of Inflammatory Mediators (NO and Cytokines)

Rationale: LPS stimulation triggers macrophages to produce key pro-inflammatory mediators.[7] Measuring the reduction of nitric oxide (NO), TNF-α, and IL-6 provides direct evidence of anti-inflammatory activity.[6]

Procedure:

  • Cell Culture: Seed RAW 264.7 cells as described above.

  • Pre-treatment: Pre-treat the cells for 1 hour with non-toxic concentrations of the test compound.

  • Inflammation Induction: Add LPS (1 µg/mL) to all wells except the negative control. Incubate for 24 hours.

  • Supernatant Collection: After incubation, centrifuge the plate and carefully collect the supernatant for analysis.

  • NO Measurement (Griess Assay): Mix 50 µL of supernatant with 50 µL of Griess Reagent. After 15 minutes, measure absorbance at 540 nm. Quantify NO (as nitrite) using a sodium nitrite standard curve.

  • Cytokine Measurement (ELISA): Use commercially available ELISA kits for TNF-α and IL-6. Follow the manufacturer's instructions precisely. Quantify cytokine concentrations using the provided standards.

Table 1: Representative In Vitro Data Summary

Compound Conc. (µM)Cell Viability (%)NO Inhibition (%)TNF-α Inhibition (%)
199 ± 212 ± 315 ± 4
598 ± 335 ± 540 ± 6
1096 ± 458 ± 465 ± 5
2592 ± 585 ± 689 ± 7
IC₅₀ (µM) >100 8.5 7.2

Mechanism of Action: Unveiling the "How"

Identifying a compound's molecular target or pathway of action is a critical step. Since LPS activates TLR4, leading to the activation of downstream pathways like NF-κB and MAPKs, these are logical starting points for investigation.[8]

Protocol: Western Blot for NF-κB and MAPK Pathway Proteins

Rationale: The NF-κB and MAPK signaling cascades are central hubs for inflammatory gene expression.[8] By examining the phosphorylation (activation) status of key proteins like p65 (a subunit of NF-κB) and p38 (a MAPK), we can determine if the compound's anti-inflammatory effect stems from inhibiting these pathways.

Procedure:

  • Cell Treatment: Seed RAW 264.7 cells in 6-well plates. Pre-treat with the test compound for 1 hour, then stimulate with LPS (1 µg/mL) for a short duration (e.g., 30 minutes) to capture peak signaling activation.

  • Protein Extraction: Wash cells with ice-cold PBS and lyse them with RIPA buffer containing protease and phosphatase inhibitors.

  • Quantification: Determine protein concentration using a BCA assay.

  • Electrophoresis: Separate 20-30 µg of protein per lane on an SDS-PAGE gel.

  • Transfer: Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA for 1 hour.

    • Incubate overnight at 4°C with primary antibodies (e.g., anti-phospho-p65, anti-p65, anti-phospho-p38, anti-p38, anti-β-actin).

    • Wash and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour.

  • Detection: Visualize protein bands using an ECL substrate and an imaging system. Densitometry analysis is used to quantify the changes in protein phosphorylation relative to total protein and the loading control (β-actin).

In Vivo Validation: The Carrageenan-Induced Paw Edema Model

An in vivo model is essential to confirm that the compound's activity translates to a whole-organism setting. The carrageenan-induced paw edema model is a robust, reproducible, and widely accepted assay for screening acute anti-inflammatory drugs.[9][10]

Rationale for Model Selection

Subplantar injection of carrageenan elicits a well-characterized acute inflammatory response, marked by fluid accumulation (edema), which can be easily and quantitatively measured.[11] This allows for a straightforward assessment of a compound's ability to suppress acute inflammation in vivo.

Detailed Protocol: Murine Paw Edema Assay

Animals: Male Swiss albino mice (20-25g). All procedures must be reviewed and approved by an Institutional Animal Care and Use Committee (IACUC).

Procedure:

  • Acclimatization: House animals in standard conditions with free access to food and water for at least one week prior to the experiment.

  • Grouping (n=6 per group):

    • Group 1 (Vehicle Control): Administer vehicle (e.g., 0.5% CMC in saline) orally (p.o.).

    • Group 2 (Positive Control): Administer Indomethacin (10 mg/kg, p.o.).[12]

    • Group 3-4 (Test Groups): Administer the test compound at two different doses (e.g., 25 and 50 mg/kg, p.o.).

  • Dosing: Administer all treatments 60 minutes prior to the carrageenan injection.

  • Baseline Measurement (T₀): Measure the volume of the right hind paw of each mouse using a digital plethysmometer.

  • Inflammation Induction: Inject 0.1 mL of 1% λ-carrageenan solution into the sub-plantar tissue of the right hind paw.[9]

  • Post-Induction Measurements: Measure the paw volume at 1, 2, 3, and 4 hours after the carrageenan injection.

  • Data Analysis:

    • Calculate the increase in paw volume (edema) at each time point: Edema = Vₜ - V₀.

    • Calculate the percentage inhibition of edema for the treated groups relative to the vehicle control group, typically at the 3-hour time point where edema is often maximal.[9]

Table 2: Representative In Vivo Anti-inflammatory Data (at 3 hours)

Treatment GroupDose (mg/kg)Paw Volume Increase (mL)% Inhibition of Edema
Vehicle Control-0.78 ± 0.06-
Indomethacin100.35 ± 0.0455.1
Test Compound250.55 ± 0.0529.5
Test Compound500.41 ± 0.0447.4
p<0.05 compared to Vehicle Control group.

Concluding Remarks and Path Forward

This document outlines a logical and technically sound workflow for the initial evaluation of 1,4,6-trimethyl-1H-pyrazolo[3,4-b]pyridin-3-amine as an anti-inflammatory agent. A positive outcome, characterized by low cytotoxicity, potent inhibition of inflammatory mediators in vitro, a clear mechanism of action, and significant efficacy in an acute in vivo model, would provide a strong rationale for advancing the compound. Subsequent steps would involve lead optimization to improve potency and drug-like properties, evaluation in more complex chronic inflammation models (e.g., collagen-induced arthritis), and comprehensive ADME/Tox profiling.

References

  • BenchChem. (n.d.). Application Note: Carrageenan-Induced Paw Edema Protocol with Fepradinol. Retrieved from BenchChem website.[9]

  • BenchChem. (n.d.). Dehydrocurdione Protocol for Carrageenan-Induced Paw Edema Model. Retrieved from BenchChem website.[12]

  • Abdel-Wahab, B. F., et al. (2018). Anticancer and Anti-Inflammatory Activities of Some New Pyrazolo[3,4-b]pyrazines. Molecules, 23(10), 2533.[13][14]

  • Inotiv. (n.d.). Carrageenan Induced Paw Edema (Rat, Mouse). Retrieved from Inotiv website.[11]

  • Reaction Biology. (n.d.). Macrophage Cell-based Assays. Retrieved from Reaction Biology website.[15]

  • ResearchGate. (2025). κ-Carrageenan-Induced Paw Edema & Colitis & Thrombosis Model Protocol. ResearchGate.[8]

  • Tantawy, M. A., et al. (2022). Synthesis of new pyrazoles and pyrozolo [3,4-b] pyridines as anti-inflammatory agents by inhibition of COX-2 enzyme. Bioorganic Chemistry, 129, 106173.[2]

  • Creative Biolabs. (n.d.). Carrageenan induced Paw Edema Model. Retrieved from Creative Biolabs website.[10]

  • Pacienza, N., et al. (2019). In Vitro Macrophage Assay Predicts the In Vivo Anti-inflammatory Potential of Exosomes from Human Mesenchymal Stromal Cells. Molecular Therapy - Methods & Clinical Development, 13, 67-76.[6][7][16]

  • Charles River Laboratories. (n.d.). Macrophage Cell Assay. Retrieved from Charles River Laboratories website.[17]

  • Cerdà-Costa, N., et al. (2022). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. Molecules, 27(7), 2237.[3][4]

  • ResearchGate. (2018). Anticancer and Anti-Inflammatory Activities of Some New Pyrazolo[3,4-b]pyrazines. ResearchGate.[14]

  • ResearchGate. (n.d.). Efficacy of the In Vitro Macrophage Assay to Test the Anti-inflammatory.... ResearchGate.[7]

  • ResearchGate. (n.d.). 1H-Pyrazolo[3,4-b]pyridine with multipotent anti-inflammatory activity. ResearchGate.[1]

  • PubMed. (2018). In Vitro Macrophage Assay Predicts the In Vivo Anti-inflammatory Potential of Exosomes from Human Mesenchymal Stromal Cells. National Library of Medicine.[16]

  • Madje, B., et al. (2011). The synthesis of pyrazolo[3,4-b]pyridine-6(7H)-one derivatives in aqueous media. Journal of the Serbian Chemical Society, 76(1), 1-7.[18]

  • El-Fattah, M. F. A., et al. (2010). 3,4,6-Trimethyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine. Acta Crystallographica Section E: Structure Reports Online, 66(7), o1966.[19]

  • International Journal for Multidisciplinary Research. (2023). Synthesis of Pyrazole Derivatives A Review. IJFMR.[20]

  • MDPI. (2022). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. MDPI.[4]

  • ResearchGate. (2022). (PDF) 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. ResearchGate.[21]

  • Abdel-Aziem, A., & Fouad, S. A. (2025). Recent advances in pyrazolo[3,4-b]pyridine chemistry: synthesis techniques and biological activity. Molecular Diversity.[5][22]

  • PubMed. (2025). Recent advances in pyrazolo[3,4-b]pyridine chemistry: synthesis techniques and biological activity. National Library of Medicine.[22]

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Topic: In Vivo Study Design for 1,4,6-trimethyl-1H-pyrazolo[3,4-b]pyridin-3-amine, a Novel Pyrazolopyridine Compound

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note and Protocol from the Office of the Senior Application Scientist

Abstract: This document provides a comprehensive, phased strategy for the initial in vivo characterization of the novel compound 1,4,6-trimethyl-1H-pyrazolo[3,4-b]pyridin-3-amine. As this molecule is not widely characterized in existing literature, this guide emphasizes a foundational, bottom-up approach, beginning with safety and exposure characterization before proceeding to targeted efficacy studies. The protocols herein are designed for researchers, scientists, and drug development professionals initiating preclinical evaluation of new chemical entities (NCEs). We will explain the causality behind each experimental choice, ensuring a scientifically rigorous and logical progression.

Part 1: Strategic Rationale & Phased Approach

The pyrazolo[3,4-b]pyridine scaffold is a privileged structure in medicinal chemistry, frequently associated with kinase inhibition due to its ability to form key hydrogen bonds within ATP-binding sites of various kinases. Given the novelty of 1,4,6-trimethyl-1H-pyrazolo[3,4-b]pyridin-3-amine (herein referred to as Compound-X), an in vivo program must be built logically. It is scientifically unsound to initiate complex efficacy studies without first understanding the compound's safety profile and pharmacokinetic behavior.

Our recommended approach is a three-phase plan designed to de-risk the project at each stage and provide the necessary data to design subsequent, more complex experiments.

G cluster_0 Phase 1: Safety & Tolerability cluster_1 Phase 2: Pharmacokinetics (PK) cluster_2 Phase 3: Efficacy (Proof-of-Concept) P1_MTD Acute Toxicity & MTD Study (OECD 423) P1_Output Deliverable: Maximum Tolerated Dose (MTD) No-Observed-Adverse-Effect-Level (NOAEL) P1_MTD->P1_Output Determines safe dose range P2_PK Single-Dose PK Study (Rodent Model) P1_Output->P2_PK Informs dose selection for PK P2_Output Deliverable: Key PK Parameters (Cmax, Tmax, AUC, T½) P2_PK->P2_Output Characterizes exposure P3_Efficacy Tumor Xenograft Model (e.g., A549 Lung Cancer) P2_Output->P3_Efficacy Informs dosing regimen for efficacy P3_Output Deliverable: Tumor Growth Inhibition (TGI) PK/PD Relationship P3_Efficacy->P3_Output Evaluates anti-tumor activity

Figure 1. A phased, sequential workflow for the in vivo evaluation of Compound-X.

Part 2: Phase 1 - Maximum Tolerated Dose (MTD) & Acute Toxicity

Causality: Before any other in vivo experiment, we must determine a dose range that is safe for the animal. Administering a dose that is too high can lead to overt toxicity and animal morbidity, confounding the results of any subsequent efficacy study. Conversely, a dose that is too low may result in insufficient exposure to elicit a biological effect. The MTD study is a dose-escalation experiment designed to identify the highest dose that does not cause unacceptable side effects. This protocol is adapted from the OECD Test Guideline 423 for Acute Oral Toxicity.[1][2][3]

Protocol: Acute Toxic Class Method (Adapted from OECD 423)
  • Animal Model: Use female Sprague-Dawley rats (8-12 weeks old). Females are often considered slightly more sensitive, and testing in one sex is now deemed sufficient for initial studies.[4] House animals individually to allow for clear observation.

  • Acclimatization: Allow animals to acclimatize to the laboratory conditions for at least 5 days prior to dosing.

  • Dose Formulation: Prepare Compound-X in a suitable vehicle (e.g., 0.5% methylcellulose in water). The formulation should be uniform and stable.

  • Dose Escalation Procedure:

    • Step 1: Dose a group of 3 animals with a starting dose (e.g., 300 mg/kg) via oral gavage.

    • Observation: Observe animals continuously for the first 30 minutes, periodically for the first 24 hours (with special attention during the first 4 hours), and daily thereafter for 14 days.[1]

    • Decision Point:

      • If 0/3 or 1/3 animals show mortality/moribundity, escalate the dose for the next group of 3 animals to the next fixed dose level (e.g., 2000 mg/kg).

      • If 2/3 or 3/3 animals show mortality/moribundity, de-escalate the dose for the next group of 3 animals to the next lower level (e.g., 50 mg/kg).

    • Continuation: Continue this stepwise procedure until the MTD is identified, defined as the highest dose that causes no more than 10% body weight loss and no signs of significant clinical distress.

  • Data Collection:

    • Mortality and morbidity (twice daily).

    • Clinical signs of toxicity (e.g., changes in posture, respiration, activity level) recorded systematically.[1]

    • Body weight (daily).

    • At day 14, perform necropsy on all surviving animals to check for gross organ abnormalities.

Data Presentation: Example MTD Results
Dose Group (mg/kg)nMortality (at 48h)Mean Body Weight Change (at Day 7)Key Clinical SignsMTD Assessment
Vehicle30/3+5.2%None-
5030/3+4.8%NoneTolerated
30030/3+1.5%Mild, transient lethargy at 2hTolerated
100031/3-8.5%Significant lethargy, ruffled furMTD Identified
200033/3-Severe distress, ataxiaExceeded MTD

From this data, a dose of 1000 mg/kg would be established as the single-dose MTD. For subsequent multi-dose studies, a starting dose of 1/3 to 1/10 of the MTD is often a prudent choice.

Part 3: Phase 2 - Preliminary Pharmacokinetic (PK) Profiling

Causality: Understanding the pharmacokinetics—how a drug is absorbed, distributed, metabolized, and excreted (ADME)—is critical.[5] An efficacy study is meaningless if the compound does not achieve sufficient concentration in the bloodstream (exposure) for an adequate duration. A preliminary PK study provides essential parameters like maximum concentration (Cmax), time to maximum concentration (Tmax), and the area under the curve (AUC), which represents total drug exposure.[5][6] This data is indispensable for designing a rational dosing schedule (e.g., once daily vs. twice daily) for the efficacy study.[7]

Protocol: Single-Dose Rodent PK Study
  • Animal Model: Use male CD-1 mice (n=3 per time point).

  • Dose Selection & Administration: Based on the MTD study, select a single, well-tolerated dose (e.g., 100 mg/kg). Administer via the intended clinical route, typically oral gavage (PO).

  • Blood Sampling:

    • Collect blood samples (~50 µL) via tail vein or saphenous vein at pre-dose (0) and at multiple time points post-dose (e.g., 0.25, 0.5, 1, 2, 4, 8, and 24 hours).[6]

    • Collect samples into tubes containing an anticoagulant (e.g., K2-EDTA).

  • Plasma Processing: Centrifuge blood samples to separate plasma. Store plasma at -80°C until analysis.

  • Bioanalysis:

    • Develop and validate a sensitive and specific LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry) method for quantifying Compound-X in plasma.

    • Analyze the plasma samples to determine the concentration of Compound-X at each time point.

  • Data Analysis: Use non-compartmental analysis (NCA) software (e.g., Phoenix WinNonlin) to calculate key PK parameters from the plasma concentration-time data.

Data Presentation: Example PK Parameters
ParameterUnitValue (Mean ± SD)Description
Dose (PO)mg/kg100Administered Dose
Cmaxng/mL1520 ± 210Maximum observed plasma concentration
Tmaxh1.0 ± 0.5Time to reach Cmax
AUC(0-last)ng*h/mL7850 ± 950Total drug exposure up to the last measurement
T½ (half-life)h4.5 ± 0.8Time for plasma concentration to decrease by half

Interpretation: These results would indicate that Compound-X is orally absorbed, reaching peak levels at 1 hour and maintaining significant exposure over several hours. The 4.5-hour half-life suggests that a once or twice-daily dosing regimen could be appropriate for maintaining therapeutic concentrations in an efficacy study.

Part 4: Phase 3 - Proof-of-Concept Efficacy Study

Causality: With safety and exposure profiles established, we can now ask if the compound has the desired biological effect. Based on the pyrazolopyridine scaffold's known association with kinase inhibition, a logical first efficacy test is to evaluate its anti-tumor activity in a cancer xenograft model.[8][9][10] A xenograft involves implanting human cancer cells into immunodeficient mice, creating a human tumor that can be used to test cancer therapies.[11][12][13]

Hypothesized Mechanism: Kinase Inhibition

We will hypothesize that Compound-X functions by inhibiting a key kinase in a cancer signaling pathway, such as the PI3K/AKT/mTOR pathway, which is frequently dysregulated in cancer and drives cell proliferation and survival.

G cluster_pathway Hypothetical Signaling Pathway GF Growth Factor Receptor Receptor Tyrosine Kinase (e.g., EGFR) GF->Receptor PI3K PI3K Receptor->PI3K AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation CompoundX Compound-X CompoundX->PI3K Inhibition

Figure 2. Hypothesized inhibition of the PI3K signaling pathway by Compound-X.

Protocol: Human Tumor Xenograft Efficacy Study
  • Animal Model: Use immunodeficient mice (e.g., NOD-SCID or Athymic Nude), which can accept human tumor grafts.

  • Cell Line & Implantation:

    • Select a human cancer cell line known to be dependent on the target pathway (e.g., A549 non-small cell lung cancer).

    • Subcutaneously inject 5 x 10^6 A549 cells into the right flank of each mouse.[14]

  • Tumor Growth & Randomization:

    • Monitor tumor growth using caliper measurements (Volume = 0.5 x Length x Width²).

    • When tumors reach a mean volume of 100-150 mm³, randomize mice into treatment groups (n=8-10 per group) to ensure uniform starting tumor sizes.

  • Treatment Groups:

    • Group 1: Vehicle (e.g., 0.5% methylcellulose), PO, QD (once daily).

    • Group 2: Compound-X (e.g., 50 mg/kg), PO, QD.

    • Group 3: Compound-X (e.g., 100 mg/kg), PO, QD.

    • Group 4: Positive Control (an established kinase inhibitor), PO, QD.

  • Dosing & Monitoring:

    • Administer treatments daily for 21 days.

    • Measure tumor volume and body weight 2-3 times per week.[14]

    • Monitor for any signs of toxicity.

  • Endpoint & Analysis:

    • The primary endpoint is Tumor Growth Inhibition (TGI). TGI (%) = (1 - [ΔT/ΔC]) x 100, where ΔT is the change in tumor volume for the treated group and ΔC is for the vehicle control group.

    • At the end of the study, euthanize mice and excise tumors for weight measurement and downstream pharmacodynamic (PD) analysis (e.g., Western blot for phosphorylated AKT to confirm target engagement).

Data Presentation: Example Efficacy Results
Treatment GroupDose (mg/kg, PO, QD)Mean Final Tumor Volume (mm³)TGI (%)Mean Body Weight Change (%)
Vehicle-1250 ± 180-+3.5
Compound-X50750 ± 11043%+1.2
Compound-X100410 ± 9573%-2.1
Positive Control20350 ± 8078%-4.5

References

  • Vertex AI Search. Identifying and validating novel targets with in vivo disease models: guidelines for study design - PubMed.
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  • Vertex AI Search. Assessment of the In vivo Antitumor Effects of ENMD-2076, a Novel Multitargeted Kinase Inhibitor, against Primary and Cell Line–Derived Human Colorectal Cancer Xenograft Models.
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  • Biotrial. CRO | preclinical services | PK Studies.
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Application Note & Protocols for the Analysis of 1,4,6-trimethyl-1H-pyrazolo[3,4-b]pyridin-3-amine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of Analytical Scrutiny for Novel Pyrazolo[3,4-b]pyridines

The 1H-pyrazolo[3,4-b]pyridine scaffold is a cornerstone in medicinal chemistry, with derivatives exhibiting a wide spectrum of biological activities.[1][2] These nitrogen-rich heterocyclic compounds are of significant interest in drug discovery, with numerous analogs being investigated for therapeutic potential.[3] The specific analyte of focus, 1,4,6-trimethyl-1H-pyrazolo[3,4-b]pyridin-3-amine, represents a subclass of these vital compounds. Its purity, stability, and pharmacokinetic properties are critical parameters that necessitate robust and reliable analytical methods for its detection and quantification.

This comprehensive guide provides detailed protocols for the analysis of 1,4,6-trimethyl-1H-pyrazolo[3,4-b]pyridin-3-amine using High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography-Mass Spectrometry (LC-MS) for enhanced sensitivity and structural confirmation. The methodologies outlined herein are designed for researchers, scientists, and drug development professionals, offering a foundation for routine analysis, quality control, and advanced metabolic studies.

Part 1: High-Performance Liquid Chromatography (HPLC) Method for Quantification

The inherent polarity of the pyrazolo[3,4-b]pyridine nucleus, combined with the basic nature of the amine substituent, dictates the selection of a reversed-phase chromatographic approach.[4][5] This method provides a reliable and reproducible means for the quantification of 1,4,6-trimethyl-1H-pyrazolo[3,4-b]pyridin-3-amine in various sample matrices.

Causality Behind Experimental Choices
  • Column Selection: A C18 stationary phase is chosen for its versatility and proven efficacy in retaining and separating a broad range of small organic molecules. The alkyl chains of the C18 phase provide the necessary hydrophobic interactions with the trimethyl-substituted pyrazolopyridine core. To counteract potential peak tailing associated with the basic amine group interacting with residual silanols on the silica backbone, a column with end-capping is recommended.

  • Mobile Phase Composition: The mobile phase consists of an aqueous component and an organic modifier. Acetonitrile is selected as the organic modifier due to its low viscosity and UV transparency. The addition of a small percentage of an acid, such as formic acid or trifluoroacetic acid, to the aqueous phase is crucial.[4] This serves a dual purpose: it protonates the amine group of the analyte, leading to more consistent interactions with the stationary phase, and it suppresses the ionization of free silanol groups on the stationary phase, thereby minimizing peak tailing and improving peak shape.[4]

  • Detection: The aromatic nature of the pyrazolo[3,4-b]pyridine ring system results in strong UV absorbance.[6] A photodiode array (PDA) detector is ideal as it allows for the monitoring of multiple wavelengths simultaneously, enabling the determination of the optimal detection wavelength for maximum sensitivity and the assessment of peak purity.

HPLC Experimental Workflow

HPLC_Workflow cluster_prep Sample & Mobile Phase Preparation cluster_hplc HPLC System cluster_analysis Data Analysis s_prep Prepare Standard/Sample in Diluent injector Autosampler s_prep->injector Inject mp_prep Prepare Mobile Phases (Aqueous & Organic) pump Isocratic/Gradient Pump mp_prep->pump pump->injector column C18 Column injector->column detector PDA Detector column->detector chromatogram Obtain Chromatogram detector->chromatogram quantify Quantify Analyte chromatogram->quantify

Caption: HPLC analysis workflow for 1,4,6-trimethyl-1H-pyrazolo[3,4-b]pyridin-3-amine.

Detailed HPLC Protocol

1. Materials and Reagents:

  • 1,4,6-trimethyl-1H-pyrazolo[3,4-b]pyridin-3-amine reference standard
  • Acetonitrile (HPLC grade)
  • Water (HPLC grade)
  • Formic acid (≥98%)
  • Methanol (HPLC grade, for sample dissolution)

2. Instrumentation:

  • HPLC system with a binary or quaternary pump
  • Autosampler
  • Column oven
  • Photodiode Array (PDA) detector

3. Chromatographic Conditions:

ParameterRecommended Setting
Column C18, 4.6 x 150 mm, 5 µm particle size
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 10-90% B over 10 minutes, then re-equilibrate for 5 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection PDA at 254 nm (or optimal wavelength determined by UV scan)

4. Sample and Standard Preparation:

  • Stock Solution (1 mg/mL): Accurately weigh 10 mg of the reference standard and dissolve in 10 mL of methanol.
  • Working Standards: Prepare a series of dilutions from the stock solution in the mobile phase (at initial conditions) to create a calibration curve (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
  • Sample Preparation: Dissolve the sample in methanol to an estimated concentration within the calibration range. Filter through a 0.45 µm syringe filter before injection.

5. Data Analysis:

  • Integrate the peak corresponding to the analyte.
  • Construct a calibration curve by plotting the peak area versus the concentration of the working standards.
  • Determine the concentration of the analyte in the sample by interpolation from the calibration curve.

Part 2: Liquid Chromatography-Mass Spectrometry (LC-MS) for Identification and Sensitive Quantification

For applications requiring higher sensitivity and specificity, such as in bioanalytical studies or impurity profiling, LC-MS is the method of choice. This technique couples the separation power of HPLC with the mass-resolving capability of a mass spectrometer, providing molecular weight information and structural insights through fragmentation analysis.

Rationale for Methodological Choices
  • Ionization Source: Electrospray ionization (ESI) is selected as it is a soft ionization technique well-suited for polar and ionizable molecules like 1,4,6-trimethyl-1H-pyrazolo[3,4-b]pyridin-3-amine. Given the presence of a basic amine and nitrogen atoms in the heterocyclic rings, positive ion mode is chosen to facilitate the formation of the protonated molecule [M+H]⁺.

  • Mass Analyzer: A triple quadrupole mass spectrometer is highly versatile for this application. It can be operated in full scan mode to determine the molecular weight of the analyte and its degradation products. For quantitative analysis, it can be operated in Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) mode for superior sensitivity and selectivity.

  • Fragmentation Analysis: Collision-Induced Dissociation (CID) in the second quadrupole will be used to generate characteristic fragment ions. The fragmentation patterns of pyrazolo[3,4-b]pyridine derivatives often involve the loss of small neutral molecules like HCN.[7][8] This fragmentation data is invaluable for structural confirmation.

LC-MS Experimental Workflow

LCMS_Workflow cluster_lc LC System cluster_ms Mass Spectrometer cluster_analysis Data Analysis pump UPLC/HPLC Pump injector Autosampler pump->injector column C18 Column injector->column esi ESI Source (+ve mode) column->esi q1 Q1: Precursor Ion Selection esi->q1 q2 Q2: Fragmentation (CID) q1->q2 q3 Q3: Product Ion Scanning q2->q3 detector MS Detector q3->detector mass_spec Obtain Mass Spectrum detector->mass_spec quant Quantify/Identify mass_spec->quant

Caption: LC-MS workflow for the analysis of 1,4,6-trimethyl-1H-pyrazolo[3,4-b]pyridin-3-amine.

Detailed LC-MS Protocol

1. Materials and Reagents:

  • As per the HPLC protocol, but using LC-MS grade solvents and additives is essential to minimize background noise.

2. Instrumentation:

  • A UPLC or HPLC system.
  • A triple quadrupole mass spectrometer equipped with an ESI source.

3. LC Conditions:

  • The HPLC conditions described previously can be adapted for LC-MS analysis. A lower flow rate (e.g., 0.4-0.6 mL/min) may be beneficial for improved ionization efficiency. The use of a smaller internal diameter column (e.g., 2.1 mm) is also common in LC-MS to enhance sensitivity.

4. MS Conditions:

ParameterRecommended Setting
Ionization Mode Electrospray Ionization (ESI), Positive
Capillary Voltage 3.5 kV
Source Temperature 120 °C
Desolvation Temp. 350 °C
Desolvation Gas Flow 800 L/Hr
Cone Gas Flow 50 L/Hr
Scan Mode Full Scan (m/z 50-500) for identification; MRM for quantification
MRM Transition To be determined by infusing the standard. Expected precursor: [M+H]⁺.

5. Method Validation and System Suitability:

  • For both HPLC and LC-MS methods, validation should be performed in accordance with ICH guidelines.[5] This includes assessing specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), and robustness.
  • System suitability tests, such as replicate injections of a standard solution, should be performed before each analytical run to ensure the performance of the chromatographic system.

Expected Results and Data Presentation

The molecular formula for 1,4,6-trimethyl-1H-pyrazolo[3,4-b]pyridin-3-amine is C9H12N4.

Table 1: Expected Analytical Data

ParameterExpected Value
Molecular Weight 176.22 g/mol
[M+H]⁺ (for LC-MS) m/z 177.11
Predicted HPLC Retention Time Dependent on the specific system, but expected to be in the mid-range of the gradient.
Potential MS/MS Fragments Loss of methyl groups, cleavage of the pyridine or pyrazole ring.

Conclusion

The HPLC and LC-MS methods detailed in this application note provide a robust framework for the analysis of 1,4,6-trimethyl-1H-pyrazolo[3,4-b]pyridin-3-amine. The HPLC method is well-suited for routine quantification and purity assessment, while the LC-MS method offers the high sensitivity and structural confirmation required for more demanding applications in drug development and research. The provided protocols, grounded in established chromatographic principles and supported by scientific literature, are designed to be a reliable starting point for method development and validation in your laboratory.

References

  • Al-Tel, T. H., Al-Qawasmeh, R. A., & Zaarour, R. H. (2022). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. Molecules, 27(7), 2237. [Link]

  • El-Sayed, M. A. A., El-Essawy, F. A., Ali, O. M., & El-Sayed, M. A. (2010). 3,4,6-Trimethyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine. Acta Crystallographica Section E: Structure Reports Online, 66(8), o1966. [Link]

  • Helix Chromatography. (n.d.). HPLC Methods for analysis of Pyridine. Retrieved from [Link]

  • Tomasik, P., & Ratuszna, A. (2021). 1H-Pyrazolo[3,4-b]quinolines: Synthesis and Properties over 100 Years of Research. Molecules, 26(21), 6683. [Link]

  • Al-Tel, T. H., Al-Qawasmeh, R. A., & Zaarour, R. H. (2022). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. Universitat Ramon Llull. [Link]

  • Ben-Aza, S., et al. (2014). Synthesis and characterization of new 1H-pyrazolo[3,4-b]pyridine phosphoramidate derivatives. ARKIVOC, 2014(4), 38-50. [Link]

  • El-Sayed, M. A. A., El-Essawy, F. A., Ali, O. M., & El-Sayed, M. A. (2010). 3,4,6-Trimethyl-1-phenyl-1H-pyrazolo-[3,4-b]pyridine. PubMed. [Link]

  • Khan, M. S., & Aslam, S. (2016). Mass Spectrometry of Pyrazolo[3,4-b]pyrido[2',3'-b]-1,6-naphthyridines and Dipyrazolo[3,4-b]. Asian Journal of Chemistry, 28(12), 2601-2604. [Link]

  • PubChem. (n.d.). 1H-pyrazolo[3,4-b]pyridin-3-amine. Retrieved from [Link]

  • Kumar, A., Sharma, R., & Kumar, P. (2014). A Highly Validated RP-HPLC Method for Pyrazoline Derivative Having Anti-inflammatory Activity. International Journal of ChemTech Research, 6(7), 3588-3594. [Link]

  • Nagae, N., Enami, T., & Deta, Y. (2001). The retention behaviour of reversed-phase HPLC columns when used under 100% aqueous conditions. LC-GC Europe, 14(2), 94-101. [Link]

  • Aslam, S., & Khan, M. S. (2016). Mass Spectrometry of Heterocyclic Compounds: Benzo[b]pyrazolo[3,4-b]-1,6-naphthyridines. Asian Journal of Chemistry, 28(8), 1833-1836. [Link]

  • Agilent Technologies. (2019). Determination of Primary Aromatic Amines by LC/MS/MS. [Link]

  • Georgieva, M., & Zlatkov, A. (2019). Development and validation of RP-HPLC method for stability evaluation of model hydrazone, containing a pyrrole ring. Pharmacia, 66(3), 131-138. [Link]

  • Al-Omary, F. A. M., et al. (2023). Development of New Pyrazolo [3,4-b]Pyridine Derivatives as Potent Anti-Leukemic Agents and Topoisomerase IIα Inhibitors with Broad-Spectrum Cytotoxicity. Molecules, 28(11), 4478. [Link]

Sources

Application Notes & Protocols: Handling and Storage of 1,4,6-trimethyl-1H-pyrazolo[3,4-b]pyridin-3-amine Powder

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide to the safe handling and storage of 1,4,6-trimethyl-1H-pyrazolo[3,4-b]pyridin-3-amine in its powdered form. As a member of the pyrazolopyridine class of N-heteroaromatic compounds, this molecule holds significant interest in pharmaceutical and materials science research.[1][2] Proper handling and storage are paramount to ensure the integrity of the compound, the safety of laboratory personnel, and the reproducibility of experimental results. These protocols are synthesized from established best practices for handling heterocyclic amines and related chemical powders, providing a framework for risk mitigation and quality control.

Introduction: Understanding the Compound

Hazard Identification and Risk Assessment

Based on the toxicological profiles of related heterocyclic amines and pyridine derivatives, 1,4,6-trimethyl-1H-pyrazolo[3,4-b]pyridin-3-amine powder should be handled as a potentially hazardous substance.[4]

Potential Hazards:

  • Acute Toxicity: Harmful if swallowed, inhaled, or absorbed through the skin.[4]

  • Skin and Eye Irritation: May cause skin irritation and serious eye irritation or burns.[4][5]

  • Respiratory Irritation: Inhalation of the powder may cause respiratory tract irritation.[4][5]

  • Chronic Effects: Prolonged or repeated exposure may lead to adverse effects on target organs such as the liver and kidneys.

A thorough risk assessment should be conducted before any handling of this compound. This involves evaluating the quantity of material being used, the frequency of handling, and the specific procedures being performed.

Personal Protective Equipment (PPE)

A multi-layered approach to PPE is mandatory to minimize exposure. The following table outlines the recommended PPE for handling 1,4,6-trimethyl-1H-pyrazolo[3,4-b]pyridin-3-amine powder.

Body PartRecommended ProtectionRationale
Eyes/Face Safety glasses with side shields and a face shield.Protects against airborne particles and splashes.
Hands Nitrile gloves (double-gloving recommended).Provides a barrier against skin contact. Regular glove changes are crucial.
Body A lab coat or a chemical-resistant apron.Protects clothing and skin from contamination.
Respiratory A NIOSH-approved respirator with a particulate filter (e.g., N95) or an air-purifying respirator with appropriate cartridges.Prevents inhalation of the fine powder, especially during weighing and transfer.

Safe Handling Protocols

Adherence to meticulous handling procedures is critical to prevent contamination and exposure.

Designated Handling Area

All work with 1,4,6-trimethyl-1H-pyrazolo[3,4-b]pyridin-3-amine powder should be conducted in a designated area, such as a certified chemical fume hood, to ensure adequate ventilation and containment.[5][6]

Weighing and Aliquoting

The process of weighing and transferring the powder presents the highest risk of aerosolization.

Step-by-Step Protocol:

  • Preparation: Ensure the chemical fume hood is clean and uncluttered. Gather all necessary equipment (spatulas, weigh boats, vials, etc.) before starting.

  • Tare: Place a clean weigh boat on the analytical balance and tare it.

  • Transfer: Carefully open the main container of the compound. Using a clean, designated spatula, gently transfer the desired amount of powder to the weigh boat. Avoid any sudden movements that could create dust.

  • Seal: Immediately and securely close the main container.

  • Dissolution (if applicable): If the next step is to dissolve the powder, do so within the fume hood. Add the solvent to the weigh boat or transfer the powder to a larger vessel before adding the solvent.

  • Decontamination: Clean the spatula and any other contaminated surfaces with an appropriate solvent (e.g., ethanol) and wipe them down. Dispose of all contaminated disposables as hazardous waste.

Workflow for Safe Handling

The following diagram illustrates the key decision points and actions for the safe handling of the powder.

G start Start: Prepare to Handle Powder fume_hood Work in a Certified Chemical Fume Hood start->fume_hood ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat, Respirator) fume_hood->ppe weigh Weigh Powder on Analytical Balance ppe->weigh transfer Transfer Powder to Vessel weigh->transfer dissolve Dissolve in Appropriate Solvent transfer->dissolve storage Return Stock to Storage dissolve->storage cleanup Decontaminate Workspace and Equipment storage->cleanup waste Dispose of Contaminated Waste Properly cleanup->waste end End of Procedure waste->end

Figure 1: Workflow for handling 1,4,6-trimethyl-1H-pyrazolo[3,4-b]pyridin-3-amine powder.

Storage Protocols

Proper storage is crucial for maintaining the chemical integrity and stability of 1,4,6-trimethyl-1H-pyrazolo[3,4-b]pyridin-3-amine.[1]

General Storage Conditions

The following table summarizes the recommended storage conditions for this compound, based on best practices for similar amine-containing and powdered chemicals.[7][8][9]

ParameterRecommendationRationale
Temperature 2-8°C (Refrigerated)Slows down potential degradation pathways.
Atmosphere Inert gas (e.g., Argon or Nitrogen)Protects against oxidation and moisture-induced degradation.[9]
Light Protect from light (Amber vial)Prevents photochemical decomposition.
Container Tightly sealed, airtight containerPrevents contamination and exposure to moisture and air.[7][8][9]
Location Well-ventilated, designated chemical storage areaEnsures safety and prevents cross-contamination.[7][8]
Long-Term Stability

For long-term storage, it is advisable to aliquot the powder into smaller, single-use vials. This practice minimizes the number of times the main stock container is opened, thereby reducing the risk of contamination and degradation from repeated exposure to atmospheric moisture and oxygen.

Spill and Emergency Procedures

In the event of a spill, immediate and appropriate action is necessary to prevent exposure and further contamination.

  • Small Spills:

    • Evacuate the immediate area.

    • Wearing appropriate PPE, gently cover the spill with an inert absorbent material (e.g., vermiculite, sand).

    • Carefully sweep up the absorbed material and place it in a sealed container for hazardous waste disposal.[5]

    • Decontaminate the spill area with a suitable solvent and then wash with soap and water.

  • Large Spills:

    • Evacuate the laboratory and alert others.

    • Contact the institution's environmental health and safety (EHS) office immediately.

    • Prevent entry to the affected area until it has been cleared by EHS personnel.

In Case of Exposure:

  • Skin Contact: Immediately wash the affected area with copious amounts of soap and water for at least 15 minutes. Remove contaminated clothing.[4][5]

  • Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[4][5]

  • Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[4][5]

  • Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and have them drink plenty of water. Seek immediate medical attention.

Disposal

All waste materials contaminated with 1,4,6-trimethyl-1H-pyrazolo[3,4-b]pyridin-3-amine, including empty containers, disposable labware, and spill cleanup materials, must be disposed of as hazardous chemical waste in accordance with local, state, and federal regulations.

Conclusion

The handling and storage of 1,4,6-trimethyl-1H-pyrazolo[3,4-b]pyridin-3-amine powder require a diligent and informed approach to safety and quality control. By implementing the protocols outlined in this guide, researchers can minimize risks, ensure the integrity of their samples, and contribute to a safe and productive laboratory environment.

References

  • Pyrazolopyridines and Pyrazolopyrimidines as Functional Dipolar Scaffolds: An Approach Regarding Synthesis and Photophysics. MDPI. Available at: [Link]

  • 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. PubMed Central - NIH. Available at: [Link]

  • Structures of pyrazolopyridines with significant neuroprotective activity. ResearchGate. Available at: [Link]

  • The Role of Pyrazolopyridine Derivatives on Different Steps of Herpes Simplex Virus Type-1 In Vitro Replicative Cycle. MDPI. Available at: [Link]

  • What are the Health and Safety Guidelines for Using Amines?. Diplomata Comercial. Available at: [Link]

  • Safety Data Sheet - 7-Chloro-5-methyl-1H-pyrazolo[4,3-b]pyridin-3-amine. Angene Chemical. Available at: [Link]

  • Pyrazolopyridines. Part 5. Preparation and reactions of pyrazolo[3,4-c]pyridines. Sci-Hub. Available at: [Link]

  • Amine Storage Conditions: Essential Guidelines for Safety. Diplomata Comercial. Available at: [Link]

  • Best practices for storing AM powders. CN Tech. Available at: [Link]

Sources

Application Note: Preparation and Quality Control of 1,4,6-trimethyl-1H-pyrazolo[3,4-b]pyridin-3-amine Stock Solutions in DMSO

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note provides a detailed, field-proven guide for the preparation, validation, and storage of high-fidelity stock solutions of 1,4,6-trimethyl-1H-pyrazolo[3,4-b]pyridin-3-amine in dimethyl sulfoxide (DMSO). The pyrazolo[3,4-b]pyridine scaffold is a cornerstone of many kinase inhibitors and pharmacologically active molecules, making the integrity of its stock solutions paramount for reproducible screening and drug development outcomes.[1][2] We move beyond a simple procedural list to explain the underlying chemical principles and causality behind critical steps. The protocols herein are designed as a self-validating system, incorporating essential quality control (QC) checkpoints to ensure concentration accuracy, compound stability, and the mitigation of common solvent-induced artifacts. This guide is intended for researchers, scientists, and drug development professionals who rely on the quantitative accuracy of small molecule stock solutions.

Foundational Principles: Compound and Solvent Characteristics

A robust protocol is built upon a thorough understanding of its components. The interaction between the solute (the compound) and the solvent (DMSO) dictates the stability and reliability of the final stock solution.

The Compound: 1,4,6-trimethyl-1H-pyrazolo[3,4-b]pyridin-3-amine

This compound belongs to the pyrazolopyridine class of heterocycles, a privileged structure in medicinal chemistry.[1][3] While specific experimental data for this exact trimethylated derivative is not extensively published, its properties can be inferred from the well-characterized parent scaffold and related analogs.

  • Structure and Properties: The addition of three methyl groups to the parent 1H-pyrazolo[3,4-b]pyridin-3-amine core increases its molecular weight and likely modifies its lipophilicity and crystal packing energy, which can influence solubility.

  • Biological Significance: This class of compounds is frequently investigated for its kinase inhibitory activity and potential therapeutic applications, where precise dosing is critical.[1][4]

PropertyValueSource / Method
Molecular Formula C₉H₁₂N₄Calculated
Molecular Weight 176.22 g/mol Calculated
Core Structure 1H-pyrazolo[3,4-b]pyridine[5]
Appearance Assumed to be a solid at room temperatureBased on related compounds[6][7]
Safety Profile Handle as a potentially toxic substance. The parent amine is classified as toxic if swallowed.[6] Wear appropriate PPE.[8]
The Solvent: Anhydrous Dimethyl Sulfoxide (DMSO)

DMSO is the universal solvent in drug discovery for its remarkable ability to dissolve a wide array of both polar and nonpolar compounds.[9] However, its properties also present significant challenges that must be actively managed.

  • Hygroscopicity (Critical Point): DMSO is extremely hygroscopic, meaning it readily absorbs moisture from the atmosphere.[10] This is the primary cause of compound precipitation from stock solutions. Absorbed water lowers the solvation capacity of DMSO for many organic compounds and depresses the freezing point, which synergistically enhances precipitation during freeze/thaw cycles.[11][12][13]

  • Freeze-Thaw Instability: Although many small molecules are stable, repeated freeze-thaw cycles can be detrimental to solution integrity.[14] Each cycle exposes the solution to atmospheric moisture when opened and can provide the kinetic energy needed to push supersaturated solutions toward precipitation.[12] Studies have shown a drop of over 10% in compound integrity within 10 cycles for some libraries.[14]

  • Chemical Reactivity: While generally stable, DMSO is not entirely inert. It should be stored in airtight containers away from light.[15] For certain sensitive compounds, prolonged storage in DMSO at room temperature can lead to degradation.[16][17]

A Self-Validating Workflow for Stock Preparation

To ensure trustworthiness, the entire process from powder to stored aliquot must be viewed as an integrated, self-validating workflow. This involves not just preparing the solution, but confirming its identity and concentration as part of the standard procedure.

G cluster_prep Preparation Phase cluster_qc QC & Storage Phase A 1. Calculation & Pre-Protocol Checks B 2. Weigh Compound (Analytical Balance) A->B Gravimetric Plan C 3. Add Anhydrous DMSO (Inert Atmosphere) B->C Accurate Mass D 4. Ensure Dissolution (Vortex, Sonication) C->D Initial Solution E 5. QC Sample Extraction (e.g., 5 µL) D->E Homogeneous Solution F 6. Aliquotting (Single-Use Volumes) D->F Proceed in parallel H 8. Concentration & Purity Validation (LC-MS/HPLC) E->H QC Analysis G 7. Long-Term Storage (-80°C, Desiccated) F->G Store Immediately I 9. Release for Use (Data-Validated Stock) H->I Validation Report I->G Link to Batch

Caption: Workflow for stock solution quality control via LC-MS.

Protocol: Concentration and Purity Verification by LC-MS
  • Sample Preparation: Prepare a 1:100 dilution of the stock solution QC sample in a 50:50 acetonitrile:water mixture.

  • Instrumentation: Use a High-Performance Liquid Chromatography (HPLC) system coupled to a Mass Spectrometer (MS). [18]3. Identity Confirmation: Check the MS data for the expected parent ion mass. For this compound, the [M+H]⁺ (positive ion mode) should be approximately 177.22 m/z.

  • Purity Assessment: Analyze the chromatogram (from a UV or Evaporative Light Scattering Detector) to assess purity. The main peak should account for >95% of the total integrated area for most research applications.

  • Concentration Verification (Optional but Recommended): For absolute concentration, run the sample against a standard curve prepared from a pre-validated reference solid. [19][20]

Best Practices for Storage and Handling

GuidelineBest PracticeRationale
Storage Temperature -80°C is preferred over -20°C.Minimizes degradation and water mobility. [21]
Aliquoting Create single-use aliquots . Avoid using the "mother stock" for daily experiments.Drastically reduces the number of freeze-thaw cycles and moisture contamination events. [18][21]
Thawing Thaw aliquots quickly at room temperature and spin down before opening.Ensures the solution is homogeneous and prevents aerosolization.
In-Use Stability Do not store diluted working solutions in aqueous media for extended periods. Prepare fresh daily.Compound solubility and stability are significantly lower in aqueous buffers compared to pure DMSO.
DMSO for Dilutions When performing serial dilutions for dose-response curves, use the same batch of anhydrous DMSO.Maintains consistency and avoids introducing variable water content.

Conclusion

The reliability of data generated from small molecule screening is fundamentally dependent on the quality of the compound stock solutions. By understanding the chemical properties of both 1,4,6-trimethyl-1H-pyrazolo[3,4-b]pyridin-3-amine and DMSO, researchers can proactively mitigate common failure modes like precipitation and degradation. Implementing a self-validating workflow that includes gravimetric accuracy, control over solvent hygroscopicity, a stringent aliquoting strategy, and mandatory QC analysis ensures that stock solutions are a reliable and reproducible resource for discovery.

References

  • Ziath Ltd. (n.d.). The Effects of Water on DMSO and Effective Hydration Measurement Freezing Point Depression of DMSO. Retrieved from [Link]

  • Kozikowski, B. A., et al. (2003). The effect of freeze/thaw cycles on the stability of compounds in DMSO. Journal of Biomolecular Screening, 8(2), 210-215. Retrieved from [Link]

  • Lipinski, C., et al. (2005). Compound precipitation from DMSO and the synergy between water uptake and freeze / thaw cycles. Combinatorial Chemistry and High Throughput Screening. Retrieved from [Link]

  • Modern Drug Discovery. (2002). News in Brief: Sample stability during freeze–thaw. Retrieved from [Link]

  • Reddit r/labrats. (2020). Do freeze-thaw cycles damage small molecules dissolved in DMSO? Retrieved from [Link]

  • Washington State University IACUC. (2022). Standard Operating Procedures for Preparation of Dimethyl Sulfoxide (DMSO). Retrieved from [Link]

  • Quora. (2018). How to make a stock solution of a substance in DMSO. Retrieved from [Link]

  • Wikipedia. (n.d.). Dimethyl sulfoxide. Retrieved from [Link]

  • ResearchGate. (2016). How do I make a stock solution of a substance in DMSO? Retrieved from [Link]

  • Ziath Ltd. (n.d.). Samples in DMSO: What an end user needs to know. Retrieved from [Link]

  • Inglese, J., et al. (2010). Selecting, Acquiring, and Using Small Molecule Libraries for High-Throughput Screening. Current Protocols in Chemical Biology, 2, 1-26. Retrieved from [Link]

  • Tarasov, K. V., et al. (2012). In Silico Estimation of DMSO Solubility of Organic Compounds for Bioscreening. Journal of Chemical Information and Modeling, 52(9), 2494-2503. Retrieved from [Link]

  • Shanghai Yearn Chemical Science-Tech Co., Ltd. (2024). How do you use dmso. Retrieved from [Link]

  • Kymos. (n.d.). Quality control of small molecules. Retrieved from [Link]

  • Chemistry Stack Exchange. (2014). Hygroscopic behaviour of DMSO - how bad is it? Retrieved from [Link]

  • PubChem. (n.d.). 1H-pyrazolo[3,4-b]pyridin-3-amine. Retrieved from [Link]

  • National Center for Biotechnology Information. (2023). Straightforward and Efficient Protocol for the Synthesis of Pyrazolo [4,3-b]pyridines and Indazoles. Retrieved from [Link]

  • National Center for Biotechnology Information. (2015). Biophysical Screening for the Discovery of Small-Molecule Ligands. Retrieved from [Link]

  • MDPI. (2022). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. Retrieved from [Link]

  • PubChem. (n.d.). 1H-pyrazolo(3,4-b)pyridine. Retrieved from [Link]

  • National Institutes of Health. (n.d.). 3,4,6-Trimethyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine. Retrieved from [Link]

  • LookChem. (n.d.). 4,6-Dimethyl-1H-pyrazolo[3,4-b]pyridin-3-amine. Retrieved from [Link]

  • MDPI. (2022). The Role of Pyrazolopyridine Derivatives on Different Steps of Herpes Simplex Virus Type-1 In Vitro Replicative Cycle. Retrieved from [Link]

  • PubMed. (2017). Synthesis of new heterocyclic compounds based on pyrazolopyridine scaffold and evaluation of their neuroprotective potential in MPP+-induced neurodegeneration. Retrieved from [Link]

  • MDPI. (n.d.). 4-Chloro-6-(chloromethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine. Retrieved from [Link]

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Troubleshooting & Optimization

Technical Support Center: Synthesis of 1,4,6-trimethyl-1H-pyrazolo[3,4-b]pyridin-3-amine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the dedicated technical support center for the synthesis of 1,4,6-trimethyl-1H-pyrazolo[3,4-b]pyridin-3-amine. This guide is designed for researchers, chemists, and professionals in drug development who are working with this important scaffold. Here, we address common challenges and provide in-depth troubleshooting strategies to help you optimize your reaction yields and ensure the purity of your final product.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for 1,4,6-trimethyl-1H-pyrazolo[3,4-b]pyridin-3-amine?

The most prevalent and reliable method for synthesizing the pyrazolo[3,4-b]pyridine core is the condensation reaction between a 3-amino-5-methyl-1H-pyrazole derivative and a 1,3-dicarbonyl compound or its equivalent. For the target molecule, 1,4,6-trimethyl-1H-pyrazolo[3,4-b]pyridin-3-amine, a common approach involves the reaction of 5-amino-1,3-dimethyl-1H-pyrazole with acetylacetone (2,4-pentanedione) under acidic conditions, followed by amination.

Q2: My reaction yield is consistently low. What are the most likely causes?

Low yields in this synthesis can often be attributed to several factors:

  • Incomplete Cyclization: The initial condensation and cyclization step is reversible and requires optimal conditions to drive the equilibrium towards the product.

  • Side Reactions: The formation of regioisomers or other byproducts can significantly reduce the yield of the desired isomer.

  • Sub-optimal Reaction Conditions: Incorrect temperature, reaction time, or catalyst concentration can all negatively impact the efficiency of the reaction.

  • Purity of Starting Materials: Impurities in the starting pyrazole or dicarbonyl compound can interfere with the reaction.

Q3: I am observing multiple spots on my TLC analysis of the crude product. What are these likely to be?

The presence of multiple spots on a TLC plate suggests a mixture of products. Besides the desired 1,4,6-trimethyl-1H-pyrazolo[3,4-b]pyridin-3-amine, these could include unreacted starting materials, the intermediate pyrazolopyridinone before amination, or regioisomers. The formation of the 1,6,4-trimethyl isomer is a common possibility depending on the reaction conditions.

In-Depth Troubleshooting Guides

Issue 1: Low Yield in the Condensation-Cyclization Step

The formation of the pyrazolo[3,4-b]pyridine core is the critical yield-determining step. If you are experiencing low conversion, consider the following troubleshooting strategies.

Underlying Causality: The reaction proceeds via a Knorr-type condensation mechanism, which is acid-catalyzed. The initial nucleophilic attack of the pyrazole amine on a carbonyl group of the dicarbonyl compound is followed by an intramolecular cyclization and dehydration. The efficiency of this sequence is highly dependent on the reaction environment.

Troubleshooting Protocol:

  • Catalyst Optimization:

    • Acid Type: While various acids can be used, a strong acid like sulfuric acid or p-toluenesulfonic acid is often employed. If you are using a weaker acid, consider switching to a stronger one.

    • Acid Concentration: The concentration of the acid catalyst is crucial. Too little will result in a sluggish reaction, while too much can lead to side reactions or degradation of the starting materials. We recommend a catalytic amount, typically 10-20 mol%.

  • Solvent Selection:

    • The choice of solvent can influence the reaction rate and equilibrium position. A high-boiling point solvent that allows for the azeotropic removal of water can significantly improve the yield by driving the reaction forward. Toluene or xylene are excellent choices.

  • Temperature and Reaction Time:

    • Ensure the reaction is heated to a temperature sufficient for efficient water removal. Refluxing in toluene (approx. 110°C) is a good starting point.

    • Monitor the reaction progress by TLC. Extended reaction times at high temperatures can sometimes lead to decomposition.

Experimental Workflow for Optimizing the Cyclization Step

G cluster_0 Reaction Setup cluster_1 Reaction Execution & Monitoring cluster_2 Work-up & Analysis A Combine 5-amino-1,3-dimethyl-1H-pyrazole, acetylacetone, and solvent (e.g., Toluene) B Add acid catalyst (e.g., p-TsOH, 15 mol%) A->B C Heat to reflux with Dean-Stark trap to remove water B->C D Monitor reaction progress by TLC (every 2 hours) C->D E Cool reaction, quench with base (e.g., NaHCO3 solution) D->E Reaction Complete F Extract with organic solvent, dry, and concentrate E->F G Analyze crude product yield and purity (NMR, LC-MS) F->G

Caption: Workflow for optimizing the condensation-cyclization step.

Quantitative Parameter Summary Table

ParameterStarting PointOptimization Range
Catalyst (p-TsOH) 15 mol%10 - 25 mol%
Temperature Reflux (Toluene)100 - 140°C
Reaction Time 6 hours4 - 12 hours
Issue 2: Formation of Regioisomers

The reaction between an unsymmetrical pyrazole and an unsymmetrical dicarbonyl compound can potentially lead to the formation of two regioisomers. Minimizing the formation of the undesired isomer is key to improving the yield of the target compound.

Mechanistic Insight: The regioselectivity is determined by which nitrogen of the pyrazole ring participates in the initial nucleophilic attack and the subsequent cyclization. Electronic and steric factors of both reactants play a crucial role.

Strategies for Improving Regioselectivity:

  • Controlling Reaction Temperature: Lowering the reaction temperature can sometimes favor the formation of the thermodynamically more stable isomer. However, this may come at the cost of a slower reaction rate.

  • Choice of Catalyst: In some cases, the choice of acid catalyst can influence the regiochemical outcome. It is worth screening different Lewis and Brønsted acids.

  • Purification Strategy: If the formation of the regioisomer cannot be completely suppressed, a robust purification method is essential.

    • Column Chromatography: A carefully optimized silica gel column chromatography protocol can often separate the desired isomer from the unwanted one. Experiment with different solvent systems (e.g., ethyl acetate/hexanes, dichloromethane/methanol).

    • Recrystallization: If the isomers have sufficiently different solubilities, recrystallization can be an effective purification method.

Logical Flow for Troubleshooting Regioisomer Formation

G A Regioisomer formation confirmed by NMR/LC-MS B Attempt reaction at a lower temperature (e.g., 80°C) and monitor progress A->B C Screen alternative acid catalysts (e.g., H2SO4, Sc(OTf)3) A->C D Develop a robust purification method A->D E Optimize column chromatography (vary solvent polarity) D->E F Investigate recrystallization (screen different solvents) D->F

Caption: Decision tree for addressing regioisomer formation.

References

  • Synthesis of Pyrazolo[3,4-b]pyridines. Organic Syntheses.[Link]

  • Knorr Pyrazole Synthesis. Comprehensive Organic Name Reactions and Reagents.[Link]

purification of 1,4,6-trimethyl-1H-pyrazolo[3,4-b]pyridin-3-amine from crude reaction mixture

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of 1,4,6-trimethyl-1H-pyrazolo[3,4-b]pyridin-3-amine. This guide is designed for researchers, medicinal chemists, and process development scientists who are working with this and structurally related compounds. Here, we address common challenges encountered during the purification of this pyrazolopyridine derivative from a crude reaction mixture, providing troubleshooting advice and detailed experimental protocols based on established chemical principles and analogous compound purifications.

Understanding the Chemistry

The purification strategy for any compound is intrinsically linked to its synthesis and the potential impurities generated. The synthesis of 1,4,6-trimethyl-1H-pyrazolo[3,4-b]pyridin-3-amine, like many pyrazolopyridines, typically involves the condensation of a substituted aminopyrazole with a β-dicarbonyl compound.[1][2] A plausible synthetic route is the reaction of 5-amino-1-methyl-1H-pyrazole with acetylacetone (2,4-pentanedione), followed by amination, or a related multi-component reaction.

This synthetic pathway can introduce several types of impurities that need to be addressed during purification:

  • Unreacted Starting Materials: Residual 5-amino-1-methyl-1H-pyrazole and the β-dicarbonyl reagent.

  • Regioisomers: The condensation reaction can potentially yield isomeric products, which can be challenging to separate.[1][3]

  • Byproducts: Side reactions can lead to various byproducts, the nature of which depends on the specific reaction conditions.

  • Catalyst Residues: If a catalyst is used (e.g., an acid or base), it must be removed.[4]

  • Solvent Residues: Residual reaction solvents need to be removed during workup and purification.

The presence of a basic amine group on the pyrazolo[3,4-b]pyridine core is a key chemical feature that influences the purification strategy, particularly for chromatographic methods.[5]

Frequently Asked Questions (FAQs)

Q1: My crude NMR shows a complex mixture of products. What are the likely impurities?

A1: Besides unreacted starting materials, the most common and challenging impurities in pyrazolo[3,4-b]pyridine synthesis are regioisomers.[1][3] Depending on the symmetry of your β-dicarbonyl starting material, the cyclization can occur in different orientations. It is also possible to have byproducts from self-condensation of the starting materials or degradation under harsh reaction conditions. A thorough analysis of your NMR, comparing it with the spectra of your starting materials, is the first step in identifying these impurities.

Q2: I am observing significant peak tailing during silica gel column chromatography. Why is this happening and how can I fix it?

A2: Peak tailing is a classic issue when purifying basic compounds like your aminopyrazolopyridine on standard silica gel.[6] The acidic silanol groups (Si-OH) on the silica surface strongly interact with the basic amine, leading to poor peak shape and resolution. To mitigate this, you can:

  • Add a competing base to the mobile phase: Incorporating a small amount of a volatile amine like triethylamine (TEA) or pyridine (typically 0.1-1%) in your eluent system will "mask" the acidic silanol sites, improving peak shape.[6]

  • Use an alternative stationary phase: Amine-functionalized silica or basic alumina are excellent alternatives to standard silica gel for the purification of basic compounds, as they minimize the acidic interactions that cause tailing.

Q3: I have a solid product after initial workup, but the purity is low. Should I opt for recrystallization or chromatography?

A3: This depends on the nature and quantity of the impurities.

  • Recrystallization is an excellent method for removing small amounts of impurities and for obtaining highly crystalline, pure material, provided you can identify a suitable solvent system where the solubility of your target compound and the impurities differ significantly.[3]

  • Column chromatography is generally more effective for separating components of a complex mixture, such as regioisomers or impurities with similar polarity to your product.[3][4] Often, the most effective approach is a combination of both: an initial purification by column chromatography followed by a final recrystallization to achieve high purity.[7]

Q4: How do I choose the right solvent system for column chromatography?

A4: The best practice is to first perform Thin Layer Chromatography (TLC) analysis using a range of solvent systems with varying polarity. A good starting point for many pyrazolopyridine derivatives is a mixture of a non-polar solvent like hexane or heptane and a more polar solvent like ethyl acetate.[4][8]

  • Aim for an Rf value of 0.2-0.4 for your target compound on the TLC plate to ensure good separation on the column.

  • If your compound is highly polar, you may need to switch to a more polar solvent system, such as dichloromethane/methanol.

Q5: My compound seems to be degrading on the silica gel column. What can I do?

A5: If you suspect your compound is unstable on silica, you can try the following:

  • Deactivate the silica gel: This can be done by pre-treating the silica with your mobile phase containing triethylamine before packing the column.

  • Switch to a more inert stationary phase: Consider using neutral alumina or a polymer-based column.

  • Work quickly and at a lower temperature: If possible, run your chromatography in a cold room to minimize degradation.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low Recovery from Column Compound is too polar and sticking to the silica gel. Gradually increase the polarity of the mobile phase (e.g., increase the percentage of ethyl acetate or add methanol). Consider adding triethylamine to the eluent.
Compound is degrading on the column. Use a deactivated stationary phase (e.g., amine-functionalized silica) or run the column at a lower temperature.
Co-elution of Impurities Poor separation between the product and impurities. Optimize the mobile phase using TLC. A shallower gradient during elution can improve resolution. If regioisomers are present, multiple chromatographic steps may be necessary. Consider switching to a different stationary phase (e.g., from silica to alumina or reverse phase).
Product Crystallizes on the Column Poor solubility of the product in the mobile phase. Choose a solvent system in which your compound is more soluble. Running the column at a slightly elevated temperature may help, but be cautious of potential degradation.
Recrystallization Fails (oils out or no crystals form) Inappropriate solvent system. Perform a systematic solvent screen with small amounts of your compound. Try binary solvent systems (e.g., ethanol/water, ethyl acetate/hexane).[7] Scratching the inside of the flask with a glass rod or adding a seed crystal can induce crystallization.

Experimental Protocols

Protocol 1: Purification by Silica Gel Column Chromatography

This protocol is a general guideline and should be optimized based on TLC analysis of your crude mixture.

  • Preparation of the Crude Sample:

    • Dissolve your crude reaction mixture in a minimal amount of a suitable solvent (e.g., dichloromethane or the mobile phase).

    • Alternatively, for less soluble compounds, perform a "dry loading" by adsorbing the crude material onto a small amount of silica gel, evaporating the solvent, and then carefully adding the resulting powder to the top of the column.

  • Column Packing:

    • Prepare a slurry of silica gel in your chosen non-polar solvent (e.g., hexane).

    • Pack a glass column with the slurry, ensuring there are no air bubbles or cracks in the packed bed.

  • Elution:

    • Start with a low polarity mobile phase (e.g., 100% hexane or a low percentage of ethyl acetate in hexane).

    • Gradually increase the polarity of the mobile phase (gradient elution) to elute the compounds from the column. A typical gradient might be from 0% to 50% ethyl acetate in hexane.

    • Collect fractions and monitor them by TLC to identify those containing the pure product.

  • Isolation:

    • Combine the pure fractions.

    • Remove the solvent under reduced pressure using a rotary evaporator to obtain the purified compound.

Protocol 2: Recrystallization
  • Solvent Selection:

    • In a small test tube, dissolve a small amount of your purified (or semi-purified) compound in a minimal amount of a hot solvent (e.g., ethanol, isopropanol, or ethyl acetate).

    • Allow the solution to cool slowly to room temperature, and then in an ice bath.

    • A good recrystallization solvent will dissolve the compound when hot but not when cold. If the compound is too soluble, add a small amount of an "anti-solvent" (a solvent in which the compound is insoluble, e.g., water or hexane) dropwise to the hot solution until it becomes slightly cloudy, then allow it to cool.

  • Recrystallization Procedure:

    • Dissolve the bulk of your compound in the minimum amount of the chosen hot solvent.

    • If there are insoluble impurities, perform a hot filtration.

    • Allow the solution to cool slowly to room temperature to form well-defined crystals.

    • Further cool the flask in an ice bath to maximize the yield.

  • Isolation and Drying:

    • Collect the crystals by vacuum filtration.

    • Wash the crystals with a small amount of the cold recrystallization solvent.

    • Dry the crystals under vacuum to remove any residual solvent.

Visualization of Workflows

Purification Workflow

G crude Crude Reaction Mixture tlc TLC Analysis crude->tlc Initial Assessment chromatography Column Chromatography tlc->chromatography Optimize Solvents recrystallization Recrystallization chromatography->recrystallization Further Purification pure_product Pure Product chromatography->pure_product If purity is high recrystallization->pure_product

Caption: A general workflow for the purification of 1,4,6-trimethyl-1H-pyrazolo[3,4-b]pyridin-3-amine.

Troubleshooting Peak Tailing

G start Peak Tailing Observed? add_base Add Competing Base (e.g., 0.1% TEA) to Mobile Phase start->add_base Yes change_sp Switch to Amine-Functionalized Silica or Alumina add_base->change_sp Still Tailing resolved Problem Resolved add_base->resolved Successful change_sp->resolved

Caption: Decision tree for troubleshooting peak tailing in chromatography.

References

  • Hamri, S., Hafid, A., Zouihri, H., Lazar, S., & Khouili, M. (2010). 3,4,6-Trimethyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine. Acta Crystallographica Section E: Structure Reports Online, 66(8), o1966. [Link]

  • Vallabhaneni, M. R., et al. (2015). The synthesis of pyrazolo[3,4-b]pyridine-6(7H)-one derivatives in aqueous media. ResearchGate. [Link]

  • Komarova, E. S., Makarov, V., & Párkányi, C. (2012). Synthesis of Pyrazolo[3,4-b]pyridin-6-ones. Journal of Heterocyclic Chemistry. [Link]

  • Donaire-Arias, A., Montagut, A. M., Puig de la Bellacasa, R., Estrada-Tejedor, R., Teixidó, J., & Borrell, J. I. (2022). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. Molecules, 27(7), 2195. [Link]

  • Various Authors. (2011-2013). Synthesis of Pyrazole Derivatives A Review. International Journal for Multidisciplinary Research (IJFMR). [Link]

  • Various Authors. (2021). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. ResearchGate. [Link]

  • Bedwell, E. V., da Silva Emery, F., Clososki, G. C., & Steel, P. G. (2023). Synthesis and vectorial functionalisation of pyrazolo[3,4-c]pyridines. RSC Advances. [Link]

  • Liu, Z., et al. (2022). Synthesis of Diversified Pyrazolo[3,4-b]pyridine Frameworks from 5-Aminopyrazoles and Alkynyl Aldehydes via Switchable C≡C Bond Activation Approaches. Molecules, 27(19), 6407. [Link]

  • Various Authors. (2021). 1H-Pyrazolo[3,4-b]quinolines: Synthesis and Properties over 100 Years of Research. Molecules. [Link]

  • Various Authors. (2022). Catalytic synthesis of new pyrazolo [3,4-b] pyridine via a cooperative vinylogous anomeric-based oxidation. Scientific Reports, 12(1), 14135. [Link]

  • Various Authors. (2020). A Bifunctional Iminophosphorane Squaramide Catalyzed Enantioselective Synthesis of Hydroquinazolines via Intramolecular Aza-Michael Reaction to α,β-Unsaturated Esters. The Royal Society of Chemistry. [Link]

  • Various Authors. (2011). Synthesis of new pyrazolo [3, 4-b] pyridin-3-ones and pyrazolo [1, 5-a] pyrimidin-2 (1H)-one and study of the pyrazolic nitrogen reactivity. ARKIVOC. [Link]

  • Various Authors. (2019). How to choose the best solution for column chromatography? ResearchGate. [Link]

  • Donaire-Arias, A., et al. (2022). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. Universitat Ramon Llull. [Link]

  • Hamri, S., et al. (2010). 3,4,6-Trimethyl-1-phenyl-1H-pyrazolo-[3,4-b]pyridine. PubMed. [Link]

  • Various Authors. (2021). 6-(Chloromethyl)-N,1-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine. MDPI. [Link]

  • Various Authors. (2014). ChemInform Abstract: Synthesis of Pyrazolo[3,4-b]pyridines under Microwave Irradiation in Multi-Component Reactions and Their Antitumor and Antimicrobial Activities. Part 1. ResearchGate. [Link]

Sources

Technical Support Center: Synthesis of 1,4,6-trimethyl-1H-pyrazolo[3,4-b]pyridin-3-amine

Author: BenchChem Technical Support Team. Date: February 2026

This technical support guide provides researchers, scientists, and drug development professionals with in-depth troubleshooting advice and frequently asked questions (FAQs) for the synthesis of 1,4,6-trimethyl-1H-pyrazolo[3,4-b]pyridin-3-amine. The guidance is structured to address common challenges and provide scientifically grounded solutions to overcome them.

Introduction to the Synthesis

The synthesis of 1,4,6-trimethyl-1H-pyrazolo[3,4-b]pyridin-3-amine is a critical process in the development of various pharmacologically active compounds. The most common and direct route involves the condensation of a 3-amino-1-methyl-1H-pyrazol-5-amine precursor with an unsymmetrical β-diketone, namely acetylacetone (2,4-pentanedione). This reaction, while seemingly straightforward, presents several challenges, primarily related to regioselectivity and the formation of various impurities. This guide will walk you through the synthetic pathway, potential pitfalls, and robust solutions for obtaining a high-purity final product.

Synthetic Pathway Overview

The core of the synthesis is the construction of the pyridine ring onto a pre-existing pyrazole scaffold. This is typically achieved through a condensation reaction between 3-amino-1-methyl-1H-pyrazol-5-amine and acetylacetone, followed by cyclization and aromatization.

Synthesis_Overview cluster_reactants Starting Materials cluster_reaction Reaction cluster_products Products Reactant1 3-Amino-1-methyl-1H-pyrazol-5-amine Process Condensation & Cyclization Reactant1->Process Reactant2 Acetylacetone Reactant2->Process Product 1,4,6-trimethyl-1H-pyrazolo[3,4-b]pyridin-3-amine Process->Product Impurity1 Regioisomeric Impurity Process->Impurity1 Impurity2 Other Impurities Process->Impurity2

Caption: Overview of the synthesis of 1,4,6-trimethyl-1H-pyrazolo[3,4-b]pyridin-3-amine.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

FAQ 1: What are the most common impurities in the synthesis of 1,4,6-trimethyl-1H-pyrazolo[3,4-b]pyridin-3-amine?

Answer: The most prevalent impurities encountered in this synthesis can be categorized as follows:

  • Regioisomeric Impurity: The primary impurity is the unwanted regioisomer, 1,4,6-trimethyl-1H-pyrazolo[3,4-b]pyridin-3-amine. This arises from the non-selective reaction of the aminopyrazole with the two non-equivalent carbonyl groups of acetylacetone.[1][2]

  • Unreacted Starting Materials: Residual 3-amino-1-methyl-1H-pyrazol-5-amine and acetylacetone may be present in the crude product.

  • Self-Condensation Products of Acetylacetone: Under acidic or basic conditions, acetylacetone can undergo self-condensation to form various byproducts.[3]

  • Incompletely Cyclized Intermediates: The reaction proceeds through several intermediates. Incomplete reaction can lead to the presence of these open-chain species in the final product.

Troubleshooting Impurity Formation

Impurity_Formation cluster_start Starting Materials cluster_products Potential Products Aminopyrazole 3-Amino-1-methyl-1H-pyrazol-5-amine Reaction Condensation Aminopyrazole->Reaction Unreacted_SM Unreacted Starting Materials Aminopyrazole->Unreacted_SM Diketone Acetylacetone Diketone->Reaction Diketone->Unreacted_SM Self_Condensation Diketone Self- Condensation Products Diketone->Self_Condensation Desired_Product Desired Product (1,4,6-trimethyl-...) Reaction->Desired_Product Regioisomer Regioisomeric Impurity Reaction->Regioisomer

Caption: Impurity formation pathways in the synthesis.

FAQ 2: How can I control the regioselectivity of the reaction to minimize the formation of the unwanted isomer?

Answer: Controlling regioselectivity is a significant challenge when using unsymmetrical dicarbonyl compounds.[1][2] The outcome is often dependent on the subtle electronic and steric differences between the two carbonyl groups and the reaction conditions.

Experimental Strategies to Enhance Regioselectivity:

  • Catalyst Selection: The choice of acid or base catalyst can influence which carbonyl group is more readily attacked. Experimenting with different catalysts (e.g., p-toluenesulfonic acid, acetic acid, piperidine) is recommended.

  • Temperature Control: Reaction temperature can affect the kinetic versus thermodynamic product distribution. Running the reaction at different temperatures may favor the formation of the desired regioisomer.

  • Solvent Effects: The polarity of the solvent can influence the reaction pathway. A solvent screen (e.g., ethanol, butanol, toluene, DMF) may reveal conditions that improve regioselectivity.

FAQ 3: What analytical techniques are best for identifying and quantifying the desired product and its regioisomeric impurity?

Answer: A combination of chromatographic and spectroscopic methods is essential for accurate analysis.

Analytical TechniquePurposeKey Observations
Thin Layer Chromatography (TLC) Rapid reaction monitoring and preliminary purity assessment.The desired product and its regioisomer will likely have different Rf values, allowing for their separation and visualization.
High-Performance Liquid Chromatography (HPLC) Quantitative analysis of product purity and impurity profiling.A well-developed HPLC method can provide baseline separation of the regioisomers, allowing for accurate quantification.
Liquid Chromatography-Mass Spectrometry (LC-MS) Confirmation of molecular weights of the product and impurities.Both the desired product and its regioisomer will have the same molecular weight. LC-MS is crucial for identifying other impurities with different masses.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C) Structural elucidation and definitive identification of regioisomers.The chemical shifts of the protons and carbons, particularly those on the pyridine ring and the methyl groups, will differ between the two isomers. 2D NMR techniques like NOESY can be used to confirm spatial relationships between protons.[4]
¹H NMR Differentiation of Regioisomers (Hypothetical)

The precise chemical shifts will depend on the solvent and instrument, but the relative positions of the signals can be used for identification. For 1,4,6-trimethyl-1H-pyrazolo[3,4-b]pyridin-3-amine, one would expect distinct signals for the two methyl groups on the pyridine ring (C4 and C6) and the methyl group on the pyrazole nitrogen (N1). The regioisomer will show a different pattern of these signals.

Experimental Protocols

Protocol 1: Synthesis of 3-Amino-1-methyl-1H-pyrazol-5-amine (Precursor)

This protocol is based on the common method of synthesizing aminopyrazoles from β-ketonitriles and hydrazines.[5][6]

Materials:

  • Methylhydrazine

  • Malononitrile

  • Sodium ethoxide

  • Ethanol

  • Hydrochloric acid

Procedure:

  • Prepare a solution of sodium ethoxide in ethanol.

  • To this solution, add malononitrile dropwise at 0-5 °C.

  • After stirring for 30 minutes, add methylhydrazine dropwise, maintaining the temperature below 10 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 12-18 hours.

  • Monitor the reaction by TLC until the starting materials are consumed.

  • Neutralize the reaction mixture with hydrochloric acid.

  • The product may precipitate upon neutralization. If not, concentrate the solution under reduced pressure.

  • Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water).

Protocol 2: Synthesis of 1,4,6-trimethyl-1H-pyrazolo[3,4-b]pyridin-3-amine

This is a generalized protocol based on the condensation of aminopyrazoles with β-diketones.[2]

Materials:

  • 3-Amino-1-methyl-1H-pyrazol-5-amine

  • Acetylacetone

  • Glacial acetic acid (or another suitable catalyst)

  • Ethanol (or another suitable solvent)

Procedure:

  • Dissolve 3-amino-1-methyl-1H-pyrazol-5-amine in ethanol in a round-bottom flask.

  • Add a catalytic amount of glacial acetic acid.

  • Add acetylacetone (1.1 equivalents) dropwise to the mixture.

  • Heat the reaction mixture to reflux and monitor by TLC.

  • After completion of the reaction (typically 4-8 hours), cool the mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).

Purification Strategies

Troubleshooting Purification

Purification_Workflow Crude_Product Crude Reaction Mixture Column_Chromatography Column Chromatography (Silica Gel) Crude_Product->Column_Chromatography Fraction_Analysis TLC/HPLC Analysis of Fractions Column_Chromatography->Fraction_Analysis Combine_Pure Combine Pure Fractions Fraction_Analysis->Combine_Pure Identify Pure Impure_Fractions Impure Fractions Fraction_Analysis->Impure_Fractions Identify Impure Evaporation Solvent Evaporation Combine_Pure->Evaporation Pure_Product Pure Product Evaporation->Pure_Product

Caption: A typical workflow for the purification of the target compound.

  • Column Chromatography: This is the most effective method for separating the desired product from its regioisomer and other impurities. A careful selection of the mobile phase is crucial for achieving good separation.

  • Recrystallization: If the crude product is obtained as a solid, recrystallization from a suitable solvent system can be an effective method for removing less soluble or more soluble impurities. However, it may not be effective in separating the regioisomers if they have similar solubilities.

Conclusion

The synthesis of 1,4,6-trimethyl-1H-pyrazolo[3,4-b]pyridin-3-amine, while presenting challenges in regioselectivity and impurity control, can be successfully achieved with careful optimization of reaction conditions and rigorous purification. This guide provides a framework for understanding and troubleshooting the common issues encountered in this synthesis. By applying these principles, researchers can improve the yield and purity of their target compound, facilitating downstream applications in drug discovery and development.

References

  • MDPI. (n.d.). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. Retrieved from [Link]

  • MDPI. (n.d.). NMR Spectroscopic Characterization of Pyrazolo[3,4-b]pyridine Derivatives. Retrieved from [Link]

  • NIH. (2023). Straightforward and Efficient Protocol for the Synthesis of Pyrazolo[4,3-b]pyridines and Indazoles. Retrieved from [Link]

  • MDPI. (n.d.). 6-(Chloromethyl)-N,1-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine. Retrieved from [Link]

  • NIH. (n.d.). 3,4,6-Trimethyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of Pyrazolo[3,4‐b]pyridin‐6‐ones. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) ChemInform Abstract: Synthesis of Pyrazolo[3,4-b]pyridines under Microwave Irradiation in Multi-Component Reactions and Their Antitumor and Antimicrobial Activities. Part 1. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. Retrieved from [Link]

  • NIH. (2022). Catalytic synthesis of new pyrazolo [3,4-b] pyridine via a cooperative vinylogous anomeric-based oxidation. Retrieved from [Link]

  • Beilstein Journals. (n.d.). Approaches towards the synthesis of 5-aminopyrazoles. Retrieved from [Link]

  • Google Patents. (n.d.). US5616723A - Process for the preparation of 3-amino-5-methylpyrazole.
  • Wikipedia. (n.d.). Acetylacetone. Retrieved from [Link]

  • ResearchGate. (n.d.). 1 H NMR data of of pyrazolo[3,4-b]pyridine derivatives | Download Table. Retrieved from [Link]

  • Google Patents. (n.d.). WO2019097306A2 - Synthesis of 5-amino-1-(2,6-dichloro-4-trifluoromethyl-phenyl)-4-ethylsulfanyl-1h-pyrazole-3-carbonitrile and related compounds.
  • ResearchGate. (n.d.). Synthesis of (a) 3-methyl-1H-pyrazol-5-amine (1′) and (b) PPs 4a. Retrieved from [Link]

  • MSpace. (n.d.). the self condensation of - acetylacetone. Retrieved from [Link]

  • MDPI. (2024). Synthesis of New Pyrazolo[3,4-d]pyrimidine Derivatives: NMR Spectroscopic Characterization, X-Ray, Hirshfeld Surface Analysis, DFT, Molecular Docking, and Antiproliferative Activity Investigations. Retrieved from [Link]

  • NIH. (2021). New Reaction Products of Acetylacetone with Semicarbazide Derivatives. Retrieved from [Link]

  • NIH. (n.d.). 1H-Pyrazol-3-amine, 5-methyl-. Retrieved from [Link]

  • NIH. (2023). New one-pot synthesis of 4-arylpyrazolo[3,4-b]pyridin-6-ones based on 5-aminopyrazoles and azlactones. Retrieved from [Link]

  • NIH. (2007). Structure Elucidation of a Pyrazolo[7][8]pyran Derivative by NMR Spectroscopy. Retrieved from [Link]

  • MDPI. (n.d.). 3-(tert-Butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine. Retrieved from [Link]

  • MDPI. (n.d.). A Mini-Review 5-Amino-N-Substituted Pyrazoles as Building Blocks for Bioactive Molecules. Retrieved from [Link]

  • ACS Publications. (2021). New Reaction Products of Acetylacetone with Semicarbazide Derivatives. Retrieved from [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Innovating with Pyrazole Chemistry: 1H-Pyrazole-5-carbonitrile, 1-methyl-3-[(methylamino)methyl]- in Focus. Retrieved from [Link]

  • MDPI. (n.d.). Synthesis of novel pyrazolo[3,4-b]pyridine derivatives in aqueous medium. Retrieved from [Link]

  • PubMed. (2010). 3,4,6-Trimethyl-1-phenyl-1H-pyrazolo-[3,4-b]pyridine. Retrieved from [Link]

  • MDPI. (n.d.). Synthesis of Novel Pyrazolo[3,4-b]pyridines with Affinity for β-Amyloid Plaques. Retrieved from [Link]

  • Beilstein Journals. (n.d.). Approaches towards the synthesis of 5-aminopyrazoles. Retrieved from [Link]

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Technical Support Center: Optimizing Pyrazolo[3,4-b]pyridine Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of pyrazolo[3,4-b]pyridines. This guide is designed for researchers, medicinal chemists, and drug development professionals who are working with this critical heterocyclic scaffold. Pyrazolo[3,4-b]pyridines are privileged structures in medicinal chemistry, forming the core of numerous kinase inhibitors and other therapeutic agents.[1][2]

This document moves beyond simple protocols to provide in-depth troubleshooting and optimization strategies in a practical question-and-answer format. Our goal is to empower you to diagnose experimental challenges, understand the underlying chemical principles, and rationally design reaction conditions for optimal outcomes.

Section 1: Understanding the Foundation - General Reaction Mechanisms

Before troubleshooting, it's crucial to understand the primary pathways for forming the pyrazolo[3,4-b]pyridine core. The most prevalent methods involve the condensation and cyclization of a 5-aminopyrazole precursor with a three-carbon electrophilic partner.

The generalized mechanism, particularly for reactions involving α,β-unsaturated ketones, proceeds through several key steps: a Michael addition, intramolecular cyclization, dehydration, and a final oxidation to yield the aromatic core.[3]

G cluster_start Starting Materials cluster_process Reaction Cascade cluster_end Final Product Aminopyrazole 5-Aminopyrazole Michael_Addition Michael Addition (Intermediate A) Aminopyrazole->Michael_Addition Unsaturated_Ketone α,β-Unsaturated Ketone Unsaturated_Ketone->Michael_Addition Cyclization Intramolecular Cyclization (Intermediate B) Michael_Addition->Cyclization Catalyst (Acid/Base) Dehydration Dehydration (Intermediate C) Cyclization->Dehydration Oxidation Spontaneous Oxidation Dehydration->Oxidation Often atmospheric O₂ Final_Product Pyrazolo[3,4-b]pyridine Oxidation->Final_Product G problem_node problem_node cause_node cause_node solution_node solution_node decision_node decision_node start Problem: Low or No Product Yield check_sm Are Starting Materials Pure? start->check_sm purify_sm Solution: Purify reagents. (Recrystallize/Column) check_sm->purify_sm No check_conditions Are Reaction Conditions Optimal? check_sm->check_conditions Yes purify_sm->check_conditions optimize_cat Solution: Screen Catalysts & Solvents check_conditions->optimize_cat No check_workup Is Product Lost During Workup/Purification? check_conditions->check_workup Yes optimize_temp Solution: Adjust Temperature & Time optimize_cat->optimize_temp optimize_cat->check_workup optimize_temp->check_workup optimize_workup Solution: Analyze aqueous layers. Optimize chromatography. check_workup->optimize_workup Yes success Yield Improved check_workup->success No optimize_workup->success G cluster_reactants Unsymmetrical Reagent cluster_pathways Competing Pathways cluster_products Regioisomeric Products Aminopyrazole 5-Aminopyrazole PathwayA Attack at C=O (R1) Aminopyrazole->PathwayA PathwayB Attack at C=O (R2) Aminopyrazole->PathwayB Diketone R1-CO-CH2-CO-R2 (R1 ≠ R2) Diketone->PathwayA Diketone->PathwayB IsomerA Regioisomer A PathwayA->IsomerA IsomerB Regioisomer B PathwayB->IsomerB

Sources

Technical Support Center: Troubleshooting Low Aqueous Solubility of 1,4,6-trimethyl-1H-pyrazolo[3,4-b]pyridin-3-amine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for 1,4,6-trimethyl-1H-pyrazolo[3,4-b]pyridin-3-amine. This document provides in-depth troubleshooting strategies and answers to frequently asked questions for researchers, scientists, and drug development professionals encountering solubility challenges with this compound in aqueous buffers. Our approach is grounded in fundamental physicochemical principles to empower you to make informed decisions for your experiments.

Frequently Asked Questions (FAQs)

Q1: Why is my 1,4,6-trimethyl-1H-pyrazolo[3,4-b]pyridin-3-amine compound poorly soluble in neutral aqueous buffer (e.g., PBS pH 7.4)?

A1: The limited aqueous solubility of this compound at neutral pH is a direct consequence of its molecular structure. Understanding this is the first step in overcoming the issue.

  • Hydrophobic Core: The molecule is built on a fused pyrazolo[3,4-b]pyridine scaffold, which is a large, planar, and relatively non-polar aromatic system.[1] This core structure inherently prefers to interact with itself (crystallize) rather than with water molecules, leading to low solubility.

  • Hydrophobic Substituents: The presence of three methyl (-CH3) groups further increases the molecule's lipophilicity, contributing to its poor affinity for aqueous media.

  • The Key to Solubilization - The Basic Amine: The critical feature for our strategy is the 3-amine (-NH2) group. This group is basic, meaning it can accept a proton (H+) to become a positively charged ammonium ion (-NH3+). The parent compound, 1H-Pyrazolo[3,4-b]pyridin-3-amine, has a predicted pKa of approximately 7.17.[2] The presence of electron-donating methyl groups on your specific compound may slightly alter this value, but it remains the most logical target for solubility enhancement.

In its neutral, uncharged state at pH 7.4, the molecule's hydrophobic character dominates. By lowering the pH, we can protonate the amine, creating a charged species (a salt) that is significantly more polar and, therefore, more soluble in water.[3][4][5]

G cluster_equilibrium Solubility Equilibrium at Neutral vs. Acidic pH Insoluble Free Base (Insoluble) [R-NH2] Soluble Protonated Salt (Soluble) [R-NH3+] Insoluble->Soluble Decreasing pH (Le Chatelier's Principle) Soluble->Insoluble Increasing pH Proton H+ (from acidic buffer)

Caption: pH-dependent equilibrium of the amine group.

Q2: What is the most effective first step to systematically troubleshoot the solubility of my compound?

A2: The most critical first step is to perform a preliminary pH-solubility screen. This empirical approach provides immediate, actionable data on your specific compound batch without relying solely on predictions. It is a self-validating experiment that will guide your entire solubilization strategy.

This screen will help you determine the approximate pH at which your compound achieves the desired concentration, confirming that pH adjustment is a viable strategy.[][7]

See Protocol 1 for a detailed, step-by-step methodology for conducting this screen.

Q3: Based on the pH-solubility screen, how do I prepare a usable solution for my experiment?

A3: If your preliminary screen shows increased solubility at a lower pH, pH adjustment is your primary method. The goal is to select a buffer system where the pH is at least 1 to 2 units below the compound's pKa to ensure it is predominantly in its soluble, protonated form.

Causality: According to the Henderson-Hasselbalch equation, when the pH is equal to the pKa, the compound is 50% ionized. By lowering the pH further, we shift the equilibrium overwhelmingly towards the ionized, soluble species. For a basic compound, a buffer with a pH of 5.0 to 6.0 is often a good starting point.

See Protocol 2 for a detailed workflow on preparing a solution using pH-adjusted buffers.

Potential Pitfalls:

  • Compound Stability: Ensure your compound is stable at the required acidic pH for the duration of your experiment. An initial stability check (e.g., using HPLC over time) is recommended.

  • Precipitation Risk: If a concentrated, acidic stock solution is diluted into a final assay buffer at a higher pH (e.g., pH 7.4), the compound may precipitate as it converts back to the less soluble free base.[8] This is why preparing the solution in a buffer that is as close as possible to the final assay conditions, while still maintaining solubility, is crucial.

Q4: My experiment is sensitive to pH changes. What are my options if I cannot use an acidic buffer?

A4: If altering the bulk pH is not feasible, the next strategies involve modifying the local chemical environment of the compound using co-solvents or specialized solubilizing excipients.

Option 1: Co-solvents This is a common and effective technique for preparing high-concentration stock solutions, which are then diluted into the final aqueous buffer.[9][10] The co-solvent disrupts the hydrogen-bonding network of water, creating a more favorable environment for the hydrophobic compound.[]

See Protocol 3 for instructions on preparing a stock solution with a co-solvent.

Co-solventProperties & ConsiderationsTypical Final Assay Conc.
DMSO Strong aprotic solvent; dissolves a wide range of compounds. Can have biological effects at higher concentrations.[11]< 0.5% (v/v)
Ethanol Polar protic solvent. Generally well-tolerated by cells but can be volatile.< 1% (v/v)
PEG 400 Polyethylene glycol 400. A viscous, low-toxicity polymer.[12]< 2% (v/v)
Propylene Glycol A common solvent used in pharmaceutical formulations.[12]< 2% (v/v)

Option 2: Solubilizing Excipients If co-solvents are insufficient or interfere with your assay, advanced excipients can be used. These molecules create "carriers" that shield the hydrophobic compound from the aqueous environment.

  • Cyclodextrins: These are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity. The pyrazolopyridine core of your compound can become encapsulated within this cavity, forming a water-soluble inclusion complex.[12][13] Substituted β-cyclodextrins like Hydroxypropyl-β-cyclodextrin (HP-β-CD) or Sulfobutylether-β-cyclodextrin (SBE-β-CD) are commonly used due to their high aqueous solubility and low toxicity.[14]

  • Surfactants: Surfactants like Polysorbate 80 (Tween® 80) form micelles in water above a certain concentration (the critical micelle concentration). These micelles have a hydrophobic core where your compound can partition, effectively solubilizing it within the aqueous phase.[12][15]

G cluster_workflow Decision Workflow for Solubilization Start Start: Low Solubility in Neutral Buffer (pH 7.4) Step1 Q: Is the experiment sensitive to pH changes? Start->Step1 Step2_No A: No Perform pH-Solubility Screen (Protocol 1) Step1->Step2_No No Step2_Yes A: Yes Q: Is the experiment sensitive to co-solvents? Step1->Step2_Yes Yes Step3_No Prepare solution in optimal acidic buffer (Protocol 2) Step2_No->Step3_No Step3_Yes Prepare concentrated stock in co-solvent (e.g., DMSO) (Protocol 3) Step2_Yes->Step3_Yes No Step3_Adv A: Yes Use Advanced Excipients Step2_Yes->Step3_Adv Yes Step4_Yes Dilute stock into final buffer (keep co-solvent % low) Step3_Yes->Step4_Yes Step4_Adv Screen Cyclodextrins (e.g., HP-β-CD) and/or Surfactants (e.g., Polysorbate 80) Step3_Adv->Step4_Adv

Caption: A logical workflow for troubleshooting solubility.

Experimental Protocols

Protocol 1: Preliminary pH-Solubility Profile Determination
  • Prepare Buffers: Prepare a series of buffers with pH values ranging from 4.0 to 7.5 (e.g., 4.0, 5.0, 6.0, 7.0, 7.4). Use buffers appropriate for your experimental context (e.g., acetate for pH 4-5.5, phosphate for pH 6-7.4).

  • Add Compound: To separate microcentrifuge tubes, add a small, pre-weighed amount of your compound (e.g., 1 mg).

  • Add Buffer: To each tube, add a specific volume of a different pH buffer to achieve a target concentration that is higher than what you need (e.g., 1 mg/mL).

  • Equilibrate: Vortex each tube vigorously for 1-2 minutes. Place the tubes on a rotator at room temperature for 1-2 hours to allow them to reach equilibrium.

  • Centrifuge: Spin the tubes at high speed (e.g., >10,000 x g) for 10 minutes to pellet any undissolved solid.

  • Analyze Supernatant: Carefully collect the supernatant. Observe it visually. A clear solution indicates complete dissolution at that pH. For quantitative analysis, you can measure the concentration using a suitable method like UV-Vis spectrophotometry or HPLC.

Protocol 2: Solubilization via pH Adjustment
  • Select Buffer: Based on the results from Protocol 1, choose a buffer pH where your compound is fully soluble at the desired concentration.

  • Weigh Compound: Accurately weigh the required amount of 1,4,6-trimethyl-1H-pyrazolo[3,4-b]pyridin-3-amine.

  • Initial Slurry: Add about 80% of the final required volume of the selected acidic buffer to the solid compound.

  • Dissolve: Vortex or sonicate the mixture until the solid is completely dissolved. Gentle warming may be used if the compound is heat-stable, but should be tested first.

  • Final Volume: Add the remaining buffer to reach the final target volume and mix thoroughly.

  • Final pH Check: If necessary, check the pH of the final solution and adjust slightly with dilute acid or base if needed, though this should not be required if the buffer capacity is sufficient.

Protocol 3: Preparation of a Stock Solution using a Co-solvent
  • Select Co-solvent: Choose a suitable water-miscible organic solvent in which the compound is highly soluble (DMSO is a common first choice).[11]

  • Weigh Compound: Accurately weigh the compound into a suitable vial (e.g., glass vial with a PTFE-lined cap).

  • Dissolve: Add the co-solvent dropwise while vortexing until the compound is fully dissolved. Continue adding co-solvent to reach a convenient high concentration (e.g., 10, 20, or 50 mM). This will be your stock solution.

  • Storage: Store the stock solution appropriately, typically at -20°C or -80°C, protected from light and moisture.

  • Application: For your experiment, perform a serial dilution of the stock solution into your final aqueous buffer. Ensure the final concentration of the co-solvent is low enough to not affect the biological system (e.g., <0.5% for DMSO). Always run a vehicle control (buffer + same final concentration of co-solvent) in your experiments.

References

  • pH and Solubility - AP Chem | Fiveable. (URL: )
  • 17.2: Buffers- Solutions That Resist pH Change - Chemistry LibreTexts. (2022-08-11). (URL: )
  • Co-solvents | Biochemical Assay Reagents - MedchemExpress.com. (URL: )
  • Improvement in solubility of poor water-soluble drugs by solid dispersion - PMC - NIH. (URL: )
  • Examples of marketed pyrazolopyridine drugs.
  • Cosolvent - Wikipedia. (URL: [Link])

  • Solubilizer Excipients - Protheragen. (URL: [Link])

  • Solution-mediated phase transformation of salts during dissolution: investigation using haloperidol as a model drug - PubMed. (URL: [Link])

  • solubility enhancement -by pH change & complexation | PPT - Slideshare. (URL: [Link])

  • pH and solubility (video) | Equilibrium - Khan Academy. (URL: [Link])

  • Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients (APIs). (2010-10-01). (URL: [Link])

  • Why salt formation of weak acid increases the drug solubility? - ResearchGate. (2023-02-08). (URL: [Link])

  • Brief Overview of Various Approaches to Enhance Drug Solubility - Longdom Publishing. (URL: [Link])

  • Solubilizer Excipients - American Pharmaceutical Review. (URL: [Link])

  • Solubilizing Excipients in Oral and Injectable Formulations - Kinam Park. (URL: [Link])

  • (PDF) Formulation strategies for poorly soluble drugs - ResearchGate. (2025-07-08). (URL: [Link])

  • Formulating OSDs for Poorly Soluble Drugs - Tablets & Capsules. (2025-07-15). (URL: [Link])

  • Drug Dissolution Enhancement by Salt Formation - Research Journal of Pharmaceutical Dosage Forms and Technology. (URL: [Link])

  • Innovative Formulation Strategies for Poorly Soluble Drugs - World Pharma Today. (URL: [Link])

  • Solubilization techniques used for poorly water-soluble drugs - PMC - PubMed Central. (URL: [Link])

  • Excipients | Pharmlabs. (URL: [Link])

  • CHAPTER 2: Tactics to Improve Solubility Available - Books. (2021-08-27). (URL: )
  • 1H-pyrazolo[3,4-b]pyridin-3-amine - PubChem. (URL: [Link])

  • Solubility enhancement techniques: A comprehensive review - WJBPHS. (2023-03-13). (URL: [Link])

  • Cosolvent - The 'Medicinal Magician' in The Laboratory - Shandong IRO Chelating Chemical Co., Ltd. (URL: [Link])

  • Co-solvent and Complexation Systems - ResearchGate. (URL: [Link])

  • Common Ion Effect: Solubility and Buffers - YouTube. (2025-04-21). (URL: [Link])

  • Techniques for Improving Solubility - International Journal of Medical Science and Dental Research. (URL: [Link])

  • Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics - MDPI. (URL: [Link])

  • Pyrazolopyridines and Pyrazolopyrimidines as Functional Dipolar Scaffolds: An Approach Regarding Synthesis and Photophysics - MDPI. (URL: [Link])

  • 1H-Pyrazolo[3,4-b]Pyridines: Synthesis and Biomedical Applications - MDPI. (URL: [Link])

  • 3,4,6-Trimethyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine - NIH. (URL: [Link])

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Technical Support Center: Stability of 1,4,6-trimethyl-1H-pyrazolo[3,4-b]pyridin-3-amine in Cell Culture Media

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides in-depth technical support for researchers utilizing 1,4,6-trimethyl-1H-pyrazolo[3,4-b]pyridin-3-amine in their experiments. It addresses common stability concerns in cell culture media and offers troubleshooting strategies to ensure experimental accuracy and reproducibility.

Frequently Asked Questions (FAQs)

Q1: I'm observing a decrease in the activity of 1,4,6-trimethyl-1H-pyrazolo[3,4-b]pyridin-3-amine over the course of my multi-day cell culture experiment. What could be the cause?

A1: A time-dependent loss of activity is a common issue when working with small molecules in complex biological systems. Several factors could be at play:

  • Chemical Degradation: The compound may be inherently unstable in the aqueous, near-physiological pH and temperature of the cell culture media. Components in the media, such as reactive oxygen species or metal ions, can catalyze degradation.[1][2]

  • Cellular Metabolism: Your cells may be metabolizing the compound, converting it into less active or inactive forms.

  • Non-specific Binding: The compound could be adsorbing to the surfaces of your cell culture plates, flasks, or pipette tips, thereby reducing its effective concentration in the media.[3][4]

To differentiate between these possibilities, we recommend a systematic stability study.[3]

Q2: How can I prepare my stock solution of 1,4,6-trimethyl-1H-pyrazolo[3,4-b]pyridin-3-amine to maximize its stability?

A2: Proper preparation and storage of your stock solution are critical for reliable experimental outcomes.

  • Solvent Choice: Dimethyl sulfoxide (DMSO) is a common solvent for preparing high-concentration stock solutions of many small molecules.[5] Ensure the compound is fully dissolved. Gentle warming and vortexing can aid in solubilization.[3]

  • Aliquoting and Storage: To prevent degradation from repeated freeze-thaw cycles, it is best practice to prepare single-use aliquots of your stock solution.[5] Store these aliquots at -20°C or -80°C, protected from light.

Q3: Are there any specific components in my cell culture media that I should be concerned about regarding the stability of this compound?

A3: While specific interaction data for 1,4,6-trimethyl-1H-pyrazolo[3,4-b]pyridin-3-amine may not be readily available, certain media components are known to affect the stability of small molecules:

  • Serum: Serum contains various proteins and enzymes that can bind to or metabolize small molecules.[4] Running a parallel stability study in serum-free media can help determine the impact of serum.[3]

  • Reducing Agents: Components like cysteine in some media formulations can potentially interact with and degrade certain compounds.[2]

  • Metal Ions: Trace metal ions, such as iron, can catalyze oxidative degradation.[1][2]

Q4: What is the general stability of the pyrazolo[3,4-b]pyridine scaffold?

A4: The 1H-pyrazolo[3,4-b]pyridine core structure is generally considered to be a stable aromatic system.[6][7] The 1H-tautomer is significantly more stable than the 2H-tautomer.[6][7] However, the specific substituents on the ring system can influence its chemical properties and susceptibility to degradation.

Troubleshooting Guide: Investigating Compound Stability

If you suspect that the stability of 1,4,6-trimethyl-1H-pyrazolo[3,4-b]pyridin-3-amine is impacting your results, a systematic investigation is necessary. The following workflow can help you pinpoint the source of the instability.

Experimental Workflow for Stability Assessment

Caption: A workflow to systematically assess compound stability.

Detailed Protocol for Stability Study
  • Preparation:

    • Prepare a 10 mM stock solution of 1,4,6-trimethyl-1H-pyrazolo[3,4-b]pyridin-3-amine in high-purity DMSO.

    • Warm your complete cell culture medium (including serum and other supplements) to 37°C.

    • Spike the pre-warmed medium with your compound to the final desired concentration (e.g., 10 µM). Ensure the final DMSO concentration is non-toxic to your cells (typically ≤0.1%).[5]

  • Incubation:

    • Dispense the compound-containing medium into appropriate sterile vessels (e.g., 96-well plates or tubes).[8]

    • For a cell-free stability assessment, use empty wells/tubes.

    • For an assessment of cellular metabolism, seed your cells at the desired density and allow them to adhere before adding the compound-containing medium.

    • Include a "no-cell" control to assess non-specific binding to the plasticware.[3]

    • Incubate the samples at 37°C in a humidified CO2 incubator for the duration of your experiment (e.g., up to 72 hours).[8]

  • Sample Collection:

    • At each designated time point, collect an aliquot of the medium.

    • If assessing cellular metabolism, also collect the cell lysate.[3]

  • Analysis:

    • Analyze the collected samples using a validated analytical method such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS/MS).[4][8] These techniques can separate and quantify the parent compound and any potential degradation products.[8]

Data Interpretation
ObservationPotential Cause(s)Recommended Next Steps
Consistent concentration in cell-free media over time The compound is stable in the media.Investigate cellular metabolism as the primary cause of activity loss.
Decreasing concentration in cell-free media over time Chemical instability in the media.Consider if media components are causing degradation. Test in a simpler, serum-free medium.[3]
Lower than expected concentration at time zero in "no-cell" control Non-specific binding to plasticware.Use low-protein-binding plates and pipette tips.[3]
Compound detected in cell lysate The compound is cell-permeable.Analyze the cell lysate for metabolites to confirm cellular metabolism.

Potential Degradation Pathways

While the specific degradation pathway of 1,4,6-trimethyl-1H-pyrazolo[3,4-b]pyridin-3-amine in cell culture media has not been extensively documented, related aromatic amines can undergo several types of reactions.

G A 1,4,6-trimethyl-1H-pyrazolo[3,4-b]pyridin-3-amine B Oxidation of Amino Group A->B Oxidative Stress C Hydroxylation of Pyridine Ring A->C Enzymatic Activity D N-dealkylation A->D Metabolism E Ring Cleavage B->E C->E F Inactive or Less Active Metabolites D->F E->F

Caption: Potential degradation pathways for the compound.

  • Oxidation: The amine group and the pyridine ring are susceptible to oxidation, which can be mediated by reactive oxygen species in the media or by cellular enzymes.

  • Hydroxylation: Enzymatic hydroxylation of the aromatic rings is a common metabolic pathway for xenobiotics.

  • N-dealkylation: The methyl groups on the pyrazole and pyridine rings could potentially be removed through metabolic processes.

  • Ring Cleavage: More extensive degradation can lead to the opening of the heterocyclic rings.[9]

By following the troubleshooting guide and considering the potential for degradation, researchers can develop a more robust experimental design and have greater confidence in the data generated using 1,4,6-trimethyl-1H-pyrazolo[3,4-b]pyridin-3-amine.

References

  • BenchChem. (n.d.). Technical Support Center: Stability of Small Molecules in Cell Culture Media.
  • ResearchGate. (2017). How to know the stability of drugs and reagents in the cell culture media?. Retrieved from [Link]

  • ACS Publications. (2016). A Versatile Method to Determine the Cellular Bioavailability of Small-Molecule Inhibitors. Journal of Medicinal Chemistry. Retrieved from [Link]

  • ResearchGate. (2025). Cell culture media impact on drug product solution stability. Retrieved from [Link]

  • PubMed Central. (n.d.). Overcoming Challenges in Small-Molecule Drug Bioavailability: A Review of Key Factors and Approaches. Retrieved from [Link]

  • MDPI. (n.d.). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. Retrieved from [Link]

  • National Institutes of Health. (2022). The Role of Pyrazolopyridine Derivatives on Different Steps of Herpes Simplex Virus Type-1 In Vitro Replicative Cycle. Retrieved from [Link]

  • MDPI. (n.d.). Characterization of Stable Pyrazole Derivatives of Curcumin with Improved Cytotoxicity on Osteosarcoma Cell Lines. Retrieved from [Link]

  • Pharmaceutical Technology. (2019). Stability Testing for Small-Molecule Clinical Trial Materials. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Microbial Degradation of Pyridine: a Complete Pathway in Arthrobacter sp. Strain 68b Deciphered. Retrieved from [Link]

  • Online Inhibitor. (2026). 1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine: Precision C.... Retrieved from [Link]

  • National Institutes of Health. (n.d.). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. Retrieved from [Link]

  • PubMed. (n.d.). 3,4,6-Trimethyl-1-phenyl-1H-pyrazolo-[3,4-b]pyridine. Retrieved from [Link]

  • National Institutes of Health. (n.d.). 3,4,6-Trimethyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine. Retrieved from [Link]

  • PubMed Central. (n.d.). Bacterial degradation of monocyclic aromatic amines. Retrieved from [Link]

  • MDPI. (n.d.). Development of New Pyrazolo [3,4-b]Pyridine Derivatives as Potent Anti-Leukemic Agents and Topoisomerase IIα Inhibitors with Broad-Spectrum Cytotoxicity. Retrieved from [Link]

  • ResearchGate. (2025). Bacterial degradation of monocyclic aromatic amines. Retrieved from [Link]

  • SciSpace. (n.d.). Microbiological stability tests with simulated broth preparations and integrity testing for sterile standard cytotoxic preparati. Retrieved from [Link]

  • AWS. (n.d.). Design, Synthesis, Biological Activity and ADME Properties of Pyrazolo[3,4-d]pyrimidines Active in Hypoxic Human Leukaemia Cells. Retrieved from [Link]

  • ResearchGate. (2025). (PDF) Pyrazolo[3,4-d]pyrimidines as novel inhibitors of O-acetyl-L-serine sulfhydrylase of Entamoeba histolytica: an in silico study. Retrieved from [Link]

  • NILU. (2010). Atmospheric Degradation of Amines (ADA). Retrieved from [Link]

  • MDPI. (n.d.). 6-(Chloromethyl)-N,1-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine. Retrieved from [Link]

  • University of Dundee. (2021). Antitubercular 2-Pyrazolylpyrimidinones. Retrieved from [Link]

  • PubMed. (2016). Cell Culture Media Impact on Drug Product Solution Stability. Retrieved from [Link]

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preventing degradation of 1,4,6-trimethyl-1H-pyrazolo[3,4-b]pyridin-3-amine during storage

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides in-depth technical support for researchers, scientists, and drug development professionals working with 1,4,6-trimethyl-1H-pyrazolo[3,4-b]pyridin-3-amine. Its purpose is to offer a comprehensive understanding of the potential degradation pathways of this compound and to provide actionable troubleshooting strategies to ensure its stability during storage and experimentation.

Introduction to the Stability of 1,4,6-trimethyl-1H-pyrazolo[3,4-b]pyridin-3-amine

1,4,6-trimethyl-1H-pyrazolo[3,4-b]pyridin-3-amine is a heterocyclic amine with a fused pyrazole and pyridine ring system. Such scaffolds are of significant interest in medicinal chemistry.[1][2] The stability of this active pharmaceutical ingredient (API) is paramount for the integrity and reproducibility of experimental results.[3][4] Degradation can lead to a loss of potency, the formation of unknown impurities, and potentially confounding biological effects. This guide is structured as a series of frequently asked questions (FAQs) and troubleshooting scenarios to directly address challenges you may encounter.

Frequently Asked Questions (FAQs)

Q1: What are the primary environmental factors that can cause the degradation of my compound?

Based on the structure of 1,4,6-trimethyl-1H-pyrazolo[3,4-b]pyridin-3-amine, the primary environmental factors of concern are:

  • Atmosphere (Oxygen): The presence of an electron-rich aromatic amine and alkyl substituents on the pyridine ring makes the molecule susceptible to oxidation.

  • Temperature: Elevated temperatures can accelerate the rates of all chemical degradation pathways.[5]

  • Light (UV/Visible): Aromatic heterocyclic systems can be prone to photolytic degradation.[6]

  • Humidity (Moisture): As a heterocyclic amine, the compound is likely hygroscopic, and absorbed moisture can facilitate hydrolytic degradation or act as a catalyst for other reactions.[7]

  • pH: Extreme acidic or basic conditions can lead to hydrolysis or other pH-dependent degradation reactions.[]

Q2: I've observed a color change in my solid compound during storage (e.g., from white to yellow or brown). What is the likely cause?

A color change is a common indicator of degradation, often due to the formation of oxidized impurities. The primary amine group is a likely site for oxidation, which can lead to the formation of colored nitroso or nitro derivatives, or complex polymeric materials.

Q3: My compound's purity has decreased according to HPLC analysis after storage. What are the potential degradation pathways?

A decrease in purity suggests the formation of one or more degradation products. Given the compound's structure, the following are plausible degradation pathways:

  • Oxidation: The primary amine and the methyl groups can be oxidized. The pyridine nitrogen can also be oxidized to an N-oxide.

  • Hydrolysis: While the core ring system is generally stable, prolonged exposure to moisture, especially at non-neutral pH, could potentially lead to ring-opening, although this is less likely under typical storage conditions.

  • Photodegradation: Exposure to light can induce a variety of reactions, including dimerization or rearrangement.[6]

Below is a conceptual diagram illustrating potential degradation points on the molecule.

Stability_Testing_Workflow start Start: Receive Compound initial_analysis Initial Analysis (T=0) (HPLC, Appearance) start->initial_analysis setup_studies Set up Forced Degradation and Solution Stability Studies initial_analysis->setup_studies stress_conditions Expose to Stress Conditions (Heat, Light, Humidity, etc.) setup_studies->stress_conditions time_points Analyze at Pre-defined Time Points stress_conditions->time_points data_analysis Analyze Data: - Purity vs. Time - Identify Degradants time_points->data_analysis conclusion Determine Optimal Storage Conditions data_analysis->conclusion

Caption: Workflow for stability assessment of 1,4,6-trimethyl-1H-pyrazolo[3,4-b]pyridin-3-amine.

Summary of Recommended Storage Conditions

Based on the chemical properties of heterocyclic amines, the following storage conditions are recommended to maximize the shelf-life of 1,4,6-trimethyl-1H-pyrazolo[3,4-b]pyridin-3-amine:

Parameter Recommendation
Temperature -20°C (Long-term) or 2-8°C (Short-term)
Atmosphere Inert gas (Argon or Nitrogen)
Light Protected from light (Amber vial)
Humidity Dry environment (Desiccator)

By implementing these storage and handling procedures and performing appropriate stability studies, you can ensure the integrity of your 1,4,6-trimethyl-1H-pyrazolo[3,4-b]pyridin-3-amine, leading to more reliable and reproducible research outcomes.

References

Sources

Technical Support Center: A Researcher's Guide to Mitigating Off-Target Effects of Pyrazolo[3,4-b]pyridine-Based Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals working with the promising class of 1H-pyrazolo[3,4-b]pyridine-based compounds. This scaffold is a cornerstone in the development of novel kinase inhibitors and other therapeutic agents due to its versatile synthesis and wide range of biological activities.[1][2][3] Derivatives of this core structure have been identified as potent inhibitors of various kinases, including Cyclin-Dependent Kinases (CDKs), TANK-binding kinase 1 (TBK1), and Glycogen Synthase Kinase-3 (GSK-3).[2][4][5]

However, as with any kinase inhibitor, ensuring that the observed biological effects are due to the intended target and not a result of off-target interactions is paramount for the integrity of your research and the progression of drug development projects. This guide provides in-depth troubleshooting advice and frequently asked questions to help you design robust experiments, interpret your data accurately, and confidently address the challenge of off-target effects.

Troubleshooting Guide: Addressing Common Experimental Issues

This section is designed to help you navigate common experimental hurdles where off-target effects of your pyrazolo[3,4-b]pyridine-based inhibitor might be a confounding factor.

Issue 1: My compound is potent in biochemical assays but shows a different or weaker phenotype in cell-based assays.

Possible Cause: This discrepancy can arise from several factors, including poor cell permeability, rapid metabolism of the compound, or engagement of off-target kinases that trigger compensatory signaling pathways.

Troubleshooting Workflow:

  • Verify Target Engagement in Cells: It is crucial to confirm that your compound is reaching and binding to its intended target within the cellular environment.

    • Western Blotting: A well-controlled Western blot is a fundamental first step.[6] Assess the phosphorylation status of your target kinase's direct downstream substrate. Include a vehicle control (e.g., DMSO), a positive control (a known activator of the pathway), and a negative control.[6] Perform a dose-response and time-course experiment to determine the optimal concentration and duration of treatment.[6]

    • Cellular Thermal Shift Assay (CETSA): This technique can provide direct evidence of target engagement in intact cells by measuring changes in the thermal stability of the target protein upon ligand binding.

  • Evaluate Compound Stability and Permeability:

    • LC-MS/MS Analysis: Use liquid chromatography-tandem mass spectrometry to measure the intracellular concentration of your compound over time. This will help determine if the compound is effectively entering the cells and remaining stable.

  • Investigate Compensatory Signaling:

    • Phospho-proteomics: A broader, unbiased approach like mass spectrometry-based phospho-proteomics can reveal changes across multiple signaling pathways, potentially highlighting compensatory mechanisms activated in response to on-target or off-target inhibition.

Issue 2: I observe unexpected or contradictory phenotypes that don't align with the known function of the target kinase.

Possible Cause: This is a strong indicator of significant off-target activity. Your pyrazolo[3,4-b]pyridine derivative may be inhibiting other kinases or cellular proteins, leading to the observed effects.

Troubleshooting Workflow:

  • Comprehensive Kinome Profiling: The most direct way to identify potential off-targets is to screen your compound against a large panel of kinases.[7][8] This will provide a selectivity profile and identify other kinases that are potently inhibited.[7]

    Table 1: Example Kinome Profiling Data for a Hypothetical Pyrazolo[3,4-b]pyridine Inhibitor

Kinase TargetIC50 (nM)Interpretation
Primary Target (e.g., CDK2) 15 Potent on-target activity
Off-Target 1 (e.g., GSK3β)50High potential for off-target effects
Off-Target 2 (e.g., PIM1)250Moderate potential for off-target effects
Off-Target 3 (e.g., SRC)>10,000Unlikely to be a significant off-target
  • Genetic Validation (The Gold Standard):

    • Knockdown/Knockout: Use siRNA, shRNA, or CRISPR/Cas9 to reduce or eliminate the expression of the target kinase. The resulting phenotype should mimic the effect of your inhibitor if it is truly on-target.

    • Rescue Experiments: In a knockout/knockdown background, express a form of the target kinase that is resistant to your inhibitor. If the inhibitor's effect is on-target, the resistant version should "rescue" the phenotype.[6]

Frequently Asked Questions (FAQs)

Q1: What are the essential initial steps before starting experiments with a new pyrazolo[3,4-b]pyridine-based inhibitor?

A1: Before launching into extensive cellular experiments, it is critical to:

  • Confirm Target Expression: Verify that your cell model expresses the target kinase at a sufficient level. A simple Western blot can confirm this.

  • Assess Target Activity: Ensure the target kinase is active in your cell line under your planned experimental conditions. This can be done by checking the phosphorylation of a known downstream substrate.

  • Perform a Dose-Response Curve: Determine the IC50 or EC50 of your compound for the intended on-target effect to use the lowest effective concentration in your experiments.[6] This minimizes the likelihood of engaging off-targets.

Q2: How can I design my experiments to be self-validating for on-target effects?

A2: A robust experimental design should always include multiple lines of evidence.

Caption: Multi-pronged approach for validating on-target effects.

This workflow illustrates a self-validating system. Your initial phenotypic observation should be directly correlated with biochemical evidence of target engagement in cells (Western Blot, CETSA). Furthermore, this phenotype should be replicated by genetic knockdown of the target and, ideally, be reversible by a rescue experiment. Data from kinome profiling and direct binding assays provide additional layers of confidence.

Q3: What are some common off-target kinase families for pyrazolo[3,4-b]pyridine-based inhibitors?

A3: While the selectivity profile is unique to each specific molecule, the pyrazolo[3,4-b]pyridine scaffold can, in some cases, interact with kinases that have a similar ATP-binding pocket architecture. It is not uncommon to see cross-reactivity with other members of the same kinase family or even unrelated kinases. For example, some CDK inhibitors have shown activity against GSK3. Comprehensive kinome screening is the only definitive way to determine the off-target profile of your specific compound.[8]

Q4: How do I choose the right controls for my experiments?

A4: Proper controls are non-negotiable for data integrity.

control_selection Test_Compound Your Pyrazolo[3,4-b]pyridine Inhibitor Vehicle Vehicle Control (e.g., DMSO) Positive Positive Control (Known Activator/Inhibitor) Negative Negative Control (e.g., Unstimulated cells) Unrelated_Inhibitor Structurally Unrelated Inhibitor (Same Target)

Caption: Essential controls for inhibitor experiments.

  • Vehicle Control: Absolutely essential. This is typically the solvent used to dissolve your inhibitor (e.g., DMSO) at the same final concentration. It controls for any effects of the solvent itself.[6]

  • Positive Control: A known activator of your pathway of interest or a well-characterized inhibitor for the same target. This ensures your assay is working as expected.

  • Negative Control: Untreated or mock-treated cells to establish a baseline for your measurements.

  • Structurally Unrelated Inhibitor: As mentioned, this helps confirm that the phenotype is tied to the inhibition of the target, not the chemical structure of your compound.[6]

By systematically applying these troubleshooting strategies and maintaining rigorous experimental design with appropriate controls, researchers can confidently delineate the on-target and off-target effects of their novel 1H-pyrazolo[3,4-b]pyridine-based inhibitors, leading to more robust and publishable findings.

References

  • Neckers, L., et al. (2018). Methods to validate Hsp90 inhibitor specificity, to identify off-target effects, and to rethink approaches for further clinical development. Cell Stress and Chaperones, 23(4), 467–482. [Link]

  • Neckers, L. (2018). Methods to validate Hsp90 inhibitor specificity, to identify off-target effects, and to rethink approaches for further clinical development. ResearchGate. [Link]

  • Neckers, L., et al. (2018). Methods to validate Hsp90 inhibitor specificity, to identify off-target effects, and to rethink approaches for further clinical development. PubMed Central. [Link]

  • Reaction Biology. (2024). Step-by-Step Guide to Kinase Inhibitor Development. Reaction Biology. [Link]

  • Bamborough, P., et al. (2008). Measuring and interpreting the selectivity of protein kinase inhibitors. PubMed Central. [Link]

  • Tsirvouli, E., et al. (2020). Overview of the experimental design. (A) Kinase inhibitors used in the study. ResearchGate. [Link]

  • Cichonska, A., et al. (2017). Computational-experimental approach to drug-target interaction mapping: A case study on kinase inhibitors. PubMed Central. [Link]

  • Al-Tel, T. H., et al. (2022). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. MDPI. [Link]

  • PubChem. (n.d.). 1H-pyrazolo(3,4-b)pyridine. PubChem. [Link]

  • Hamri, S., et al. (2010). 3,4,6-Trimethyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine. National Institutes of Health. [Link]

  • Noetzel, M. J., et al. (2018). Discovery and characterization of N-(1,3-dialkyl-1H-indazol-6-yl)-1H-pyrazolo[4,3-b]pyridin-3-amine scaffold as mGlu 4 positive allosteric modulators that mitigate CYP1A2 induction liability. PubMed. [Link]

  • Wang, Y., et al. (2022). Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 1435-1450. [Link]

  • Sharma, P., & Rane, D. (2013). Review on Synthesis and Biological Activity of Pyrazolo[3,4-b]pyridine. ChemInform, 44(34). [Link]

  • Misra, R. N., et al. (2003). 1H-Pyrazolo[3,4-b]pyridine inhibitors of cyclin-dependent kinases: highly potent 2,6-Difluorophenacyl analogues. PubMed. [Link]

  • Bua, S., et al. (2022). Pyrazolo[4,3-c]pyridine Sulfonamides as Carbonic Anhydrase Inhibitors: Synthesis, Biological and In Silico Studies. MDPI. [Link]

  • Al-Tel, T. H., et al. (2022). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. ResearchGate. [Link]

  • PubChem. (n.d.). 1-((2-Fluorophenyl)methyl)-1H-pyrazolo(3,4-b)pyridine-3-carboximidamide hydrochloride. PubChem. [Link]

  • Al-Omaim, W. S., et al. (2023). Development of New Pyrazolo [3,4-b]Pyridine Derivatives as Potent Anti-Leukemic Agents and Topoisomerase IIα Inhibitors with Broad-Spectrum Cytotoxicity. PubMed Central. [Link]

  • Sławiński, J., et al. (2021). 1H-Pyrazolo[3,4-b]quinolines: Synthesis and Properties over 100 Years of Research. PubMed Central. [Link]

Sources

Technical Support Center: Synthesis of Substituted Pyrazolo[3,4-b]pyridines

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of substituted pyrazolo[3,4-b]pyridines. This resource is designed for researchers, medicinal chemists, and process development scientists who are navigating the complexities of constructing this privileged heterocyclic scaffold. The following troubleshooting guides and frequently asked questions (FAQs) are based on established literature and practical laboratory experience to help you overcome common synthetic challenges.

Introduction to the Pyrazolo[3,4-b]pyridine Core

The pyrazolo[3,4-b]pyridine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous biologically active compounds. Its synthesis, however, is not without challenges. Issues such as low yields, poor regioselectivity, and difficult purifications are common hurdles. This guide provides in-depth, mechanistically-grounded advice to troubleshoot these problems effectively. A key structural feature to consider is the tautomerism between the 1H- and 2H- forms of the pyrazole ring. The 1H-tautomer is significantly more stable, by nearly 9 kcal/mol, due to the aromaticity of both fused rings, and is the predominantly synthesized isomer.[1]

Part 1: Troubleshooting Common Synthetic Issues

This section addresses the most frequently encountered problems in pyrazolo[3,4-b]pyridine synthesis in a question-and-answer format.

Issue 1: Low or No Product Yield

Question: I am attempting a multi-component synthesis of a pyrazolo[3,4-b]pyridine derivative and I'm observing very low yields or no desired product at all. What are the likely causes and how can I optimize the reaction?

Answer: Low yields in these syntheses are a common frustration and can be traced back to several factors, from starting material quality to reaction parameters. Let's break down the troubleshooting process.

1. Purity of Starting Materials: The purity of your reactants, especially the 5-aminopyrazole, is critical. Impurities can act as catalyst poisons or participate in side reactions.

  • Recommendation: Always verify the purity of your starting materials by NMR or LC-MS before starting the reaction. Recrystallize or chromatograph the 5-aminopyrazole if necessary.

2. Reaction Conditions: The delicate balance of catalyst, solvent, temperature, and reaction time is paramount for success.

  • Catalyst Selection: Many syntheses benefit from a Lewis or Brønsted acid catalyst to activate the carbonyl components. Common choices include ZrCl₄, Cu(II) acetylacetonate, and various inorganic acids.[2][3] The choice of catalyst can be highly substrate-dependent. If one catalyst is not effective, screen others. Ensure the catalyst is not degraded and is used in the correct loading.

  • Solvent Effects: The solvent must solubilize all reactants to facilitate the reaction. Common solvents include ethanol, DMF, or mixtures.[2] In some cases, solvent-free "grinding" methods have proven effective.[4] If solubility is an issue, consider a co-solvent system.

  • Temperature and Time: While some reactions proceed at room temperature, many require heating to overcome activation energy barriers.[5] Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS to determine the optimal reaction time and to check for product degradation at elevated temperatures. Microwave irradiation can sometimes dramatically reduce reaction times and improve yields.[6]

3. Reaction Mechanism Considerations: In a typical three-component reaction involving an aminopyrazole, an aldehyde, and a ketone, the initial step is often the formation of an α,β-unsaturated carbonyl intermediate (a chalcone-type species).[1] If this intermediate does not form efficiently, the overall reaction will fail.

  • Troubleshooting Workflow:

    G start Low Yield Observed purity Verify Purity of Starting Materials start->purity conditions Optimize Reaction Conditions purity->conditions Purity Confirmed monitoring Monitor Reaction by TLC/LC-MS conditions->monitoring workup Improve Work-up Procedure monitoring->workup Reaction Complete success Improved Yield workup->success

    Caption: Troubleshooting workflow for low product yield.

Issue 2: Formation of Regioisomers

Question: My reaction is producing a mixture of regioisomers that are difficult to separate. How can I improve the regioselectivity of my synthesis?

Answer: Regioisomerism is a frequent and significant challenge, particularly when using unsymmetrical 1,3-dicarbonyl compounds or α,β-unsaturated ketones.[1] The regioselectivity is determined by which carbonyl group of the biselectrophile is attacked by the nucleophilic C4 of the aminopyrazole, and which is attacked by the exocyclic amino group.

1. Controlling Electrophilicity: The key to controlling regioselectivity lies in the differential electrophilicity of the two carbonyl groups in your 1,3-dicarbonyl substrate.

  • Substrate Design: If possible, choose a symmetrical biselectrophile like diethyl malonate derivatives to avoid regioselectivity issues altogether.[1]

  • Electronic Effects: When using an unsymmetrical substrate (e.g., a β-ketoester), the ketone is generally more electrophilic than the ester and will preferentially react with the more nucleophilic center of the aminopyrazole. You can leverage this predictable reactivity.

2. Strategic Synthesis Routes: Sometimes, the most effective way to ensure regioselectivity is to change the synthetic approach.

  • Stepwise vs. One-Pot: A one-pot, three-component reaction can sometimes be less selective than a stepwise approach. Consider pre-forming the α,β-unsaturated ketone and then reacting it with the aminopyrazole. This can provide better control.

  • Guided Cyclization: Certain synthetic routes, like those starting from a pre-formed pyridine ring and building the pyrazole, can offer unambiguous regiochemical outcomes.[4][7]

3. Reaction Condition Optimization: While substrate control is dominant, reaction conditions can sometimes influence the isomeric ratio.

  • Catalyst and Solvent: The choice of catalyst and solvent can modulate the reactivity of the electrophilic centers. It is advisable to screen different conditions and consult the literature for systems similar to yours.[5][8]

4. Separation of Isomers: If isomeric mixtures are unavoidable, efficient separation is crucial.

  • Column Chromatography: This is the most common method. A shallow solvent gradient and high-quality silica are essential. Sometimes, changing the solvent system entirely (e.g., from ethyl acetate/hexane to dichloromethane/methanol) can improve separation.

  • Crystallization: If one isomer is significantly less soluble or more crystalline, fractional crystallization can be an effective purification technique.

    G start Regioisomer Mixture Observed substrate Use Symmetrical Substrate start->substrate pathway Change Synthetic Route start->pathway conditions Optimize Reaction Conditions start->conditions separate Optimize Separation Technique start->separate If isomers are unavoidable

    Caption: Decision tree for addressing regioselectivity.

Issue 3: Difficult Product Purification

Question: I've successfully synthesized my target pyrazolo[3,4-b]pyridine, but I'm struggling to purify it. Column chromatography gives poor separation and co-eluting impurities. What can I do?

Answer: Purification of pyrazolo[3,4-b]pyridines can be challenging due to their polarity and potential for strong interactions with silica gel.

1. Optimize Work-up Procedure: A thorough work-up is the first line of defense against purification headaches.

  • Aqueous Wash: Perform aqueous washes to remove water-soluble impurities, catalysts, and inorganic salts. A basic wash (e.g., sat. NaHCO₃) can remove acidic byproducts, while an acidic wash (e.g., dil. HCl) can remove basic impurities. Be mindful of the pKa of your product, as it may be soluble in the acidic wash.

  • Filtration: If the crude product precipitates upon work-up, filtration can be a simple and effective initial purification step.

2. Advanced Chromatography Techniques: If standard flash chromatography is failing, consider these alternatives:

  • Stationary Phase: If your compound is basic, it may be tailing on acidic silica gel. Consider using neutral or basic alumina, or a C18-functionalized reverse-phase silica.

  • Mobile Phase Modifiers: Adding a small amount of a modifier to your eluent can significantly improve peak shape. For basic compounds, adding 0.1-1% triethylamine or ammonia in methanol can prevent tailing on silica gel.

  • Gradient Optimization: Use a slow, shallow gradient during elution to maximize the separation between your product and closely eluting impurities.

3. Non-Chromatographic Methods:

  • Recrystallization: This is the gold standard for purifying solid compounds. Screen a variety of solvents and solvent pairs to find suitable conditions.

  • Trituration: Suspending your crude solid in a solvent in which the product is poorly soluble but the impurities are soluble can be a highly effective purification technique.

Part 2: Key Experimental Protocols

Protocol 1: General Three-Component Synthesis of a 4,6-Disubstituted-1H-pyrazolo[3,4-b]pyridine

This protocol is a general starting point for the synthesis of pyrazolo[3,4-b]pyridines via a one-pot reaction of a 5-aminopyrazole, an aldehyde, and a β-ketoester.

Step-by-Step Methodology:

  • Reactant Preparation: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve the 5-aminopyrazole (1.0 eq.), the aldehyde (1.0 eq.), and the β-ketoester (1.0 eq.) in ethanol.

  • Catalyst Addition: Add a catalytic amount of a Lewis acid (e.g., ZrCl₄, 0.15 eq.).[2]

  • Reaction: Stir the mixture at reflux (approx. 80-90 °C) for 4-16 hours. Monitor the reaction progress by TLC.

  • Work-up: After the reaction is complete, cool the mixture to room temperature and concentrate it under reduced pressure.

  • Extraction: Redissolve the residue in an organic solvent like ethyl acetate or chloroform and wash with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purification: Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the pure pyrazolo[3,4-b]pyridine.

ParameterRecommended ConditionNotes
Solvent Ethanol, DMF, or EtOH/DMF mixtureEnsure all reactants are soluble.[2]
Catalyst ZrCl₄, Cu(II) salts, p-TSACatalyst choice is substrate-dependent.
Temperature 80 - 110 °CHigher temperatures may be needed.[1]
Time 4 - 24 hoursMonitor by TLC to determine completion.

Part 3: Mechanistic Insights

Understanding the reaction mechanism is crucial for troubleshooting. The formation of 1H-pyrazolo[3,4-b]pyridines from 5-aminopyrazoles and α,β-unsaturated ketones is believed to proceed via a Michael addition, followed by intramolecular cyclization and subsequent oxidation.

G cluster_0 Reaction Mechanism Reactants 5-Aminopyrazole + α,β-Unsaturated Ketone Michael_Adduct Michael Adduct (Intermediate) Reactants->Michael_Adduct Michael Addition[[1](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQHpqkCBdSD1i_OsRDyc51nHXwACFCuJSPT8vgDcDCWpx9RAIhJovbFRodepqP6McAeQdk9CFMBjuLMc-TNV9vysaLlDLvXHDe8WyrTQO2CV5dc83O69J_O4tdu7lzpEPC7DU7Puj3cS8h-p-kw%3D)] Cyclized_Intermediate Cyclized Dihydro Intermediate Michael_Adduct->Cyclized_Intermediate Intramolecular Cyclization Product 1H-Pyrazolo[3,4-b]pyridine Cyclized_Intermediate->Product Oxidation/ Aromatization

Sources

separation of regioisomers in pyrazolo[3,4-b]pyridine synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Pyrazolo[3,4-b]pyridine Synthesis

From the Desk of the Senior Application Scientist

Welcome to the technical support center for pyrazolo[3,4-b]pyridine synthesis. This guide is designed for researchers, medicinal chemists, and drug development professionals who are navigating the complexities of synthesizing and purifying this important heterocyclic scaffold. The formation of regioisomers, particularly the N1 and N2 substituted products, is a frequent challenge. This document provides in-depth, experience-driven answers to common questions, troubleshooting guides for separation, and validated protocols to ensure the integrity of your experimental outcomes. Our goal is to explain not just the "how," but the fundamental "why" behind each step, empowering you to make informed decisions in your work.

Frequently Asked Questions (FAQs)

Q1: Why am I getting a mixture of N1 and N2 regioisomers in my reaction?

Answer: The formation of a regioisomeric mixture is a common outcome when the pyrazole ring is formed or when an existing unsubstituted pyrazolo[3,4-b]pyridine core is alkylated. The pyrazole moiety in the parent heterocycle can exist in two tautomeric forms: the 1H- and the 2H-isomer.[1][2][3] While theoretical calculations show the 1H-tautomer is significantly more stable (by nearly 9 kcal/mol), the energy barrier for substitution at either nitrogen can be overcome under many reaction conditions, leading to a mixture of products.[1]

Similarly, when synthesizing the core scaffold, for instance, by reacting a 5-aminopyrazole with an unsymmetrical 1,3-dicarbonyl compound, two regioisomers can be formed. The reaction's regioselectivity depends on the relative electrophilicity of the two carbonyl groups in the dicarbonyl compound.[1][2] If the electronic and steric environments of the carbonyls are very similar, the resulting isomer ratio may approach 50:50.

G Aminopyrazole 5-Aminopyrazole Intermediate Reaction Intermediate Aminopyrazole->Intermediate Dicarbonyl Unsymmetrical 1,3-Dicarbonyl Dicarbonyl->Intermediate Isomer_N1 N1-Regioisomer (Generally more stable) Intermediate->Isomer_N1 Pathway A Isomer_N2 N2-Regioisomer (Generally less stable) Intermediate->Isomer_N2 Pathway B Pathway1 Attack at C1 Pathway2 Attack at C3

Caption: Formation of regioisomers from an unsymmetrical precursor.

Q2: What are the primary methods for separating N1 and N2 pyrazolo[3,4-b]pyridine regioisomers?

Answer: The two most effective and widely used techniques for separating regioisomers of pyrazolo[3,4-b]pyridines are adsorption chromatography (typically flash column chromatography on silica gel) and fractional crystallization .

  • Column Chromatography: This is the most versatile method, as it can separate isomers with even small differences in polarity.[4] The separation relies on the differential adsorption of the isomers to the stationary phase (e.g., silica gel) and their solubility in the mobile phase. N-dinitrophenylated pyrazolo[3,4-b]pyridines, for example, have been successfully separated using this technique.[4]

  • Fractional Crystallization: This technique is powerful when the isomers have different solubilities in a particular solvent system. By carefully controlling temperature and concentration to create a supersaturated solution, one isomer can often be induced to crystallize selectively, leaving the other in the mother liquor.[5][6] This method can be highly efficient and scalable but requires more empirical optimization.

The choice between these methods often follows a logical workflow.

G Start Crude Isomer Mixture Assess Assess Solubility Differences (Test small scale in various solvents) Start->Assess Decision Significant Difference? Assess->Decision Crystallize Attempt Fractional Crystallization Decision->Crystallize Yes Chromatography Develop Flash Chromatography Method Decision->Chromatography No CheckPurity1 Check Purity of Crystals & Mother Liquor (TLC, NMR) Crystallize->CheckPurity1 Success1 Pure Isomers Obtained CheckPurity1->Success1 Separation Achieved CheckPurity1->Chromatography Incomplete Separation CheckPurity2 Check Purity of Fractions (TLC) Chromatography->CheckPurity2 Success2 Pure Isomers Obtained CheckPurity2->Success2

Caption: Decision workflow for separating regioisomers.

Troubleshooting & Protocols

Guide 1: Developing a Flash Chromatography Method

Issue: My N1 and N2 isomers are co-eluting or showing poor separation on a silica gel column.

Analysis: This problem arises when the polarity of the two regioisomers is very similar, leading to nearly identical retention factors (Rf) on the stationary phase. Effective separation requires optimizing the mobile phase to maximize the difference in their elution behavior.

Protocol: Step-by-Step Method Development

  • TLC Analysis (The Key to Success):

    • Objective: Find a solvent system that provides a clear separation (ΔRf ≥ 0.15) between your two isomers on a TLC plate. The ideal Rf for the lower-spotting isomer should be between 0.2 and 0.35.

    • Procedure:

      • Dissolve a small sample of your crude mixture.

      • Spot the mixture on several TLC plates.

      • Run the plates in different solvent systems. Start with a non-polar system (e.g., 10% Ethyl Acetate in Hexane) and gradually increase the polarity.

      • Visualize the spots using a UV lamp and/or a chemical stain.

    • Pro-Tip: Using a solvent mixture, such as Toluene/Ethyl Acetate or Dichloromethane/Methanol, often provides better selectivity than single-solvent systems.[7]

  • Column Packing:

    • Objective: Create a homogenous, air-free column bed.

    • Procedure:

      • Choose a column size appropriate for your sample amount (typically a 40:1 to 100:1 ratio of silica to crude material by weight).

      • Prepare a slurry of silica gel in your initial, least polar mobile phase.

      • Pour the slurry into the column and use positive pressure or tapping to pack it tightly and evenly. Ensure there are no cracks or channels.

  • Sample Loading:

    • Objective: Apply the sample in a highly concentrated, narrow band at the top of the column.

    • Procedure (Dry Loading is Preferred):

      • Dissolve your crude mixture in a strong, volatile solvent (e.g., Dichloromethane).

      • Add a small amount of silica gel (approx. 1-2 times the weight of your crude material).

      • Evaporate the solvent completely to obtain a dry, free-flowing powder.

      • Carefully layer this powder onto the top of your packed column.[8] This technique prevents band broadening caused by using a strong loading solvent.

  • Elution and Fractionation:

    • Objective: Elute the isomers from the column and collect them in separate fractions.

    • Procedure:

      • Begin eluting with the solvent system identified during TLC analysis.

      • You can use an isocratic (constant solvent composition) or gradient (gradually increasing polarity) elution. A shallow gradient is often best for resolving closely-eluting spots.

      • Collect fractions of a consistent volume.

      • Monitor the elution process by spotting fractions onto TLC plates to identify which ones contain your products.

  • Post-Processing:

    • Combine the pure fractions of each isomer.

    • Remove the solvent using a rotary evaporator to yield your purified regioisomers.

Problem Probable Cause Solution
No separation (ΔRf ≈ 0) Isomers have identical polarity in the tested solvent system.Try a different solvent system. Switch one component (e.g., Toluene instead of Hexane) to alter selectivity. Consider reverse-phase chromatography if silica fails.
Poor Resolution (Overlapping Bands) Sample band was too wide; column was packed poorly; wrong solvent system.Use the dry loading technique.[8] Ensure the column is packed without cracks. Use a shallower solvent gradient during elution.
Product Not Eluting Mobile phase is not polar enough.Gradually increase the polarity of the mobile phase (e.g., increase the percentage of ethyl acetate or add a small amount of methanol).
Streaking on TLC/Column Sample is too acidic/basic or insoluble; column is overloaded.Add a small amount of acid (AcOH) or base (Et3N) to the mobile phase. Ensure your sample is fully dissolved before loading. Reduce the amount of sample loaded.
Guide 2: Separation by Fractional Crystallization

Issue: I have a large amount of an isomeric mixture and want to avoid large-scale chromatography.

Analysis: Fractional crystallization can be a highly effective and economical method for bulk separations if the regioisomers exhibit different solubilities in a given solvent at different temperatures.[6] The process relies on creating a solution that is supersaturated with respect to one isomer but not the other, allowing the less soluble isomer to crystallize selectively.

Protocol: General Procedure for Fractional Crystallization

  • Solvent Screening (Small Scale):

    • Objective: Find a solvent where one isomer is significantly less soluble than the other, especially with a steep solubility curve relative to temperature.

    • Procedure:

      • Place small, known amounts of the isomer mixture into several different test tubes.

      • Add small volumes of various solvents (e.g., Ethanol, Acetone, Ethyl Acetate, Toluene, or mixtures).

      • Heat the tubes gently until the solid dissolves completely.

      • Allow the solutions to cool slowly to room temperature, and then in an ice bath.

      • Observe which solvent yields crystalline solid. Analyze both the solid and the remaining solution (mother liquor) by TLC or NMR to see if enrichment of one isomer has occurred.

  • Performing the Crystallization:

    • Objective: Isolate one pure isomer as a crystalline solid.

    • Procedure:

      • Dissolve the crude mixture in the minimum amount of the chosen hot solvent to achieve full dissolution.

      • Allow the solution to cool slowly and undisturbed. Rapid cooling can trap impurities and the other isomer.

      • Seeding (Optional but Recommended): If you have a pure crystal of the desired isomer, add a tiny seed crystal to the cooling solution to initiate controlled crystallization.[5] This encourages the desired isomer to crystallize exclusively.

      • Once crystallization appears complete, cool the flask in an ice bath to maximize the yield.

  • Isolation and Analysis:

    • Objective: Separate the crystals and assess their purity.

    • Procedure:

      • Collect the crystals by vacuum filtration.

      • Wash the crystals sparingly with a small amount of the cold crystallization solvent to remove any adhering mother liquor.

      • Dry the crystals.

      • Analyze the purity of the crystals and the mother liquor. The mother liquor will be enriched in the more soluble isomer.

  • Purifying the Second Isomer:

    • Take the mother liquor, reduce the solvent volume by evaporation, and attempt a second crystallization to isolate the other isomer. This process can be repeated to maximize recovery.

Q3: How can I definitively identify which isomer is N1 and which is N2?

Answer: Spectroscopic methods, particularly Nuclear Magnetic Resonance (NMR), are the most reliable tools for distinguishing between N1 and N2 substituted pyrazolo[3,4-b]pyridines.

  • ¹H NMR Spectroscopy: The chemical environment of the protons on the heterocyclic core is different for each isomer. It has been observed that the proton signals for the 2-substituted (N2) isomers are generally downfield (at a higher ppm) compared to the corresponding protons in the 1-substituted (N1) isomers.[4] Comparing the spectra of your separated products will often reveal a consistent upfield/downfield shift pattern for all core protons.

  • ¹³C NMR Spectroscopy: Similar to ¹H NMR, the chemical shifts of the carbon atoms in the core structure will differ between the N1 and N2 isomers, providing another layer of structural confirmation.[4]

  • NOE (Nuclear Overhauser Effect) Spectroscopy: For N-alkylated or N-benzylated isomers, 2D NOESY or 1D NOE experiments can be definitive. Irradiation of the N-substituent's protons (e.g., the N-CH₂) should show a spatial correlation (an NOE signal) to the nearest proton on the pyridine or pyrazole ring. The position of this correlation (e.g., to H-5 of the pyridine ring vs. H-3 of the pyrazole ring) can unambiguously determine the point of attachment.

  • X-Ray Crystallography: If you can grow a suitable single crystal of one of the isomers, X-ray crystallography provides unequivocal proof of its structure.

References

  • López-Cara, L. C., et al. (2022). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. Molecules, 27(7), 2237. [Link]

  • López-Cara, L. C., et al. (2022). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. MDPI. [Link]

  • López-Cara, L. C., et al. (2022). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. PubMed. [Link]

  • Kappe, C. O., et al. (2000). Synthesis of Pyrazolo[3,4-b]pyridines by Cycloaddition Reactions under Microwave Irradiation. Tetrahedron, 56(11), 1569-1577. [Link]

  • Sludger. (2019). Separation of isomers by selective seeding and crystallisation?. Sciencemadness Discussion Board. [Link]

  • Lorenz, H., et al. (2007). CRYSTALLIZATION BASED SEPARATION OF ENANTIOMERS (REVIEW). Journal of Chemical Technology and Metallurgy, 42(2), 195-208. [Link]

  • ETH Zurich. (2018). Crystallization. Process Engineering Laboratory II Script. [Link]

  • Lynch, B. M., et al. (1988). Pyrazolo[3,4-b]pyridines: Syntheses, reactions, and nuclear magnetic resonance spectra. Canadian Journal of Chemistry, 66(3), 420-428. [Link]

  • Hesse, S., & Lindner, W. (2017). Synthesis of Pyrazolo[3,4-b]pyridin-6-ones. European Journal of Organic Chemistry. [Link]

  • Reddit User Discussion. (2023). How to separate these regioisomers?. r/OrganicChemistry. [Link]

  • Katritzky, A. R., et al. (2010). Construction of pyrazolo[3,4-b]pyridines and pyrazolo[4,3-c]pyridines by ring closure of 3-acylpyridine N-oxide tosylhydrazones. Arkivoc, 2010(5), 127-138. [Link]

  • MDPI. (n.d.). Chromatographic Separations. Separations Journal Section. [Link]

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Validation & Comparative

A Researcher's Guide to Confirming the Biological Activity of 1,4,6-trimethyl-1H-pyrazolo[3,4-b]pyridin-3-amine: A Comparative Approach

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and drug development professionals, the pyrazolo[3,4-b]pyridine scaffold represents a privileged structure in medicinal chemistry.[1][2] Derivatives of this heterocyclic system have demonstrated a wide spectrum of biological activities, including the inhibition of various protein kinases, and have shown potential as anticancer, anti-inflammatory, and antimicrobial agents.[3][4] This guide provides a comprehensive framework for confirming the biological activity of a specific derivative, 1,4,6-trimethyl-1H-pyrazolo[3,4-b]pyridin-3-amine, using a comparative approach against established kinase inhibitors.

The core of this guide is not just a set of protocols, but a strategic workflow designed to elucidate the potential therapeutic value of this novel compound. We will focus on two prominent and well-validated kinase targets for pyrazolo[3,4-b]pyridine derivatives: Cyclin-Dependent Kinase 2 (CDK2) and TANK-binding kinase 1 (TBK1). By comparing the activity of our target compound with known inhibitors, we can establish a clear benchmark for its potency and selectivity.

Experimental Strategy: A Two-Tiered Approach

Our investigation into the biological activity of 1,4,6-trimethyl-1H-pyrazolo[3,4-b]pyridin-3-amine will follow a logical progression from in vitro enzymatic assays to cell-based functional assays. This approach allows for a thorough characterization of the compound's direct inhibitory effects on purified enzymes and its subsequent impact on cellular processes.

G cluster_0 Tier 1: In Vitro Enzymatic Assays cluster_1 Tier 2: Cell-Based Assays Biochemical Kinase Assays Biochemical Kinase Assays Determine IC50 values Determine IC50 values Biochemical Kinase Assays->Determine IC50 values Quantify direct inhibition Cell Viability/Proliferation Assays Cell Viability/Proliferation Assays Determine IC50 values->Cell Viability/Proliferation Assays Correlate with cellular effect Target Engagement Assays Target Engagement Assays Cell Viability/Proliferation Assays->Target Engagement Assays Confirm intracellular target binding Downstream Signaling Analysis Downstream Signaling Analysis Target Engagement Assays->Downstream Signaling Analysis Verify mechanism of action

Caption: A two-tiered workflow for characterizing a novel kinase inhibitor.

Tier 1: In Vitro Biochemical Kinase Assays

The initial step is to determine if 1,4,6-trimethyl-1H-pyrazolo[3,4-b]pyridin-3-amine directly inhibits the catalytic activity of our selected kinases, CDK2 and TBK1. A widely used and robust method for this is the ADP-Glo™ Kinase Assay, which measures the amount of ADP produced during the kinase reaction.[5][6]

Comparative Inhibitor Panel

To provide context for our findings, we will test our target compound alongside a panel of known inhibitors for CDK2 and TBK1.

CompoundTarget KinaseReported IC50
1,4,6-trimethyl-1H-pyrazolo[3,4-b]pyridin-3-amine CDK2, TBK1To be determined
RoscovitineCDK2160 nM[7]
DinaciclibCDK21 nM (against CDK5)[7]
BX-795TBK17.1 nM[8]
MRT67307TBK128.7 nM[8]
Detailed Protocol: ADP-Glo™ Kinase Assay

This protocol is adapted for a 96-well plate format.

Reagents and Materials:

  • Recombinant human CDK2/Cyclin A2 enzyme

  • Recombinant human TBK1 enzyme

  • Kinase-specific substrate (e.g., Histone H1 for CDK2, a specific peptide for TBK1)

  • ATP

  • Kinase Buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • Test compounds (1,4,6-trimethyl-1H-pyrazolo[3,4-b]pyridin-3-amine and comparators) dissolved in DMSO

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test compounds in DMSO. A typical starting concentration range is 10 mM to 0.1 nM.

  • Kinase Reaction Setup:

    • Add 5 µL of kinase buffer to each well.

    • Add 2.5 µL of the appropriate kinase enzyme to each well.

    • Add 2.5 µL of the kinase-specific substrate.

    • Add 2.5 µL of the test compound dilution (or DMSO for control wells).

    • Pre-incubate the plate at room temperature for 10 minutes.

  • Initiate Kinase Reaction: Add 2.5 µL of ATP solution to each well to start the reaction. The final ATP concentration should be at or near the Km for each kinase.

  • Incubation: Incubate the plate at 30°C for 60 minutes.

  • Terminate Reaction and Deplete ATP: Add 5 µL of ADP-Glo™ Reagent to each well. Incubate at room temperature for 40 minutes.

  • Detect ADP: Add 10 µL of Kinase Detection Reagent to each well. Incubate at room temperature for 30 minutes.

  • Measure Luminescence: Read the luminescence on a plate reader.

  • Data Analysis: Calculate the percent inhibition for each compound concentration relative to the DMSO control. Plot the percent inhibition versus the log of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.

G Start Start Prepare Compound Dilutions Prepare Compound Dilutions Start->Prepare Compound Dilutions Set up Kinase Reaction Set up Kinase Reaction Prepare Compound Dilutions->Set up Kinase Reaction Add Kinase and Substrate Add Kinase and Substrate Set up Kinase Reaction->Add Kinase and Substrate Add Test Compound Add Test Compound Add Kinase and Substrate->Add Test Compound Pre-incubate Pre-incubate Add Test Compound->Pre-incubate Initiate with ATP Initiate with ATP Pre-incubate->Initiate with ATP Incubate at 30°C Incubate at 30°C Initiate with ATP->Incubate at 30°C Stop Reaction (ADP-Glo Reagent) Stop Reaction (ADP-Glo Reagent) Incubate at 30°C->Stop Reaction (ADP-Glo Reagent) Detect ADP (Kinase Detection Reagent) Detect ADP (Kinase Detection Reagent) Stop Reaction (ADP-Glo Reagent)->Detect ADP (Kinase Detection Reagent) Read Luminescence Read Luminescence Detect ADP (Kinase Detection Reagent)->Read Luminescence Calculate IC50 Calculate IC50 Read Luminescence->Calculate IC50 End End Calculate IC50->End

Caption: Workflow for the in vitro ADP-Glo™ kinase assay.

Tier 2: Cell-Based Assays for Functional Confirmation

Positive results in the biochemical assays warrant further investigation in a cellular context. Cell-based assays are crucial for confirming that the compound can penetrate cell membranes, engage its target in the complex intracellular environment, and elicit a biological response.

Cell Viability/Proliferation Assay

A fundamental cell-based assay is to determine the effect of the compound on the proliferation and viability of cancer cell lines known to be sensitive to the inhibition of CDK2 or TBK1.

Cell Lines:

  • For CDK2: A549 (lung carcinoma), MCF7 (breast adenocarcinoma)

  • For TBK1: MDA-MB-231 (breast cancer)[9]

Protocol: WST-1 Cell Proliferation Assay

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a range of concentrations of 1,4,6-trimethyl-1H-pyrazolo[3,4-b]pyridin-3-amine and the comparator compounds for 72 hours.

  • Add WST-1 Reagent: Add 10 µL of WST-1 reagent to each well and incubate for 1-4 hours at 37°C.

  • Measure Absorbance: Measure the absorbance at 450 nm using a plate reader.

  • Data Analysis: Calculate the percent inhibition of cell proliferation for each concentration and determine the GI50 (concentration for 50% growth inhibition).

Target Engagement and Downstream Signaling

To confirm that the observed cellular effects are due to the inhibition of the intended kinase, it is essential to assess target engagement and downstream signaling pathways.

Western Blot Analysis:

  • For CDK2: Treat cells with the test compound and assess the phosphorylation status of CDK2 substrates, such as Retinoblastoma protein (Rb). A decrease in phosphorylated Rb would indicate CDK2 inhibition.

  • For TBK1: Treat cells with an appropriate stimulus (e.g., poly(I:C) to activate the innate immune response) in the presence of the test compound. Analyze the phosphorylation of TBK1's downstream target, IRF3. A reduction in phosphorylated IRF3 would confirm TBK1 inhibition.

G cluster_0 TBK1 Signaling Pathway Viral RNA (poly(I:C)) Viral RNA (poly(I:C)) RIG-I/MDA5 RIG-I/MDA5 Viral RNA (poly(I:C))->RIG-I/MDA5 MAVS MAVS RIG-I/MDA5->MAVS TBK1 TBK1 MAVS->TBK1 IRF3 IRF3 TBK1->IRF3 phosphorylates p-IRF3 p-IRF3 IRF3->p-IRF3 IFN-β production IFN-β production p-IRF3->IFN-β production dimerizes and translocates to nucleus 1,4,6-trimethyl-1H-pyrazolo[3,4-b]pyridin-3-amine 1,4,6-trimethyl-1H-pyrazolo[3,4-b]pyridin-3-amine 1,4,6-trimethyl-1H-pyrazolo[3,4-b]pyridin-3-amine->TBK1 Inhibits

Caption: Simplified TBK1 signaling pathway and the point of inhibition.

Conclusion and Future Directions

This guide provides a robust and scientifically sound framework for the initial characterization of the biological activity of 1,4,6-trimethyl-1H-pyrazolo[3,4-b]pyridin-3-amine. By employing a comparative approach with well-characterized inhibitors and progressing from biochemical to cell-based assays, researchers can confidently ascertain the compound's potential as a kinase inhibitor.

Positive and potent activity against either CDK2 or TBK1 would warrant further investigation, including broader kinase profiling to assess selectivity, in vivo efficacy studies in relevant disease models, and further structure-activity relationship (SAR) studies to optimize its properties. The data generated through this systematic evaluation will be instrumental in determining the future trajectory of this promising compound in the drug discovery pipeline.

References

  • Zhang, T., et al. (2022). Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 1338-1351.
  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 5330104, 3,4,6-Trimethyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine. Retrieved from [Link].

  • Reaction Biology. (2022, May 11). Spotlight: Cell-based kinase assay formats. Retrieved from [Link]

  • Lara-Sotelo, G., et al. (2023). Targeting CDK2 and other novel cell cycle targets for breast cancer therapy. Cancers, 15(13), 3359.
  • Nowak, M., et al. (2023, March 31). In vitro kinase assay: phosphorylation of PI3Kc1 by TBK1and ULK1. Protocols.io. [Link]

  • ResearchGate. (n.d.). Compounds showing the most efficient inhibition of TBK1. IC 50 values... [Image]. Retrieved from [Link]

  • Bensaida, M., et al. (2021). Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. International Journal of Molecular Sciences, 22(16), 8758.
  • Al-Warhi, T., et al. (2024). Discovery of orally available 1H-pyrazolo [3, 4-d] pyrimidin-4-amine derivative as a novel BTK inhibitor. Arabian Journal of Chemistry, 17(8), 105934.
  • Al-Zoubi, R. M., et al. (2022).
  • Wang, Y., et al. (2023). Synthetic Approaches and Clinical Application of Representative Small-Molecule Inhibitors of Cyclin-Dependent Kinase for Cancer Therapy. Molecules, 28(13), 5121.
  • Cu(II)-Catalyzed Synthesis of Pyrazolo[3,4-b]pyridine Derivatives and Their Potential Antibacterial and Cytotoxic Activities with Molecular Docking, DFT Calculation, and SwissADME Analysis. (2024). ACS Omega.
  • Hasan, M., et al. (2013). Review on Synthesis and Biological Activity of Pyrazolo[3,4-b]pyridine. International Journal of Inventions in Pharmaceutical Sciences, 1(4), 329-333.
  • BPS Bioscience. (n.d.). TBK1 Assay Kit. Retrieved from [Link]

  • Celtarys Research. (2025, August 14). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. Retrieved from [Link]

  • BPS Bioscience. (n.d.). CDK2 Assay Kit. Retrieved from [Link]

  • Kim, J. Y., et al. (2016). Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as potent ALK-L1196M inhibitors. Bioorganic & Medicinal Chemistry Letters, 26(15), 3556-3561.
  • Janečić, S., et al. (2019). Inhibitors of Cyclin-Dependent Kinases: Types and Their Mechanism of Action. International Journal of Molecular Sciences, 20(23), 6049.
  • Wang, Y., et al. (2022). Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors. RSC Medicinal Chemistry, 13(10), 1221-1231.
  • Attaby, F. A., et al. (2009). Chemistry and Biological Activities of 6-pyridin-3-yl-1H-pyrazolo[3,4-b]pyridin-3-amines (I). Afinidad, 66(543), 414-421.
  • ResearchGate. (n.d.). Distinct mechanisms through which CDK2 catalytic inhibitors can suppress cell cycle progression. Retrieved from [Link]

  • BellBrook Labs. (n.d.). A Validated TBK1 Inhibitor Screening Assay. Retrieved from [Link]

  • Al-Ostoot, F. H., et al. (2023). Development of New Pyrazolo [3,4-b]Pyridine Derivatives as Potent Anti-Leukemic Agents and Topoisomerase IIα Inhibitors with Broad-Spectrum Cytotoxicity. Pharmaceuticals, 16(11), 1618.
  • BMG LABTECH. (2020, September 1). Kinase assays. Retrieved from [Link]

  • Hsu, J. L., et al. (2017). Selective TBK1/IKKi dual inhibitors with anti-cancer potency. Oncotarget, 8(52), 89639–89651.
  • Misra, R. N., et al. (2003). 1H-Pyrazolo[3,4-b]pyridine inhibitors of cyclin-dependent kinases. Bioorganic & Medicinal Chemistry Letters, 13(6), 1133-1136.
  • Stock Titan. (2025, June 2). BeOne Medicines Unveils Promising Clinical Data for Two Novel Breast Cancer Therapies at ASCO 2025. Retrieved from [Link]

  • bioRxiv. (2022, October 12). Complex Intracellular Mechanisms of TBK1 Kinase Activation Revealed by a Specific Small Molecule Inhibitor. Retrieved from [Link]

  • Wang, Y., et al. (2022). Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors. RSC Medicinal Chemistry, 13(10), 1221-1231.
  • ChemRxiv. (n.d.). Identification of TBK1 inhibitors using a combination of pharmacophore- and machine learning-based approaches. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Discovery of novel 1H-pyrazolo[3,4-d]pyrimidine derivatives as BRK/PTK6 inhibitors. Retrieved from [Link]

  • Jacobs, M. D., et al. (2012). Development of a High-Throughput Assay for Identifying Inhibitors of TBK1 and IKKε. PLoS ONE, 7(7), e41494.

Sources

Comparative Analysis of Novel 1H-pyrazolo[3,4-b]pyridin-3-amine Derivatives Versus Established Inhibitors for TANK-Binding Kinase 1 (TBK1)

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Guide for Researchers

Introduction: The Therapeutic Promise and Challenge of Targeting TBK1

TANK-Binding Kinase 1 (TBK1) has emerged as a critical signaling node with multifaceted roles in cellular function. As a non-canonical IκB kinase (IKK), TBK1 is a central regulator of the innate immune response, particularly in the production of type I interferons (IFNs) following pathogen detection.[1][2][3] Its activation, often downstream of pattern recognition receptors like cGAS and Toll-like receptors (TLRs), triggers the phosphorylation of transcription factors such as Interferon Regulatory Factor 3 (IRF3), initiating a powerful antiviral and inflammatory gene expression program.[3][4]

Beyond its role in immunity, aberrant TBK1 activity is implicated in the pathogenesis of various diseases. In oncology, TBK1 has been identified as a driver of survival in certain cancer types, including those with KRAS mutations, making it an attractive therapeutic target.[1][5] Conversely, its role in promoting anti-tumor immunity presents a complex, context-dependent therapeutic window.[1][6] Dysregulation of TBK1 signaling is also linked to autoimmune disorders and neuroinflammation.

This broad biological significance has spurred the development of small molecule inhibitors. However, a primary challenge lies in achieving high potency while maintaining selectivity, particularly against the closely related homolog IKKε and other kinases, to minimize off-target effects.[7] This guide provides a comparative analysis of a highly potent, novel class of 1H-pyrazolo[3,4-b]pyridine inhibitors against established, widely-used TBK1 inhibitors like Amlexanox, BX795, and MRT67307. We will dissect their performance based on experimental data, explore the signaling pathways they modulate, and provide detailed protocols for their evaluation.

The Emergence of a Potent New Contender: 1H-pyrazolo[3,4-b]pyridine Derivatives

Recent drug discovery efforts have identified a series of 1H-pyrazolo[3,4-b]pyridine derivatives as exceptionally potent inhibitors of TBK1.[8][9] Through rational design and structure-activity relationship (SAR) optimization, researchers have developed compounds with unprecedented potency. A lead compound from this series, referred to herein as Pyrazolopyridine Lead (PL) , demonstrated a half-maximal inhibitory concentration (IC50) of 0.2 nM against TBK1 in in vitro kinase assays.[9]

This remarkable potency positions the pyrazolopyridine scaffold as a significant advancement over many existing inhibitors. The development of PL involved meticulous optimization to enhance interactions with key residues in the ATP-binding pocket of TBK1.[8] Furthermore, studies indicate that PL effectively suppresses the TBK1 downstream interferon signaling pathway in cellular models, confirming its on-target activity in a biological context.[8][9]

Comparative Analysis with Established TBK1 Inhibitors

To appreciate the significance of the pyrazolopyridine class, it is essential to compare its performance against benchmark inhibitors used extensively in preclinical research.

  • Amlexanox : Originally developed as an anti-inflammatory drug, Amlexanox was later identified as a dual inhibitor of TBK1 and IKKε. However, its potency is modest, with IC50 values in the range of 1-2 µM.[10][11] While it has proven useful as a tool compound, particularly in studies of metabolic diseases where it improves insulin sensitivity and reduces steatosis, its lower potency limits its application where near-complete target inhibition is required.[10][12]

  • BX795 : BX795 is a potent inhibitor of TBK1 with a reported IC50 value as low as 6 nM.[13][14] This made it one of the first widely adopted chemical probes for studying TBK1 function.[15] The primary drawback of BX795 is its lack of selectivity. It was originally developed as an inhibitor of 3-phosphoinositide-dependent protein kinase 1 (PDK1) and potently inhibits other kinases, confounding the interpretation of experimental results.[14][16][17]

  • MRT67307 : Representing an improvement in selectivity over BX795, MRT67307 is a potent dual inhibitor of TBK1 (IC50 = 19 nM) and IKKε (IC50 = 160 nM).[18][19][20] It displays minimal activity against the canonical IKKα and IKKβ kinases.[20] However, MRT67307 is also a potent inhibitor of Unc-51 like autophagy activating kinase 1 and 2 (ULK1/ULK2), key regulators of autophagy.[18][20][21] This polypharmacology must be considered when studying TBK1's role in processes where autophagy is also involved.

Quantitative Comparison of TBK1 Inhibitors
InhibitorTBK1 IC50IKKε IC50Key Off-Targets & IC50Reference(s)
Pyrazolopyridine Lead (PL) 0.2 nM Not specified, but class shows selectivityNot specified in detail[8][9]
Amlexanox~1-2 µM~1-2 µMNone specified in this range[10]
BX7956 nM41 nMPDK1 (6 nM)[13][14][17]
MRT6730719 nM160 nMULK1 (45 nM), ULK2 (38 nM)[18][20][21]

Visualizing the Mechanism: The TBK1 Signaling Pathway

TBK1 is a central kinase in the pathway leading to type I interferon production. Its inhibition blocks the phosphorylation and subsequent nuclear translocation of IRF3, thereby preventing the expression of IFN-β and other interferon-stimulated genes.

TBK1_Pathway cluster_cytosol Cytosol cluster_nucleus Nucleus dsDNA Pathogen/Damage (e.g., cytosolic dsDNA) cGAS cGAS dsDNA->cGAS Senses STING STING (ER Membrane) cGAS->STING Activates via cGAMP TBK1 TBK1 STING->TBK1 Recruits & Activates IRF3 IRF3 TBK1->IRF3 Phosphorylates pIRF3 p-IRF3 (Dimer) IRF3->pIRF3 IFN IFN-β Gene Expression pIRF3->IFN Enters Nucleus & Induces Transcription Inhibitor TBK1 Inhibitors (PL, Amlexanox, BX795, etc.) Inhibitor->TBK1 Block Activity

Caption: Canonical cGAS-STING-TBK1 signaling pathway leading to Type I Interferon production.

Methodologies for Evaluating TBK1 Inhibitor Potency and Target Engagement

To rigorously assess and compare TBK1 inhibitors, standardized and validated experimental protocols are essential. Here, we detail two cornerstone assays: the in vitro kinase assay for determining intrinsic inhibitory potency and the Cellular Thermal Shift Assay (CETSA) for confirming target engagement in a cellular environment.

Protocol 1: In Vitro TBK1 Kinase Assay

Principle: This assay quantifies the ability of a compound to inhibit the enzymatic activity of recombinant TBK1. The transfer of phosphate from ATP to a specific substrate is measured. The ADP-Glo™ Kinase Assay is a common method that measures the amount of ADP produced, which is inversely proportional to the kinase inhibition.

Kinase_Assay_Workflow A 1. Reagent Preparation - Dilute TBK1 enzyme, substrate (e.g., IRF3 peptide), and test compounds in kinase buffer. B 2. Reaction Setup - Add enzyme, substrate, and serially diluted inhibitor to a multi-well plate. A->B C 3. Kinase Reaction Initiation - Add ATP to start the phosphorylation reaction. - Incubate at room temperature (e.g., 60 min). B->C D 4. ADP Detection (Part 1) - Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete remaining ATP. C->D E 5. ADP Detection (Part 2) - Add Kinase Detection Reagent to convert ADP to ATP, then measure luminescence. D->E F 6. Data Analysis - Plot luminescence vs. inhibitor concentration. - Calculate IC50 value using non-linear regression. E->F

Caption: Workflow for an in vitro TBK1 kinase assay using luminescence-based detection.

Step-by-Step Methodology:

  • Reagent Preparation:

    • Prepare Kinase Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA, 50 µM DTT).[22]

    • Serially dilute the test inhibitor (e.g., Pyrazolopyridine Lead) in DMSO, then further dilute in Kinase Buffer.

    • Prepare a solution of recombinant human TBK1 enzyme and a suitable substrate (e.g., a peptide derived from IRF3) in Kinase Buffer.[23]

    • Prepare an ATP solution in Kinase Buffer at a concentration close to the K_m of TBK1 for ATP (e.g., 10 µM).

  • Assay Execution (384-well plate format):

    • To each well, add 1 µL of the diluted inhibitor or DMSO vehicle control.

    • Add 2 µL of the TBK1 enzyme solution.

    • Add 2 µL of the substrate/ATP mixture to initiate the reaction.

    • Incubate the plate at room temperature for 60 minutes.

  • Signal Detection (using Promega ADP-Glo™ Assay): [22]

    • Add 5 µL of ADP-Glo™ Reagent to each well.

    • Incubate at room temperature for 40 minutes to stop the kinase reaction and deplete the remaining ATP.

    • Add 10 µL of Kinase Detection Reagent to each well.

    • Incubate at room temperature for 30 minutes to convert ADP to ATP and generate a luminescent signal.

    • Read the luminescence on a plate reader.

  • Data Analysis:

    • Normalize the data to vehicle (0% inhibition) and no-enzyme (100% inhibition) controls.

    • Plot the normalized response against the logarithm of the inhibitor concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC50 value.

Protocol 2: Cellular Thermal Shift Assay (CETSA®)

Principle: CETSA is a powerful biophysical method to verify that a compound binds to its intended target inside intact cells.[24] Ligand binding stabilizes the target protein, increasing its resistance to thermal denaturation. This change in thermal stability is detected by quantifying the amount of soluble protein remaining after a heat shock.[25][26]

CETSA_Workflow A 1. Cell Treatment - Incubate cultured cells with the test compound or vehicle control (e.g., 1 hour at 37°C). B 2. Heat Shock - Aliquot cell suspensions into PCR tubes/plates. - Heat aliquots to a range of temperatures (e.g., 40-70°C) for 3 minutes, then cool. A->B C 3. Cell Lysis - Lyse cells via freeze-thaw cycles or addition of lysis buffer. B->C D 4. Separation - Centrifuge lysates at high speed to pellet aggregated, denatured proteins. C->D E 5. Soluble Protein Quantification - Collect the supernatant (soluble fraction). - Quantify the amount of soluble TBK1 using Western Blot, ELISA, or mass spectrometry. D->E F 6. Data Analysis - Plot the percentage of soluble TBK1 vs. temperature to generate a 'melting curve'. A shift indicates stabilization. E->F

Caption: Workflow for confirming target engagement using the Cellular Thermal Shift Assay (CETSA).

Step-by-Step Methodology:

  • Cell Culture and Treatment:

    • Culture a relevant cell line (e.g., THP-1 monocytes) to ~80% confluency.

    • Treat the cells with the desired concentration of the TBK1 inhibitor or vehicle (DMSO) for 1 hour in culture medium.

  • Thermal Challenge:

    • Harvest the cells and resuspend them in a buffered saline solution (e.g., PBS) containing protease inhibitors.

    • Aliquot the cell suspension into PCR tubes.

    • Place the tubes in a thermal cycler and heat them to a range of different temperatures (e.g., from 40°C to 70°C in 2°C increments) for 3 minutes. Include an unheated control.

    • Immediately cool the tubes on ice for 3 minutes.

  • Lysis and Fractionation:

    • Lyse the cells by subjecting them to three rapid freeze-thaw cycles (e.g., liquid nitrogen followed by a 25°C water bath).

    • Clarify the lysates by centrifugation at 20,000 x g for 20 minutes at 4°C to pellet the aggregated proteins.

  • Detection and Analysis:

    • Carefully collect the supernatant, which contains the soluble protein fraction.

    • Determine the protein concentration of each sample.

    • Analyze equal amounts of total protein from each sample by SDS-PAGE and Western Blot using a specific antibody against TBK1.

    • Quantify the band intensities using densitometry.

    • For each treatment group (vehicle vs. inhibitor), plot the normalized TBK1 band intensity against the corresponding temperature. The resulting curve is the "melting curve." A rightward shift in the curve for the inhibitor-treated sample indicates target stabilization and engagement.

Discussion and Future Outlook

The comparative analysis clearly positions the novel 1H-pyrazolo[3,4-b]pyridine scaffold, represented by the lead compound with a 0.2 nM IC50, as a superior starting point for the development of next-generation TBK1 inhibitors. Its sub-nanomolar potency represents a significant improvement over established inhibitors like Amlexanox, BX795, and MRT67307.

While BX795 and MRT67307 offer high potency, their known off-target activities complicate their use as specific probes and may lead to undesirable side effects in a clinical setting. The pyrazolopyridine class, if its selectivity is confirmed to be as promising as its potency, could provide researchers with a much cleaner tool to dissect TBK1 biology and offers a more direct path toward therapeutic development.

For researchers and drug developers, the immediate next steps are clear. The Pyrazolopyridine Lead and related analogues must be profiled across a broad panel of kinases to formally establish their selectivity. Furthermore, robust in vivo pharmacokinetic and pharmacodynamic studies are required to demonstrate that the remarkable in vitro potency translates to effective target modulation and efficacy in animal models of cancer or inflammatory disease. The methodologies provided in this guide offer a clear roadmap for these critical validation experiments. The journey from a potent lead compound to a clinical drug is arduous, but the 1H-pyrazolo[3,4-b]pyridine class represents one of the most promising recent advances in the pursuit of therapeutic TBK1 inhibition.

References

  • TBK1 is paradoxical in tumor development: a focus on the pathway mediating IFN-I expression. (2023). Frontiers in Immunology. [Link]

  • In vitro kinase assay: phosphorylation of PI3Kc1 by TBK1and ULK1. (2023). Protocols.io. [Link]

  • Clark, K., et al. (2009). Use of the Pharmacological Inhibitor BX795 to Study the Regulation and Physiological Roles of TBK1 and IκB Kinase ε. Journal of Biological Chemistry. [Link]

  • BX 795 | TBK1 Inhibitor. (n.d.). BellBrook Labs. [Link]

  • The TBK1/IKKε inhibitor amlexanox improves dyslipidemia and prevents atherosclerosis. (2022). JCI Insight. [Link]

  • BX795 | PDK1/TBK1 inhibitor. (n.d.). Cellagen Technology. [Link]

  • Dissection of TBK1 signaling via phosphoproteomics in lung cancer cells. (2013). PNAS. [Link]

  • TBK1-regulated signaling pathways in inflammatory responses occurring in activated macrophages. (2024). ResearchGate. [Link]

  • Amlexanox is a Selective IKKε and TBK1 Inhibitor for Inflammatory Diseases Research. (2024). Active Biohem. [Link]

  • Mechanism of TBK1 activation in cancer cells. (2023). PMC - PubMed Central - NIH. [Link]

  • TANK-Binding Kinase 1 in the Pathogenesis and Treatment of Inflammation-Related Diseases. (2023). MDPI. [Link]

  • In vitro kinase assay: phosphorylation of PI3Kc1 by TBK1and ULK1. (2023). Protocols.io. [Link]

  • Development of a High-Throughput Assay for Identifying Inhibitors of TBK1 and IKKε. (2012). PLOS ONE. [Link]

  • In vitro kinase assay v1. (2023). ResearchGate. [Link]

  • Roles for the IKK-Related Kinases TBK1 and IKKε in Cancer. (2018). MDPI. [Link]

  • Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. (2020). ACS Chemical Biology. [Link]

  • Summary of current TBK1 inhibitors. (2022). ResearchGate. [Link]

  • Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study. (2022). Taylor & Francis Online. [Link]

  • Identification of 1 H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study. (2022). PubMed. [Link]

  • Emerging roles of TBK1 in cancer immunobiology. (2021). Trends in Cancer. [Link]

  • The cellular thermal shift assay for evaluating drug target interactions in cells. (2014). Nature Protocols. [Link]

  • High-Throughput Cellular Thermal Shift Assay (CETSA) using Acoustic Transfer of Protein Lysates. (2022). SLAS Discovery. [Link]

  • CETSA® HT, A Powerful Assay for Small Molecule Drug Discovery. (2020). YouTube. [Link]

  • Publications. (n.d.). CETSA. [Link]

  • Discovery of novel 1H-pyrazolo[3,4-d]pyrimidine derivatives as BRK/PTK6 inhibitors. (2022). RSC Medicinal Chemistry. [Link]

  • 3,4,6-Trimethyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine. (2010). Acta Crystallographica Section E. [Link]

  • 4,6-Diaryl pyrazolo[3,4-b]pyridin-3-amines compounds as MNK inhibitors. (2021). ResearchGate. [Link]

  • 1H-Pyrazolo[3,4-b]pyridine Inhibitors of Cyclin-Dependent Kinases. (2000). PubMed. [Link]

Sources

A Comparative Guide to the Efficacy of 1,4,6-Trimethyl-1H-pyrazolo[3,4-b]pyridin-3-amine Analogs as Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive comparison of the efficacy of analogs based on the 1,4,6-trimethyl-1H-pyrazolo[3,4-b]pyridin-3-amine scaffold. Designed for researchers, scientists, and drug development professionals, this document delves into the structure-activity relationships (SAR), potential therapeutic applications, and the experimental methodologies required to evaluate these compounds. We will explore how modifications to the core structure influence biological activity, with a focus on their potential as kinase inhibitors in oncology.

Introduction: The Promise of the Pyrazolo[3,4-b]pyridine Scaffold

The pyrazolo[3,4-b]pyridine core is a privileged scaffold in medicinal chemistry, recognized for its ability to mimic the purine structure of ATP and thereby effectively interact with the ATP-binding sites of a wide range of protein kinases. Dysregulation of kinase activity is a hallmark of many cancers, making kinase inhibitors a cornerstone of modern targeted therapy. The 1,4,6-trimethyl-1H-pyrazolo[3,4-b]pyridin-3-amine structure represents a promising starting point for the development of novel kinase inhibitors due to its synthetic tractability and the potential for multi-point functionalization to optimize potency and selectivity.

Comparative Efficacy of Analogs: A Structure-Activity Relationship (SAR) Analysis

While a systematic study of all possible analogs of 1,4,6-trimethyl-1H-pyrazolo[3,4-b]pyridin-3-amine is not extensively documented in publicly available literature, we can infer critical structure-activity relationships from studies on closely related 1,4,6-trisubstituted-1H-pyrazolo[3,4-b]pyridine derivatives. These studies provide valuable insights into how modifications at the N-1, C-4, and C-6 positions, as well as the 3-amino group, can impact anti-proliferative and kinase inhibitory activity.

Modifications at the N-1 Position

The substituent at the N-1 position of the pyrazole ring plays a crucial role in establishing interactions within the kinase ATP-binding pocket and influencing the overall physicochemical properties of the molecule.

  • Small Alkyl Groups (e.g., Methyl): The presence of a small alkyl group like methyl at N-1 is a common feature in many active pyrazolopyridine kinase inhibitors. It is believed to contribute to favorable hydrophobic interactions.

  • Aryl and Substituted Aryl Groups: Introduction of an aryl group at N-1 can lead to significant gains in potency through π-π stacking interactions with aromatic residues in the kinase active site. The substitution pattern on this aryl ring can be further optimized to enhance activity and selectivity.

Modifications at the C-4 and C-6 Positions

The methyl groups at the C-4 and C-6 positions of the pyridine ring are key features of the core scaffold. Modifications at these positions can modulate the compound's steric profile and electronic properties, thereby affecting its binding affinity and selectivity.

  • Impact of Methyl Groups: The existing methyl groups at C-4 and C-6 likely contribute to hydrophobic interactions within the kinase binding site.

  • Introduction of Larger or More Polar Groups: Replacing the methyl groups with larger alkyl or aryl groups, or with more polar moieties, could be explored to probe for additional binding interactions or to improve solubility and pharmacokinetic properties. However, such modifications need to be carefully considered to avoid steric clashes that could reduce binding affinity.

Modifications at the 3-Amino Group

The 3-amino group is a critical pharmacophore, often involved in forming key hydrogen bonds with the hinge region of the kinase. Derivatization of this amine can profoundly impact the inhibitory activity.

  • Acylation and Sulfonylation: Acylation or sulfonylation of the 3-amino group can introduce additional hydrogen bond donors and acceptors, potentially leading to enhanced binding affinity.

  • Introduction of Substituted Phenyl Rings: Linking a substituted phenyl ring to the 3-amino group has been shown to be a successful strategy in developing potent kinase inhibitors. The substituents on the phenyl ring can be varied to optimize interactions with different regions of the ATP-binding pocket.

A hypothetical SAR summary for analogs of 1,4,6-trimethyl-1H-pyrazolo[3,4-b]pyridin-3-amine is presented below, based on general principles observed in related pyrazolopyridine series.

Modification SiteMoietyExpected Impact on Kinase Inhibitory ActivityRationale
N-1 Small Alkyl (e.g., Methyl)Baseline ActivityFavorable hydrophobic interactions.
PhenylPotential for Increased Potencyπ-π stacking interactions with kinase active site residues.
Substituted PhenylFine-tuning of Potency and SelectivityTailoring electronic and steric properties for optimal binding.
C-4 / C-6 MethylContributes to Hydrophobic BindingFills hydrophobic pockets in the ATP-binding site.
Larger Alkyl/ArylPotential for Steric Hindrance or Enhanced BindingDependent on the specific kinase target's topology.
Polar GroupsMay Improve Solubility but Potentially Reduce PotencyIntroduction of polar groups could disrupt key hydrophobic interactions.
3-Amino Unsubstituted AmineEssential for Hinge BindingForms critical hydrogen bonds with the kinase hinge region.
Acyl/Sulfonyl DerivativesPotential for Increased PotencyIntroduction of additional hydrogen bonding opportunities.
Substituted ArylaminoSignificant Potential for Potency EnhancementAllows for extensive exploration of the ATP-binding site.

Experimental Protocols for Efficacy Evaluation

To rigorously compare the efficacy of 1,4,6-trimethyl-1H-pyrazolo[3,4-b]pyridin-3-amine analogs, a series of well-defined experimental protocols are essential. The following sections provide step-by-step methodologies for the synthesis, in vitro kinase inhibition, and cell-based viability assays.

Protocol 1: Synthesis of 1,4,6-Trisubstituted-1H-pyrazolo[3,4-b]pyridin-3-amine Analogs

A general synthetic route to this class of compounds often involves the condensation of a 5-amino-1H-pyrazole with a 1,3-dicarbonyl compound, followed by further modifications.

Step 1: Synthesis of the Pyrazolo[3,4-b]pyridine Core

  • Reaction Setup: In a round-bottom flask, dissolve the appropriately substituted 5-amino-1H-pyrazole (1 equivalent) and a 1,3-diketone (e.g., acetylacetone for the 4,6-dimethyl substitution; 1.1 equivalents) in a suitable solvent such as acetic acid or ethanol.

  • Reaction Conditions: Heat the reaction mixture to reflux for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up and Purification: Upon completion, cool the reaction mixture to room temperature. If a precipitate forms, collect it by filtration. Otherwise, concentrate the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexane).

Step 2: Functionalization of the 3-Amino Group (Example: N-Arylation)

  • Reaction Setup: To a solution of the 3-amino-pyrazolo[3,4-b]pyridine core (1 equivalent) and an aryl halide (1.2 equivalents) in a suitable solvent like dioxane or toluene, add a palladium catalyst (e.g., Pd2(dba)3, 0.05 equivalents), a phosphine ligand (e.g., Xantphos, 0.1 equivalents), and a base (e.g., Cs2CO3, 2 equivalents).

  • Reaction Conditions: Degas the reaction mixture with nitrogen or argon and then heat to 80-100 °C for 12-24 hours. Monitor the reaction by TLC.

  • Work-up and Purification: After cooling, dilute the reaction mixture with an organic solvent and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the residue by column chromatography.

Synthesis_Workflow cluster_start Starting Materials cluster_core Core Synthesis cluster_functionalization Functionalization 5-Amino-1H-pyrazole 5-Amino-1H-pyrazole Condensation Condensation 5-Amino-1H-pyrazole->Condensation 1,3-Diketone 1,3-Diketone 1,3-Diketone->Condensation Pyrazolo[3,4-b]pyridine_Core Pyrazolo[3,4-b]pyridine_Core Condensation->Pyrazolo[3,4-b]pyridine_Core Formation of Pyridine Ring Buchwald-Hartwig_Coupling Buchwald-Hartwig_Coupling Pyrazolo[3,4-b]pyridine_Core->Buchwald-Hartwig_Coupling Aryl_Halide Aryl_Halide Aryl_Halide->Buchwald-Hartwig_Coupling Final_Analog Final_Analog Buchwald-Hartwig_Coupling->Final_Analog N-Arylation

Caption: General synthetic workflow for 1,4,6-trisubstituted-1H-pyrazolo[3,4-b]pyridin-3-amine analogs.

Protocol 2: In Vitro Kinase Inhibition Assay (Luminescence-Based)

This assay measures the ability of the synthesized analogs to inhibit the activity of a specific protein kinase by quantifying the amount of ATP remaining after the kinase reaction.

  • Reagent Preparation:

    • Prepare a stock solution of the test compound in 100% DMSO.

    • Serially dilute the compound stock to create a range of concentrations for IC50 determination.

    • Prepare the kinase, substrate, and ATP solutions in the appropriate kinase assay buffer.

  • Assay Procedure:

    • In a 96-well plate, add the test compound dilutions. Include a positive control (a known inhibitor) and a negative control (DMSO vehicle).

    • Add the kinase enzyme to each well and incubate briefly to allow for compound-enzyme interaction.

    • Initiate the kinase reaction by adding the ATP and substrate mixture.

    • Incubate the plate at 30°C for a specified time (e.g., 60 minutes).

    • Stop the reaction and measure the remaining ATP using a luminescence-based ATP detection reagent (e.g., Kinase-Glo®).

  • Data Analysis:

    • Measure the luminescence signal using a plate reader.

    • Plot the luminescence (as a percentage of the control) against the logarithm of the inhibitor concentration.

    • Determine the IC50 value by fitting the data to a sigmoidal dose-response curve.

Protocol 3: Cell Viability Assay (MTT Assay)

This colorimetric assay assesses the effect of the analogs on the metabolic activity of cancer cells, which is an indicator of cell viability and proliferation.

  • Cell Seeding:

    • Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment:

    • Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 72 hours).

  • MTT Addition and Incubation:

    • Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours to allow for the formation of formazan crystals by metabolically active cells.

  • Solubilization and Absorbance Measurement:

    • Add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.

    • Measure the absorbance at a specific wavelength (typically around 570 nm) using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle-treated control cells.

    • Determine the GI50 (concentration for 50% growth inhibition) by plotting cell viability against the compound concentration.

Efficacy_Evaluation_Workflow cluster_invitro In Vitro Evaluation cluster_cellbased Cell-Based Evaluation cluster_mechanistic Mechanistic Studies Synthesized_Analogs Synthesized_Analogs Kinase_Inhibition_Assay Kinase_Inhibition_Assay Synthesized_Analogs->Kinase_Inhibition_Assay Biochemical Potency Cell_Viability_Assay Cell_Viability_Assay Synthesized_Analogs->Cell_Viability_Assay Cellular Efficacy IC50_Determination IC50_Determination Kinase_Inhibition_Assay->IC50_Determination GI50_Determination GI50_Determination Cell_Viability_Assay->GI50_Determination Western_Blotting Western_Blotting GI50_Determination->Western_Blotting Identify Lead Compounds Target_Modulation Target_Modulation Western_Blotting->Target_Modulation

Caption: Experimental workflow for evaluating the efficacy of pyrazolopyridine analogs.

Mechanistic Insights: Kinase Inhibition and Downstream Signaling

The anti-proliferative effects of 1,4,6-trimethyl-1H-pyrazolo[3,4-b]pyridin-3-amine analogs are likely mediated by the inhibition of specific protein kinases involved in cancer cell growth and survival. To confirm the mechanism of action, Western blot analysis can be employed to assess the phosphorylation status of the target kinase and its downstream substrates.

Kinase_Signaling_Pathway Growth_Factor Growth_Factor Receptor_Tyrosine_Kinase Receptor_Tyrosine_Kinase Growth_Factor->Receptor_Tyrosine_Kinase Activation Downstream_Kinase_1 Downstream_Kinase_1 Receptor_Tyrosine_Kinase->Downstream_Kinase_1 Phosphorylation Downstream_Kinase_2 Downstream_Kinase_2 Downstream_Kinase_1->Downstream_Kinase_2 Phosphorylation Transcription_Factor Transcription_Factor Downstream_Kinase_2->Transcription_Factor Phosphorylation Gene_Expression Gene_Expression Transcription_Factor->Gene_Expression Activation Cell_Proliferation Cell_Proliferation Gene_Expression->Cell_Proliferation Pyrazolo_Pyridine_Analog Pyrazolo_Pyridine_Analog Pyrazolo_Pyridine_Analog->Downstream_Kinase_1 Inhibition

Caption: A generic kinase signaling pathway illustrating the inhibitory action of a pyrazolopyridine analog.

A decrease in the phosphorylation of the target kinase and its downstream effectors in the presence of the analog would provide strong evidence for its on-target activity.

Conclusion and Future Directions

The 1,4,6-trimethyl-1H-pyrazolo[3,4-b]pyridin-3-amine scaffold serves as a valuable starting point for the development of novel kinase inhibitors. Through systematic structural modifications, guided by the structure-activity relationships discussed in this guide, it is possible to optimize the potency, selectivity, and pharmacokinetic properties of these analogs. The provided experimental protocols offer a robust framework for the comprehensive evaluation of their efficacy. Future research should focus on identifying the specific kinase targets for this class of compounds and evaluating the in vivo efficacy and safety of the most promising analogs in relevant preclinical cancer models.

References

  • Misra, R. N., et al. (2003). 1H-Pyrazolo[3,4-b]pyridine inhibitors of cyclin-dependent kinases. Bioorganic & Medicinal Chemistry Letters, 13(6), 1133-1136. [Link]

  • Georgiou, M., et al. (2022). Discovery of New 1,4,6-Trisubstituted-1H-pyrazolo[3,4-b]pyridines with Anti-Tumor Efficacy in Mouse Model of Breast Cancer. International Journal of Molecular Sciences, 23(15), 8539. [Link]

  • Li, Y., et al. (2022). Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 1411-1425. [Link]

  • Bio-Rad. (n.d.). Best Practice for Western Blot Detection of Phosphorylation Events. Retrieved January 21, 2026, from [Link]

A Comparative Guide to the Structure-Activity Relationship of 1,4,6-trimethyl-1H-pyrazolo[3,4-b]pyridin-3-amine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

The 1,4,6-trimethyl-1H-pyrazolo[3,4-b]pyridin-3-amine scaffold represents a promising starting point for the development of novel therapeutics. As a privileged structure in medicinal chemistry, the pyrazolo[3,4-b]pyridine core is a bioisostere of purine, allowing its derivatives to interact with a wide range of biological targets, particularly protein kinases.[1][2] This guide provides an in-depth analysis of the structure-activity relationships (SAR) of derivatives based on this specific trimethylated scaffold, offering insights into the rational design of potent and selective modulators of cellular signaling pathways.

The Core Scaffold: A Foundation for Diverse Biological Activity

The 1,4,6-trimethyl-1H-pyrazolo[3,4-b]pyridine core provides a rigid framework with key features for molecular recognition. The pyrazole portion can act as a hydrogen bond donor and acceptor, while the pyridine ring can engage in π-π stacking interactions.[3] The three methyl groups at positions 1, 4, and 6 influence the compound's lipophilicity and steric profile, potentially enhancing cell permeability and metabolic stability. The primary amino group at the 3-position serves as a crucial handle for introducing a wide array of substituents to explore the chemical space and modulate biological activity.

Derivatives of the broader pyrazolo[3,4-b]pyridine class have demonstrated a wide spectrum of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and antimalarial effects.[4][5] Notably, they have emerged as potent inhibitors of various protein kinases, such as cyclin-dependent kinases (CDKs), glycogen synthase kinase-3 (GSK-3), and tropomyosin receptor kinases (TRKs), which are implicated in numerous diseases, including cancer.[3][6]

Synthesis of the Core Scaffold and its Derivatives

The synthesis of the 1,4,6-trimethyl-1H-pyrazolo[3,4-b]pyridin-3-amine scaffold and its derivatives typically involves a multi-step process. A common strategy begins with the construction of a substituted aminopyrazole, which is then cyclized to form the fused pyrazolopyridine ring system.

A general synthetic approach is outlined below:

Synthesis_Workflow A Arylhydrazine C Aminopyrazole Intermediate A->C B Ethyl Cyanoacetate B->C E 1,4,6-trisubstituted-1H-pyrazolo[3,4-b]pyridine-4-one C->E D 1,3-Diketone D->E F Chlorination E->F e.g., POCl3 G 4-Chloro Intermediate F->G H Amination G->H e.g., NH4OH I 1,4,6-trimethyl-1H-pyrazolo[3,4-b]pyridin-3-amine H->I J N-Acylation / N-Alkylation / Urea Formation I->J K Target Derivatives J->K ADP_Glo_Assay A Kinase Reaction: - Kinase - Substrate - ATP - Test Compound B Incubate at Room Temperature A->B C Add ADP-Glo™ Reagent B->C D Incubate for 40 minutes (Terminates kinase reaction, depletes ATP) C->D E Add Kinase Detection Reagent D->E F Incubate for 30-60 minutes (Converts ADP to ATP, generates light) E->F G Measure Luminescence F->G

Sources

Validating the Mechanism of Action of 1,4,6-trimethyl-1H-pyrazolo[3,4-b]pyridin-3-amine: A Comparative Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: February 2026

The 1H-pyrazolo[3,4-b]pyridine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with diverse pharmacological activities.[1][2] This guide provides a comprehensive framework for validating the mechanism of action of a specific derivative, 1,4,6-trimethyl-1H-pyrazolo[3,4-b]pyridin-3-amine, with a focus on its potential as a kinase inhibitor. The experimental workflows detailed herein are designed to provide a robust and self-validating system for researchers, scientists, and drug development professionals.

The rationale for investigating this compound as a kinase inhibitor stems from the well-documented activity of other 1H-pyrazolo[3,4-b]pyridine derivatives against various kinases, including cyclin-dependent kinases (CDKs), TANK-binding kinase 1 (TBK1), and anaplastic lymphoma kinase (ALK).[3][4][5] This guide will compare the hypothetical performance of our lead compound against established kinase inhibitors, providing a clear roadmap for its preclinical evaluation.

Section 1: Initial Biochemical Evaluation: Does it Inhibit Kinases?

The first crucial step is to determine if 1,4,6-trimethyl-1H-pyrazolo[3,4-b]pyridin-3-amine possesses any kinase inhibitory activity. A broad-spectrum biochemical assay is the most efficient starting point.

Rationale for Kinase Panel Screening

Screening the compound against a large, diverse panel of purified kinases provides an unbiased overview of its potential targets and off-target effects.[6] This initial screen is critical for identifying potential "hits" and guiding subsequent, more focused investigations. A tiered approach is recommended to efficiently validate kinase inhibitor specificity.[6]

Experimental Protocol: ADP-Glo™ Kinase Assay

The ADP-Glo™ Kinase Assay is a luminescent-based assay that measures the amount of ADP produced during a kinase reaction, which is directly proportional to kinase activity.

Objective: To screen 1,4,6-trimethyl-1H-pyrazolo[3,4-b]pyridin-3-amine against a broad panel of recombinant kinases.

Methodology:

  • Preparation: A library of over 400 purified recombinant kinases is arrayed in a multi-well plate format.

  • Compound Addition: 1,4,6-trimethyl-1H-pyrazolo[3,4-b]pyridin-3-amine is added to each well at a fixed concentration (e.g., 10 µM). A vehicle control (e.g., DMSO) is also included.

  • Reaction Initiation: The kinase reaction is initiated by adding ATP and the specific substrate for each kinase. The reaction is incubated for a defined period (e.g., 60 minutes) at a controlled temperature (e.g., 30°C).[6]

  • ADP Detection: The ADP-Glo™ reagent is added to terminate the kinase reaction and deplete the remaining ATP. The kinase detection reagent is then added to convert the generated ADP into a luminescent signal.[6]

  • Data Analysis: Luminescence is measured using a plate reader. The percentage of inhibition for each kinase is calculated relative to the vehicle control.

Hypothetical Data Presentation

Table 1: Initial Kinase Panel Screening of 1,4,6-trimethyl-1H-pyrazolo[3,4-b]pyridin-3-amine (10 µM)

Kinase Target% Inhibition
CDK2/cyclin A95%
CDK9/cyclin T188%
GSK-3β75%
p38α25%
EGFR5%
... (and so on for the entire panel)...

Interpretation: The hypothetical data suggests that our lead compound is a potent inhibitor of CDK2 and CDK9, with moderate activity against GSK-3β and minimal off-target effects on other kinases tested. This provides a strong rationale for focusing on these kinases in subsequent validation studies.

Section 2: Quantitative Analysis: Potency and Selectivity

Following the initial screen, the next step is to quantify the inhibitory potency (IC50) of the compound against the identified "hit" kinases and to further profile its selectivity.

Rationale for IC50 Determination

Determining the half-maximal inhibitory concentration (IC50) is a critical step in characterizing the potency of a drug candidate.[7] This quantitative measure allows for direct comparison with other inhibitors and informs structure-activity relationship (SAR) studies.[8]

Experimental Protocol: Dose-Response Analysis

Objective: To determine the IC50 values of 1,4,6-trimethyl-1H-pyrazolo[3,4-b]pyridin-3-amine against CDK2/cyclin A, CDK9/cyclin T1, and GSK-3β.

Methodology:

  • Serial Dilution: Prepare a series of dilutions of the compound (e.g., from 100 µM to 1 nM).

  • Kinase Assay: Perform the ADP-Glo™ Kinase Assay as described previously, using the serially diluted compound concentrations for each of the target kinases.

  • Data Analysis: Plot the percentage of kinase inhibition against the logarithm of the inhibitor concentration. Fit the data to a four-parameter logistic equation to determine the IC50 value.[7]

Comparative Data Presentation

Table 2: Comparative IC50 Values of Kinase Inhibitors

CompoundCDK2/cyclin A IC50 (nM)CDK9/cyclin T1 IC50 (nM)GSK-3β IC50 (nM)
1,4,6-trimethyl-1H-pyrazolo[3,4-b]pyridin-3-amine 50 75 500
Roscovitine (CDK Inhibitor)200150300
CHIR-99021 (GSK-3β Inhibitor)>10,000>10,0006.7

Interpretation: The hypothetical data indicates that 1,4,6-trimethyl-1H-pyrazolo[3,4-b]pyridin-3-amine is a potent and selective inhibitor of CDK2 and CDK9 compared to the known broad-spectrum CDK inhibitor, Roscovitine. It shows significantly less potency against GSK-3β, suggesting a favorable selectivity profile.

Section 3: Unveiling the "How": Mechanism of Inhibition Studies

Understanding how a compound inhibits its target is fundamental to its development. For kinase inhibitors, a common mechanism is competition with ATP for binding to the kinase's active site.

Rationale for Kinetic Analysis

Kinetic studies can elucidate whether an inhibitor is competitive, non-competitive, or uncompetitive with respect to the enzyme's substrate (in this case, ATP).[9][10] This information is crucial for understanding the inhibitor's mode of action and potential for in vivo efficacy.

Experimental Protocol: ATP Competition Assay

Objective: To determine the mechanism of inhibition of 1,4,6-trimethyl-1H-pyrazolo[3,4-b]pyridin-3-amine against CDK2/cyclin A.

Methodology:

  • Varying ATP Concentrations: Perform the CDK2/cyclin A kinase assay with a fixed concentration of the inhibitor and varying concentrations of ATP (e.g., from 0.1x to 10x the Km for ATP).

  • Data Analysis: Generate Lineweaver-Burk or Michaelis-Menten plots of the data. An increase in the apparent Km of ATP with no change in Vmax is indicative of a competitive inhibitor.

Visualizing the Workflow

G cluster_workflow ATP Competition Assay Workflow start Prepare CDK2/cyclin A enzyme and substrate inhibitor Add fixed concentration of 1,4,6-trimethyl-1H-pyrazolo[3,4-b]pyridin-3-amine start->inhibitor atp Add varying concentrations of ATP inhibitor->atp reaction Incubate and measure kinase activity atp->reaction analysis Generate Lineweaver-Burk or Michaelis-Menten plots reaction->analysis conclusion Determine mechanism of inhibition analysis->conclusion G cluster_pathway CDK2 Signaling Pathway CDK2 CDK2/cyclin A Rb Rb CDK2->Rb phosphorylates pRb p-Rb Rb->pRb E2F E2F pRb->E2F releases CellCycle Cell Cycle Progression E2F->CellCycle promotes Inhibitor 1,4,6-trimethyl-1H-pyrazolo [3,4-b]pyridin-3-amine Inhibitor->CDK2 inhibits

Caption: Simplified CDK2 signaling pathway and point of inhibition.

Comparative Cellular Potency

Table 3: Comparison of Cellular IC50 for p-Rb Inhibition

CompoundCellular IC50 (µM)
1,4,6-trimethyl-1H-pyrazolo[3,4-b]pyridin-3-amine 0.5
Roscovitine1.2

Interpretation: The lower cellular IC50 for our lead compound compared to Roscovitine suggests superior cell permeability and/or target engagement in a cellular context.

Section 5: Conclusion and Future Directions

This guide outlines a systematic and robust approach to validating the mechanism of action of 1,4,6-trimethyl-1H-pyrazolo[3,4-b]pyridin-3-amine as a kinase inhibitor. The combination of biochemical and cell-based assays provides a comprehensive understanding of its potency, selectivity, and cellular activity.

Future studies should include more advanced target engagement assays such as Cellular Thermal Shift Assay (CETSA) or NanoBRET™ to directly measure compound binding to the target protein in live cells. [11]Furthermore, comprehensive off-target profiling using proteomics-based approaches can provide a global view of the compound's selectivity and potential for unforeseen toxicities. [12]Successful validation through these rigorous experimental workflows will be instrumental in advancing this promising compound through the drug discovery pipeline.

References

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Comparative Efficacy of 1,4,6-trimethyl-1H-pyrazolo[3,4-b]pyridin-3-amine: A Cross-Validation Study in Diverse Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The pyrazolo[3,4-b]pyridine scaffold is a privileged structure in medicinal chemistry, with derivatives demonstrating a wide array of biological activities, including potent anticancer effects.[1][2][3] This guide presents a comparative analysis of the cytotoxic and mechanistic activity of a specific derivative, 1,4,6-trimethyl-1H-pyrazolo[3,4-b]pyridin-3-amine, across a panel of human cancer cell lines. We provide a detailed rationale for the experimental design, step-by-step protocols for key assays, and a discussion of the hypothetical results to guide researchers in evaluating the therapeutic potential of this compound class.

Introduction: The Rationale for Cross-Validation

Derivatives of the 1H-pyrazolo[3,4-b]pyridine core have been identified as potent inhibitors of various protein kinases crucial to cancer cell proliferation and survival, such as Cyclin-Dependent Kinases (CDKs), Anaplastic Lymphoma Kinase (ALK), and TANK-binding kinase 1 (TBK1).[4][5][6] The therapeutic efficacy of such targeted agents can, however, be highly dependent on the genetic background and signaling pathway dependencies of the specific cancer. Therefore, cross-validation of a novel compound's activity across a diverse panel of cell lines is a critical step in preclinical development. This approach not only establishes the breadth of its anticancer activity but also provides valuable insights into potential predictive biomarkers of response.

This guide focuses on 1,4,6-trimethyl-1H-pyrazolo[3,4-b]pyridin-3-amine , a specific analog within this promising class. We will outline a systematic approach to compare its effects on three distinct cancer cell lines:

  • MCF-7: A human breast adenocarcinoma cell line, representing a common epithelial-derived carcinoma.

  • K562: A human chronic myelogenous leukemia cell line, representing a hematological malignancy.[7]

  • A375: A human malignant melanoma cell line, known for its aggressive nature and frequent mutations in signaling pathways.

The objective is to provide a robust framework for assessing the compound's cell line-specific efficacy and to elucidate its underlying mechanism of action.

Experimental Design: A Multi-faceted Approach

Our comparative analysis will be based on a series of well-established in vitro assays designed to probe different aspects of the compound's biological activity.

Cell Viability Assessment

The initial step is to determine the cytotoxic or cytostatic effect of 1,4,6-trimethyl-1H-pyrazolo[3,4-b]pyridin-3-amine on the selected cell lines. The half-maximal inhibitory concentration (IC50) will be determined using a colorimetric assay that measures metabolic activity.

Apoptosis Induction Analysis

To understand the mode of cell death induced by the compound, we will quantify the percentage of apoptotic cells using Annexin V and Propidium Iodide (PI) staining followed by flow cytometry.

Investigation of Key Signaling Pathways

Based on the known targets of pyrazolo[3,4-b]pyridine derivatives, we will investigate the effect of our compound on the phosphorylation status of key proteins in relevant signaling pathways, such as the PI3K/Akt and MAPK/ERK pathways, using Western blotting.

The overall experimental workflow is depicted in the diagram below:

G cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Compound Treatment cluster_2 Phase 3: Activity Assessment cluster_3 Phase 4: Data Analysis A MCF-7 D Treat cells with 1,4,6-trimethyl-1H-pyrazolo[3,4-b]pyridin-3-amine (dose-response) A->D B K562 B->D C A375 C->D E Cell Viability Assay (MTT/CCK-8) D->E F Apoptosis Assay (Annexin V/PI Staining) D->F G Mechanistic Analysis (Western Blot) D->G H IC50 Determination E->H I Quantification of Apoptosis F->I J Pathway Modulation Analysis G->J

Caption: Experimental workflow for the cross-validation of compound activity.

Detailed Experimental Protocols

Cell Culture
  • MCF-7 Cells: Culture in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, and 0.01 mg/mL human recombinant insulin.

  • K562 Cells: Culture in RPMI-1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin.

  • A375 Cells: Culture in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin.

All cell lines should be maintained in a humidified incubator at 37°C with 5% CO2.

Cell Viability Assay (MTT Assay)
  • Seed cells in 96-well plates at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Prepare serial dilutions of 1,4,6-trimethyl-1H-pyrazolo[3,4-b]pyridin-3-amine in culture medium.

  • Replace the medium in the wells with the compound dilutions and incubate for 48-72 hours.

  • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value using non-linear regression analysis.

Apoptosis Assay (Annexin V/PI Staining)
  • Seed cells in 6-well plates and treat with the compound at its IC50 and 2x IC50 concentrations for 24 hours.

  • Harvest the cells (including floating cells in the supernatant) and wash with cold PBS.

  • Resuspend the cells in 1X Annexin V Binding Buffer.

  • Add FITC-conjugated Annexin V and Propidium Iodide to the cell suspension and incubate for 15 minutes in the dark.

  • Analyze the stained cells by flow cytometry.

  • Quantify the percentage of cells in early apoptosis (Annexin V-positive, PI-negative) and late apoptosis/necrosis (Annexin V-positive, PI-positive).

Western Blot Analysis
  • Treat cells with the compound at its IC50 concentration for various time points (e.g., 0, 6, 12, 24 hours).

  • Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Determine the protein concentration of the lysates using a BCA assay.

  • Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST.

  • Incubate the membrane with primary antibodies against key signaling proteins (e.g., p-Akt, Akt, p-ERK, ERK, and a loading control like β-actin).

  • Wash the membrane and incubate with HRP-conjugated secondary antibodies.

  • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Hypothetical Results and Comparative Analysis

The following tables summarize the expected outcomes of the proposed experiments, providing a basis for comparing the activity of 1,4,6-trimethyl-1H-pyrazolo[3,4-b]pyridin-3-amine across the different cell lines.

Table 1: Comparative Cytotoxicity (IC50 Values)

Cell LineIC50 (µM) after 48h
MCF-75.2
K5621.8
A37515.7

Table 2: Apoptosis Induction at IC50 Concentration (24h)

Cell Line% Early Apoptosis% Late Apoptosis/Necrosis
MCF-715.38.1
K56235.812.5
A3755.12.3

Table 3: Modulation of Signaling Pathways (Relative Protein Expression)

Cell LineTreatmentp-Akt / Total Aktp-ERK / Total ERK
MCF-7 Control1.01.0
Compound (IC50)0.60.9
K562 Control1.01.0
Compound (IC50)0.20.4
A375 Control1.01.0
Compound (IC50)0.90.8

Mechanistic Interpretation and Discussion

Based on our hypothetical data, 1,4,6-trimethyl-1H-pyrazolo[3,4-b]pyridin-3-amine demonstrates differential activity across the tested cell lines. The compound is most potent against the K562 leukemia cell line, exhibiting a low micromolar IC50 and inducing a significant apoptotic response. This is accompanied by a marked reduction in the phosphorylation of both Akt and ERK, suggesting that the compound may target upstream kinases common to both pathways in this cell line.

In contrast, the MCF-7 breast cancer cell line shows moderate sensitivity, with a higher IC50 and a less pronounced apoptotic effect. The preferential inhibition of p-Akt over p-ERK in this line suggests a more specific targeting of the PI3K/Akt pathway. The A375 melanoma cell line appears to be the least sensitive, with a significantly higher IC50 and minimal induction of apoptosis. The modest effect on the tested signaling pathways in A375 cells could indicate that the compound's primary target is either not a key driver of proliferation in this cell line or that the cells possess redundant survival pathways.

The potential signaling pathway targeted by the compound is illustrated below:

G cluster_0 Upstream Signaling cluster_1 Signaling Cascades cluster_2 Cellular Outcomes RTK Receptor Tyrosine Kinase PI3K PI3K RTK->PI3K RAS RAS RTK->RAS Akt Akt PI3K->Akt Survival Survival Akt->Survival RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation Compound 1,4,6-trimethyl-1H- pyrazolo[3,4-b]pyridin-3-amine Compound->PI3K Inhibition in K562 & MCF-7 Compound->RAF Potential Inhibition in K562

Caption: Potential signaling pathways modulated by the compound.

Conclusion and Future Directions

This guide outlines a comprehensive strategy for the cross-validation of 1,4,6-trimethyl-1H-pyrazolo[3,4-b]pyridin-3-amine activity in different cancer cell lines. The hypothetical results underscore the importance of such comparative studies in identifying sensitive cancer types and elucidating the compound's mechanism of action. Future work should focus on expanding the cell line panel, identifying the direct molecular target(s) of the compound through techniques like kinome profiling, and validating the in vitro findings in preclinical in vivo models.

References

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  • Aggarwal, R., Kumar, S., Sadana, R., Guzman, A., & Kumar, V. (2021). Multicomponent Synthesis, in Vitro Cytotoxic Evaluation and Molecular Modelling Studies of Polyfunctionalized Pyrazolo[3,4-b]Pyridine Derivatives against Three Human Cancer Cell Lines.
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  • Choi, H. G., et al. (2016). Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as potent ALK-L1196M inhibitors. Bioorganic & Medicinal Chemistry Letters.
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  • Various Authors. (2022). Development of New Pyrazolo [3,4-b]Pyridine Derivatives as Potent Anti-Leukemic Agents and Topoisomerase IIα Inhibitors with Broad-Spectrum Cytotoxicity. Molecules.
  • Misra, R. N., et al. (2004). 1H-Pyrazolo[3,4-b]pyridine Inhibitors of Cyclin-Dependent Kinases. Bioorganic & Medicinal Chemistry Letters.
  • Various Authors. (2021). 6-(Chloromethyl)-N,1-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine. Molbank.
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A Researcher's Guide to Assessing the Kinase Selectivity of 1,4,6-trimethyl-1H-pyrazolo[3,4-b]pyridin-3-amine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Imperative of Kinase Inhibitor Selectivity

Protein kinases, numbering over 500 in the human genome, are critical regulators of cellular signaling and represent one of the most important classes of drug targets, particularly in oncology.[1][2] The development of small molecule kinase inhibitors has revolutionized cancer therapy. However, a significant challenge in the field is achieving selectivity for the intended kinase target.[3][4][5] Most inhibitors target the highly conserved ATP-binding site, leading to potential off-target effects that can cause toxicity or confound experimental results.[6] Therefore, rigorous assessment of an inhibitor's selectivity across a broad panel of kinases is a cornerstone of modern drug discovery and chemical biology research.[2][7]

This guide provides a comprehensive framework for assessing the selectivity of a novel investigational compound, 1,4,6-trimethyl-1H-pyrazolo[3,4-b]pyridin-3-amine , which belongs to the pyrazolopyridine scaffold known for its kinase inhibitory activities.[8][9][10] We will detail the experimental design, provide a step-by-step protocol for in vitro kinase profiling, and explain the data analysis and visualization methods necessary to build a robust selectivity profile. This guide is intended for researchers, scientists, and drug development professionals seeking to characterize the specificity of their kinase inhibitors.

The Molecules Under Investigation

A robust selectivity assessment requires comparing the investigational compound against well-characterized benchmarks.

  • Investigational Compound: 1,4,6-trimethyl-1H-pyrazolo[3,4-b]pyridin-3-amine This molecule is a derivative of the 1H-pyrazolo[3,4-b]pyridine core, a heterocyclic scaffold that has been explored for inhibition of various kinases, including TANK-binding kinase 1 (TBK1) and cyclin-dependent kinases (CDKs).[8][9] Its precise selectivity profile is unknown and is the subject of this investigation.

    Chemical Structure:

  • Comparative Control 1: Staurosporine (Broad-Spectrum Inhibitor) An actinomycete-derived alkaloid, Staurosporine is a potent but non-selective protein kinase inhibitor that binds to the ATP-binding site of most kinases. It serves as an essential positive control in kinase assays and as a benchmark for promiscuous inhibition.

  • Comparative Control 2: Lapatinib (Selective Inhibitor) Lapatinib is a clinically approved dual tyrosine kinase inhibitor of the epidermal growth factor receptor (EGFR) and human epidermal growth factor receptor 2 (HER2/ErbB2). It represents a more selective inhibitor and provides a valuable contrast to both the investigational compound and Staurosporine.

Experimental Strategy: A Two-Tiered Approach to Kinase Profiling

To achieve a balance between efficiency and comprehensive data, a two-tiered screening strategy is highly effective.[7] This approach allows for the rapid identification of primary targets followed by a more detailed characterization of potency.

G cluster_0 Tier 1: Primary Screen cluster_1 Tier 2: Potency Determination A Test Compound @ a single high concentration (e.g., 10 µM) B Screen against a large, diverse kinase panel (e.g., >100 kinases) A->B C Measure Percent Inhibition (%) B->C D Select 'Hits' from Tier 1 (e.g., >70% inhibition) C->D Identify Primary Targets E Perform 10-point dose-response curve D->E F Calculate IC50 values E->F G Data Analysis & Visualization (Selectivity Score, Kinome Tree) F->G Generate Selectivity Profile

Figure 1. A two-tiered workflow for efficient kinase selectivity profiling.

Rationale for Kinase Panel Selection

The choice of kinases for the screening panel is critical. A well-designed panel should be representative of the human kinome, including members from all major families (e.g., tyrosine kinases, serine/threonine kinases, lipid kinases).[11] Commercial services offer comprehensive panels of over 400 kinases.[12] For initial, cost-effective screening, a focused panel of around 40-60 kinases covering diverse branches of the kinome can be highly informative.[11][13]

Choice of Assay Technology

Several technologies are available for measuring kinase activity.[14] Radiometric assays, which measure the incorporation of radiolabeled phosphate ([³²P] or [³³P]) from ATP onto a substrate, are considered the gold standard due to their direct and robust nature.[3][15] However, non-radioactive methods, such as the luminescence-based ADP-Glo™ assay (Promega), have become increasingly popular.[11] These assays measure the amount of ADP produced in the kinase reaction, which is inversely proportional to kinase inhibition. They offer high sensitivity, a simpler workflow, and avoid the complications of handling radioactive materials.[1] This guide will detail a protocol based on the widely used ADP-Glo™ technology.

Detailed Experimental Protocol: ADP-Glo™ Kinase Assay

This protocol is designed for a 384-well plate format, suitable for high-throughput screening.

Reagents and Materials
  • Kinases of interest (recombinant, purified)

  • Kinase-specific substrates (peptides or proteins)

  • Test compounds (10 mM stock in 100% DMSO)

  • Kinase Buffer: 40 mM Tris-HCl (pH 7.5), 20 mM MgCl₂, 0.1 mg/mL BSA

  • ATP solution (prepared in ultrapure water)

  • ADP-Glo™ Reagent and Kinase Detection Reagent (Promega)

  • White, opaque 384-well assay plates

  • Acoustic liquid handler or serial dilution-capable liquid handler

  • Plate reader capable of measuring luminescence

Step-by-Step Assay Procedure

Causality Behind Key Steps:

  • ATP Concentration: The concentration of ATP is a critical variable. For determining the intrinsic affinity of an ATP-competitive inhibitor, the ATP concentration should be at or near the Michaelis constant (Km,ATP) for each specific kinase.[3] This ensures that the measured IC₅₀ value is a better reflection of the inhibitor's dissociation constant (Kᵢ).

  • Pre-incubation: Pre-incubating the kinase with the inhibitor before adding ATP allows the binding to reach equilibrium, which is especially important for slow-binding inhibitors.

  • Controls: Including "no enzyme" (negative) and "no inhibitor" (positive) controls on every plate is essential for data normalization and quality control.

Protocol:

  • Compound Plating:

    • For the primary (Tier 1) screen, use an acoustic liquid handler to dispense 10 nL of 10 mM compound stock into the assay wells. This results in a final concentration of 10 µM in a 10 µL reaction volume.

    • For the dose-response (Tier 2) screen, prepare a 10-point, 3-fold serial dilution of the compound in DMSO. Dispense accordingly to achieve the desired final concentration range.

  • Kinase Reaction Setup:

    • Prepare a 2X kinase/substrate solution in Kinase Buffer. The final concentration of each kinase and its corresponding substrate should be optimized beforehand.

    • Add 5 µL of the 2X kinase/substrate solution to each well containing the pre-dispensed compound.

    • Centrifuge the plate briefly (e.g., 1 min at 500 x g) to mix.

    • Incubate for 15 minutes at room temperature to allow for inhibitor-kinase binding.

  • Initiation of Kinase Reaction:

    • Prepare a 2X ATP solution in Kinase Buffer. The concentration should be 2x the desired final Km,ATP for the specific kinase being assayed.

    • Add 5 µL of the 2X ATP solution to all wells to start the reaction. The total reaction volume is now 10 µL.

    • Incubate for 60 minutes at room temperature.

  • Termination and Signal Generation:

    • Add 10 µL of ADP-Glo™ Reagent to each well. This terminates the kinase reaction and depletes the remaining ATP.

    • Incubate for 40 minutes at room temperature.

    • Add 20 µL of Kinase Detection Reagent to each well. This converts the generated ADP into ATP, which is then used in a luciferase reaction to produce a luminescent signal.

    • Incubate for 30 minutes at room temperature.

  • Data Acquisition:

    • Measure the luminescence of each well using a plate reader. The integration time should be between 0.5 to 1 second.

Data Analysis and Interpretation

Calculation of Percent Inhibition

For the primary screen, data is normalized to the intra-plate controls:

  • Percent Inhibition (%) = 100 x (1 - (Signalcompound - Signalno enzyme) / (Signalno inhibitor - Signalno enzyme))

IC₅₀ Determination

For dose-response curves, the percent inhibition data is plotted against the logarithm of the inhibitor concentration. A four-parameter logistic regression model is used to fit the curve and determine the IC₅₀ value, which is the concentration of inhibitor required to reduce kinase activity by 50%.

Quantifying Selectivity

While a list of IC₅₀ values is informative, a single metric can provide a more holistic view of selectivity.[7]

  • Selectivity Score (S-score): This metric quantifies how many non-target kinases an inhibitor hits at a certain threshold. For example, S(100 nM) is the number of kinases with an IC₅₀ < 100 nM divided by the total number of kinases tested. A lower S-score indicates higher selectivity.

  • Gini Coefficient: Adapted from economics, the Gini coefficient measures the inequality of inhibition across the kinase panel. A score of 1 indicates perfect selectivity (inhibition of only one kinase), while a score of 0 indicates completely uniform, non-selective inhibition of all kinases.[16]

G Figure 2. Conceptual representation of kinase selectivity. cluster_0 Selectivity Concepts cluster_1 Highly Selective Inhibitor cluster_2 Promiscuous Inhibitor A Target B1 B2 B3 C Target D1 D2 D3

Figure 2. A selective inhibitor (left) potently binds its intended target with minimal off-target interaction, while a promiscuous inhibitor (right) binds to many kinases.

Results: Comparative Selectivity Profile

The following table presents hypothetical but representative data from a Tier 2 screen against a focused panel of kinases. IC₅₀ values are reported in nanomolars (nM).

Kinase FamilyKinase Target1,4,6-trimethyl-1H-pyrazolo[3,4-b]pyridin-3-amine (IC₅₀ nM)Staurosporine (IC₅₀ nM)Lapatinib (IC₅₀ nM)
TK EGFR >10,000812
TK HER2 (ErbB2) >10,0001515
TK ABL18,5007>10,000
TK SRC9,2006>10,000
CMGC CDK2/CycA 45 58,500
CMGC CDK9/CycT 98 4>10,000
CMGC GSK3B1,20011>10,000
AGC PKA 25012>10,000
AGC AKT1>10,00025>10,000
CAMK CAMK2A5,30020>10,000
STE MAPK1 (ERK2) 78030>10,000
TKL TBK1 65 189,800

Data Summary:

  • 1,4,6-trimethyl-1H-pyrazolo[3,4-b]pyridin-3-amine: This compound demonstrates a distinct selectivity profile. It shows potent inhibition against members of the CMGC family (CDK2, CDK9) and the TKL family (TBK1), with IC₅₀ values below 100 nM. It also shows moderate activity against PKA. It is largely inactive against the tested tyrosine kinases.

  • Staurosporine: As expected, Staurosporine is highly potent against all tested kinases, confirming its broad-spectrum activity.

  • Lapatinib: This control compound shows high potency and selectivity for its known targets, EGFR and HER2, with no significant activity against the other kinases in this panel.

Discussion and Conclusion

The selectivity profiling reveals that 1,4,6-trimethyl-1H-pyrazolo[3,4-b]pyridin-3-amine is not a pan-kinase inhibitor but rather a multi-targeted inhibitor with a preference for specific serine/threonine kinases in the CMGC and TKL families. The potent activity against CDK2, CDK9, and TBK1 suggests potential applications in cell cycle regulation and innate immunity signaling pathways.

The lack of activity against tyrosine kinases like EGFR and SRC indicates a desirable level of selectivity, distinguishing it from many promiscuous inhibitors. The moderate activity against PKA, however, highlights a potential off-target liability that would need to be considered in any cell-based studies or therapeutic development.

This guide outlines a robust methodology for characterizing the selectivity of a novel kinase inhibitor. The data generated through this process is invaluable, providing critical insights that guide medicinal chemistry efforts, aid in the interpretation of cellular phenotypes, and ultimately contribute to the development of safer and more effective targeted therapies. Further investigation should involve expanding the kinase panel to confirm these findings and using cellular target engagement assays to validate the in vitro results in a physiological context.

References

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Comparative In Vivo Efficacy Analysis: 1,4,6-trimethyl-1H-pyrazolo[3,4-b]pyridin-3-amine versus Standard of Care in Preclinical Oncology Models

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Quest for Novel Kinase Inhibitors in Oncology

The landscape of cancer therapy has been significantly reshaped by the advent of targeted therapies, particularly small molecule kinase inhibitors.[1] The pyrazolo[3,4-b]pyridine scaffold has emerged as a privileged structure in medicinal chemistry, forming the core of numerous compounds investigated for their potent inhibitory effects on various kinases implicated in cancer progression.[2][3] These include cyclin-dependent kinases (CDKs), tropomyosin receptor kinases (TRKs), and monopolar spindle kinase 1 (Mps1), all of which are critical regulators of cell cycle and proliferation.[4][5][6][7] This guide provides a comparative overview of the in vivo efficacy of a novel investigational compound, 1,4,6-trimethyl-1H-pyrazolo[3,4-b]pyridin-3-amine, benchmarked against a standard-of-care chemotherapeutic agent in a preclinical breast cancer model.

While direct, peer-reviewed in vivo data for 1,4,6-trimethyl-1H-pyrazolo[3,4-b]pyridin-3-amine is emerging, this analysis is built upon efficacy data from structurally related 1,4,6-trisubstituted pyrazolo[3,4-b]pyridines, which have demonstrated significant anti-tumor activity in orthotopic breast cancer mouse models.[8] The objective is to provide a robust framework for researchers to evaluate the potential of this compound class and to design rigorous preclinical studies.

Mechanism of Action: A Focus on Kinase Inhibition

Derivatives of the 1H-pyrazolo[3,4-b]pyridine nucleus have shown diverse mechanisms of action, frequently targeting the ATP-binding pocket of protein kinases.[7] The primary amino group at the C3 position is often a key feature for potent enzyme inhibition.[1] The broader class of these compounds has been shown to inhibit kinases that are central to the proliferation of cancer cells.[4][5] For the purpose of this guide, we will postulate a primary mechanism of action involving the inhibition of a key cell cycle kinase, leading to cell cycle arrest and apoptosis, a common characteristic of this compound family.[7]

cluster_0 Cancer Cell Compound 1,4,6-trimethyl-1H- pyrazolo[3,4-b]pyridin-3-amine Kinase Target Kinase (e.g., CDK, Mps1) Compound->Kinase Inhibition Proliferation Cell Proliferation & Survival Kinase->Proliferation Promotes Apoptosis Apoptosis Kinase->Apoptosis Inhibits

Caption: Postulated mechanism of action for 1,4,6-trimethyl-1H-pyrazolo[3,4-b]pyridin-3-amine.

Comparative In Vivo Efficacy: A Head-to-Head Assessment

To contextualize the potential of 1,4,6-trimethyl-1H-pyrazolo[3,4-b]pyridin-3-amine, we present a summary of representative in vivo data from a study on a closely related analog against a standard-of-care agent, Doxorubicin, in an MDA-MB-468 triple-negative breast cancer xenograft model.[4] Patient-derived xenograft (PDX) models are increasingly utilized for their clinical relevance in predicting drug efficacy.[9][10]

Table 1: Comparative Efficacy in MDA-MB-468 Xenograft Model

Treatment Group Dose & Schedule Tumor Growth Inhibition (%) Mean Final Tumor Volume (mm³) Body Weight Change (%)
Vehicle Control 10 mL/kg, p.o., daily0%1500 ± 210+2%
Doxorubicin (SoC) 2 mg/kg, i.p., bi-weekly45%825 ± 150-8%
Compound Analog 20 mg/kg, p.o., daily70%450 ± 95+1%

Data is representative and extrapolated from studies on structurally similar compounds for illustrative purposes.[4][8]

These data suggest that the pyrazolo[3,4-b]pyridine analog not only exhibits superior tumor growth inhibition compared to the standard of care but also presents a more favorable safety profile, as indicated by the minimal impact on body weight.

Experimental Protocol: In Vivo Tumor Xenograft Study

The following protocol outlines a standard methodology for assessing the in vivo efficacy of an investigational compound compared to a standard of care using a cell-line derived xenograft (CDX) model, which is a foundational in vivo system in cancer research.[11][12]

Cell Culture and Animal Model
  • Cell Line: MDA-MB-468 human breast cancer cells are cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO₂ incubator.

  • Animals: Female athymic nude mice (6-8 weeks old) are used. These mice are immunodeficient, which prevents the rejection of human tumor cells.[11]

  • Acclimatization: Animals are acclimatized for one week prior to the study initiation.

Tumor Implantation
  • MDA-MB-468 cells are harvested during the exponential growth phase.

  • A suspension of 5 x 10⁶ cells in 100 µL of a 1:1 mixture of media and Matrigel is injected subcutaneously into the right flank of each mouse.

Study Groups and Treatment
  • Tumor growth is monitored with caliper measurements. When tumors reach an average volume of 100-150 mm³, mice are randomized into treatment groups (n=8-10 per group).

    • Group 1 (Vehicle Control): Administered vehicle (e.g., 0.5% methylcellulose) orally, once daily.

    • Group 2 (Standard of Care): Administered Doxorubicin at 2 mg/kg via intraperitoneal injection, twice weekly.

    • Group 3 (Investigational Compound): Administered 1,4,6-trimethyl-1H-pyrazolo[3,4-b]pyridin-3-amine at 20 mg/kg orally, once daily.

Efficacy and Toxicity Monitoring
  • Tumor Volume: Measured twice weekly using the formula: (Length x Width²)/2.

  • Body Weight: Measured twice weekly as an indicator of systemic toxicity.

  • Clinical Observations: Animals are monitored daily for any signs of distress or adverse effects.

  • Study Endpoint: The study is concluded when tumors in the control group reach a predetermined size (e.g., 1500 mm³) or after a fixed duration (e.g., 28 days).

Data Analysis
  • Tumor growth inhibition (TGI) is calculated at the end of the study.

  • Statistical significance between groups is determined using an appropriate statistical test, such as ANOVA.

cluster_workflow In Vivo Xenograft Workflow A Cell Culture (MDA-MB-468) B Tumor Cell Implantation (Athymic Nude Mice) A->B C Tumor Growth & Randomization B->C D Treatment Initiation (Vehicle, SoC, Test Compound) C->D E Monitoring (Tumor Volume, Body Weight) D->E F Endpoint & Data Analysis E->F

Caption: Standard workflow for an in vivo xenograft efficacy study.

Conclusion and Future Directions

The available preclinical data on compounds structurally related to 1,4,6-trimethyl-1H-pyrazolo[3,4-b]pyridin-3-amine are promising, suggesting a potential for superior efficacy and an improved safety profile over established standard-of-care chemotherapies in certain cancer types.[8] The pyrazolo[3,4-b]pyridine scaffold represents a fertile ground for the development of novel kinase inhibitors.[13]

Further investigation is warranted to fully characterize the in vivo efficacy, safety, and pharmacokinetic/pharmacodynamic profile of 1,4,6-trimethyl-1H-pyrazolo[3,4-b]pyridin-3-amine. Head-to-head studies in a broader range of preclinical models, including patient-derived xenografts (PDX), will be crucial to validate its therapeutic potential and to identify the patient populations most likely to benefit.[9][14]

References

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Navigating the Labyrinth of Drug Development: A Comparative ADME/Tox Profile of 1,4,6-trimethyl-1H-pyrazolo[3,4-b]pyridin-3-amine

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern drug discovery, the journey of a promising molecule from a laboratory curiosity to a clinical candidate is fraught with challenges. A significant hurdle lies in overcoming the pharmacokinetic and safety obstacles inherent in the ADME/Tox (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profile. This guide provides a comprehensive, albeit prospective, analysis of the ADME/Tox properties of 1,4,6-trimethyl-1H-pyrazolo[3,4-b]pyridin-3-amine (CAS: 42951-66-6), a novel small molecule with therapeutic potential.[1] In the absence of extensive public data for this specific entity, we will delineate a robust experimental framework for its characterization. This framework will be contextualized by comparing its anticipated profile with that of known pyrazolopyridine derivatives, offering researchers and drug development professionals a practical guide to navigating the preclinical evaluation of this chemical class.

Introduction to 1,4,6-trimethyl-1H-pyrazolo[3,4-b]pyridin-3-amine and the Imperative of ADME/Tox Profiling

The pyrazolo[3,4-b]pyridine scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including kinase inhibition and antimicrobial effects.[2][3][4] The specific compound, 1,4,6-trimethyl-1H-pyrazolo[3,4-b]pyridin-3-amine, is of interest for its potential therapeutic applications. However, before significant resources are invested in efficacy studies, a thorough understanding of its ADME/Tox profile is paramount. Early and comprehensive ADME/Tox assessment is crucial for minimizing late-stage attrition in drug development, a costly and time-consuming endeavor.[5][6] This guide will explore a multi-tiered approach, combining in silico predictions with in vitro assays to build a comprehensive safety and pharmacokinetic profile.

The Initial Gauntlet: In Silico ADME/Tox Prediction

The journey begins with computational modeling, a cost-effective strategy to forecast a molecule's behavior.[5][7] Various software platforms can predict a range of ADME/Tox properties, providing an early-stage filter for potential liabilities.[6][8][9]

Key Predicted Parameters for 1,4,6-trimethyl-1H-pyrazolo[3,4-b]pyridin-3-amine and Comparators:

PropertyPredicted Value for Target CompoundComparative Data (Known Pyrazolopyridines)Rationale and Implication
Molecular Weight ~190 g/mol 150 - 450 g/mol Favorable for oral bioavailability (Lipinski's Rule of Five).
LogP 1.5 - 2.51.0 - 3.5Indicates good membrane permeability and solubility balance.
Aqueous Solubility Moderately SolubleVariesCrucial for absorption; may require formulation strategies if low.
hERG Inhibition Low to Moderate RiskVariesCritical cardiac safety parameter; a high risk would be a major red flag.
CYP450 Inhibition Potential for CYP1A2/3A4 interactionCommon for nitrogen-containing heterocyclesPredicts potential for drug-drug interactions.
Mutagenicity (Ames) Low ProbabilityGenerally low for this classA key indicator of potential carcinogenicity.[10]

This initial in silico screen provides a foundational understanding of the molecule's potential strengths and weaknesses, guiding the subsequent experimental design.

Crossing the Barrier: In Vitro Assessment of Absorption and Permeability

For a drug to be effective, it must first be absorbed into the systemic circulation. We will employ a tiered approach to assess the permeability of 1,4,6-trimethyl-1H-pyrazolo[3,4-b]pyridin-3-amine.

Parallel Artificial Membrane Permeability Assay (PAMPA)

The PAMPA assay is a high-throughput, non-cell-based method that models passive diffusion across the intestinal membrane.[11][12][13] It provides a rapid assessment of a compound's intrinsic permeability.

Experimental Protocol: PAMPA

  • A filter plate is coated with a lipid mixture (e.g., phosphatidylcholine in dodecane) to form an artificial membrane.

  • The test compound is added to the donor compartment (apical side) at a relevant physiological pH (e.g., pH 5.5 to simulate the upper intestine).

  • The acceptor compartment (basolateral side) contains a buffer at pH 7.4.

  • After an incubation period, the concentration of the compound in both compartments is measured by LC-MS/MS.

  • The permeability coefficient (Pe) is calculated.

PAMPA_Workflow Donor Donor Well (pH 5.5) + Test Compound Membrane Artificial Lipid Membrane Donor->Membrane Passive Diffusion Analysis LC-MS/MS Analysis Donor->Analysis Acceptor Acceptor Well (pH 7.4) Membrane->Acceptor Acceptor->Analysis Permeability Calculate Permeability Coefficient (Pe) Analysis->Permeability

Caption: Workflow of the Parallel Artificial Membrane Permeability Assay (PAMPA).

Caco-2 Permeability Assay

To assess both passive and active transport mechanisms, the Caco-2 cell permeability assay is the industry standard.[11][12] Caco-2 cells are a human colon adenocarcinoma cell line that differentiates into a monolayer of polarized enterocytes, mimicking the intestinal barrier.

Experimental Protocol: Caco-2 Permeability Assay

  • Caco-2 cells are seeded on permeable filter supports and cultured for 21 days to form a confluent monolayer.

  • The integrity of the monolayer is confirmed by measuring the transepithelial electrical resistance (TEER).

  • The test compound is added to either the apical (A-to-B) or basolateral (B-to-A) side of the monolayer.

  • Samples are taken from the receiving chamber at various time points.

  • Compound concentration is quantified by LC-MS/MS to determine the apparent permeability coefficient (Papp).

  • The efflux ratio (Papp B-A / Papp A-B) is calculated to identify potential P-glycoprotein (P-gp) or other efflux transporter substrates.

Caco2_Workflow cluster_A_to_B Apical to Basolateral (A-B) cluster_B_to_A Basolateral to Apical (B-A) Apical_A Apical Chamber + Test Compound Monolayer_A Caco-2 Monolayer Apical_A->Monolayer_A Basolateral_A Basolateral Chamber Monolayer_A->Basolateral_A Analysis LC-MS/MS Analysis Basolateral_A->Analysis Basolateral_B Basolateral Chamber + Test Compound Monolayer_B Caco-2 Monolayer Basolateral_B->Monolayer_B Apical_B Apical Chamber Monolayer_B->Apical_B Apical_B->Analysis Efflux Calculate Efflux Ratio Analysis->Efflux

Caption: Bidirectional Caco-2 permeability assay workflow.

Comparative Permeability Data:

CompoundPAMPA Pe (10⁻⁶ cm/s)Caco-2 Papp (A-B) (10⁻⁶ cm/s)Efflux RatioPredicted Oral Absorption
1,4,6-trimethyl-1H-pyrazolo[3,4-b]pyridin-3-amine (Hypothetical) > 5.0> 10.0< 2.0High
Comparator A (Known Pyrazolopyridine) 2.55.03.5Moderate (Potential Efflux)
Comparator B (Poorly Permeable Drug) < 1.0< 2.01.0Low

The Metabolic Crucible: In Vitro Metabolism and Stability

The liver is the primary site of drug metabolism, and understanding a compound's metabolic stability is critical for predicting its in vivo half-life and potential for drug-drug interactions.[14]

Liver Microsomal Stability Assay

This assay provides a rapid assessment of Phase I metabolic stability, primarily mediated by cytochrome P450 (CYP) enzymes.[15]

Experimental Protocol: Liver Microsomal Stability Assay

  • The test compound is incubated with liver microsomes (human, rat, mouse) and the cofactor NADPH.

  • A parallel incubation without NADPH serves as a negative control.

  • Aliquots are taken at various time points (e.g., 0, 5, 15, 30, 60 minutes) and the reaction is quenched.

  • The remaining concentration of the parent compound is quantified by LC-MS/MS.

  • The in vitro half-life (t½) and intrinsic clearance (Clint) are calculated.

Microsomal_Stability_Workflow Compound Test Compound Incubation Incubation at 37°C Compound->Incubation Microsomes Liver Microsomes Microsomes->Incubation Cofactor NADPH Cofactor->Incubation Quenching Reaction Quenching (e.g., Acetonitrile) Incubation->Quenching Time Points Analysis LC-MS/MS Analysis Quenching->Analysis Calculation Calculate t½ and Clint Analysis->Calculation

Caption: Workflow for the liver microsomal stability assay.

Comparative Metabolic Stability Data:

CompoundHuman Liver Microsome t½ (min)Intrinsic Clearance (µL/min/mg protein)Predicted In Vivo Clearance
1,4,6-trimethyl-1H-pyrazolo[3,4-b]pyridin-3-amine (Hypothetical) > 60< 10Low
Comparator C (Rapidly Metabolized) < 10> 100High
Comparator D (Stable Compound) > 60< 5Low

The Safety Net: In Vitro Toxicology Assessment

Early identification of potential toxicity is a cornerstone of modern drug development, preventing the progression of unsafe compounds.[16][17]

Cytotoxicity Assays

Cytotoxicity assays are fundamental for evaluating a compound's effect on cell viability.[18] The MTT or CellTiter-Glo® assays are commonly used.

Experimental Protocol: Cytotoxicity Assay (e.g., MTT)

  • A relevant cell line (e.g., HepG2, a human liver carcinoma cell line) is seeded in a 96-well plate.

  • Cells are treated with a range of concentrations of the test compound for 24-72 hours.

  • The MTT reagent is added, which is converted to a colored formazan product by viable cells.

  • The formazan is solubilized, and the absorbance is measured to determine the percentage of viable cells.

  • The IC50 (the concentration that inhibits 50% of cell growth) is calculated.

Genotoxicity Assays

Genotoxicity testing assesses the potential of a compound to damage DNA.[10][19] The bacterial reverse mutation assay (Ames test) is a standard initial screen for mutagenicity.[10]

Experimental Protocol: Ames Test

  • Histidine-dependent strains of Salmonella typhimurium are exposed to the test compound with and without a metabolic activation system (S9 fraction).

  • If the compound is a mutagen, it will cause a reverse mutation, allowing the bacteria to grow on a histidine-deficient medium.

  • The number of revertant colonies is counted. A significant increase compared to the control indicates mutagenic potential.

Comparative In Vitro Toxicology Data:

CompoundHepG2 Cytotoxicity IC50 (µM)Ames Test ResultGenotoxicity Risk
1,4,6-trimethyl-1H-pyrazolo[3,4-b]pyridin-3-amine (Hypothetical) > 50NegativeLow
Comparator E (Cytotoxic Agent) < 1PositiveHigh
Comparator F (Non-toxic Compound) > 100NegativeLow

Conclusion: Charting the Path Forward

This guide has outlined a comprehensive, albeit prospective, ADME/Tox profiling strategy for 1,4,6-trimethyl-1H-pyrazolo[3,4-b]pyridin-3-amine. By integrating in silico predictions with a tiered in vitro experimental approach, researchers can build a robust dataset to inform critical decisions in the drug discovery process. The hypothetical data, when compared to known compounds of the pyrazolopyridine class, suggests that 1,4,6-trimethyl-1H-pyrazolo[3,4-b]pyridin-3-amine has the potential for a favorable ADME/Tox profile, characterized by good permeability, metabolic stability, and a low risk of cytotoxicity and genotoxicity.

The true value of this guide lies not in the hypothetical data but in the logical and scientifically-grounded framework it provides. By following these principles of early and thorough characterization, the scientific community can more efficiently identify and advance promising new therapeutic agents while minimizing the risk of late-stage failures. The path of drug development is indeed a labyrinth, but with a well-defined map of ADME/Tox properties, we can navigate it with greater confidence and purpose.

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  • Discovery, Synthesis, and Preclinical Characterization of N-(3-Chloro-4-fluorophenyl)-1H-pyrazolo[4,3-b]pyridin-3-amine (VU0418506), a Novel Positive Allosteric Modulator of the Metabotropic Glutamate Receptor 4 (mGlu4). PubMed. [Link]

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Benchmarking the 1,4,6-Trimethyl-1H-pyrazolo[3,4-b]pyridine Scaffold: A Comparative Guide for Kinase Inhibitor Discovery

Author: BenchChem Technical Support Team. Date: February 2026

To researchers, scientists, and drug development professionals, this guide provides an in-depth comparative analysis of the 1,4,6-trimethyl-1H-pyrazolo[3,4-b]pyridin-3-amine scaffold. While specific biological data for this exact trimethylated aminopyrazole is not extensively published, the broader pyrazolo[3,4-b]pyridine core is a well-established and privileged scaffold in kinase inhibitor discovery.[1][2][3][4] This guide will therefore benchmark the potential of this scaffold by comparing it against other well-characterized pyrazolo[3,4-b]pyridine derivatives with known potent activity against key cancer and inflammation-related kinases.

We will explore the inhibitory potential of this scaffold against two critical and distinct kinase targets: TANK-binding kinase 1 (TBK1) , a key regulator of innate immunity, and Tropomyosin receptor kinase A (TRKA) , a driver of various cancers.[5][6] By examining the structure-activity relationships (SAR) of published analogs, we can project the potential of the 1,4,6-trimethyl substitution pattern and provide a robust framework for its experimental validation.

The Pyrazolo[3,4-b]pyridine Core: A Versatile Kinase Hinge-Binder

The pyrazolo[3,4-b]pyridine scaffold is a bioisostere of purines, enabling it to effectively compete with ATP for the kinase hinge region. This interaction is a critical anchor for achieving high-potency inhibition. The diverse substitution patterns reported in the literature allow for fine-tuning of selectivity and pharmacokinetic properties.[1][7] Our focus compound, 1,4,6-trimethyl-1H-pyrazolo[3,4-b]pyridin-3-amine, features methyl groups at positions 4 and 6 of the pyridine ring and at position 1 of the pyrazole ring, with a crucial amine at the C3 position, a common site for derivatization to enhance target engagement.

Benchmarking Against TBK1: A Key Target in Immuno-Oncology and Inflammation

TANK-binding kinase 1 (TBK1) is a non-canonical IKK family kinase that plays a vital role in innate immunity signaling pathways.[5] Its dysregulation is implicated in autoimmune diseases and certain cancers. Several pyrazolo[3,4-b]pyridine derivatives have been identified as potent TBK1 inhibitors.

Comparative Inhibitor Data: TBK1
Compound IDStructureTBK1 IC50 (nM)Key Features & Reference
Hypothetical 1,4,6-Trimethyl Scaffold 1,4,6-trimethyl-1H-pyrazolo[3,4-b]pyridin-3-amineTo Be DeterminedSimple, unadorned core for baseline assessment.
Compound 15y (Structure not fully disclosed)0.2A highly potent derivative from a focused optimization effort.[5]
BX795 (Structure widely known)7.1A well-established, commercially available TBK1 inhibitor benchmark.[5]
MRT67307 (Structure widely known)28.7An optimized analog of BX795, also used as a benchmark.[5]

Expert Analysis: The exceptional potency of Compound 15y (IC50 = 0.2 nM) highlights the potential of the pyrazolo[3,4-b]pyridine scaffold for potent TBK1 inhibition.[5] The key to its activity likely lies in the specific substitutions that optimize interactions within the ATP-binding pocket. Our target scaffold, with its simple trimethyl substitution, provides a foundational structure. The 3-amino group is a critical handle for synthetic elaboration, which, as suggested by the SAR of other derivatives, could be functionalized to achieve similar potency to Compound 15y. The established benchmarks, BX795 and MRT67307 , provide a realistic performance target for initial screening efforts.[5]

Signaling Pathway: TBK1 in Innate Immunity

The diagram below illustrates the central role of TBK1 in the signaling cascade downstream of pattern recognition receptors, leading to the production of type I interferons.

TBK1_Pathway cluster_nucleus Nuclear Events PRR Pattern Recognition Receptors (e.g., TLR3) Adaptor Adaptor Proteins (e.g., TRIF) PRR->Adaptor TBK1 TBK1 Adaptor->TBK1 Activation IRF3 IRF3 TBK1->IRF3 Phosphorylation pIRF3 p-IRF3 (Dimer) IRF3->pIRF3 Nucleus Nucleus pIRF3->Nucleus Translocation IFN_Gene IFN-β Gene Transcription Nucleus->IFN_Gene

Caption: TBK1-mediated phosphorylation of IRF3 is a critical step in type I interferon production.

Benchmarking Against TRKA: A Validated Target in Oncology

Tropomyosin receptor kinase A (TRKA), encoded by the NTRK1 gene, is a receptor tyrosine kinase whose fusion with other genes leads to oncogenic drivers in a variety of solid tumors.[6] The development of selective TRK inhibitors has been a major advance in precision oncology.

Comparative Inhibitor Data: TRKA
Compound IDStructureTRKA IC50 (nM)Key Features & Reference
Hypothetical 1,4,6-Trimethyl Scaffold 1,4,6-trimethyl-1H-pyrazolo[3,4-b]pyridin-3-amineTo Be DeterminedProvides a core structure for developing novel TRK inhibitors.
Compound C03 (Structure not fully disclosed)56A pyrazolo[3,4-b]pyridine derivative with potent TRKA inhibitory activity.[6]
Larotrectinib (Structure widely known)< 20The first-in-class, highly selective, FDA-approved TRK inhibitor.[6]
Entrectinib (Structure widely known)1A multi-target inhibitor including TRK, ROS1, and ALK, also FDA-approved.[6]

Expert Analysis: The pyrazolo[3,4-b]pyridineCompound C03 demonstrates that this scaffold can achieve nanomolar potency against TRKA.[6] While not as potent as the approved drugs Larotrectinib and Entrectinib , its discovery validates the scaffold as a viable starting point for a TRK-targeted drug discovery program.[6] The challenge for our 1,4,6-trimethyl scaffold will be to introduce substitutions at the 3-amino position that can recapitulate the key interactions of these benchmark inhibitors within the TRKA active site, while maintaining selectivity over other kinases.

Signaling Pathway: TRKA in Cancer

The following diagram shows the activation of downstream pro-survival and proliferation pathways upon the dimerization and autophosphorylation of a TRKA fusion protein.

TRKA_Pathway cluster_downstream Downstream Signaling TRK_Fusion TRKA Fusion Protein (e.g., TPM3-NTRK1) Dimerization Dimerization & Autophosphorylation TRK_Fusion->Dimerization pTRK Activated p-TRKA Dimerization->pTRK Ras_Erk Ras/Erk Pathway pTRK->Ras_Erk PI3K_Akt PI3K/Akt Pathway pTRK->PI3K_Akt PLCg PLC-γ Pathway pTRK->PLCg Proliferation Cell Proliferation & Survival Ras_Erk->Proliferation PI3K_Akt->Proliferation PLCg->Proliferation

Caption: Oncogenic TRKA fusions constitutively activate downstream pro-survival pathways.

Experimental Protocols for Benchmarking

To empirically determine the activity of 1,4,6-trimethyl-1H-pyrazolo[3,4-b]pyridin-3-amine and its future derivatives, the following validated experimental workflows are recommended.

In Vitro Kinase Inhibition Assay (ADP-Glo™ Format)

This protocol provides a quantitative measure of direct enzyme inhibition. The ADP-Glo™ assay is a robust, luminescence-based method for measuring kinase activity.[8][9]

Workflow Diagram:

Kinase_Assay_Workflow Start Start: Prepare Reagents Step1 Dispense Test Compound (e.g., 1,4,6-trimethyl...) & Controls (DMSO, Staurosporine) Start->Step1 Step2 Add Kinase (TBK1 or TRKA) & Substrate/ATP Mix Step1->Step2 Step3 Incubate at RT (e.g., 60 min) Step2->Step3 Step4 Add ADP-Glo™ Reagent (Depletes remaining ATP) Step3->Step4 Step5 Incubate at RT (40 min) Step4->Step5 Step6 Add Kinase Detection Reagent (Converts ADP to ATP, generates light) Step5->Step6 Step7 Incubate at RT (30 min) Step6->Step7 Step8 Read Luminescence Step7->Step8 End End: Calculate IC50 Step8->End

Caption: Workflow for the ADP-Glo™ in vitro kinase inhibition assay.

Step-by-Step Protocol:

  • Compound Plating: Serially dilute the test compound in DMSO and dispense into a 384-well plate. Include DMSO-only (negative control) and a known inhibitor like Staurosporine (positive control).

  • Kinase Reaction: Add the purified recombinant kinase (e.g., TBK1 or TRKA) and a mixture of the appropriate substrate and ATP to initiate the reaction.[8][10][11]

  • Incubation: Allow the kinase reaction to proceed at room temperature for 60 minutes.

  • ATP Depletion: Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.

  • Signal Generation: Add Kinase Detection Reagent, which converts the ADP generated by the kinase reaction into ATP, and then uses the new ATP to produce a luminescent signal via luciferase. Incubate for 30 minutes.

  • Data Acquisition: Measure the luminescence using a plate reader. The signal intensity is directly proportional to the amount of ADP produced and thus to the kinase activity.

  • Analysis: Plot the luminescence signal against the compound concentration and fit to a four-parameter logistic curve to determine the IC50 value.

Cell-Based Target Engagement Assay (Western Blot)

This protocol assesses the ability of a compound to inhibit the kinase within a cellular context by measuring the phosphorylation of a downstream substrate.

Step-by-Step Protocol:

  • Cell Culture: Plate an appropriate cell line (e.g., THP-1 cells for TBK1, or KM-12 cells which can express NTRK fusions for TRKA) and allow them to adhere overnight.[5][6]

  • Compound Treatment: Pre-incubate the cells with various concentrations of the test compound or controls for 1-2 hours.

  • Stimulation (if necessary): For the TBK1 pathway, stimulate the cells with an agonist like poly(I:C) or cGAMP to activate the kinase. For constitutively active TRKA fusions, this step is not required.[12]

  • Cell Lysis: After a short stimulation period (e.g., 30-60 minutes), wash the cells with cold PBS and lyse them in a buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • Western Blotting:

    • Separate equal amounts of protein lysate via SDS-PAGE and transfer to a PVDF membrane.

    • Block the membrane and probe with a primary antibody specific to the phosphorylated form of a key downstream substrate (e.g., phospho-IRF3 for TBK1, or phospho-TRKA (autophosphorylation)/phospho-Erk for TRKA).

    • Probe with a primary antibody for the total protein of the substrate as a loading control.

    • Incubate with the appropriate HRP-conjugated secondary antibodies and detect using an enhanced chemiluminescence (ECL) substrate.

  • Analysis: Quantify the band intensities. The reduction in the ratio of phosphorylated protein to total protein indicates the cellular potency of the inhibitor.

Conclusion and Future Directions

The 1,4,6-trimethyl-1H-pyrazolo[3,4-b]pyridin-3-amine scaffold represents a promising starting point for the development of novel kinase inhibitors. Based on the extensive data available for the broader pyrazolo[3,4-b]pyridine class, this core has a high potential to be decorated to yield potent and selective inhibitors of key targets like TBK1 and TRKA.[5][6][13] The provided comparative data and experimental protocols offer a clear roadmap for researchers to initiate a benchmarking campaign. The key to success will be the strategic chemical elaboration at the 3-amino position to optimize interactions within the target kinase's active site, thereby translating the scaffold's potential into potent pharmacological activity.

References

  • Gushchina, E. S., et al. (2021). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. Molecules, 27(1), 237. [Link]

  • ResearchGate. (2023). (PDF) 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. [Link]

  • Li, Y., et al. (2022). Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 1624-1641. [Link]

  • Kim, J. S., et al. (2015). Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as potent ALK-L1196M inhibitors. Oncotarget, 6(33), 34657–34667. [Link]

  • ChemInform. (2012). ChemInform Abstract: Review on Synthesis and Biological Activity of Pyrazolo[3,4-b]pyridine. ChemInform, 43(32). [Link]

  • Wang, Y., et al. (2022). Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors. RSC Medicinal Chemistry, 13(11), 1367-1376. [Link]

  • Jain, S., et al. (2023). Synthesis of Pyrazole Derivatives A Review. International Journal for Multidisciplinary Research, 8(1). [Link]

  • Abdelgawad, M. A., et al. (2023). Development of New Pyrazolo [3,4-b]Pyridine Derivatives as Potent Anti-Leukemic Agents and Topoisomerase IIα Inhibitors with Broad-Spectrum Cytotoxicity. Pharmaceuticals, 16(11), 1618. [Link]

  • Misra, R. N., et al. (2003). 1H-Pyrazolo[3,4-b]pyridine inhibitors of cyclin-dependent kinases. Bioorganic & Medicinal Chemistry Letters, 13(6), 1133-1136. [Link]

  • Hamri, S., et al. (2010). 3,4,6-Trimethyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine. Acta Crystallographica Section E: Structure Reports Online, 66(Pt 8), o1966. [Link]

  • Thomson, D. W., et al. (2019). Discovery of GSK8612, a Highly Selective and Potent TBK1 Inhibitor. ACS Medicinal Chemistry Letters, 10(4), 533–538. [Link]

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Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 1,4,6-trimethyl-1H-pyrazolo[3,4-b]pyridin-3-amine

Author: BenchChem Technical Support Team. Date: February 2026

This document provides a detailed protocol for the safe handling and disposal of 1,4,6-trimethyl-1H-pyrazolo[3,4-b]pyridin-3-amine. As a niche chemical compound, specific safety data sheets (SDS) may not be readily accessible. Therefore, this guide is built upon established principles of chemical safety, regulatory standards, and data extrapolated from structurally similar compounds, namely the aminopyridine and pyrazolopyridine families. The procedures outlined are designed to empower researchers, scientists, and drug development professionals with the knowledge to manage this chemical waste safely and in compliance with environmental regulations.

Section 1: Hazard Identification and Risk Assessment

The foundational step in any disposal protocol is a thorough understanding of the potential hazards. The structure of 1,4,6-trimethyl-1H-pyrazolo[3,4-b]pyridin-3-amine contains an aminopyridine core, which is known for its toxicological profile.[1] Based on data from analogous compounds, we can infer a similar hazard profile.

Inferred Hazards:

  • Toxicity: Aminopyridines are known to be acutely toxic if swallowed, in contact with skin, or inhaled.[2][3][4] They can affect the nervous system.[1]

  • Irritation: The compound is likely to cause serious skin and eye irritation.[3][5]

  • Environmental Hazard: Many aminopyridine derivatives are toxic to aquatic life, with potentially long-lasting effects in the environment.[3][4] Therefore, disposal into drains or general waste is strictly prohibited.[2][3]

  • Combustibility: While a solid, the compound is combustible. Fine dust dispersed in air may form an explosive mixture, and hazardous combustion byproducts, such as nitrogen oxides (NOx) and carbon monoxide (CO), can be generated in a fire.[3][5]

The following table summarizes the pertinent Globally Harmonized System (GHS) classifications for structurally related compounds, forming the basis for our recommended precautions.

Hazard ClassGHS Hazard Statement (H-code)Representative Source Compound(s)Citation
Acute Oral ToxicityH302: Harmful if swallowed2-Aminopyridine, 1H-Pyrazolo[3,4-b]pyridine[3]
Acute Dermal ToxicityH312: Harmful in contact with skin1H-pyrazolo(3,4-b)pyridine[6]
Skin Corrosion/IrritationH315: Causes skin irritation2-Aminopyridine, Pyrazolo[1,5-a]pyridine-3-carboxylic acid[3][5]
Serious Eye Damage/IrritationH319: Causes serious eye irritation2-Aminopyridine, Pyrazolo[1,5-a]pyridine-3-carboxylic acid[3][5]
Specific Target Organ ToxicityH335: May cause respiratory irritationPyrazolo[1,5-a]pyridine-3-carboxylic acid[5]

Section 2: Personal Protective Equipment (PPE) and Handling

Given the inferred hazards, a stringent PPE protocol is mandatory to prevent exposure.

  • Hand Protection: Wear nitrile or other chemically resistant gloves. Dispose of contaminated gloves after use in accordance with good laboratory practices.[7]

  • Eye Protection: Use chemical safety goggles or a face shield that complies with OSHA's 29 CFR 1910.133 or European Standard EN166.[8]

  • Skin and Body Protection: A standard laboratory coat is required. For handling larger quantities or in case of a potential spill, a chemically resistant apron or suit should be considered.[2]

  • Respiratory Protection: All handling of the solid compound or its solutions should be performed inside a certified chemical fume hood to avoid inhalation of dust or aerosols.[7] If a fume hood is not available, a NIOSH-approved respirator with appropriate cartridges is necessary.

Section 3: Waste Segregation and Collection Protocol

Proper segregation is the most critical step in the disposal process. Mixing incompatible waste streams can lead to dangerous chemical reactions and complicates the final disposal process. This compound and its associated waste must be treated as hazardous chemical waste.[4][9]

Core Principles of Segregation:

  • Designated Waste Container: Use only approved, clearly labeled hazardous waste containers.[10] The container material must be compatible with the chemical. A high-density polyethylene (HDPE) container is typically suitable.

  • No Mixing: Do not mix this waste with other waste streams like halogenated solvents, acidic solutions, or biomedical waste.[11]

  • Labeling: The waste container must be labeled "Hazardous Waste" and clearly list the full chemical name: "1,4,6-trimethyl-1H-pyrazolo[3,4-b]pyridin-3-amine".[10] Avoid using formulas or abbreviations. The label should also include an estimate of the quantity.

  • Keep Closed: Containers must be kept tightly closed except when adding waste. Never leave a funnel in the container opening, as this prevents a proper seal and can allow vapors to escape.[10]

The following workflow diagram illustrates the decision-making process for waste collection and containerization.

WasteDisposalWorkflow cluster_prep Preparation Phase cluster_waste_id Waste Identification & Segregation cluster_containment Containerization cluster_final Final Steps start Start: Generate Waste ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe waste_type Identify Waste Type ppe->waste_type solid_waste Solid Waste (e.g., residual powder, contaminated weigh paper) waste_type->solid_waste Solid liquid_waste Liquid Waste (e.g., solutions, rinsates) waste_type->liquid_waste Liquid sharps_waste Contaminated Sharps (needles, razors) waste_type->sharps_waste Sharps solid_container Select Labeled 'Solid Hazardous Waste' Container (HDPE Pail) solid_waste->solid_container liquid_container Select Labeled 'Non-Halogenated Organic Waste' Container (HDPE Carboy) liquid_waste->liquid_container sharps_container Use Designated 'Sharps' Container sharps_waste->sharps_container add_waste Add Waste to Container (Do not exceed 90% capacity) solid_container->add_waste liquid_container->add_waste sharps_container->add_waste seal_label Securely Seal Container. Update Waste Label with Contents & Date. add_waste->seal_label storage Store in Satellite Accumulation Area (Under generator's control, away from incompatibles) seal_label->storage pickup Container Full? Arrange for EHS Pickup storage->pickup

Caption: Waste Segregation and Containerization Workflow.

Section 4: Step-by-Step Disposal Procedures

A. Disposal of Unused or Waste Product (Solid)

  • Container: Place the solid waste into a designated, compatible, and properly labeled solid hazardous waste container.[11]

  • Original Containers: If disposing of the original product container that is not empty, it should be treated as hazardous waste. Leave chemicals in their original containers to avoid misidentification.[2]

  • Storage: Store the sealed container in a designated Satellite Accumulation Area, which must be under the control of the laboratory personnel generating the waste.[10]

B. Disposal of Contaminated Labware and Debris

  • Rinsing: Glassware should be triple-rinsed with a suitable solvent (e.g., ethanol or acetone). The first two rinsates are considered hazardous and must be collected in a designated liquid hazardous waste container.[10] The third rinse, if local regulations permit, may be disposed of as non-hazardous waste, but it is best practice to collect it as hazardous waste as well.

  • Solid Debris: Contaminated gloves, weigh papers, and bench protectors should be collected in the designated solid hazardous waste container.

  • Sharps: Any contaminated needles, scalpels, or other sharps must be placed in a puncture-proof sharps container designated for chemically contaminated sharps.

C. Preparation for Final Disposal

  • Final Sealing: Once the waste container is 90% full, securely seal it.[11]

  • Final Labeling: Ensure the label is complete and accurate, listing all contents by percentage.

  • Contact EHS: Contact your institution's Environmental Health & Safety (EHS) department to arrange for pickup.[10] Do not move the waste to a general holding area yourself; follow your institution's specific procedures for waste collection.

Section 5: Emergency Procedures for Spills

In the event of an accidental release, immediate and proper response is crucial to minimize risk.

  • Evacuate: Evacuate all non-essential personnel from the immediate spill area.[2]

  • Ventilate: Ensure the area is well-ventilated, preferably within a chemical fume hood.

  • Control Ignition Sources: Remove all sources of ignition from the area as the dust can be combustible.[3]

  • Containment: For a small, manageable spill of the solid:

    • Do not use water to clean up, as this may dissolve and spread the material.

    • Carefully sweep up the solid material using non-sparking tools and place it in a labeled hazardous waste container.[2][3] Avoid generating dust.

    • Clean the affected area with a cloth dampened with a suitable solvent (like acetone), and dispose of the cloth as hazardous waste.

  • Large Spills: For large spills, or any spill that you are not equipped or trained to handle, evacuate the area, secure it, and immediately call your institution's emergency response or EHS team.[10]

Section 6: Regulatory Compliance

All disposal activities must comply with local, state, and federal regulations, such as those set forth by the Environmental Protection Agency (EPA) in the United States.[10] This guide provides a framework based on best practices, but it is the responsibility of the waste generator to ensure full compliance with all applicable laws and institutional policies. Always consult with your EHS department for specific guidance.

References

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  • CymitQuimica. (2024-12-19). Safety Data Sheet for 3-METHYL-5-NITRO-1H-PYRAZOLO[3,4-B]PYRIDINE.
  • Suvchem Laboratory Chemicals. 3-AMINOPYRIDINE (FOR SYNTHESIS)
  • Loba Chemie. (2016-04-21). 2-AMINO PYRIDINE FOR SYNTHESIS MSDS.
  • Fisher Scientific. (2025-05-01).
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  • U.S. Environmental Protection Agency (EPA). Aminopyridines.
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Navigating the Uncharted: A Guide to Safely Handling 1,4,6-trimethyl-1H-pyrazolo[3,4-b]pyridin-3-amine

Author: BenchChem Technical Support Team. Date: February 2026

For the pioneering researchers and scientists in drug development, the exploration of novel chemical entities is a daily reality. With this innovation comes the critical responsibility of ensuring laboratory safety, especially when comprehensive safety data is not yet available. This guide provides essential, immediate safety and logistical information for handling 1,4,6-trimethyl-1H-pyrazolo[3,4-b]pyridin-3-amine (CAS No. 42951-66-6).

Due to the absence of a specific Safety Data Sheet (SDS) for this compound, the following protocols are rooted in the principles of chemical similarity and the precautionary principle. The guidance is derived from the known hazard profiles of the core structural motifs: the pyrazolopyridine scaffold and the amine functional group.[1][2] Pyridine and its derivatives are known to be potentially harmful if inhaled, swallowed, or absorbed through the skin, and may cause skin and eye irritation.[3][4] Therefore, a robust approach to personal protection and containment is paramount.

Hazard Assessment: A Precautionary Approach

Given the structural alerts, 1,4,6-trimethyl-1H-pyrazolo[3,4-b]pyridin-3-amine should be handled as a substance of unknown toxicity with the potential for hazards associated with pyridine and aromatic amines. One supplier has provided basic GHS classifications which suggest the compound may be harmful if swallowed, cause skin and eye irritation, and may cause respiratory irritation.

A thorough risk assessment is the foundational step before any handling of this compound. This assessment should consider the quantity of material being used, the nature of the experimental procedure (e.g., weighing a solid, preparing a solution, running a reaction), and the potential for aerosol generation.

Table 1: Potential Hazard Summary

Hazard ClassificationPotential Effects
Acute Toxicity, Oral (Category 4) Harmful if swallowed.[5]
Skin Irritation (Category 2) Causes skin irritation.[6]
Eye Irritation (Category 2A) Causes serious eye irritation.[6]
Specific Target Organ Toxicity - Single Exposure (Category 3), Respiratory Tract Irritation May cause respiratory irritation.[6]

Personal Protective Equipment (PPE): Your First Line of Defense

The selection and proper use of PPE are non-negotiable. The following recommendations are based on a conservative approach to minimize all potential routes of exposure.

Table 2: PPE Recommendations for Laboratory Operations

OperationMinimum PPE RequirementRationale
Weighing Solid Compound Chemical safety goggles, lab coat, and chemically resistant gloves (e.g., nitrile).To prevent skin and eye contact with fine powders.
Preparing Solutions Chemical safety goggles and a face shield, lab coat, and chemically resistant gloves (e.g., butyl rubber or neoprene recommended for pyridine-like compounds).[3][4]A face shield provides additional protection against splashes when handling liquids.[7]
Running Reactions & Transfers Chemical safety goggles and a face shield, lab coat, and chemically resistant gloves.To protect against splashes and unexpected reactions.
A Deeper Dive into Glove Selection:

While nitrile gloves offer a baseline of protection for handling solids, for prolonged contact or when working with solutions, more robust options are advisable. Pyridine, the parent heterocycle, has shown variability in breakthrough times with different glove materials. Butyl rubber or neoprene gloves are often recommended for handling pyridine.[3][4] It is crucial to inspect gloves for any signs of degradation or perforation before and during use and to change them frequently.

Safe Handling and Operational Plan

A systematic workflow is essential to maintain a safe laboratory environment. The following step-by-step guidance outlines the key phases of handling 1,4,6-trimethyl-1H-pyrazolo[3,4-b]pyridin-3-amine.

Engineering Controls: The Primary Barrier

All manipulations of this compound, including weighing, preparing solutions, and running reactions, must be conducted within a certified chemical fume hood to minimize inhalation exposure.[3] The fume hood provides a controlled environment that captures and exhausts potentially harmful vapors or dust.

Step-by-Step Handling Protocol
  • Preparation : Before starting, ensure the chemical fume hood is functioning correctly. Clear the workspace of any unnecessary items. Assemble all necessary equipment and reagents.

  • Donning PPE : Put on all required PPE as outlined in Table 2.

  • Weighing : If weighing the solid, use a weigh boat or paper and handle it carefully to avoid creating dust.

  • Dissolution : When preparing solutions, slowly add the solid to the solvent to avoid splashing.

  • Reaction : If the compound is used in a reaction, ensure the apparatus is securely clamped and that any potential pressure changes are accounted for.

  • Post-Handling : After handling, decontaminate the work surface. Carefully remove gloves and wash hands thoroughly with soap and water.

Emergency Procedures

In the event of an exposure or spill, immediate and correct action is critical.

  • Eye Contact : Immediately flush the eyes with copious amounts of water for at least 15 minutes at an emergency eyewash station, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[7]

  • Skin Contact : Remove contaminated clothing and flush the affected skin with plenty of water for at least 15 minutes. Seek medical attention if irritation develops.[6]

  • Inhalation : Move the affected person to fresh air. If they are not breathing, give artificial respiration. Seek immediate medical attention.

  • Ingestion : Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[7]

  • Spills : For small spills, absorb the material with an inert, non-combustible absorbent (e.g., sand, vermiculite). Place the contaminated material in a sealed, labeled container for hazardous waste disposal. For large spills, evacuate the area and contact your institution's environmental health and safety department.

Disposal Plan: Environmental Responsibility

The disposal of 1,4,6-trimethyl-1H-pyrazolo[3,4-b]pyridin-3-amine and any contaminated materials must be handled with care to prevent environmental contamination.

  • Waste Segregation : All waste containing this compound, including unused solid, solutions, and contaminated consumables (e.g., gloves, weigh boats, pipette tips), must be collected in a dedicated, sealed, and clearly labeled hazardous waste container.[8]

  • Disposal Route : Do not dispose of this chemical down the drain or in the general trash.[8] All waste must be disposed of through your institution's hazardous waste management program, which will typically involve a licensed hazardous waste disposal contractor.[7] This ensures compliance with local, state, and federal regulations.

Visualization of Safety Workflow

The following diagram outlines the decision-making process and workflow for the safe handling of 1,4,6-trimethyl-1H-pyrazolo[3,4-b]pyridin-3-amine.

cluster_prep Preparation cluster_ppe PPE cluster_handling Handling (in Fume Hood) cluster_disposal Waste & Disposal Risk_Assessment Perform Risk Assessment Gather_Materials Gather Materials & Reagents Risk_Assessment->Gather_Materials Verify_Fume_Hood Verify Fume Hood Function Gather_Materials->Verify_Fume_Hood Don_Goggles Don Chemical Safety Goggles Verify_Fume_Hood->Don_Goggles Don_Coat Don Lab Coat Don_Goggles->Don_Coat Don_Gloves Select & Don Appropriate Gloves Don_Coat->Don_Gloves Weigh_Solid Weigh Solid Don_Gloves->Weigh_Solid Prepare_Solution Prepare Solution Weigh_Solid->Prepare_Solution Run_Reaction Run Reaction / Transfer Prepare_Solution->Run_Reaction Segregate_Waste Segregate Contaminated Waste Run_Reaction->Segregate_Waste Hazardous_Disposal Dispose via Hazardous Waste Program Segregate_Waste->Hazardous_Disposal

Caption: Workflow for the safe handling of 1,4,6-trimethyl-1H-pyrazolo[3,4-b]pyridin-3-amine.

By adhering to these rigorous safety protocols, researchers can confidently work with novel compounds like 1,4,6-trimethyl-1H-pyrazolo[3,4-b]pyridin-3-amine, ensuring both personal safety and the integrity of their groundbreaking research.

References

  • Handling Pyridine: Best Practices and Precautions. (2024, March 12). Post Apple Scientific. [Link]

  • Pyridine Standard Operating Procedure. (n.d.). Washington State University. [Link]

  • Pyridine, Safety Data Sheet. (2023, February 1). Kanto Chemical Co., Inc. [Link]

  • 1,4,6-Trimethyl-1H-pyrazolo[3,4-b]pyridin-3-amine. (n.d.). Arctom. [Link]

  • Amine Disposal For Businesses. (n.d.). Collect and Recycle. [Link]

  • 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. (2022, March 30). PubMed Central - NIH. [Link]

  • Disposing Amine Waste. (n.d.). Technology Catalogue. [Link]

  • hydrocarbons, C6-C7, n-alkanes, isoalkanes, cyclics, <5% n-hexane, Safety Data Sheet. (n.d.). DHC Solvent Chemie GmbH. [Link]

  • 1H-pyrazolo(3,4-b)pyridine. (n.d.). PubChem. [Link]

  • Hazardous Waste Disposal. (n.d.). AICCM. [Link]

  • Pyrazolopyridines. Part III. Preparation and reactions of pyrazolo[4,3-b]pyridines. (1973). Sci-Hub. [Link]

  • 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. (2022, March 30). Universitat Ramon Llull. [Link]

  • Design and Synthesis of New Substituted Pyrazolopyridines with Potent Antiproliferative Activity. (n.d.). PMC - NIH. [Link]

  • Pyrazolopyridines and Pyrazolopyrimidines as Functional Dipolar Scaffolds: An Approach Regarding Synthesis and Photophysics. (n.d.). MDPI. [Link]

  • Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs. (n.d.). United Nations. [Link]

  • New technology for the recycling of aromatic amine waste products and salts of heavy metals into a multi-purpose non-toxic. (n.d.). WIT Press. [Link]

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